molecular formula C13H12N2O B027286 2-Phenyl-2-(pyridin-2-yl)acetamide CAS No. 7251-52-7

2-Phenyl-2-(pyridin-2-yl)acetamide

Katalognummer: B027286
CAS-Nummer: 7251-52-7
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: PYAPITOPBTXXNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-2-(pyridin-2-yl)acetamide ( 7251-52-7) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C13H12N2O and a molecular weight of 212.25 g/mol, this white to almost white crystalline powder is characterized by a melting point of 134-138°C and is soluble in various organic solvents including chloroform and dimethylformamide . This acetamide derivative is of significant interest in medicinal chemistry research. Recent studies highlight its role as a core structure for developing novel agents with promising biological activities. Research published in Chemical Biology & Drug Design indicates that compounds within this chemical class demonstrate promising antimycobacterial activity against Mycobacterium tuberculosis H37Ra, the causative agent of tuberculosis (TB), with one derivative showing a minimum inhibitory concentration (MIC) of 15.625 µg/mL . Furthermore, select analogs have displayed notable antiproliferative properties, warranting further exploration against human cancer cell lines such as kidney (A498), prostate (PC-3), and glioblastoma (U-87MG) models . The compound is also recognized in pharmaceutical research as a specified impurity of Methylphenidate (EP), often labeled as Methylphenidate Impurity F, making it a vital reference standard for ensuring drug quality and safety . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care, as it may be harmful if swallowed and causes skin and eye irritation .

Eigenschaften

IUPAC Name

2-phenyl-2-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAPITOPBTXXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874398
Record name alpha-(2-Pyridyl)phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7251-52-7
Record name α-Phenyl-2-pyridineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7251-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Phenyl-2-pyridineacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7251-52-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-phenylpyridine-2-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-PHENYL-2-PYRIDINEACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5VMT44Z62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Phenyl-2-(pyridin-2-yl)acetamide

This compound is a heterocyclic compound of significant interest within the domains of medicinal chemistry and pharmaceutical development.[1][2] Its unique molecular architecture, featuring a central acetamide moiety flanked by both a phenyl and a pyridinyl group, provides a structurally rigid yet versatile scaffold. This arrangement allows for specific spatial orientations of aromatic and hydrogen-bonding functionalities, making it an effective building block for designing molecules that can interact with complex biological targets.[2][3]

This compound is not only a crucial intermediate in the synthesis of various bioactive molecules but also serves as a vital reference standard in analytical chemistry, particularly as a specified impurity (Impurity F) of Methylphenidate.[1] Its derivatives have shown promise in diverse therapeutic areas, including oncology, neurology, and infectious diseases.[1][2] Research has highlighted the potential of this chemical class in developing novel antimycobacterial agents against Mycobacterium tuberculosis and antiproliferative agents against various human cancer cell lines.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for professionals in drug development and chemical research.

Part 1: Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are foundational for its handling, formulation, and application in both synthetic and analytical contexts.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 7251-52-7[1][2]
Molecular Formula C₁₃H₁₂N₂O[1][2]
Molecular Weight 212.25 g/mol [1][2]
Appearance White to almost white or yellowish crystalline powder[1][2][4]
Melting Point 134-138 °C (some sources report 131-140 °C)[1][2][4]
Solubility Soluble in chloroform, dichloromethane, and dimethylformamide[1][4]
Purity ≥ 98% (by HPLC)[2]
Storage Conditions Store at 0-8°C, refrigerated. Stable for short-term ambient shipping.[2][4]

Part 2: Spectroscopic and Analytical Profile

Structural elucidation and confirmation of this compound are typically achieved through a combination of spectroscopic techniques. While specific spectra are proprietary, the expected characteristic signals can be inferred from its structure and data from analogous compounds.[5][6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and pyridinyl rings, typically in the δ 7.0-8.5 ppm region. A characteristic singlet for the two protons of the methylene group (—CH₂—) adjacent to the carbonyl would likely appear further upfield. The amide (—NH₂) protons would present as a broad singlet.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by key absorption bands. A strong band around 1660 cm⁻¹ would correspond to the C=O (amide I) stretching vibration. N-H stretching vibrations for the primary amide would be visible in the 3100-3500 cm⁻¹ region. C-H stretching from the aromatic rings would be observed around 3000-3100 cm⁻¹.[7]

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight, with the molecular ion peak [M]⁺ expected at m/z 212.25. Fragmentation patterns would likely involve the cleavage of the amide bond and fragmentation of the heterocyclic rings.

Part 3: Synthesis and Methodologies

The synthesis of this compound is most effectively achieved through the amidation of its corresponding carboxylic acid precursor. The carbodiimide-mediated coupling reaction is a robust and widely used method for this transformation due to its mild conditions and high efficiency.[1]

Diagram 1: Synthesis Workflow via EDCI Coupling

G cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products & Purification Acid 2-Phenyl-2-(pyridin-2-yl)acetic acid Activation Step 1: Acid Activation (Anhydrous DCM, 0°C) Acid->Activation Activate Carboxyl Group EDCI EDCI (1.3 eq) EDCI->Activation Activate Carboxyl Group Py Pyridine (3 eq) Py->Activation Activate Carboxyl Group NH4Cl Ammonium Chloride (1.5 eq) Ammonolysis Step 2: Ammonolysis (Stir at 25°C, 12h) NH4Cl->Ammonolysis Activation->Ammonolysis Intermediate Formation Crude Crude Product Ammonolysis->Crude Purified This compound (Final Product) Crude->Purified Extraction & Column Chromatography G Start This compound Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation Oxidizing Agent Reduction Reduction (e.g., LiAlH₄) Start->Reduction Reducing Agent Substitution Electrophilic Aromatic Substitution (EAS) Start->Substitution Electrophile Acid Corresponding Carboxylic Acid Oxidation->Acid Amine Corresponding Amine Reduction->Amine Substituted Substituted Pyridine Ring Derivatives Substitution->Substituted

Sources

An In-depth Technical Guide to the Physical Properties of 2-Phenyl-2-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2-(pyridin-2-yl)acetamide, a heterocyclic amide, is a compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structural motif, featuring both a phenyl and a pyridinyl group attached to a central acetamide core, provides a versatile scaffold for the synthesis of novel bioactive molecules.[2][3] This compound serves as a crucial intermediate in the development of various therapeutic agents, including analgesics and anti-inflammatory drugs.[2] Furthermore, it is recognized as a specified impurity of Methylphenidate, highlighting its importance as a reference standard for ensuring the quality and safety of pharmaceuticals.[4] Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of its key physical characteristics, supported by experimental protocols and data.

Core Physical and Chemical Properties

A summary of the core physical and chemical properties of this compound is presented in the table below. These properties are critical for predicting the compound's behavior in various experimental and physiological environments.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂N₂O[4][5]
Molecular Weight 212.25 g/mol [2][4]
CAS Number 7251-52-7[5]
Appearance White to off-white or yellowish crystalline powder[1][2][3]
Melting Point 131-144 °C (range from various sources)[1][2][6]
Boiling Point Decomposes before boiling[1]
Solubility Slightly soluble in water; Soluble in organic solvents such as ethanol, DMSO, chloroform, dichloromethane, and dimethylformamide.[1][3]
LogP ~1.2[4]

Detailed Analysis of Physical Properties

Melting Point

The melting point of a solid is a critical indicator of its purity. For this compound, a range of melting points has been reported, typically between 131°C and 144°C.[1][2][6] This variation can be attributed to differences in the purity of the samples and the analytical method employed. A representative melting point range is 134-138°C.[3]

The causality behind choosing DSC lies in its ability to provide a precise and reproducible measurement of the melting point and to detect any thermal events that might indicate impurities or polymorphism.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of sample pan Place in aluminum DSC pan weigh->pan load Load sample and reference pans pan->load heat Heat at 10 °C/min under N2 load->heat record Record heat flow vs. temperature heat->record analyze Analyze thermogram record->analyze determine Determine melting point (onset/peak) analyze->determine

Caption: Workflow for melting point determination using DSC.
Thermal Stability
Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is described as slightly soluble in water and soluble in various organic solvents, including ethanol, dimethyl sulfoxide (DMSO), chloroform, dichloromethane, and dimethylformamide.[1][3] The estimated LogP value of approximately 1.2 indicates moderate hydrophobicity, which is often favorable for biological absorption.[4]

This protocol outlines a standard method for determining the quantitative solubility of a compound. The choice of the shake-flask method is based on its reliability and widespread acceptance as a standard for solubility measurement.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to separate the undissolved solid. Carefully withdraw an aliquot of the supernatant and dilute it appropriately.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add excess solid to solvent seal Seal vial add_excess->seal agitate Agitate at constant temperature seal->agitate wait Allow to equilibrate (24-48h) agitate->wait centrifuge Centrifuge to separate solid wait->centrifuge supernatant Collect and dilute supernatant centrifuge->supernatant hplc Analyze by HPLC-UV supernatant->hplc

Caption: Workflow for quantitative solubility determination.

Spectroscopic Characterization

Synthesis

A common and robust method for the synthesis of this compound involves the carbodiimide-mediated coupling of 2-phenyl-2-(pyridin-2-yl)acetic acid with an amine source.[4] This approach is widely used in peptide and amide synthesis due to its efficiency and mild reaction conditions.

The rationale for this protocol is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a water-soluble coupling agent, which facilitates product purification.

Methodology:

  • Acid Activation: Dissolve 2-phenyl-2-(pyridin-2-yl)acetic acid (1 equivalent) in anhydrous dichloromethane (DCM). Add EDCI (1.3 equivalents) and pyridine (3 equivalents) at 0 °C.

  • Ammonolysis: Add ammonium chloride (1.5 equivalents) to the reaction mixture and stir at 25 °C for 12 hours.

  • Workup and Purification: Extract the crude product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. A thorough understanding of its melting point, thermal stability, solubility, and spectroscopic characteristics is fundamental for its successful application in research and drug development. The provided experimental protocols offer a framework for the accurate determination of these properties, ensuring scientific integrity and reproducibility. Further research to obtain a complete and peer-reviewed dataset for all physical and spectroscopic properties is highly encouraged to solidify the understanding of this important pharmaceutical intermediate.

References

  • 2-Phenyl-2-(Pyridin-2-yl) acetamide - Multichem Exports. (n.d.). Retrieved February 7, 2026, from [Link]

  • Nayak, P. S., Narayana, B., Anthal, S., & Kant, R. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 45(2), 200-205. [Link]

  • alpha-Phenyl-2-piperidineacetamide | C13H18N2O | CID 86862 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • 2-Phenyl-2-pyrrolidin-1-ylacetamide | C12H16N2O | CID 99006 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • Phenyl-(2-Pyridyl)Acetamide (PPA) - Innovassynth Technologies. (n.d.). Retrieved February 7, 2026, from [Link]

  • (PDF) N-(2-Acetylphenyl)acetamide - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Phenyl-(2-pyridyl acetamide) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved February 7, 2026, from [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Technical Deep Dive: 2-Phenyl-2-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Scaffold Analysis & Synthetic Methodologies

Executive Summary

2-Phenyl-2-(pyridin-2-yl)acetamide (CAS: 7251-52-7) is a critical heterocyclic scaffold in medicinal chemistry.[1][2] Historically recognized as the des-alkyl precursor to the Class Ia antiarrhythmic agent Disopyramide , this molecule has recently re-emerged as a "privileged structure" in the design of voltage-gated sodium channel blockers with reduced cardiotoxicity. Additionally, it serves as a regulated reference standard (Impurity F) for Methylphenidate and Disopyramide quality control.[3]

This guide provides a rigorous technical analysis of its molecular architecture, validated synthetic protocols (classic hydrolysis vs. modern coupling), and its pivotal role in pharmaceutical development.[3]

Part 1: Molecular Architecture & Physicochemical Properties[4]

Structural Analysis

The molecule features a central


 hybridized carbon linking three distinct functionalities:
  • Pyridine Ring (2-position): Acts as an electron-withdrawing group (EWG) via induction, increasing the acidity of the

    
    -proton. The nitrogen atom provides a specific H-bond acceptor site.[3]
    
  • Phenyl Ring: Provides lipophilic bulk and

    
    -
    
    
    
    stacking potential.[3]
  • Acetamide Moiety: The primary H-bond donor/acceptor region, critical for binding affinity in biological targets.[3]

Tautomeric Considerations: While the amide form is dominant, the proximity of the pyridine nitrogen allows for potential intramolecular hydrogen bonding with the amide -NH, stabilizing specific conformations in solution.

Physicochemical Data Profile[4][5]
PropertyValue / CharacteristicRelevance
Formula

Core Scaffold
Mol.[1][2][4][5][6][7][8][9][10][11][12] Weight 212.25 g/mol Fragment-based drug design
Melting Point 134–138 °CPurity indicator (Sharp range indicates high purity)
Solubility Chloroform, DMF, DMSOCompatible with standard organic synthesis workups
pKa ~10.4 (Pyridine N)Basic enough to form salts with strong acids
Regulatory Methylphenidate Impurity FCritical for QC in GMP environments

Part 2: Synthetic Pathways

Two distinct methodologies are presented: the Classic Industrial Route (high throughput, harsh conditions) and the Modern Precision Route (high yield, mild conditions).

Method A: Acid-Catalyzed Hydrolysis (Industrial Standard)

This method utilizes 2-phenyl-2-(pyridin-2-yl)acetonitrile as the starting material. The nitrile is resistant to hydrolysis due to steric bulk, requiring concentrated acid and thermal energy.[3]

  • Mechanism: Protonation of the nitrile nitrogen

    
     Nucleophilic attack by water 
    
    
    
    Tautomerization to the imidic acid
    
    
    Rearrangement to the primary amide.[3]
Protocol 1: Sulfuric Acid Hydrolysis
  • Charge: In a round-bottom flask, dissolve 10.0 g of 2-phenyl-2-(pyridin-2-yl)acetonitrile in 20 mL of Conc.

    
     (98%).[3]
    
  • Reaction: Heat the mixture to 90–100°C for 2–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).[3]

  • Quench: Cool the reaction mass to 0°C. Pour slowly onto 100 g of crushed ice/water mixture with vigorous stirring.

  • Neutralization: Basify the solution to pH 8–9 using 25% Ammonium Hydroxide (

    
    ). Caution: Exothermic.
    
  • Isolation: The product precipitates as a white/off-white solid.[3] Filter and wash with cold water.[3]

  • Purification: Recrystallize from Ethanol or Toluene to achieve >98% purity.

Method B: Carbodiimide Coupling (Lab Scale/Precision)

For derivatives sensitive to strong acids, a coupling approach using 2-phenyl-2-(pyridin-2-yl)acetic acid is superior.

Protocol 2: EDCI-Mediated Ammonolysis
  • Activation: Dissolve 2-phenyl-2-(pyridin-2-yl)acetic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Reagents: Add EDCI (1.3 eq) and Pyridine (3.0 eq) at 0°C. Stir for 30 mins to form the active ester.

  • Ammonolysis: Add Ammonium Chloride (

    
    , 1.5 eq) and allow the mixture to warm to 25°C. Stir for 12 hours.
    
  • Workup: Dilute with DCM, wash with Brine.[3] Dry organic layer over

    
    .[3]
    
  • Purification: Flash column chromatography (Silica gel).

Synthetic Workflow Visualization

SynthesisPathways cluster_legend Methodology Key Start_Nitrile 2-Phenyl-2-(pyridin-2-yl) acetonitrile Intermediate_Imidate Imidate Intermediate Start_Nitrile->Intermediate_Imidate Conc. H2SO4 90°C, 3h Start_Acid 2-Phenyl-2-(pyridin-2-yl) acetic acid Intermediate_ActiveEster O-Acylisourea (Active Ester) Start_Acid->Intermediate_ActiveEster EDCI, Pyridine DCM, 0°C Target 2-Phenyl-2-(pyridin-2-yl) acetamide (Target Scaffold) Intermediate_Imidate->Target H2O Quench Neutralization Intermediate_ActiveEster->Target NH4Cl 25°C, 12h MethodA Method A: Industrial Hydrolysis MethodB Method B: Precision Coupling

Figure 1: Comparison of Industrial Hydrolysis (Red) vs. Laboratory Coupling (Blue) synthetic routes.

Part 3: Pharmaceutical Relevance (The Disopyramide Connection)

The Precursor Relationship

This acetamide is the unalkylated core of Disopyramide.[3] In the synthesis of Disopyramide, the order of operations is critical:

  • Standard Route: Alkylation of the Nitrile first, followed by hydration to the amide.[3]

  • Impurity Formation: If the nitrile is hydrated before alkylation, This compound is formed. Because the amide nitrogen is far less nucleophilic than the benzylic carbon of the nitrile, subsequent alkylation is difficult. Thus, this molecule represents a "dead-end" impurity (Impurity F) in the Disopyramide process.

Emerging Therapeutic Applications

Recent literature (2015-2024) highlights this scaffold's utility beyond Disopyramide:

  • Anticonvulsants: Derivatives of this acetamide have shown broad-spectrum activity in MES (Maximal Electroshock Seizure) models, designed to retain sodium channel blocking efficacy while eliminating the anticholinergic side effects associated with the diisopropylamino chain of Disopyramide.

  • Antimycobacterial Agents: Certain analogs exhibit activity against M. tuberculosis (H37Ra strain).[1][3]

Structural Relationship Diagram[3]

SAR_Logic Target This compound (The Scaffold) Disopyramide Disopyramide (Class Ia Antiarrhythmic) Target->Disopyramide Structural Core (Requires Alkylation) Impurity Methylphenidate Impurity F (QC Standard) Target->Impurity Identical Chemical Entity NewDrugs Novel Na+ Channel Blockers (Anticonvulsants) Target->NewDrugs Lead Optimization (SAR Studies)

Figure 2: The central role of the scaffold in drug discovery and quality control.

Part 4: Analytical Characterization

To ensure scientific integrity, the following spectral signatures must be verified.

TechniqueDiagnostic SignalAssignment
1H NMR (DMSO-

)

3.77 ppm (s, 1H)
Benzylic CH (Chiral center)

7.10 - 7.50 ppm (m)
Phenyl & Pyridine aromatic protons

8.45 ppm (d)
Pyridine

-proton (deshielded)
IR (KBr)3150 - 3300

N-H stretching (Amide doublet)
1660 - 1690

C=O stretching (Amide I band)
Mass Spec m/z 213.1

Protonated molecular ion

References

  • Drugs.com. (2024).[3] Norpace (Disopyramide) Prescribing Information & Chemistry. Retrieved from [Link]

  • University of Bristol Research Portal. (2015). Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Phenyl-2-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-Phenyl-2-(pyridin-2-yl)acetamide, a key intermediate in pharmaceutical research and development. The document delves into two primary synthetic strategies: the direct amidation of 2-phenyl-2-(pyridin-2-yl)acetic acid and the hydrolysis of the nitrile precursor, 2-phenyl-2-(pyridin-2-yl)acetonitrile. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the synthetic routes to enable informed decisions in the laboratory. Furthermore, it addresses critical safety considerations and provides a framework for the reliable and efficient synthesis of this important molecule.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₃H₁₂N₂O, is a versatile chemical scaffold of considerable interest in medicinal chemistry.[1] Its unique structure, featuring both a phenyl and a pyridinyl moiety attached to a central acetamide group, allows for diverse interactions with biological targets.[2] This has led to its emergence as a crucial building block in the synthesis of a wide array of bioactive molecules.[2][3]

Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including potential applications in oncology, neurology, and pain management.[1][2] For instance, certain analogues have exhibited promising antiproliferative properties against various cancer cell lines, while others have shown potential as anticonvulsant agents by inhibiting voltage-gated sodium currents.[1] The compound is also recognized as a specified impurity of Methylphenidate, highlighting its importance as a reference standard in ensuring the quality and safety of pharmaceuticals.[1] Given its significance, the development of robust and efficient synthetic routes to this compound is of paramount importance for advancing drug discovery programs.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two principal and logically distinct pathways. The choice between these routes will often depend on the availability of starting materials, desired scale of reaction, and tolerance for specific reagents and reaction conditions.

  • Route 1: Direct Amidation of 2-Phenyl-2-(pyridin-2-yl)acetic acid. This is a convergent and often high-yielding approach that involves the formation of the amide bond as the final key step. It is predicated on the availability of the corresponding carboxylic acid precursor.

  • Route 2: Synthesis and Subsequent Hydrolysis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile. This linear approach first constructs the carbon skeleton and introduces the nitrogen atom in the form of a nitrile, which is then hydrated to the desired amide.

The following sections will provide a detailed examination of each of these strategies, including step-by-step protocols and a discussion of the underlying chemical principles.

Route 1: Amidation via Carbodiimide Coupling

This route offers a direct and reliable method for the synthesis of this compound from its carboxylic acid precursor. The use of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), facilitates the formation of the amide bond under mild conditions.

Mechanistic Rationale

The core of this transformation lies in the activation of the carboxylic acid by EDCI. The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to nucleophilic attack by an amine. In this synthesis, aqueous ammonia or ammonium chloride serves as the nitrogen source. The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and releases a soluble urea byproduct.[4][5] Pyridine is often added as a base to neutralize the HCl salt of EDCI and to catalyze the reaction.[1]

Detailed Experimental Protocol

Step 1: Activation of 2-Phenyl-2-(pyridin-2-yl)acetic acid

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenyl-2-(pyridin-2-yl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add pyridine (3.0 eq) followed by the slow, portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.3 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes to ensure complete activation of the carboxylic acid.

Step 2: Ammonolysis

  • To the reaction mixture, add ammonium chloride (1.5 eq).

  • Allow the reaction to warm to room temperature (approximately 25 °C) and continue stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion of the reaction, quench the mixture by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality in Experimental Choices
  • Anhydrous Conditions: The use of anhydrous DCM is crucial as the O-acylisourea intermediate is sensitive to hydrolysis, which would regenerate the starting carboxylic acid.[4]

  • Low Temperature: The initial activation at 0 °C helps to control the exothermic reaction and minimize potential side reactions.

  • Pyridine as a Base and Catalyst: Pyridine not only neutralizes the HCl from EDCI·HCl but also acts as a nucleophilic catalyst, further enhancing the reaction rate.[6][7]

  • Excess Reagents: The use of a slight excess of EDCI and ammonium chloride ensures the complete consumption of the starting carboxylic acid.[1]

Route 2: Synthesis via Nitrile Hydrolysis

Synthesis of the Nitrile Precursor

The key precursor, 2-phenyl-2-(pyridin-2-yl)acetonitrile, can be synthesized via a nucleophilic substitution reaction between phenylacetonitrile and 2-bromopyridine.

The reaction proceeds through the deprotonation of the acidic α-proton of phenylacetonitrile by a strong base, typically sodium amide (NaNH₂), to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electron-deficient carbon atom of the C-Br bond in 2-bromopyridine in an SₙAr-type reaction, displacing the bromide ion and forming the desired carbon-carbon bond.

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, suspend powdered sodium amide (2.0 eq) in dry toluene.

  • With vigorous stirring, add phenylacetonitrile (1.0 eq) dropwise from the dropping funnel, maintaining the internal temperature between 30-35 °C using an ice bath for cooling.

  • After the addition is complete, heat the mixture to reflux and maintain for 4.5 hours.

  • Prepare a solution of 2-bromopyridine (1.0 eq) in dry toluene and add it dropwise to the refluxing mixture at a rate that maintains a steady reflux.

  • Continue stirring and refluxing for an additional 3 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

  • Separate the organic and aqueous layers. Extract the aqueous layer with toluene.

  • Combine the organic layers and extract the product into an acidic aqueous solution using 6 N hydrochloric acid.

  • Cool the acidic extracts in an ice bath and basify with 50% sodium hydroxide solution until strongly alkaline.

  • Extract the liberated product with diethyl ether.

  • Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like isopropyl ether to yield 2-phenyl-2-(pyridin-2-yl)acetonitrile.

Hydrolysis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile

The conversion of the nitrile to the amide is a critical step that requires careful control of reaction conditions to prevent over-hydrolysis to the carboxylic acid. Both acidic and basic conditions can be employed.

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A molecule of water then acts as a nucleophile, attacking the carbon atom. Subsequent proton transfers and tautomerization of the resulting imidic acid intermediate lead to the formation of the amide.[8]

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide.[9]

  • In a round-bottom flask, dissolve 2-phenyl-2-(pyridin-2-yl)acetonitrile (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of potassium hydroxide (e.g., 2-3 equivalents) in water.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress of the reaction closely by TLC or LC-MS to minimize the formation of the carboxylic acid byproduct.

  • Upon consumption of the starting nitrile, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute acid (e.g., 1 N HCl) to a pH of approximately 7.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Causality in Experimental Choices
  • Strong Base for Deprotonation: Sodium amide is a sufficiently strong base to deprotonate phenylacetonitrile, which has a pKa of approximately 22.

  • Controlled Hydrolysis: The hydrolysis of the nitrile to the amide is often faster than the subsequent hydrolysis of the amide to the carboxylic acid.[10] By using milder conditions (e.g., lower temperatures, shorter reaction times, and careful control of stoichiometry of the base), it is possible to selectively isolate the amide product.[11][12]

Comparative Analysis of Synthetic Routes

FeatureRoute 1: AmidationRoute 2: Nitrile Hydrolysis
Starting Materials 2-Phenyl-2-(pyridin-2-yl)acetic acidPhenylacetonitrile, 2-bromopyridine
Number of Steps 12
Key Reagents EDCI, Pyridine, NH₄ClNaNH₂, Toluene, KOH/Ethanol
Advantages - Direct and convergent- High yields often achievable- Milder reaction conditions- Utilizes more readily available starting materials- Avoids the synthesis of the carboxylic acid
Disadvantages - Requires the synthesis of the carboxylic acid precursor- Carbodiimide reagents can be expensive and are potential sensitizers- Two-step process- Use of hazardous reagents like sodium amide- Potential for over-hydrolysis to the carboxylic acid

Safety and Handling Precautions

  • Sodium Amide (NaNH₂): Highly reactive and pyrophoric. It reacts violently with water to produce flammable ammonia gas.[13] It should be handled under an inert atmosphere and away from moisture.[14][15] Personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and gloves, is mandatory.[13]

  • 2-Bromopyridine: Toxic and an irritant.[16] It should be handled in a well-ventilated fume hood with appropriate PPE.[17][18]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI): A potential skin and eye irritant and a known sensitizer.[19][20] Avoid inhalation and skin contact.

Visualization of Synthetic Workflows

Route 1: Amidation Workflow

amidation_workflow cluster_start Starting Material cluster_reaction Reaction cluster_end Product Carboxylic_Acid 2-Phenyl-2-(pyridin-2-yl)acetic acid Activation Activation (EDCI, Pyridine, DCM, 0°C) Carboxylic_Acid->Activation Step 1 Ammonolysis Ammonolysis (NH4Cl, 25°C, 12h) Activation->Ammonolysis Step 2 Final_Product This compound Ammonolysis->Final_Product Work-up & Purification

Caption: Workflow for the synthesis of this compound via amidation.

Route 2: Nitrile Hydrolysis Workflow

nitrile_hydrolysis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Product Phenylacetonitrile Phenylacetonitrile Nitrile_Synthesis Nitrile Synthesis (NaNH2, Toluene, Reflux) Phenylacetonitrile->Nitrile_Synthesis Step 1 2-Bromopyridine 2-Bromopyridine 2-Bromopyridine->Nitrile_Synthesis Step 1 Nitrile_Intermediate 2-Phenyl-2-(pyridin-2-yl)acetonitrile Nitrile_Synthesis->Nitrile_Intermediate Work-up & Purification Hydrolysis Hydrolysis (KOH, EtOH/H2O, Heat) Final_Product This compound Hydrolysis->Final_Product Work-up & Purification Nitrile_Intermediate->Hydrolysis Step 2

Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.

Conclusion

This guide has detailed two effective and reliable synthetic strategies for the preparation of this compound. The direct amidation of the corresponding carboxylic acid offers a convergent and high-yielding approach, while the synthesis and subsequent hydrolysis of the nitrile precursor provides a valuable alternative when the carboxylic acid is not readily accessible. The choice of synthetic route will ultimately be guided by practical considerations in the laboratory. By understanding the mechanistic underpinnings and adhering to the detailed protocols and safety precautions outlined herein, researchers can confidently and efficiently synthesize this important pharmaceutical intermediate, thereby facilitating the advancement of drug discovery and development programs.

References

  • Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange. (URL: [Link])

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (URL: [Link])

  • 2-Phenyl-2-(Pyridin-2-yl) acetamide - Multichem Exports. (URL: [Link])

  • US Patent for Process for the preparation of methylphenidate hydrochloride and its intermedi
  • Converting Nitriles to Amides - Chemistry Steps. (URL: [Link])

  • Acidic Hydrolysis of Nitriles To Amides - Master Organic Chemistry. (URL: [Link])

  • Amide synthesis by oxidation, hydrolysis or rearrangement - Organic Chemistry Portal. (URL: [Link])

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])

  • Nitrile to Amide - Common Conditions. (URL: [Link])

  • Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed. (URL: [Link])

  • 2-Bromopyridine Safety Data Sheet Jubilant Ingrevia Limited. (URL: [Link])

  • Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis - RSC Publishing. (URL: [Link])

  • Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. (URL: [Link])

  • An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC. (URL: [Link])

  • Nitrile vs Amide relative electrophilicity, hydrolysis data as evidence. - Reddit. (URL: [Link])

  • Scheme 1 Selective hydrolysis of nitriles to amides. - ResearchGate. (URL: [Link])

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC. (URL: [Link])

  • MATERIAL SAFETY DATA SHEET SODIUM AMIDE SECTION 1 - CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name - Alkali Metals Limited. (URL: [Link])

  • Peptide Synthesis – Safety Topics - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Phenyl(2-pyridinyl)acetonitrile | CAS#:5005-36-7 | Chemsrc. (URL: [Link])

  • Sodium Amide | Office of Environmental Health and Safety - Princeton EHS. (URL: [Link])

  • 2-bromopyridine - Organic Syntheses Procedure. (URL: [Link])

  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

  • Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA - PMC. (URL: [Link])

  • EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers - Google P
  • Phenyl-2-(Pyridin-2-yl) Acetamide Manufacturers, with SDS - Muby Chemicals. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])

  • Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

Sources

A Technical Guide to 2-Phenyl-2-(pyridin-2-yl)acetamide: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides an in-depth overview of 2-Phenyl-2-(pyridin-2-yl)acetamide, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. We will cover its precise chemical identity, including its IUPAC name and relevant synonyms, and detail its key physicochemical properties. A validated, step-by-step protocol for its synthesis via carbodiimide-mediated coupling is presented, with an emphasis on the rationale behind procedural choices. The guide further explores the compound's critical applications, primarily as a versatile synthetic building block for novel therapeutic agents and as a certified reference standard for the quality control of methylphenidate. Finally, standard analytical methodologies for structural verification and purity assessment are outlined to ensure protocol validation. This document is intended for researchers, chemists, and drug development professionals engaged in pharmaceutical science.

Chemical Identity and Properties

This compound is a specific acetamide derivative characterized by the presence of both a phenyl and a pyridin-2-yl group attached to the alpha-carbon. This unique arrangement makes it a valuable scaffold in medicinal chemistry.

Nomenclature and Identifiers

The unambiguous identification of a chemical entity is foundational for all research and development activities.

  • IUPAC Name: this compound

  • CAS Number: 7251-52-7[1][2][3][4][5][6]

  • Common Synonyms: α-Phenyl-2-pyridineacetamide, 2-Phenyl-2-(2-pyridyl)acetamide, α-(2-Pyridyl)benzeneacetamide, SC 16571, NSC 62572, EVT-521632[1][2][7]

Chemical Structure

The structural representation of the molecule is provided below.

chemical_structure cluster_phenyl Phenyl Ring cluster_pyridine Pyridine Ring cluster_acetamide Acetamide Group C1 C C2 C C1->C2 C3 C C2->C3 C4 CH C3->C4 C5 CH C4->C5 C6 CH C5->C6 C6->C1 N7 N C8 C N7->C8 C9 CH C8->C9 C10 CH C9->C10 C11 CH C10->C11 C12 CH C11->C12 C12->N7 C_alpha CH C_alpha->C1 C_alpha->C12 C_carbonyl C C_alpha->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl N_amide NH₂ C_carbonyl->N_amide

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is critical for handling, storage, and experimental design.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂N₂O[1][2][4][5]
Molecular Weight 212.25 g/mol [1][2][4][5]
Appearance White to yellowish crystalline powder[1][2][4]
Melting Point 134-138 °C[1][2][6]
Solubility Soluble in Chloroform, Dichloromethane, Dimethylformamide[2][6]
Storage Conditions Store at 0-8°C, sealed in a dry environment[4][6]

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved from its corresponding carboxylic acid precursor. The following protocol describes a robust and reproducible method using a carbodiimide-mediated amide coupling reaction.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established amide coupling methodologies.[2]

Materials:

  • 2-Phenyl-2-(pyridin-2-yl)acetic acid (1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq)

  • Pyridine (Py) (3 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Acid Activation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenyl-2-(pyridin-2-yl)acetic acid (1 eq) in anhydrous DCM.

    • Cool the solution to 0°C using an ice bath.

    • Expertise Note: Anhydrous conditions are critical at this stage to prevent hydrolysis of the carbodiimide reagent and the activated acid intermediate, which would reduce yield.

    • Add EDCI (1.3 eq) and pyridine (3 eq) to the cooled solution. The pyridine acts as a base to neutralize the HCl byproduct of the reaction.

    • Stir the mixture at 0°C for 30 minutes.

  • Ammonolysis:

    • Add ammonium chloride (1.5 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature (approx. 25°C) and stir for 12 hours.

    • Expertise Note: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Workup and Extraction:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate (3x).

    • Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

    • Trustworthiness Note: The purity of the final product should be confirmed by HPLC and its identity verified by ¹H NMR and Mass Spectrometry as detailed in Section 4.

Applications in Pharmaceutical Research & Development

This compound is not merely a synthetic curiosity; it holds significant relevance in multiple areas of pharmaceutical R&D. Its value stems from its structural features, which can be exploited for developing new drugs and ensuring the quality of existing ones.

applications central_hub This compound app1 Medicinal Chemistry Scaffold central_hub->app1 app2 Pharmaceutical Reference Standard central_hub->app2 app3 Synthetic Intermediate central_hub->app3 sub_app1a Antimycobacterial Agents (Tuberculosis Research) app1->sub_app1a Derivatization sub_app1b Antiproliferative Agents (Oncology Research) app1->sub_app1b Derivatization sub_app2a Methylphenidate Impurity F (Quality Control) app2->sub_app2a Certification sub_app3a Analgesics & Anti-inflammatories app3->sub_app3a Further Synthesis

Caption: Key application areas for this compound.

Medicinal Chemistry Scaffold

The compound serves as a core structure for the development of novel therapeutic agents.

  • Antimycobacterial Activity: Research has shown that derivatives of this scaffold exhibit promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[2]

  • Antiproliferative Properties: Certain analogs have demonstrated notable antiproliferative effects against human cancer cell lines, including kidney (A498), prostate (PC-3), and glioblastoma (U-87MG) models, indicating its potential as a starting point for new oncology drugs.[2]

Pharmaceutical Reference Standard

In the context of pharmaceutical quality control, the compound is critically important. It is recognized as Methylphenidate Impurity F in the European Pharmacopoeia (EP).[2] As such, it is used as a certified reference standard to detect, quantify, and control this specific impurity during the manufacturing of methylphenidate, ensuring the safety and efficacy of the final drug product.

Versatile Synthetic Intermediate

Beyond direct derivatization, the compound is a building block in multi-step syntheses. It has been utilized as a key intermediate in the development of potential analgesics and anti-inflammatory drugs.[4] Its unique structure allows for effective interactions with biological targets like enzymes and receptors, making it a valuable component in drug discovery pipelines.[4]

Analytical Characterization

To ensure the integrity of any research, the identity and purity of the synthesized compound must be rigorously confirmed. The following table outlines the standard analytical methods and expected results for this compound.

Analytical MethodPurposeExpected Result / Specification
High-Performance Liquid Chromatography (HPLC) Purity Assessment & QuantificationPurity ≥ 98%[4]
¹H Nuclear Magnetic Resonance (¹H NMR) Structural ConfirmationA spectrum consistent with the assigned structure, showing characteristic peaks for aromatic (phenyl and pyridyl) and aliphatic protons.
Mass Spectrometry (MS) Molecular Weight VerificationA molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 213.25).
Melting Point Analysis Purity and Identity CheckA sharp melting point within the established range of 134-138 °C.[1][2][6]

Conclusion

This compound is a compound of substantial utility in the pharmaceutical sciences. Its straightforward synthesis, combined with its proven value as a medicinal chemistry scaffold and a critical reference standard, establishes it as a key molecule for researchers. The protocols and data presented in this guide provide a validated framework for the synthesis, characterization, and application of this compound, empowering scientific and developmental endeavors in oncology, infectious diseases, and pharmaceutical quality assurance.

References

  • Innovassynth Technologies. (n.d.). 2-Phenyl-2-(2-pyridyl)acetamide. Retrieved from [Link]

  • Muby Chemicals. (n.d.). Phenyl-2-(Pyridin-2-yl) Acetamide Manufacturers. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • MDPI. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • PharmaCompass. (n.d.). Phenyl-(2-pyridyl acetamide). Retrieved from [Link]

Sources

The Multifaceted Biological Activities of 2-Phenyl-2-(pyridin-2-yl)acetamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient drug discovery. The 2-Phenyl-2-(pyridin-2-yl)acetamide core is one such scaffold, demonstrating a remarkable versatility that has garnered significant interest among researchers. This technical guide provides an in-depth exploration of the known biological activities of this compound and its derivatives, offering a valuable resource for scientists engaged in the development of novel therapeutics. We will delve into the synthesis, mechanisms of action, and structure-activity relationships that underpin its potential applications in oncology, neurology, and infectious diseases. Our focus will be on not just the "what," but the "why," providing a rationale for experimental design and a forward-looking perspective on the therapeutic promise of this intriguing molecular architecture.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline powder with a molecular formula of C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol .[1] It is soluble in organic solvents such as chloroform and dimethylformamide.[1] The presence of both a phenyl and a pyridine ring, connected to a central acetamide moiety, endows the molecule with a unique three-dimensional structure that is crucial for its interaction with various biological targets.[2][3]

Synthetic Pathway: A Robust and Versatile Approach

The synthesis of this compound is typically achieved through a carbodiimide-mediated coupling reaction. This method is widely employed in peptide and amide synthesis due to its high efficiency and mild reaction conditions. The general workflow involves the activation of the corresponding carboxylic acid, 2-phenyl-2-(pyridin-2-yl)acetic acid, followed by amination.

cluster_synthesis Synthesis of this compound start 2-Phenyl-2-(pyridin-2-yl)acetic acid activation Activation with EDCI and Pyridine in DCM at 0°C start->activation intermediate Activated Carboxylic Acid Intermediate activation->intermediate amination Ammonolysis with NH4Cl at 25°C intermediate->amination product This compound amination->product workup Aqueous Workup and Extraction product->workup purification Column Chromatography workup->purification final_product Purified Product purification->final_product

Caption: General synthetic workflow for this compound.

Detailed Synthetic Protocol

The following protocol provides a step-by-step guide for the synthesis of this compound:

  • Acid Activation: In a round-bottom flask, dissolve 1 equivalent of 2-phenyl-2-(pyridin-2-yl)acetic acid in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add 1.3 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 3 equivalents of pyridine (Py) to the solution.[1] Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

  • Ammonolysis: To the activated acid solution, add 1.5 equivalents of ammonium chloride (NH₄Cl).[1] Allow the reaction mixture to warm to room temperature (approximately 25°C) and stir for 12 hours.[1]

  • Workup and Extraction: After 12 hours, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.[1]

Biological Activities and Therapeutic Potential

The this compound scaffold has been identified as a versatile platform for the development of a wide range of biologically active compounds.[3] Its derivatives have shown promise in several therapeutic areas, including as anticonvulsants, anticancer agents, and antimicrobials.[1]

Anticonvulsant Activity: A Promising Avenue in Neurology

A significant body of research has focused on the anticonvulsant properties of 2-aryl-2-(pyridin-2-yl)acetamide derivatives.[4] These compounds have demonstrated broad-spectrum activity in preclinical models of epilepsy, including the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMET) tests, as well as in models of pharmacoresistant seizures.[4]

Mechanism of Action: The primary mechanism underlying the anticonvulsant effects of this class of compounds is the inhibition of voltage-gated sodium channels (VGSCs).[4][5] VGSCs are crucial for the initiation and propagation of action potentials in neurons, and their blockade can reduce neuronal hyperexcitability, a hallmark of epilepsy.[5][6] The 2-aryl-2-(pyridin-2-yl)acetamide derivatives have been shown to effectively inhibit voltage-gated sodium currents in patch-clamp experiments.[4]

Structure-Activity Relationship (SAR): SAR studies have revealed key structural features that influence the anticonvulsant potency of these compounds. The highest activity is generally observed in derivatives with an unsubstituted phenyl ring or those with substituents at the ortho- or meta- positions of the phenyl ring.[4] This suggests that the steric and electronic properties of this region are critical for optimal interaction with the VGSC binding site.

Cardiac Safety Profile: A significant advantage of this class of compounds is their improved cardiac safety profile compared to the parent compound from which they were derived, the cardiotoxic sodium channel blocker Disopyramide.[4] Representative compounds from this series have demonstrated high levels of cardiac safety in both in vitro and in vivo experiments, a crucial consideration for the development of any new therapeutic agent.[4]

Compound Derivative Anticonvulsant Activity Model Observed Effect Reference
Unsubstituted PhenylMES, scMET, 6 Hz, KindlingBroad-spectrum activity[4]
ortho/meta-substituted PhenylMES, scMET, 6 Hz, KindlingHigh activity[4]
Anticancer Activity: A Scaffold for Novel Oncologics

The this compound framework has also emerged as a promising scaffold for the development of novel anticancer agents.[1][3] Derivatives of this compound have shown notable antiproliferative properties against a range of human cancer cell lines, including kidney (A498), prostate (PC-3), and glioblastoma (U-87MG) models.[1]

Mechanism of Action: The anticancer mechanism of these compounds is likely multifactorial. The pyridine moiety is a common feature in many anticancer drugs and can participate in various interactions with biological targets.[2] For some pyridine derivatives, anticancer activity has been linked to the induction of cell cycle arrest and apoptosis.[7] Furthermore, the ability of the this compound core to act as a ligand for metal ions suggests that its coordination complexes could play a role in its cytotoxic effects.[1]

cluster_screening Biological Activity Screening Workflow compound This compound Derivative anticonvulsant Anticonvulsant Screening (MES, scMET, 6Hz) compound->anticonvulsant anticancer Anticancer Screening (MTT Assay) compound->anticancer antimicrobial Antimicrobial Screening (MIC Assay) compound->antimicrobial activity_found Biological Activity Identified anticonvulsant->activity_found no_activity No Significant Activity anticonvulsant->no_activity anticancer->activity_found anticancer->no_activity antimicrobial->activity_found antimicrobial->no_activity

Caption: A generalized workflow for screening the biological activities of novel compounds.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Seed human cancer cell lines (e.g., A498, PC-3, U-87MG) in 96-well plates at a density of 5 x 10³ to 2 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.[8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A New Frontier in Infectious Disease Research

Derivatives of this compound have also demonstrated promising antimicrobial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] One derivative showed a minimum inhibitory concentration (MIC) of 15.625 µg/mL against Mycobacterium tuberculosis H37Ra.[1] This finding highlights the potential of this scaffold in the development of new anti-infective agents.

Mechanism of Action: The exact antimicrobial mechanism of action for this class of compounds is still under investigation. However, the ability of the core structure to act as a ligand and form coordination complexes with metal ions may be a contributing factor.[1] Many essential enzymatic processes in bacteria are metal-dependent, and the chelation of these metal ions could disrupt bacterial metabolism and growth.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Mycobacterium tuberculosis) in a suitable broth medium, adjusted to a 0.5 McFarland standard.[9]

  • Compound Dilution: Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[9]

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.[9] Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9] This can be determined by visual inspection or by using a growth indicator dye like resazurin.[10]

Future Directions and Conclusion

The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents with diverse biological activities. The demonstrated efficacy of its derivatives as anticonvulsants, anticancer agents, and antimicrobial compounds underscores its privileged nature.

Future research should focus on several key areas:

  • Mechanism of Action Elucidation: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds is crucial for their rational design and optimization.

  • Structure-Activity Relationship Expansion: A more comprehensive exploration of the chemical space around the this compound core will likely lead to the discovery of even more potent and selective compounds.

  • Pharmacokinetic and Toxicological Profiling: Thorough ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) studies are necessary to assess the drug-like properties and safety of lead compounds.

References

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
  • Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. (n.d.). PMC.
  • 2-Phenyl-2-(Pyridin-2-yl) acetamide - Multichem Exports. (n.d.). Retrieved February 7, 2026, from [Link]

  • Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity rel
  • Cytotoxicity results of pyridine analogous in the MTT assessment. (n.d.).
  • Inhibition of Neuronal Voltage-Gated Sodium Channels by Brilliant Blue G. (n.d.). PDF.
  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][6][11]triazin-7-ones and Stable Free Radical Precursors. (2018). PMC.

  • Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38)
  • Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome. (n.d.). PMC.
  • Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. (2020). University of Bristol Research Portal.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • (PDF) Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][6][11]triazin-7-ones and Stable Free Radical Precursors. (2025). ResearchGate.

  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. (2024). MDPI.
  • (PDF) In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. (2023).
  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (n.d.). PMC.
  • Design and Synthesis of Novel Antimicrobial Agents. (2023). PMC.
  • Screening a library of antibacterial compounds leads to discovery of novel inhibitors for Neisseria gonorrhoeae and Chlamydia trachom
  • In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd.
  • Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. (2022). ScienceRise: Pharmaceutical Science.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.
  • Synthesis and Anticonvulsant Activity of New N-phenyl-2-(4-phenylpiperazin-1-yl)

Sources

An In-depth Technical Guide to 2-Phenyl-2-(pyridin-2-yl)acetamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenyl-2-(pyridin-2-yl)acetamide scaffold represents a versatile and privileged structure in modern medicinal chemistry. Its unique three-dimensional arrangement, combining aromatic, heteroaromatic, and amide functionalities, allows for effective interactions with a wide array of biological targets.[1] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), mechanisms of action, and key experimental protocols associated with this compound class. We will delve into its applications in diverse therapeutic areas, including neurology, oncology, and infectious diseases, offering field-proven insights to accelerate discovery and development programs.[1][2]

Introduction: The Significance of the this compound Core

The this compound core is a key pharmacophore that has garnered significant interest in pharmaceutical research.[1] Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for development into novel therapeutics. The core structure, characterized by a central acetamide linker flanked by a phenyl and a pyridin-2-yl group, serves as a robust foundation for creating diverse chemical libraries.[2]

Derivatives of this scaffold have shown potential in several key therapeutic areas:

  • Anticonvulsant Activity: Inhibition of voltage-gated sodium currents is a key mechanism, positioning these compounds as potential treatments for epilepsy.[2][3]

  • Oncology: Certain analogs have exhibited significant antiproliferative and cytotoxic effects against various human cancer cell lines.[1][2]

  • Pain Management: Some derivatives function as kappa-opioid agonists, suggesting applications in analgesia.[2]

  • Antimycobacterial and Antifungal Activity: The scaffold has been explored for developing agents against pathogens like Mycobacterium tuberculosis and fungal species such as Candida albicans and Aspergillus niger.[2][4]

  • Anticoagulant Activity: By targeting serine proteases like Factor VIIa, specific derivatives show promise in managing coagulation disorders.[5]

  • Other Potential Applications: Research has also pointed towards utility in treating obesity, inflammation, and conditions related to oxidative stress.[2][6]

The value of this scaffold lies in its synthetic tractability and the rich structure-activity relationships that can be explored through systematic modification of its three primary components: the phenyl ring, the pyridinyl ring, and the acetamide group.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives can be achieved through several reliable methods. The most common approach involves the coupling of a carboxylic acid precursor with an amine source.

General Synthesis Workflow

A prevalent and robust method for synthesizing the core acetamide structure is through carbodiimide-mediated coupling. This process involves activating the corresponding carboxylic acid, 2-phenyl-2-(pyridin-2-yl)acetic acid, which then reacts with an amine source.

Below is a generalized workflow for this synthesis:

G cluster_0 Synthesis of the Carboxylic Acid Precursor cluster_1 Amide Bond Formation cluster_2 Purification Precursor 2-Phenyl-2-(pyridin-2-yl)acetic acid Activation Step 1: Acid Activation (e.g., with EDCI/Pyridine) Precursor->Activation Ammonolysis Step 2: Ammonolysis (e.g., with Ammonium Chloride) Activation->Ammonolysis Activated Intermediate Workup Aqueous Workup & Extraction Ammonolysis->Workup Purify Column Chromatography Workup->Purify Product Final Product: This compound Derivative Purify->Product

Caption: General workflow for synthesizing this compound derivatives.

Detailed Experimental Protocol: EDCI-Mediated Coupling

This protocol describes the synthesis of the parent compound, this compound, from its carboxylic acid precursor. This method is widely adaptable for creating N-substituted analogs by replacing ammonium chloride with a primary or secondary amine.

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a zero-buy water-soluble carbodiimide used to activate carboxyl groups for amide bond formation. Pyridine acts as a base to neutralize the HCl generated and can also serve as a nucleophilic catalyst. Dichloromethane (DCM) is an excellent anhydrous solvent for this reaction.

Materials:

  • 2-Phenyl-2-(pyridin-2-yl)acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Pyridine (Py)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Acid Activation: Dissolve 2-phenyl-2-(pyridin-2-yl)acetic acid (1.0 eq) in anhydrous DCM in a round-bottom flask. Cool the solution to 0°C in an ice bath.[2]

  • Add EDCI (1.3 eq) and pyridine (3.0 eq) to the cooled solution while stirring.[2] Maintain the temperature at 0°C and allow the activation to proceed for 30 minutes.

  • Ammonolysis: Add ammonium chloride (1.5 eq) to the reaction mixture.[2]

  • Remove the ice bath and allow the mixture to warm to room temperature (approx. 25°C). Continue stirring for 12 hours.[2]

  • Workup and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine solution to remove residual water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[2]

  • Purification: Purify the crude residue via column chromatography on silica gel to yield the pure this compound.[2]

Mechanism of Action and Pharmacological Profile

The diverse biological activities of this scaffold stem from its ability to interact with multiple distinct molecular targets. The primary mechanisms identified to date are modulation of ion channels and engagement with specific receptor systems.

Anticonvulsant Activity: Inhibition of Voltage-Gated Sodium Channels

A principal mechanism of action for the anticonvulsant effects of these derivatives is the blockade of voltage-gated sodium channels (VGSCs).[2] These channels are critical for the initiation and propagation of action potentials in neurons.[7]

Causality:

  • In conditions like epilepsy, neurons can become hyperexcitable, firing repetitive and synchronized action potentials that lead to seizures.[3]

  • Many established antiepileptic drugs, such as phenytoin and carbamazepine, function by binding to the inactivated state of VGSCs. This binding stabilizes the channel in its non-conducting conformation, prolonging the refractory period of the neuron.

  • This state-dependent binding makes the drugs more effective on rapidly firing neurons—a hallmark of seizure activity—while having less impact on neurons firing at a normal physiological rate.

  • Derivatives of this compound are understood to act similarly, reducing the sustained repetitive firing of neurons and thereby preventing seizure propagation.[2][8]

G cluster_0 Neuronal Membrane cluster_1 Channel States Na_Channel Voltage-Gated Sodium Channel (VGSC) Resting Resting State Open Open State (Na+ Influx) Resting->Open Depolarization Inactive Inactive State Open->Inactive Inactivation Inactive->Resting Repolarization Effect Stabilizes Inactive State, Prolongs Refractory Period Inactive->Effect Compound 2-Phenyl-2-(pyridin-2-yl) acetamide Derivative Compound->Inactive Binds & Stabilizes Outcome Reduced Neuronal Hyperexcitability Effect->Outcome

Caption: Mechanism of anticonvulsant action via stabilization of the inactive state of VGSCs.

Other Key Pharmacological Activities

Beyond ion channel modulation, derivatives have been designed to interact with other specific targets:

  • Melanin-Concentrating Hormone Receptor 1 (MCHr1): High-affinity ligands have been developed that inhibit MCH-mediated calcium release, indicating potential for obesity treatment.[2]

  • Kappa-Opioid Receptors: Agonism at this receptor by certain derivatives suggests their potential use as analgesics.[2]

  • Factor VIIa Inhibition: Analogs designed to fit the active site of this serine protease can inhibit the coagulation cascade, offering a novel anticoagulant strategy.[5]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for various biological activities. The SAR can be dissected by considering substitutions on the phenyl ring, the pyridinyl ring, and the acetamide nitrogen.

General SAR Observations
  • Phenyl Ring Substitutions: The electronic nature and position of substituents on the phenyl ring significantly impact potency. Electron-withdrawing groups, such as halogens (e.g., chloro) or trifluoromethyl groups, often enhance activity, particularly for anticonvulsant and anticancer applications.[3][9] The 3,4-disubstitution pattern can be particularly favorable.[9]

  • Acetamide Moiety: The acetamide group is a critical pharmacophoric element, likely involved in key hydrogen bonding interactions with biological targets. While N-substitution is a common strategy for modulating physicochemical properties, some studies have shown that the primary amide (NH₂) is important.[10] However, replacing the 2-acetamido group with other functionalities like hydroxyl or methoxy groups can retain anticonvulsant activity, indicating some flexibility.[10]

  • Linker Modifications: In related scaffolds, the acetamide linker has been shown to be superior to other linking groups like ureas for achieving high potency.[9]

Data Summary: SAR for Anticonvulsant Activity

The following table summarizes representative data from studies on related acetamide derivatives, illustrating the impact of structural modifications on anticonvulsant efficacy as measured by the Maximal Electroshock (MES) test.

Compound IDR1 (Phenyl Substitution)R2 (Acetamido-N)MES ED₅₀ (mg/kg, i.p.)Neurotoxicity TD₅₀ (mg/kg, i.p.)Protective Index (TD₅₀/ED₅₀)
Reference 1 HBenzyl>100--
Analog A 4-ClBenzyl35>300>8.6
Analog B 3,4-diClBenzyl1515010.0
Analog C H4-F-Benzyl24>300>12.5
Phenobarbital --22683.1
Phenytoin --9.5454.7
Data is illustrative and compiled from general findings in the field. Specific values are hypothetical representations based on published trends.

This data highlights that halogen substitution on the phenyl ring generally improves anticonvulsant potency.

Key Biological Evaluation Protocols

To assess the therapeutic potential of novel derivatives, a cascade of in vitro and in vivo assays is essential.

Anticonvulsant Screening Workflow

A standard workflow for identifying and characterizing new anticonvulsant agents involves initial high-throughput screening followed by more detailed efficacy and safety profiling.

G cluster_0 Primary Screening (In Vivo) cluster_1 Secondary Screening & Mechanism cluster_2 Safety & Pharmacokinetics MES Maximal Electroshock (MES) Test (Model for generalized tonic-clonic seizures) Hz6 6-Hz Psychomotor Seizure Test (Model for therapy-resistant partial seizures) MES->Hz6 scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test (Model for myoclonic seizures) scPTZ->Hz6 SodiumChannel In Vitro Voltage-Clamp Assay (e.g., on Nav1.1, Nav1.2 channels) Hz6->SodiumChannel Rotarod Rotarod Neurotoxicity Test SodiumChannel->Rotarod PK Pharmacokinetic Studies (e.g., plasma protein binding, metabolic stability) Rotarod->PK LeadOpt Lead Optimization PK->LeadOpt

Caption: A typical screening cascade for the evaluation of novel anticonvulsant candidates.

Protocol: Maximal Electroshock (MES) Seizure Test

Rationale: The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[3] It assesses the ability of a compound to prevent the hind-limb tonic extension phase of a seizure induced by a supramaximal electrical stimulus.

Materials:

  • Test compounds and vehicle (e.g., 0.5% methylcellulose in water)

  • Positive control (e.g., Phenytoin)

  • Male Swiss albino mice (18-25 g)

  • Corneal electrodes

  • A constant-current shock generator

Step-by-Step Methodology:

  • Animal Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one week before testing.

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.). The time between administration and testing (the "time to peak effect") should be predetermined from pharmacokinetic studies, but is often 30-60 minutes for i.p. administration.

  • Application of Stimulus: At the time of peak effect, apply a drop of saline to the eyes to ensure good electrical contact.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hind-limb extension seizure. The seizure is characterized by the extension of the hind limbs to an angle greater than 90 degrees with the plane of the body.

  • Data Analysis: A compound is considered to provide protection if the tonic hind-limb extension is abolished. The dose at which 50% of the animals are protected (ED₅₀) is calculated using probit analysis.

Challenges and Future Outlook

While the this compound scaffold holds immense promise, several challenges remain. Key areas for future research include:

  • Improving Selectivity: For many targets, enhancing selectivity is crucial to minimize off-target effects and improve the safety profile.

  • Optimizing Pharmacokinetics: Achieving desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including good oral bioavailability and appropriate metabolic stability, is essential for clinical success.[9]

  • Overcoming Drug Resistance: In both oncology and epilepsy, drug resistance is a significant clinical hurdle. Novel derivatives that can circumvent known resistance mechanisms are highly sought after.[3]

The continued exploration of this versatile scaffold, aided by structure-based drug design and advanced screening technologies, is poised to deliver the next generation of therapeutics for a range of challenging diseases.

References

  • Adedirin, O., et al. (2025). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. Retrieved from [Link]

  • Kaminski, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Retrieved from [Link]

  • Carbone, A., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Retrieved from [Link]

  • Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. ResearchGate. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • Sharma, P., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Rana, A., et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC - NIH. Retrieved from [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

  • Cook, A. M., & Bensalem-Owen, M. K. (2011). Mechanisms of action of antiepileptic drugs. Therapy.
  • Brown, S. D., et al. (1996). The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent. PubMed. Retrieved from [Link]

  • Keyari, C. M., et al. (2022). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. Retrieved from [Link]

Sources

The Pivotal Role of 2-Phenyl-2-(pyridin-2-yl)acetamide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-Phenyl-2-(pyridin-2-yl)acetamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of this compound and its derivatives, from fundamental synthesis and characterization to its multifaceted pharmacological applications. We will delve into the nuanced mechanisms of action, structure-activity relationships, and key experimental protocols that underscore its significance in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical entity.

Introduction: The Rise of a Versatile Scaffold

In the relentless pursuit of novel therapeutics, the identification of core molecular frameworks that can be readily modified to interact with a multitude of biological targets is a paramount objective. This compound has distinguished itself as one such scaffold, demonstrating a remarkable capacity for chemical elaboration and a broad spectrum of biological activities.[1][2][3] Its unique three-dimensional structure, combining aromatic and heterocyclic moieties with a flexible acetamide linker, allows for precise interactions with the active sites of various enzymes and receptors.[2][3] This guide will systematically dissect the chemical and biological attributes of this compound, providing a comprehensive resource for its application in drug discovery endeavors.

Synthesis and Physicochemical Properties

The parent compound, this compound, is a white to off-white crystalline powder.[4][5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7251-52-7[4]
Molecular Formula C13H12N2O[4]
Molecular Weight 212.25 g/mol [4]
Melting Point 134-138 °C[4]
Solubility Soluble in chloroform, dichloromethane, and dimethylformamide.[4][5][4][5]
General Synthesis Protocol

The synthesis of this compound is most commonly achieved through the amidation of its corresponding carboxylic acid precursor, 2-phenyl-2-(pyridin-2-yl)acetic acid. A reliable and scalable method involves activation of the carboxylic acid with a coupling agent, followed by reaction with an ammonia source.

Experimental Protocol: Synthesis of this compound [4]

  • Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenyl-2-(pyridin-2-yl)acetic acid (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. To this solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 equivalents) and pyridine (3 equivalents). Stir the mixture at 0 °C for 30 minutes to ensure complete activation of the carboxylic acid.

  • Ammonolysis: To the activated acid solution, add ammonium chloride (1.5 equivalents). Allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir vigorously for 12 hours.

  • Workup and Purification: Upon completion of the reaction (monitored by TLC), quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Synthesis_Workflow

Therapeutic Applications and Mechanisms of Action

The this compound scaffold has proven to be a fertile ground for the discovery of novel drug candidates across a wide range of therapeutic areas. This section will explore some of the most promising applications and the underlying mechanisms of action.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The antiproliferative properties of these compounds are a key area of ongoing research.

Table 2: Anticancer Activity of Selected this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of ActionReference
Derivative A A498 (Kidney)12.5Not fully elucidated[4]
Derivative B PC-3 (Prostate)8.7Not fully elucidated[4]
Derivative C U-87MG (Glioblastoma)15.2Not fully elucidated[4]
Derivative 5l MDA-MB-231 (Breast)1.4VEGFR2 Kinase Inhibition (partial)[6]
Derivative 5k MDA-MB-231 (Breast)6.0Not fully elucidated[6]
Derivative IIB A549 (Lung)0.229Not fully elucidated[7]

Mechanism of Action Insight: While the precise mechanisms for many derivatives are still under investigation, some compounds have been shown to exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR2 kinase pathway.[6]

Anticancer_Mechanism

Antimicrobial and Antimycobacterial Activity

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound have shown promising activity against a range of bacteria and mycobacteria.[4]

Table 3: Antimicrobial Activity of Selected this compound Derivatives

CompoundOrganismMIC (µg/mL)Reference
Derivative 12 Mycobacterium tuberculosis H37Ra15.625[4]
Derivative IIC Gram-positive & Gram-negative bacteria16-128[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Inoculum: Culture the microbial strain of interest in an appropriate broth medium overnight at 37 °C. Dilute the culture to achieve a standardized inoculum density (e.g., 1 x 10⁵ CFU/mL).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (medium only) controls. Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Central Nervous System (CNS) Applications

The ability of this compound and its derivatives to cross the blood-brain barrier positions them as promising candidates for the treatment of CNS disorders.[4]

A significant body of research has focused on the anticonvulsant properties of this scaffold. The primary mechanism of action is believed to be the inhibition of voltage-gated sodium channels.

Certain derivatives have been identified as high-affinity ligands for the melanin-concentrating hormone receptor 1 (MCHr1), which is involved in the regulation of appetite and energy balance.[4]

Some analogues function as kappa-opioid receptor agonists, suggesting their potential as analgesics with a potentially different side-effect profile compared to traditional mu-opioid agonists.[4]

CNS_Applications

Anticoagulant Activity

Derivatives of N-phenyl-2-(phenyl-amino) acetamide, a related scaffold, have been shown to be effective inhibitors of Factor VIIa, a key enzyme in the coagulation cascade.[1] This suggests a potential application in the treatment of thrombotic disorders.

Structure-Activity Relationships (SAR)

The extensive research on this compound and its analogues has provided valuable insights into the relationship between their chemical structure and biological activity. For instance, in the context of anticonvulsant activity, substitutions on the phenyl ring have been shown to significantly modulate potency. Further SAR studies are crucial for the rational design of next-generation therapeutics based on this versatile scaffold.

Conclusion and Future Directions

The this compound scaffold represents a highly successful platform for the development of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance in modern drug discovery. Future research should focus on elucidating the detailed mechanisms of action for its various therapeutic effects, optimizing pharmacokinetic and toxicological profiles, and exploring novel applications. The continued investigation of this remarkable chemical entity holds immense promise for addressing unmet medical needs.

References

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2022). Indian Journal of Pharmaceutical Education and Research, 56(2s), s282-s293. Retrieved February 7, 2026, from [Link]

  • Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. (2014). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, and evaluation of their antibacterial activity. (2020). Preprints.org. Retrieved February 7, 2026, from [Link]

  • 2-Phenyl-2-(Pyridin-2-yl) acetamide - Multichem Exports. (n.d.). Retrieved February 7, 2026, from [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry, 11, 1123047. Retrieved February 7, 2026, from [Link]

  • Process for the preparation of methylphenidate hydrochloride and its intermediates thereof. (2016). Google Patents.
  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2014). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis and SAR Investigations for Novel Melanin-Concentrating Hormone 1 Receptor (MCH1) Antagonists Part 2: A Hybrid Strategy Combining Key Fragments of HTS Hits. (2009). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. (2022). Pharmacological Research, 179, 106222. Retrieved February 7, 2026, from [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. (2017). Molecules, 22(10), 1698. Retrieved February 7, 2026, from [Link]

  • Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4217-4221. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: 2-Phenyl-2-(pyridin-2-yl)acetamide in Coordination Chemistry

[1][2]

Executive Summary

2-Phenyl-2-(pyridin-2-yl)acetamide (CAS 7251-52-7), often referred to as

12

12

This guide analyzes the compound's utility as a bidentate chelator capable of accessing distinct coordination modes (neutral O-donor vs. anionic N-donor).[1][2] We explore its role as a "molecular switch" in metal-mediated nitrile hydrolysis and its critical relevance as a precursor to the anti-arrhythmic drug Disopyramide .[1][2]

Ligand Architecture & Physicochemical Profile[2][3][4]

The ligand features a pyridine ring (soft N-donor) and an acetamide moiety (hard O-donor/soft N-donor) separated by a methine carbon bearing a phenyl group.[1][2] This architecture dictates its coordination behavior.[1][2]

Structural Analysis[1][2]
  • Donor Atoms: Pyridine Nitrogen (

    
    ) and Amide Oxygen (
    
    
    ) or Amide Nitrogen (
    
    
    ).[2]
  • Chelicity: Forms stable 5-membered chelate rings upon coordination.[1][2]

  • Sterics: The

    
    -phenyl group creates a chiral center (in the free ligand) and induces steric crowding axial to the coordination plane, often preventing the formation of bis-homoleptic square planar complexes in favor of distorted geometries.[1][2]
    
Key Physicochemical Data[1][2]
PropertyValue / DescriptionRelevance
Formula

Core scaffold
MW 212.25 g/mol Fragment-based drug design
pKa (Py) ~5.2 (est)Pyridine protonation vs. coordination
pKa (Amide) ~15 (est)Deprotonation requires metal activation
LogP ~1.2 - 1.4Moderate lipophilicity (membrane permeable)
Solubility DMSO, EtOH,

Compatible with organic synthesis

Synthesis: The Metal-Mediated Pathway[1][2]

While organic hydrolysis of 2-phenyl-2-(pyridin-2-yl)acetonitrile is possible using basic conditions (KOH/EtOH), the metal-mediated hydrolysis is of higher significance to coordination chemists.[1][2] Transition metals (Pt, Pd, Cu) activate the nitrile carbon, making it susceptible to nucleophilic attack by water/hydroxide, generating the amide complex in situ.[1][2]

Experimental Workflow (Hydrolysis)

The following protocol describes the generation of the ligand from its nitrile precursor, a reaction often catalyzed by Platinum(II) or Palladium(II) centers.[1][2]

Step-by-Step Protocol:

  • Precursor Dissolution: Dissolve 1.0 eq of 2-phenyl-2-(pyridin-2-yl)acetonitrile in aqueous acetone or ethanol.

  • Metal Activation: Add 0.5 eq of

    
     or 
    
    
    .[1][2] The metal coordinates to the nitrile nitrogen (
    
    
    ), reducing electron density on the carbon.[1][2]
  • Nucleophilic Attack: Adjust pH to ~8.0 with NaOH. Hydroxide attacks the activated nitrile carbon.[1][2]

  • Rearrangement: The resulting imino-hydroxo species tautomerizes to the stable amide, which remains coordinated to the metal.[1][2]

  • Isolation: The free ligand can be liberated by treating the complex with a strong competing ligand (e.g.,

    
     or EDTA) followed by extraction with 
    
    
    .[1][2]
Pathway Visualization[1][2]

SynthesisPathwayNitrileNitrile Precursor(2-phenyl-2-(pyridin-2-yl)acetonitrile)MetalComplexMetal-Nitrile Complex(Activation of C≡N)Nitrile->MetalComplex+ M(II) (Pt, Pd, Cu)IntermediateImino-HydroxoIntermediateMetalComplex->Intermediate+ OH- / H2O(Nucleophilic Attack)AmideComplexAmide Complex(Ligand Bound)Intermediate->AmideComplexTautomerizationFreeLigandFinal Ligand(this compound)AmideComplex->FreeLigandDemetallation(EDTA/CN-)

Caption: Metal-mediated hydrolysis mechanism converting the nitrile precursor to the target amide ligand.[2]

Coordination Modes & Chemistry

The versatility of this compound lies in its ability to access two distinct coordination modes depending on the pH and the metal ion's hardness/softness.[1][2]

Mode A: Neutral (N,O) Chelation

In neutral or slightly acidic media, the ligand binds as a neutral molecule.[1][2]

  • Binding Sites: Pyridine Nitrogen + Amide Carbonyl Oxygen.[1][2]

  • Geometry: Forms a cationic complex (assuming a neutral metal salt precursor).[1][2]

  • Preferred Metals:

    
    , 
    
    
    ,
    
    
    .[2]
  • Spectral Signature: A shift in the Carbonyl IR stretch (

    
    ) to lower wavenumbers (e.g., from 1680 
    
    
    to ~1640
    
    
    ) due to electron donation from oxygen to the metal.[1][2]
Mode B: Anionic (N,N') Amidate Bridging

In basic media, the amide proton is removed (

2
  • Binding Sites: Pyridine Nitrogen + Amide Nitrogen (deprotonated).[1][2]

  • Geometry: The anionic nitrogen is a strong

    
    -donor.[1][2] This mode often facilitates the formation of dinuclear species  where the ligand bridges two metal centers (e.g., Pd-Pd dimers).[1][2]
    
  • Preferred Metals:

    
    , 
    
    
    ,
    
    
    .[2]
  • Significance: This mode mimics the binding of peptide backbones in metalloproteins.[1][2]

Coordination Logic Diagram

CoordinationModescluster_NeutralNeutral Conditions (pH < 7)cluster_AnionicBasic Conditions (pH > 9)LigandThis compoundModeAMode A: Neutral (N,O)Pyridine-N + Carbonyl-OLigand->ModeANeutral pHModeBMode B: Anionic Amidate (N,N)Pyridine-N + Amide-N(-)Ligand->ModeBDeprotonation(+ Base)ResultAMononuclear Cationic Complex[M(L)2]2+ModeA->ResultAResultBDinuclear Bridged Complex[M2(μ-L)2]ModeB->ResultB

Caption: Divergent coordination pathways dictated by pH and metal center preference.

Applications in Drug Development[1][2][5][6]

The "Impurity F" Connection

In the synthesis of Methylphenidate and related therapeutics, this compound appears as a specific impurity (EP Impurity F).[1][2][3]

  • Causality: It arises from the hydrolysis of the nitrile intermediate.[1][2]

  • Detection: Its strong chelation ability can interfere with Pd-catalyzed hydrogenation steps in drug synthesis, potentially poisoning the catalyst by forming stable [Pd(L)Cl2] species.[1][2]

  • Action: Process chemists must monitor this species not just as an organic impurity, but as a catalyst poison.[1][2]

Disopyramide Scaffold

This ligand is the core structural motif of Disopyramide (Norpace), a Class Ia anti-arrhythmic agent.[1][2]

  • Mechanism: Disopyramide blocks sodium channels.[1][2][3] The pyridine-acetamide scaffold provides the necessary spatial arrangement for receptor binding.[1][2]

  • Metallodrug Potential: Recent research suggests that copper(II) complexes of disopyramide derivatives (retaining the phenyl-pyridyl-acetamide core) exhibit enhanced cytotoxicity against cancer cell lines compared to the free drug, likely via DNA intercalation facilitated by the planar aromatic rings.[1][2]

References

  • BenchChem. (n.d.).[1][2] this compound Structure and Mechanism. Retrieved from [2]

  • PubChem. (2023).[1][2] Compound Summary: this compound.[1][2][3][4][5][6] National Library of Medicine.[1][2][3] Retrieved from [2]

  • CymitQuimica. (n.d.).[1][2] Alpha-Phenyl-2-pyridineacetamide Product Data. Retrieved from [2]

  • Al-Amery, M. H. A., & Meteab, H. S. (2015).[1][2] Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Iraqi Journal of Science, 56(2B), 1258-1273.[1][2] (Contextual grounding on nitrile-metal chemistry). Retrieved from

  • Quiroga, A. G., & Raftery, J. (2002).[1][2] Hydrolysis of Pd(II)-bound acetonitrile: Molecular and crystal structure. Inorganic Chemistry. (Mechanistic basis for ligand synthesis). Retrieved from [2]

Solubility Profiling and Physicochemical Characterization of 2-Phenyl-2-(pyridin-2-yl)acetamide

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile and physicochemical properties of 2-Phenyl-2-(pyridin-2-yl)acetamide (CAS 7251-52-7). As a critical intermediate in the synthesis of anti-arrhythmic agents (e.g., Disopyramide) and a known impurity in psychoactive formulations (e.g., Methylphenidate), understanding its solvation thermodynamics is essential for process optimization, purification, and solid-state characterization. This document synthesizes available empirical data with theoretical solubility parameters and outlines a validated protocol for thermodynamic solubility determination.

Physicochemical Identity & Baseline Properties[1][2][3][4]

Before establishing a solubility profile, the fundamental physicochemical constants of the solute must be defined to predict solvent interactions.

Table 1: Physicochemical Characterization

PropertyValue / DescriptionSource / Methodology
IUPAC Name This compoundChemical Nomenclature
CAS Registry 7251-52-7Chemical Abstracts Service
Molecular Formula C₁₃H₁₂N₂OStoichiometry
Molecular Weight 212.25 g/mol Calculated
Physical State White to off-white crystalline powderVisual Inspection [1]
Melting Point 134 – 138 °CDSC / Capillary Method [1][2]
Predicted LogP ~0.64 – 1.4Computational (ALOGPS/ChemAxon) [3]
pKa (Basic) ~2.4 – 3.5 (Pyridine nitrogen)Estimated based on Pyridine [3]
H-Bond Donors 1 (Amide NH₂)Structural Analysis
H-Bond Acceptors 2 (Pyridine N, Amide O)Structural Analysis
Structural Significance in Solvation

The molecule features a hydrophobic scaffold (phenyl and pyridine rings) balanced by a polar primary amide group.

  • Pyridine Ring: Acts as a weak base and a hydrogen bond acceptor. It enhances solubility in chlorinated solvents and acidic aqueous media (via protonation).

  • Amide Group: Provides high melting point characteristics due to intermolecular hydrogen bonding in the crystal lattice, often necessitating high-polarity aprotic solvents (like DMF or DMSO) to disrupt lattice energy.

Qualitative Solubility Profile

Empirical data confirms the compound's solubility in moderately polar organic solvents.[1] The following hierarchy characterizes its solvation behavior based on "Like Dissolves Like" principles and available vendor data.

Table 2: Solvent Compatibility Matrix

Solvent ClassSpecific SolventSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Favorable dispersion interactions with the aromatic rings; lack of competing strong H-bonds. [1][2]
Dipolar Aprotic Dimethylformamide (DMF), DMSOHigh Strong dipole interactions disrupt the amide crystal lattice.
Alcohols Methanol, EthanolModerate Soluble, but temperature-dependent. Alcohols compete for H-bonding with the amide group.
Aqueous Media Water (Neutral pH)Low Hydrophobic aromatic domains dominate; lack of ionization at pH 7 limits solubility.
Aqueous Media 0.1 N HClHigh Protonation of the pyridine nitrogen (

) forms a soluble cationic salt.

Technical Workflow: Thermodynamic Solubility Determination

Since exact quantitative solubility values (

Standard Operating Procedure (SOP)
Experimental Design (Graphviz Visualization)

The following diagram outlines the decision logic for the solubility assay, ensuring distinction between kinetic and thermodynamic values.

SolubilityProtocolStartStart: Solid Sample(this compound)SolventSelSelect Solvent System(e.g., pH 7.4 Buffer, DCM, MeOH)Start->SolventSelExcessAddAdd Excess Solid to Solvent(Visual Suspension)SolventSel->ExcessAddIncubationIncubate/Shake(24-48h @ 25°C)ExcessAdd->IncubationCheckEquilCheck Equilibrium(Is concentration stable?)Incubation->CheckEquilCheckEquil->IncubationNo (Continue Shaking)SeparationPhase Separation(Centrifugation/Filtration 0.45µm)CheckEquil->SeparationYesAnalysisQuantification(HPLC-UV or LC-MS)Separation->AnalysisDataOutOutput: Thermodynamic Solubility (mg/mL)Analysis->DataOut

Figure 1: Workflow for thermodynamic solubility determination via the Shake-Flask method.

Detailed Protocol

Objective: Determine

  • Preparation:

    • Weigh approximately 5 mg of this compound into a 4 mL glass vial.

    • Add 1 mL of the target solvent (e.g., PBS pH 7.4).

    • Critical Check: Ensure undissolved solid remains visible. If the solution is clear, add more solid until a suspension persists.

  • Equilibration:

    • Place vials on an orbital shaker (300 rpm) inside a temperature-controlled incubator at 25°C ± 0.1°C.

    • Duration: Shake for 24 to 48 hours to ensure crystal lattice energy is overcome and equilibrium is reached [4][5].

  • Phase Separation:

    • Allow samples to settle for 1 hour.

    • Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated to prevent drug adsorption) or centrifuge at 10,000 rpm for 10 minutes.

  • Quantification (HPLC Conditions):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [40:60 v/v].

    • Detection: UV absorbance at 254 nm (aromatic

      
       transition).
      
    • Calculation: Calculate concentration using a calibration curve derived from a standard solution in DMSO.

Application: Impurity Profiling & Synthesis

Understanding the solubility of this compound is vital when it appears as Impurity F in Methylphenidate synthesis or as an intermediate for Disopyramide.

Synthesis and Separation Logic

The synthesis typically involves the condensation of phenyl(pyridin-2-yl)acetic acid. The solubility differential between the acid precursor (soluble in basic aqueous media) and the amide product (insoluble in basic media, soluble in DCM) is the basis for purification.

SynthesisPathwayPrecursorPhenyl(pyridin-2-yl)acetic acid(Soluble in NaOH)ProductThis compound(Target)Precursor->ProductAmidationReagentsReagents:EDCI, NH4ClReagents->ProductImpurityHydrolysis Impurity(Ritalinic Acid Analog)Product->ImpurityAcidic Hydrolysis(Solubility Increases)

Figure 2: Synthetic pathway and potential degradation routes affecting solubility profiles.

Purification Strategy
  • Reaction Workup: Upon completion of the amidation reaction in DCM, the mixture is washed with dilute base (NaHCO₃).

  • Mechanism: The unreacted acid precursor forms a water-soluble carboxylate salt and partitions into the aqueous phase. The target acetamide (neutral) remains in the DCM organic phase [1].

  • Crystallization: Final purification can be achieved by recrystallization from a Toluene/Methanol (1:1) mixture or Ethyl Acetate, exploiting the temperature-dependent solubility in these solvents [2].

Safety & Handling

  • Hazards: The compound is classified as an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3) [6].[2]

  • Solvent Handling: When using Chloroform or DCM (suspected carcinogens), all solubility experiments must be conducted in a fume hood.

  • Waste Disposal: Solutions containing this pyridine derivative must be disposed of as halogenated organic waste (if DCM is used) or non-halogenated organic waste, strictly avoiding release into aqueous drains due to potential ecotoxicity.

References

  • BenchChem. (n.d.). This compound Properties and Synthesis. Retrieved from

  • Nayak, P. S., et al. (2014).[3] Synthesis, Crystal Structure, and Characterization of Phenylacetamide Derivatives. ResearchGate. Retrieved from

  • FooDB. (n.d.). Predicted Properties of Phenylacetamide Derivatives. Retrieved from

  • Enamine. (n.d.).[3] Shake-Flask Aqueous Solubility Assay Protocol. Retrieved from

  • Dissolution Technologies. (2024). Determination of Thermodynamic Solubility of APIs. Retrieved from

  • PubChem. (2025).[2] 2-Phenyl-2-pyrrolidin-1-ylacetamide (Structural Analog Safety Data). National Library of Medicine. Retrieved from [2]

A Technical Guide to 2-Phenyl-2-(pyridin-2-yl)acetamide and its Derivatives in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 2-Phenyl-2-(pyridin-2-yl)acetamide and its analogs as promising scaffolds for the development of novel therapeutics for neurological disorders. This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and medicinal chemistry. We will delve into the core chemical attributes, synthesis, proposed mechanisms of action, and key experimental protocols for the evaluation of this compound class.

Introduction: A Versatile Scaffold for CNS Drug Discovery

This compound is a heterocyclic amide that has garnered significant interest in medicinal chemistry due to its versatile structure and potential for diverse biological activities. Its core structure, featuring a phenyl group and a pyridinyl moiety attached to an acetamide backbone, provides a unique three-dimensional arrangement conducive to interactions with various biological targets within the central nervous system (CNS). The ability of this scaffold to be readily functionalized allows for the systematic exploration of structure-activity relationships (SAR), leading to the development of derivatives with tailored pharmacological profiles.

Preliminary studies have indicated that this class of compounds possesses the potential to cross the blood-brain barrier, a critical prerequisite for CNS-active drugs, and may modulate various neurotransmitter systems. Research has particularly highlighted the potential of this compound derivatives as anticonvulsant agents, with emerging evidence suggesting their utility in other neurological conditions, including neurodegenerative diseases. This guide will provide a detailed exploration of the scientific rationale and experimental methodologies for investigating this promising class of compounds.

Physicochemical Properties and Synthesis

The parent compound, this compound, is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Melting Point134-138 °C
SolubilitySoluble in chloroform, dichloromethane, and dimethylformamide
General Synthesis Protocol

A common and robust method for the synthesis of this compound involves a carbodiimide-mediated coupling reaction. This procedure is widely applicable for the synthesis of various amide derivatives from the corresponding carboxylic acid.

Step-by-Step Synthesis of this compound:

  • Acid Activation:

    • Dissolve 1 equivalent of 2-phenyl-2-(pyridin-2-yl)acetic acid in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add 1.3 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 3 equivalents of pyridine (Py) to the solution.

    • Stir the reaction mixture at 0°C for 30 minutes to activate the carboxylic acid.

  • Ammonolysis:

    • Add 1.5 equivalents of ammonium chloride (NH4Cl) to the reaction mixture.

    • Allow the mixture to warm to room temperature (approximately 25°C) and stir for 12 hours.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Unraveling the Mechanism of Action in Neurological Disorders

The therapeutic potential of this compound and its derivatives in neurological disorders is believed to stem from their interaction with key molecular targets that regulate neuronal excitability. The primary proposed mechanism of action, particularly for its anticonvulsant effects, involves the modulation of voltage-gated sodium channels.

Modulation of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. Many established antiepileptic drugs exert their effects by blocking these channels, thereby reducing excessive neuronal firing characteristic of seizures. Studies on derivatives of this compound have shown that they can act as moderate binders to site 2 of the neuronal voltage-sensitive sodium channel. This interaction is thought to stabilize the inactivated state of the channel, making neurons less likely to fire at high frequencies.

Below is a conceptual diagram illustrating the proposed mechanism of action at the voltage-gated sodium channel.

G cluster_neuron Presynaptic Neuron cluster_drug Drug Interaction cluster_effect Therapeutic Effect ActionPotential Action Potential Propagation NaChannel_Active Voltage-Gated Na+ Channel (Active State) Na+ Influx ActionPotential->NaChannel_Active:f0 Opens Depolarization Depolarization NaChannel_Active:f1->Depolarization Causes NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive State) ReducedExcitability Reduced Neuronal Excitability NaChannel_Inactive->ReducedExcitability Prolonged Inactivation Leads to Depolarization->NaChannel_Inactive:f0 Leads to Drug This compound Derivative Drug->NaChannel_Inactive:f0 Binds to and Stabilizes G cluster_MES Maximal Electroshock (MES) Test cluster_6Hz 6-Hz Seizure Test Start Start: Novel this compound Derivative DosePrep Dose Formulation and Preparation Start->DosePrep AnimalGroups Randomization of Animals into Treatment Groups (Vehicle, Test Compound, Positive Control) DosePrep->AnimalGroups Administration Compound Administration (i.p. or p.o.) AnimalGroups->Administration Pretreatment Pre-treatment Interval (e.g., 30-60 min) Administration->Pretreatment MES_Stim Corneal Electrical Stimulation (50 mA, 60 Hz, 0.2s) Pretreatment->MES_Stim 6Hz_Stim Corneal Electrical Stimulation (32 mA, 6 Hz, 3s) Pretreatment->6Hz_Stim MES_Obs Observation for Tonic Hindlimb Extension MES_Stim->MES_Obs MES_Data Data Collection: % Protection MES_Obs->MES_Data ED50 ED50 Calculation (Probit Analysis) MES_Data->ED50 6Hz_Obs Observation for Psychomotor Seizure Behaviors 6Hz_Stim->6Hz_Obs 6Hz_Data Data Collection: % Protection 6Hz_Obs->6Hz_Data 6Hz_Data->ED50 End End: Determination of Anticonvulsant Potency ED50->End

Caption: Experimental workflow for preclinical anticonvulsant screening.

Neurotoxicity Assessment

A critical aspect of developing any new CNS-active compound is the assessment of its potential for adverse effects on the nervous system. The rotarod test is a widely used method for evaluating motor coordination and neurological deficit in rodents.

Step-by-Step Protocol for the Rotarod Test:

  • Apparatus:

    • Use a standard rotarod apparatus with a rotating rod of a specified diameter.

  • Training:

    • Prior to the test day, train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 2 minutes) for 2-3 consecutive days. This is to ensure that the animals can perform the task.

  • Testing:

    • On the test day, administer the test compound, vehicle, or a positive control.

    • At various time points after administration, place the mice on the rotarod, which is rotating at a constant speed or an accelerating speed.

    • Record the latency to fall from the rod for each animal. A cutoff time (e.g., 300 seconds) is typically used.

  • Data Analysis:

    • Compare the latency to fall between the treatment groups and the vehicle control group. A significant decrease in the latency to fall indicates motor impairment.

    • Determine the median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals.

Conclusion and Future Directions

This compound and its derivatives represent a promising chemical scaffold for the discovery of novel therapeutics for neurological disorders, particularly epilepsy. Their proposed mechanism of action via modulation of voltage-gated sodium channels provides a solid rationale for their anticonvulsant effects. The synthetic accessibility of this scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

  • Elucidation of Detailed Mechanisms: Comprehensive in vitro studies are needed to determine the binding affinities of these compounds for various subtypes of sodium channels and other potential CNS targets, including dopamine receptors.

  • Expansion to Other Neurological Disorders: The neuroprotective potential of this compound class should be investigated in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

  • Pharmacokinetic and Safety Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties, as well as long-term safety and tolerability, are essential for advancing these compounds towards clinical development.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the phenyl and pyridinyl rings, as well as the acetamide linker, will be crucial for identifying derivatives with improved efficacy and reduced off-target effects.

By pursuing these research avenues, the full therapeutic potential of this compound and its analogs can be realized, potentially leading to the development of new and effective treatments for a range of debilitating neurological conditions.

References

  • 2-Phenyl-2-(Pyridin-2-yl) acetamide - Multichem Exports. (n.d.). Retrieved February 7, 2026, from [Link]

  • 2-PHENYL-2-(PIPERIDIN-2-YL)ACETAMIDE | CAS#:19395-39-2 | Chemsrc. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. (2014). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PMC - NIH. (2024). Retrieved February 7, 2026, from [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research. (n.d.). Retrieved February 7, 2026, from [Link]

  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]

  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Mechanisms of action of antiepileptic drugs - Open Access Journals. (n.d.). Retrieved February 7, 2026, from [Link]

  • Mechanisms of action of antiepileptic drugs - Epilepsy Society. (n.d.). Retrieved February 7, 2026, from [Link]

2-Phenyl-2-(pyridin-2-yl)acetamide: A Scaffolding Approach for Novel Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The intricate landscape of oncology research perpetually seeks novel chemical entities capable of targeted and effective therapeutic intervention. Within this search, the heterocyclic compound 2-Phenyl-2-(pyridin-2-yl)acetamide has emerged as a molecule of significant interest. While direct and extensive preclinical data on the parent compound remains nascent, its structural framework serves as a versatile scaffold for the development of derivatives with pronounced anti-cancer properties. This technical guide provides a comprehensive overview of this compound in the context of oncology research, synthesizing current knowledge on its derivatives' mechanisms of action, offering field-proven insights into experimental design, and presenting detailed protocols to empower researchers in their exploration of this promising class of molecules. We will delve into the pro-apoptotic potential of phenylacetamide derivatives, their prospective role in modulating critical signaling pathways such as Wnt, and provide a roadmap for the systematic evaluation of their therapeutic efficacy.

Introduction: The Therapeutic Potential of a Versatile Scaffold

This compound is a heterocyclic amide with a molecular formula of C13H12N2O.[1] Its structure, featuring both a phenyl and a pyridinyl group attached to an acetamide backbone, provides a unique combination of aromaticity, hydrogen bonding capability, and potential for metal coordination, making it an attractive starting point for medicinal chemistry campaigns.[1][2] While the parent compound is recognized as a key intermediate in pharmaceutical synthesis, it is the growing body of evidence surrounding its derivatives that has illuminated its potential in oncology.[3]

Recent studies have highlighted that analogs of this compound exhibit notable antiproliferative properties against a range of human cancer cell lines, including those of the kidney (A498), prostate (PC-3), and glioblastoma (U-87MG).[2] This suggests that the core structure of this compound can be systematically modified to enhance potency and selectivity against various cancer types. The pyridine moiety, in particular, is a well-established pharmacophore in numerous FDA-approved anti-cancer agents, known to participate in crucial interactions with biological targets.[4][5]

This guide will therefore explore the existing evidence for the anti-cancer activity of the broader phenylacetamide and pyridinyl acetamide class of compounds, with this compound as the central structural theme. We will dissect the molecular mechanisms that appear to be at play and provide detailed, actionable protocols for researchers to further investigate this promising area.

Unraveling the Mechanism of Action: A Focus on Apoptosis Induction

A significant body of research points towards the induction of apoptosis as a primary mechanism through which phenylacetamide derivatives exert their anti-cancer effects.[6][7] Apoptosis, or programmed cell death, is a critical cellular process that is often dysregulated in cancer, leading to uncontrolled cell proliferation. The ability of a compound to reactivate this process in cancer cells is a hallmark of a promising therapeutic agent.

Studies on various phenylacetamide derivatives have demonstrated their ability to stimulate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[6][7] This dual-pronged attack enhances the robustness of the apoptotic signal and may help to overcome resistance mechanisms that can arise from mutations in a single pathway.

Modulation of the Bcl-2 Family and Caspase Activation

A key study on phenylacetamide derivatives revealed their efficacy in triggering apoptosis through the upregulation of pro-apoptotic proteins and the activation of executioner caspases.[6][7] Specifically, treatment of cancer cell lines with these compounds led to:

  • Upregulation of Bax: Bax is a pro-apoptotic member of the Bcl-2 family that, upon activation, translocates to the mitochondria and promotes the release of cytochrome c.[7]

  • Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that sequesters pro-apoptotic proteins like Bax and Bak. Its downregulation tips the cellular balance in favor of apoptosis.

  • Upregulation of Fas Ligand (FasL): FasL is a death ligand that binds to its receptor, Fas, on the cell surface, initiating the extrinsic apoptotic pathway.[7]

  • Activation of Caspase-3: Caspase-3 is a key executioner caspase that, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[6][7]

The concerted action of these molecular events culminates in the efficient elimination of cancer cells. The proposed signaling cascade is illustrated in the diagram below.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL Fas Ligand (Upregulated) FasR Fas Receptor FasL->FasR Binding DISC Death-Inducing Signaling Complex FasR->DISC Recruitment Casp8 Pro-Caspase-8 DISC->Casp8 Activation aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 Activation Bcl2 Bcl-2 (Downregulated) Bax Bax (Upregulated) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilization CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Binding Apoptosome Apoptosome Apaf1->Apoptosome Formation Casp9 Pro-Caspase-9 Apoptosome->Casp9 Activation aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 Activation aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis Cleavage of Cellular Substrates Compound Phenylacetamide Derivative Compound->FasL Compound->Bcl2 Compound->Bax

Figure 1: Proposed mechanism of apoptosis induction by phenylacetamide derivatives.

A Potential Role in Wnt Signaling Inhibition

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development.[8] Its aberrant activation is a hallmark of numerous cancers, making it an attractive therapeutic target.[9][10] One of the key enzymes in this pathway is Porcupine (PORCN), a membrane-bound O-acyltransferase responsible for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent signaling activity.[11][12]

Inhibitors of Porcupine have shown significant promise in preclinical and clinical studies for treating Wnt-driven cancers.[11][13][14] Given that some pyridinyl acetamide derivatives have been investigated as Porcupine inhibitors, it is plausible that this compound and its analogs could also function through this mechanism. This represents a compelling avenue for future research.

Inhibition of Porcupine would lead to a decrease in secreted Wnt ligands, preventing their binding to Frizzled receptors and the subsequent accumulation of β-catenin in the cytoplasm. This, in turn, would prevent the transcription of Wnt target genes that promote cell proliferation and survival.

wnt_pathway cluster_synthesis Wnt Ligand Processing cluster_signaling Downstream Signaling Wnt Wnt Ligand Porcupine Porcupine (PORCN) Wnt->Porcupine Substrate PalmitoylatedWnt Palmitoylated Wnt Porcupine->PalmitoylatedWnt Palmitoylation Frizzled Frizzled Receptor PalmitoylatedWnt->Frizzled Secretion & Binding DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex Inhibition LRP6 LRP6 Co-receptor BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation & Binding TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activation Proliferation Cell Proliferation TargetGenes->Proliferation Compound This compound (Hypothesized Target) Compound->Porcupine Inhibition

Figure 2: Hypothesized inhibition of the Wnt signaling pathway by this compound via Porcupine.

Experimental Protocols for Therapeutic Evaluation

To systematically evaluate the anti-cancer potential of this compound and its derivatives, a series of well-established in vitro and in vivo assays are recommended. The following protocols are provided as a robust starting point for researchers.

In Vitro Cytotoxicity and Antiproliferative Assays

Objective: To determine the concentration-dependent cytotoxic and antiproliferative effects of the test compound on a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer, and a non-cancerous cell line like MCF-10A for counter-screening) in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to obtain a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the old media with 100 µL of media containing the test compound or vehicle control (DMSO, final concentration ≤ 0.5%).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation:

Cell LineCancer TypeIC50 (µM) of Compound XIC50 (µM) of Doxorubicin (Control)
MCF-7BreastExperimental ValueReference Value
PC-3ProstateExperimental ValueReference Value
A549LungExperimental ValueReference Value
MCF-10ANon-cancerousExperimental ValueReference Value
Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by the test compound.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Cancer Cell Lines cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis mechanism Mechanism of Action Studies (Western Blot, qPCR) apoptosis->mechanism pathway Pathway Analysis (e.g., Wnt Reporter Assay) mechanism->pathway xenograft Xenograft Mouse Model pathway->xenograft Promising Candidate treatment Compound Administration xenograft->treatment tumor_growth Monitor Tumor Growth treatment->tumor_growth toxicity Assess Toxicity treatment->toxicity efficacy Evaluate Efficacy tumor_growth->efficacy toxicity->efficacy

Figure 3: A generalized experimental workflow for the evaluation of a novel anti-cancer compound.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel anti-cancer therapeutics. The demonstrated pro-apoptotic activity of its derivatives, coupled with the potential for Wnt signaling inhibition, warrants a thorough and systematic investigation of this class of compounds. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound and its analogs.

Future research should focus on synthesizing a library of derivatives with modifications to both the phenyl and pyridinyl rings to establish a clear structure-activity relationship (SAR). Promising lead compounds should then be advanced to in vivo xenograft models to assess their efficacy and safety in a more physiologically relevant setting. Furthermore, detailed mechanistic studies are crucial to unequivocally identify the molecular targets and signaling pathways modulated by these compounds. Through such a rigorous and scientifically sound approach, the full therapeutic potential of the this compound scaffold can be realized in the ongoing fight against cancer.

References

  • Tavallaei, et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2).
  • ProQuest. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
  • Multichem Exports. (n.d.). 2-Phenyl-2-(Pyridin-2-yl) acetamide. Retrieved from [Link]

  • ResearchGate. (2022). Porcupine Inhibitors in Cancer Clinical Trials. Retrieved from [Link]

  • Semantic Scholar. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]

  • International Journal on Science and Technology. (2025).
  • National Center for Biotechnology Information. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

  • MDPI. (2023). Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment. Retrieved from [Link]

  • PubMed. (2021). Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway. Retrieved from [Link]

  • PubMed. (2023). Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment. Retrieved from [Link]

  • MDPI. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Retrieved from [Link]

  • Karolinum. (n.d.). Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][2][6]triazin-7-ones and Stable Free Radical Precursors. Retrieved from [Link]

  • ACS Publications. (2021). Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer. Retrieved from [Link]

  • OncLive. (2020). Hard-to-Target WNT Pathway Gets a Fresh Look in Oncology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Inhibition of Wnt signaling and cancer stem cells. Retrieved from [Link]

  • Institut National Du Cancer. (2013). Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974. Retrieved from [Link]

  • Redx Pharma. (n.d.). Zamaporvint (RXC004, Porcupine Inhibitor). Retrieved from [Link]

  • ACS Publications. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]

  • MDPI. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][2][6]triazin-7-ones and Stable Free Radical Precursors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Inhibition of Wnt signaling and cancer stem cells. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-Phenyl-2-(pyridin-2-yl)acetamide via Controlled Nitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-Phenyl-2-(pyridin-2-yl)acetamide, a valuable heterocyclic amide compound.[1] This molecule serves as a key intermediate and building block in medicinal chemistry and pharmaceutical development, with demonstrated applications in the synthesis of potential analgesics, anti-inflammatory drugs, and agents with antimycobacterial and antiproliferative properties.[2][3] This protocol details a robust and reproducible method for the synthesis of the target compound starting from 2-Phenyl-2-(pyridin-2-yl)acetonitrile via a controlled acid-catalyzed hydrolysis. The causality behind critical experimental steps, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure scientific integrity and successful replication.

Introduction and Significance

This compound (MW: 212.25 g/mol ) is a white to off-white crystalline powder with a melting point in the range of 134-144°C.[1][2] Its molecular structure, which combines phenyl, pyridinyl, and acetamide moieties, makes it a versatile scaffold in drug discovery.[1] The compound is recognized as a core structure for developing novel therapeutic agents, including those targeting oncology and neurology.[2][3] Furthermore, it is a known impurity of Methylphenidate, making it an essential reference standard for quality control in the pharmaceutical industry.[2]

The synthesis described herein focuses on the partial hydrolysis of the nitrile group of 2-Phenyl-2-(pyridin-2-yl)acetonitrile. This transformation is a cornerstone of organic synthesis, but it requires careful control. While nitrile hydrolysis can proceed to the carboxylic acid, reaction conditions can be tuned to isolate the intermediate amide.[4][5] Strong acid catalysis, coupled with controlled temperature and reaction time, facilitates the selective formation of the desired acetamide product.[6][7]

Reaction Scheme and Mechanism

The conversion of a nitrile to a primary amide under acidic conditions involves the protonation of the nitrile nitrogen, which activates the carbon atom for nucleophilic attack by water.[7] A subsequent tautomerization and deprotonation yield the stable amide product.

Overall Reaction:

Where Ph is a phenyl group and Py is a 2-pyridyl group.

The mechanism proceeds as follows:

  • Protonation: The lone pair on the nitrile nitrogen is protonated by the strong acid (e.g., H₂SO₄), making the nitrile carbon significantly more electrophilic.[7]

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbon atom.[7]

  • Deprotonation: The resulting oxonium ion is deprotonated to form a neutral intermediate.

  • Tautomerization: The intermediate undergoes keto-enol-like tautomerization to form the amide. This is typically the rate-determining step and is also acid-catalyzed.

  • Final Product: The final step is a deprotonation to yield the neutral primary amide.[7]

Controlling the reaction temperature and duration is critical to prevent the second, often faster, hydrolysis of the amide to the corresponding carboxylic acid.[6]

Materials, Reagents, and Instrumentation

Reagents & Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)RoleSupplier Notes
2-Phenyl-2-(pyridin-2-yl)acetonitrileC₁₃H₁₀N₂194.245.00 g25.74Starting MaterialPurity ≥98%
Sulfuric Acid (Conc.)H₂SO₄98.0825 mL~460Catalyst & Solvent95-98%
Deionized WaterH₂O18.02100 mL +-Solvent/QuenchingFor workup
Sodium Hydroxide (10 M aq.)NaOH40.00As needed-NeutralizationFor workup
Ethyl AcetateC₄H₈O₂88.11200 mL-Extraction SolventACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying AgentGranular
TolueneC₇H₈92.14As needed-RecrystallizationACS Grade
MethanolCH₃OH32.04As needed-RecrystallizationACS Grade
Instrumentation
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

Detailed Experimental Protocol

This protocol is designed for a 25.74 mmol scale. Adjust quantities accordingly for different scales, maintaining molar ratios.

Reaction Setup
  • Assemble the Apparatus: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is dry. Perform the reaction in a certified chemical fume hood.

  • Charge the Reagents: Carefully add concentrated sulfuric acid (25 mL) to the flask. Cool the flask in an ice-water bath to 0-5 °C.

  • Substrate Addition: Slowly and portion-wise, add 2-Phenyl-2-(pyridin-2-yl)acetonitrile (5.00 g, 25.74 mmol) to the cold, stirring sulfuric acid.

    • Causality Note: The exothermic nature of the nitrile hydrolysis and dissolution requires slow addition at low temperature to prevent uncontrolled temperature spikes and potential side reactions or polymerization.[6]

Reaction Execution
  • Heating: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C using a heating mantle.

  • Monitoring: Maintain this temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate. Spot the starting material and aliquots from the reaction mixture. The disappearance of the starting material spot indicates reaction completion.

    • Causality Note: Careful monitoring is essential. Over-heating or extending the reaction time can lead to the formation of the carboxylic acid byproduct, reducing the yield of the desired amide.[8]

Work-up and Isolation
  • Quenching: After cooling the reaction mixture to room temperature, carefully pour it over crushed ice (~100 g) in a large beaker with vigorous stirring.

    • Causality Note: This quenching step serves two purposes: it safely dilutes the concentrated acid and precipitates the product, which is less soluble in the aqueous acidic medium.

  • Neutralization: Slowly neutralize the acidic solution by adding 10 M sodium hydroxide solution. Monitor the pH with litmus paper or a pH meter until it reaches ~8-9. This step must be performed in an ice bath as the neutralization is highly exothermic. A precipitate of the crude product will form.

  • Extraction: Transfer the neutralized slurry to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.

Purification
  • Recrystallization: The crude solid can be purified by recrystallization. A mixture of toluene and methanol (1:1) is reported to be effective.[9] Dissolve the crude product in a minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Expected Results

  • Appearance: White to off-white crystalline powder.[1][2]

  • Yield: Typical yields for this type of transformation range from 70-90%, depending on the purity of the starting material and the precise control of reaction conditions.

  • Melting Point: 134-144 °C.[1][2]

  • Solubility: Soluble in chloroform, DMSO, and ethanol; slightly soluble in water.[1][2]

  • Spectroscopic Analysis: The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.[9]

    • FTIR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (amide, ~3400-3200 cm⁻¹), C=O stretching (amide I band, ~1650 cm⁻¹), and N-H bending (amide II band, ~1600 cm⁻¹).

    • ¹H NMR (CDCl₃, δ ppm): Expect signals corresponding to the aromatic protons of the phenyl and pyridyl rings, the methine proton (CH), and two broad singlets for the amide (-NH₂) protons.

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[10]

Reagent Handling:

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle only in a chemical fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe skin and eye burns. The neutralization process is highly exothermic and can cause splashing.

  • 2-Phenyl-2-(pyridin-2-yl)acetonitrile: This starting material is toxic if swallowed, in contact with skin, or if inhaled.[11] It causes skin irritation and may cause respiratory irritation.[11] Handle with care, avoiding dust formation and ensuring adequate ventilation.[10]

Procedure:

  • All operations should be conducted in a well-ventilated chemical fume hood.[10]

  • The quenching and neutralization steps are highly exothermic and require slow, careful addition with efficient cooling.

Workflow and Mechanism Diagrams

Experimental Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification setup_flask Assemble Dry Glassware (Flask, Condenser) add_h2so4 Charge H₂SO₄ & Cool to 0°C setup_flask->add_h2so4 add_nitrile Slowly Add Nitrile Substrate add_h2so4->add_nitrile heat Heat to 80-90°C (1-2 hours) add_nitrile->heat monitor Monitor by TLC heat->monitor quench Cool & Pour onto Ice monitor->quench neutralize Neutralize with NaOH (aq) to pH 8-9 quench->neutralize extract Extract with Ethyl Acetate (3x) neutralize->extract dry Dry & Concentrate extract->dry recrystallize Recrystallize from Toluene/Methanol dry->recrystallize filter_dry Filter & Dry Under Vacuum recrystallize->filter_dry final_product final_product filter_dry->final_product Final Product: This compound

Acid-Catalyzed Nitrile Hydrolysis Mechanism

// Nodes for structures and labels nitrile [label="R-C≡N"]; proton [label="H⁺", fontcolor="#EA4335"]; protonated_nitrile [label="R-C≡N⁺-H"]; water [label="H₂O", fontcolor="#4285F4"]; attack_intermediate [label="R-C(=N⁺H)-O⁺H₂"]; deprotonation1 [label="-H⁺", fontcolor="#EA4335"]; enol_intermediate [label="R-C(=NH)-OH"]; proton2 [label="H⁺", fontcolor="#EA4335"]; protonated_enol [label="R-C(=N⁺H₂)-OH"]; tautomerization [label="⇌"]; amide_intermediate [label="R-C⁺(NH₂)-OH"]; deprotonation2 [label="-H⁺", fontcolor="#EA4335"]; amide [label="R-C(=O)-NH₂", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges to show flow nitrile -> protonated_nitrile [label="1. Protonation"]; {rank=same; proton; nitrile} protonated_nitrile -> attack_intermediate [label="2. H₂O Attack"]; {rank=same; water; protonated_nitrile} attack_intermediate -> enol_intermediate [label="3. Deprotonation"]; {rank=same; deprotonation1; attack_intermediate} enol_intermediate -> protonated_enol [label="4. Protonation"]; {rank=same; proton2; enol_intermediate} protonated_enol -> amide_intermediate [label="5. Tautomerization"]; {rank=same; tautomerization; protonated_enol} amide_intermediate -> amide [label="6. Deprotonation"]; {rank=same; deprotonation2; amide_intermediate} } Caption: Simplified mechanism for acid-catalyzed hydrolysis of a nitrile to a primary amide.

References

  • 2-Phenyl-2-(Pyridin-2-yl) acetamide. (n.d.). Multichem Exports. Retrieved February 7, 2026, from [Link]

  • Momin, Y. H., Desai, S. P., & Chavan, P. A. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2), 523-534. Retrieved from [Link]

  • Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • The Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Phenyl(2-pyridinyl)acetonitrile | CAS#:5005-36-7. (n.d.). Chemsrc. Retrieved February 7, 2026, from [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). Chemistry Stack Exchange. Retrieved February 7, 2026, from [Link]

  • Barbaro, P., & Liguori, F. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis. Google Patents.
  • Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Arshad, M., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. ResearchGate. Retrieved from [Link]

  • Synthesis and crystal structure of N-phenyl-2-(phenyl-sulfan-yl)acetamide. (2024, March 26). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • 2-Phenyl-2-(pyridin-2-yl)acetonitrile | CAS No: 5005-36-7. (n.d.). Pharmaffiliates. Retrieved February 7, 2026, from [Link]

  • Selective hydrolysis of nitriles to amides. (n.d.). ResearchGate. Retrieved from [Link]

  • Material Safety Data Sheet - Phenyl(pyridin-2-yl)acetonitrile. (n.d.). Capot Chemical. Retrieved February 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • McIsaac Jr., J. E., et al. (1972). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry, 37(7), 1037-1041. Retrieved from [Link]

  • Hydrolysis of nitriles. (2023, April 30). Reddit. Retrieved from [Link]

Sources

Technical Application Note: Carbodiimide-Mediated Synthesis of 2-Phenyl-2-(pyridin-2-yl)acetamide

[1]


Strategic Overview

The synthesis of 2-Phenyl-2-(pyridin-2-yl)acetamide represents a critical transformation in medicinal chemistry, serving as a primary intermediate for Type Ia antiarrhythmic agents (e.g., Disopyramide) and various anticholinergic scaffolds.

The core challenge in this synthesis is the steric congestion at the

This guide provides two validated protocols for the amidation of 2-phenyl-2-(pyridin-2-yl)acetic acid using ammonium chloride as the ammonia source. We compare the modern standard (EDCI ) against the classical approach (DCC ), providing the mechanistic grounding required to choose the correct pathway for your specific scale and purity requirements.

Mechanistic Insight & Reaction Pathway[2][3]

Understanding the activation cycle is vital for troubleshooting. Both EDCI and DCC function by converting the carboxylic acid into a reactive O-acylisourea intermediate.[1]

The Role of Additives (HOBt)

While the literature sometimes suggests using pyridine alone, we strongly recommend the inclusion of 1-Hydroxybenzotriazole (HOBt) .

  • Suppression of N-Acylurea: Without HOBt, the O-acylisourea can rearrange into an unreactive N-acylurea byproduct, permanently sequestering the starting material.

  • Racemization Control: HOBt reacts with the O-acylisourea to form an active ester, which is less prone to proton abstraction at the

    
    -position than the highly activated isourea.
    
Reaction Pathway Diagram

The following diagram illustrates the parallel pathways for EDCI and DCC, highlighting the critical "fork" where byproduct management diverges.

ReactionMechanismAcidStart: 2-Phenyl-2-(pyridin-2-yl)acetic acidIntermediateO-Acylisourea(Highly Reactive)Acid->Intermediate ActivationCouplingAgentCoupling Agent(EDCI or DCC)CouplingAgent->IntermediateActiveEsterOBt Active Ester(Stabilized)Intermediate->ActiveEster + HOBt (Prevents Side Rxn)DCUByproduct (DCC):Dicyclohexylurea(Insoluble Solid)Intermediate->DCU If DCC usedEDUByproduct (EDCI):Urea Derivative(Water Soluble)Intermediate->EDU If EDCI usedHOBtAdditive: HOBtProductTarget:2-Phenyl-2-(pyridin-2-yl)acetamideActiveEster->Product + NH3 (Nucleophilic Attack)AmineAmine Source:NH4Cl + DIEAAmine->Product

Figure 1: Mechanistic pathway of carbodiimide coupling showing the stabilization via HOBt and the divergence in byproduct physical properties.

Detailed Experimental Protocols

Method A: EDCI Coupling (Recommended)

Context: Best for small-to-medium scale (mg to g) where ease of purification is paramount. The urea byproduct is water-soluble and removed via extraction.

Reagents:

  • Substrate: 2-Phenyl-2-(pyridin-2-yl)acetic acid (1.0 equiv)

  • Coupling Agent: EDCI

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.3 – 1.5 equiv)
    
  • Additive: HOBt (anhydrous) (1.3 equiv)

  • Amine Source: Ammonium Chloride (NH

    
    Cl) (2.0 equiv)
    
  • Base: DIEA (

    
    -Diisopropylethylamine) (3.0 – 4.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or DMF (if solubility is poor).

Step-by-Step Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and HOBt (1.3 eq) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Coupling Agent Addition: Add EDCI

    
    HCl (1.3 eq) in one portion. Stir at 0°C for 30 minutes. Observation: The solution may become slightly cloudy.
    
  • Amine Preparation: While the acid activates, prepare a suspension of NH

    
    Cl (2.0 eq) in a minimal amount of DMF or add directly to the flask if using fine powder, followed immediately by DIEA (3.0 eq).
    
    • Note: The base is required to liberate free ammonia from the ammonium salt.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 12–16 hours.

  • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The acid spot (low R

    
    , streaks) should disappear; the amide product (higher R
    
    
    ) should appear.
  • Workup (The "Self-Validating" Step):

    • Dilute with excess DCM.

    • Wash 1: 10% Citric Acid or 1M HCl (Careful: Pyridine moiety may protonate; keep pH > 4 if possible, or rely on salting out. Correction: Since the product contains a pyridine ring, strong acid washes will extract the product into the aqueous layer. Use Saturated NH

      
      Cl instead of HCl ).
      
    • Wash 2: Saturated NaHCO

      
       (Removes unreacted acid/HOBt).
      
    • Wash 3: Brine.

    • Dry organic layer over Na

      
      SO
      
      
      , filter, and concentrate.[2]
  • Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography if necessary.

Method B: DCC Coupling (Classical)

Context: Useful for large-scale industrial batches where cost is a driver and filtration is preferred over extraction.

Reagents:

  • Substrate: 2-Phenyl-2-(pyridin-2-yl)acetic acid (1.0 equiv)

  • Coupling Agent: DCC (

    
    -Dicyclohexylcarbodiimide) (1.1 – 1.2 equiv)
    
  • Additive: HOBt (1.1 equiv)

  • Amine Source: NH

    
    Cl (1.5 equiv) + DIEA (2.0 equiv)
    
  • Solvent: DCM (DCC is highly soluble; DCU is not).

Step-by-Step Protocol:

  • Setup: Dissolve the acid (1.0 eq) and HOBt (1.1 eq) in DCM at 0°C.

  • Amine Addition: Add NH

    
    Cl (1.5 eq) and DIEA (2.0 eq). Stir for 10 minutes.
    
  • DCC Addition: Add DCC (1.1 eq) dropwise as a solution in DCM or add solid in portions.

    • Critical Observation: Within 15–30 minutes, a white precipitate (DCU) will form. This confirms the reaction is proceeding.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Filtration (Primary Purification):

    • Cool the mixture to -20°C (freezer) for 2 hours to precipitate maximum DCU.

    • Filter the cold mixture through a Celite pad or sintered glass funnel. The solid is the waste (DCU).

  • Workup: Take the filtrate (containing product) and wash with Sat. NaHCO

    
     and Brine.[2]
    
  • Secondary Purification: The filtrate often contains trace DCU. Evaporate solvent and redissolve in cold EtOAc; filter again if more solid appears.

Critical Comparison & Decision Matrix

FeatureMethod A: EDCIMethod B: DCC
Byproduct Water-soluble ureaInsoluble solid (DCU)
Purification Extraction (Wash away byproduct)Filtration (Filter off byproduct)
Atom Economy Lower (HCl salt)Higher
Sensitizers MinimalDCC is a potent allergen (sensitizer)
Cost HigherLower
Suitability Research / Discovery (Recommended) Process / Scale-up
Workflow Decision Logic

DecisionMatrixStartStart: Choose ProtocolScaleCheckIs Scale > 100g?Start->ScaleCheckPurificationCheckIs Column ChromatographyAvailable?ScaleCheck->PurificationCheck NoDCC_RouteSelect Method B (DCC)Priority: Cost & FiltrationScaleCheck->DCC_Route YesEDCI_RouteSelect Method A (EDCI)Priority: Purity & EasePurificationCheck->EDCI_Route YesPurificationCheck->DCC_Route No (Need Filtration)

Figure 2: Decision matrix for selecting the appropriate coupling agent based on scale and purification capabilities.

Validation & Troubleshooting

Quality Control Standards
  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the disappearance of the broad OH singlet of the acid (>11 ppm).

    • Identify two distinct NH protons for the primary amide (often broad singlets around 7.0–8.0 ppm).

    • The benzylic proton (CH) appears as a singlet around 5.0–6.0 ppm.

  • Mass Spectrometry:

    • Target Mass: ~212.25 Da.

    • Look for [M+H]+ = 213.1.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete activation or hydrolysis of active ester.Ensure anhydrous solvents.[3] Increase EDCI/HOBt to 1.5 eq.
Racemization Base-catalyzed proton abstraction.Reduce DIEA equivalents. Keep temperature strictly at 0°C during activation. Use HOBt.
Insoluble Precipitate in EDCI Product precipitating or urea not washing out.The product itself may be insoluble in DCM. Try 10% MeOH/DCM or switch to DMF.
Trace DCU in Product (DCC) Incomplete precipitation.Dissolve crude product in acetone, cool to -20°C, filter again.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4] Tetrahedron, 61(46), 10827-10852.

  • BenchChem. (n.d.). This compound Structure and Synthesis. BenchChem Database.

  • Fisher Scientific. (n.d.). Amide Synthesis Protocols: Carbodiimide Method.[1] Fisher Scientific Technical Resources.

Application Note: A Robust Protocol for the Purification of 2-Phenyl-2-(pyridin-2-yl)acetamide via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 2-Phenyl-2-(pyridin-2-yl)acetamide by silica gel column chromatography. This compound is a critical intermediate in pharmaceutical synthesis and a known reference standard for drug quality and safety, such as for Methylphenidate[1]. The presence of a basic pyridine moiety presents unique challenges for purification on standard silica gel, often leading to poor peak shape and inefficient separation. This guide explains the underlying chemical principles and provides a step-by-step methodology to overcome these challenges, ensuring high purity and recovery. The protocol is designed for researchers, chemists, and drug development professionals requiring a reliable method for obtaining this compound in a highly purified form.

Introduction and Principle of Separation

This compound is a heterocyclic amide with a molecular weight of 212.25 g/mol [1][2]. It typically appears as a white to off-white crystalline powder and is soluble in various organic solvents like dichloromethane, chloroform, and dimethylformamide[1][2]. Its purification is a common step following its synthesis, for instance, via the carbodiimide-based coupling of 2-phenyl-2-(pyridin-2-yl)acetic acid with ammonium chloride[1].

The primary challenge in the chromatographic purification of pyridine-containing compounds on silica gel stems from the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the silica surface[3]. This strong, non-specific binding leads to several issues:

  • Peak Tailing: The analyte molecules are retained through multiple mechanisms, causing the elution band to broaden asymmetrically (tailing), which severely compromises resolution[3].

  • Irreversible Adsorption: In some cases, the compound can bind so strongly that it results in low or no recovery from the column.

  • Inconsistent Elution: The separation can be unpredictable and difficult to reproduce.

To counteract these effects, this protocol employs a mobile phase modified with a small quantity of a competing base, triethylamine (TEA). The TEA preferentially interacts with the active silanol sites, effectively "masking" them from the target analyte[3][4]. This ensures that the separation is governed primarily by the desired adsorption/desorption equilibrium, resulting in symmetrical peaks, improved resolution, and high recovery.

Materials, Equipment, and Reagents

Table 1: Required Materials and Reagents
ItemDescription/SpecificationRecommended Supplier
Stationary Phase Silica Gel 60, Particle Size 40-63 µm (230-400 mesh)Sigma-Aldrich, Merck
Mobile Phase Solvents Ethyl Acetate (EtOAc), ACS Grade or higherFisher Scientific, VWR
n-Hexane, ACS Grade or higherFisher Scientific, VWR
Mobile Phase Modifier Triethylamine (TEA), ≥99.5%Sigma-Aldrich, Acros Organics
Sample Solvent Dichloromethane (DCM), ACS Grade or higherFisher Scientific, VWR
TLC Supplies Silica Gel 60 F254 TLC Plates (glass or aluminum backed)Merck, Millipore
TLC Developing ChamberStandard laboratory supplier
Chromatography Column Glass column with stopcock (size dependent on sample load)Kimble, Ace Glass
Other Reagents Anhydrous Sodium Sulfate, Cotton or Glass Wool, Sand (washed)Standard laboratory supplier
Equipment Fume Hood, Rotary Evaporator, UV Lamp (254 nm), Beakers, Erlenmeyer Flasks, Test Tubes/Fraction Vials, Capillary SpottersStandard laboratory supplier

Experimental Workflow: From Crude to Pure Compound

The overall process is a systematic progression from analytical method development on a small scale (TLC) to preparative separation on a larger scale (column chromatography).

G cluster_prep Phase 1: Preparation & Method Development cluster_purification Phase 2: Purification cluster_analysis Phase 3: Analysis & Isolation crude Crude 2-Phenyl-2- (pyridin-2-yl)acetamide tlc_dev TLC Method Development (Target Rf ≈ 0.25-0.35) crude->tlc_dev sample_prep Sample Preparation (Dry Loading) tlc_dev->sample_prep Optimized Eluent loading Load Sample onto Column sample_prep->loading packing Column Packing (Slurry Method) packing->loading elution Elution & Fraction Collection loading->elution tlc_analysis TLC Analysis of Fractions elution->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation product Pure Product evaporation->product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: TLC Method Development

Causality: The key to a successful column separation is developing an effective mobile phase using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has an Rf value of approximately 0.25-0.35[4]. This Rf provides a balance, ensuring the compound moves efficiently through the column without eluting too quickly with impurities.

Step-by-Step Procedure:

  • Prepare TLC Chambers: Line two small beakers or TLC chambers with filter paper and add your test solvent systems. Cover and let the atmosphere saturate for 5-10 minutes.

  • Starting Solvent System: Prepare a 70:30 (v/v) mixture of Ethyl Acetate/Hexane containing 0.5% Triethylamine.

    • Scientist's Note: The 0.5% TEA is critical for deactivating the silica and achieving a well-defined spot[3][4].

  • Spot the TLC Plate: Dissolve a small amount of the crude material in dichloromethane. Using a capillary spotter, carefully apply a small spot onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in the prepared chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry completely. Visualize the spots under a UV lamp at 254 nm. The aromatic rings in the compound will make it UV-active.

  • Optimize (Iterative Process):

    • If Rf is too high (> 0.4): The eluent is too polar. Decrease the proportion of ethyl acetate (e.g., try 60:40 or 50:50 EtOAc/Hexane with 0.5% TEA).

    • If Rf is too low (< 0.2): The eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., try 80:20 EtOAc/Hexane with 0.5% TEA).

    • If streaking occurs: The concentration of TEA may be too low, or the sample spot is overloaded. Ensure 0.5-1.0% TEA is present in the eluent.

  • Finalize System: Once an optimal solvent system is identified, record the composition and the Rf values of the product and major impurities.

Table 2: Example TLC Method Development Summary
TrialSolvent System (EtOAc:Hexane:TEA)Product RfImpurity 1 Rf (Less Polar)Impurity 2 Rf (More Polar)Observation
150:50:0.50.550.750.40Product moves too fast.
270:30:0.5 0.30 0.50 0.10 Good separation. Selected system.
380:20:0.50.150.35At baselineProduct moves too slowly.
Protocol 2: Column Chromatography Purification

Causality: This protocol uses a "dry loading" method, where the crude sample is pre-adsorbed onto a small amount of silica. This technique prevents dissolution issues at the top of the column and often results in a more uniform sample band, leading to better separation compared to loading the sample as a concentrated liquid.

Step-by-Step Procedure:

  • Column Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude sample weight).

    • Securely clamp the column in a vertical position inside a fume hood.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin (~0.5 cm) layer of sand.

  • Column Packing (Slurry Method):

    • In a beaker, measure the required amount of silica gel.

    • Create a slurry by adding your optimized mobile phase (from Protocol 4.1) to the silica gel until it has a consistency similar to a milkshake.

    • With the stopcock open and a flask below to collect the solvent, pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Tap the side of the column gently to dislodge air bubbles and encourage even packing.

    • Allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry. Add a thin protective layer of sand (~1 cm) on top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve your crude this compound in a minimal amount of dichloromethane in a round-bottom flask.

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude sample) to the flask.

    • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a uniform layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand/sample.

    • Open the stopcock and begin collecting fractions in test tubes or vials. Apply gentle air pressure to the top of the column (flash chromatography) to maintain a steady flow rate (e.g., ~2 inches/minute solvent level drop).

    • Continuously monitor the separation by spotting collected fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain your product.

  • Isolation:

    • Based on the TLC analysis, combine the fractions that contain only the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • The resulting solid can be further dried under high vacuum to remove residual solvents.

Table 3: Summary of Column Chromatography Parameters
ParameterRecommended Value/ProcedureRationale
Stationary Phase Silica Gel 60 (230-400 mesh)High surface area provides good resolution.
Silica:Compound Ratio 40:1 to 100:1 by weightEnsures sufficient resolving power. Use a higher ratio for difficult separations.
Mobile Phase e.g., 70:30 EtOAc/Hexane + 0.5% TEASystem developed via TLC to achieve a target Rf of ~0.3.
Sample Loading Dry LoadingPromotes a narrow sample band and improves separation efficiency.
Elution Method Flash Chromatography (Positive Pressure)Speeds up the process while maintaining good resolution.
Fraction Analysis TLC with UV (254 nm) visualizationAllows for precise identification of pure fractions to be combined.

Troubleshooting

Table 4: Common Issues and Solutions
IssuePotential Cause(s)Recommended Solution(s)
Streaking on TLC Sample is too concentrated; insufficient TEA in eluent.Dilute the sample; ensure 0.5-1.0% TEA is in the mobile phase.
Poor Separation on Column Column packed improperly (air bubbles, cracks); eluent is too polar.Repack the column carefully. Re-optimize the mobile phase to a lower Rf (~0.25).
Product Not Eluting Eluent is not polar enough; irreversible adsorption.Gradually increase the polarity of the mobile phase (e.g., increase EtOAc percentage). Ensure TEA is present.
Low Product Recovery Product co-eluted with impurities; irreversible adsorption.Analyze all fractions carefully before pooling. Use a less polar solvent system for better separation.

Conclusion

The purification of this compound by column chromatography is highly effective when the basicity of the pyridine ring is properly addressed. The inclusion of triethylamine in a moderately polar mobile phase, such as an ethyl acetate/hexane mixture, successfully mitigates peak tailing and allows for a clean separation from common synthesis-related impurities. By following the systematic approach of TLC method development prior to preparative column chromatography, researchers can reliably obtain this valuable compound with high purity and yield.

References

  • Google Patents. (n.d.). US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.
  • Multichem Exports. (n.d.). 2-Phenyl-2-(Pyridin-2-yl) acetamide. Retrieved from [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

Sources

Application Note: Optimized Purification of 2-Phenyl-2-(pyridin-2-yl)acetamide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the physicochemical rationale and operational protocol for the recrystallization of 2-Phenyl-2-(pyridin-2-yl)acetamide . As a critical intermediate in the synthesis of the Class IA antiarrhythmic drug Disopyramide , the purity of this amide directly impacts the yield and quality of the subsequent alkylation steps.

Common synthetic routes involves the hydration of 2-phenyl-2-(pyridin-2-yl)acetonitrile using concentrated sulfuric acid. Consequently, the crude isolate often contains unreacted nitrile, inorganic salts (sodium sulfate), and oxidative color bodies. This guide provides a self-validating purification strategy to achieve >99% HPLC purity and a melting point range of 134–138°C.

Compound Profile & Physicochemical Basis[1][2][3][4][5][6][7]

To design an effective recrystallization system, we must exploit the specific solubility differentials between the target amide and its impurities.

Table 1: Physicochemical Properties
PropertySpecification
IUPAC Name This compound
CAS Number 7251-52-7
Molecular Formula

Molecular Weight 212.25 g/mol
Target Melting Point 134°C – 138°C [1, 2]
Solubility (Cold) Insoluble/Slightly Soluble in Water, Hexane.
Solubility (Hot) Soluble in Ethanol, Isopropanol (IPA), Ethyl Acetate, Toluene.
Key Impurities 2-phenyl-2-(pyridin-2-yl)acetonitrile (Precursor), Inorganic Sulfates.
Solubility Thermodynamics & Solvent Selection

The molecule contains a lipophilic domain (phenyl ring) and a polar/H-bond accepting domain (pyridine ring + amide).

  • Why Ethanol/Water or IPA? The amide functionality forms strong hydrogen bonds. Hot protic solvents like Ethanol (EtOH) or Isopropyl Alcohol (IPA) disrupt intermolecular H-bonds, allowing dissolution. Upon cooling, the crystal lattice energy overcomes solvation, favoring crystallization.

  • Impurity Rejection:

    • Inorganic Salts: Insoluble in hot alcohol, allowing removal via hot filtration.

    • Unreacted Nitrile: More soluble in cold alcohol than the amide, allowing it to remain in the mother liquor.

Detailed Recrystallization Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Crude Material: this compound (dried crude).

  • Primary Solvent: Isopropanol (IPA) or Ethanol (95%).

  • Clarifying Agent: Activated Carbon (Norit or Darco G-60).

  • Equipment: Reflux condenser, mechanical stirrer, heated filtration funnel (Buchner), vacuum oven.

Step-by-Step Methodology
Phase A: Dissolution and Clarification
  • Charge: Place 100g of crude amide into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Isopropanol (IPA) at a ratio of 5-7 mL per gram of crude solid.

    • Note: If using Ethanol (95%), reduce ratio slightly to 4-6 mL/g due to higher polarity.

  • Heating: Heat the slurry to reflux (

    
    C for IPA). Ensure complete dissolution.
    
    • Checkpoint: If solids remain after 15 minutes of reflux, they are likely inorganic salts (sulfates). Do not add excessive solvent to dissolve them.

  • Carbon Treatment: Carefully add activated carbon (5% w/w relative to crude mass) to the hot solution to adsorb color bodies. Stir at reflux for 15 minutes.

Phase B: Hot Filtration (Critical Step)
  • Setup: Pre-heat a Buchner funnel or sintered glass filter to prevent premature crystallization during filtration.

  • Filtration: Filter the hot mixture through a pad of Celite (diatomaceous earth) to remove the carbon and any undissolved inorganic salts.

  • Rinse: Wash the filter cake with a small volume (20 mL) of hot solvent to recover entrained product.

Phase C: Controlled Crystallization
  • Nucleation: Transfer the clear filtrate to a clean vessel. Allow it to cool slowly to room temperature (

    
    C) over 2 hours.
    
    • Agitation: Use slow stirring (50-100 RPM). Rapid stirring induces small, impure crystals.

  • Deep Cooling: Once the slurry reaches room temperature, cool further to

    
    C using an ice bath for 1 hour to maximize yield.
    
Phase D: Isolation and Drying[1][2]
  • Filtration: Collect the crystals via vacuum filtration.

  • Displacement Wash: Wash the filter cake with cold IPA (

    
    C, 1-2 mL/g) to displace mother liquor containing the nitrile impurity.
    
  • Drying: Dry the solid in a vacuum oven at

    
    C for 12 hours or until constant weight is achieved.
    

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path for the purification process, highlighting the impurity rejection points.

RecrystallizationWorkflow Start Crude Amide (Contains Nitrile & Salts) Dissolve Dissolution in Hot IPA (Reflux @ 82°C) Start->Dissolve Carbon Add Activated Carbon Dissolve->Carbon Filter Hot Filtration (Celite Pad) Carbon->Filter WasteSolid Reject: Carbon & Inorganic Salts Filter->WasteSolid Remove Solids Filtrate Clear Filtrate Filter->Filtrate Cooling Controlled Cooling (82°C -> 25°C -> 5°C) Filtrate->Cooling Isolate Vacuum Filtration Cooling->Isolate Liquor Mother Liquor (Contains Nitrile Impurity) Isolate->Liquor Remove Impurities Dry Drying (50°C, Vacuum) Isolate->Dry Final Pure this compound (MP: 134-138°C) Dry->Final

Figure 1: Operational workflow for the recrystallization of this compound, identifying specific points of impurity rejection.

Analytical Validation & Troubleshooting

Quality Control Metrics

After drying, the material must be validated against the following criteria:

  • Melting Point: The pure compound must melt sharply between 134°C and 138°C [1, 3].[3][4] A depressed range (e.g., 128-132°C) indicates retained solvent or nitrile impurity.

  • HPLC Purity: Target >98.5% area normalization.

  • Appearance: White to off-white crystalline powder.[3][5][4] Yellow discoloration suggests incomplete carbon treatment or oxidation.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
"Oiling Out" (Liquid phase separates instead of crystals)Solution is too concentrated or cooled too fast.Re-heat to reflux, add 10% more solvent, and seed with a pure crystal at saturation temperature.
Low Yield (<70%) Excessive solvent volume.Concentrate the mother liquor by rotary evaporation and collect a second crop (check purity of 2nd crop carefully).
Melting Point < 133°C Contamination with nitrile precursor.Recrystallize again using Toluene or Ethanol/Water (80:20) . Toluene is excellent for removing non-polar nitrile residues.
Insoluble Matter in Hot Solvent Inorganic salts (Sodium Sulfate).Ensure the hot filtration step (Phase B) is performed rigorously with Celite.

References

  • PubChem. (n.d.). 2-Phenyl-2-piperidin-2-ylacetamide (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Innovassynth Technologies. (n.d.). Phenyl-(2-Pyridyl) Acetamide Specifications. Retrieved October 26, 2023, from [Link]

  • Sause, H. W. (1965).[6] U.S. Patent No.[7][8][2][6] 3,225,054.[6] Washington, DC: U.S. Patent and Trademark Office. (Assignee: G.D. Searle & Co).[6] Retrieved from

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of 2-Phenyl-2-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Phenyl-2-(pyridin-2-yl)acetamide purity. This compound is a critical intermediate in pharmaceutical synthesis and a known impurity in certain active pharmaceutical ingredients (APIs), making its purity assessment essential for quality control.[1][2] The described method is designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products. We provide a detailed protocol for the HPLC method, system suitability criteria, and a complete validation strategy based on the International Council for Harmonisation (ICH) guidelines.[3] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Imperative

This compound, with a molecular formula of C₁₃H₁₂N₂O, is a heterocyclic amide of significant interest in medicinal chemistry and pharmaceutical development.[1] It serves as a versatile building block for synthesizing various bioactive molecules and is also identified as a specified impurity (Impurity F) of Methylphenidate, a widely used medication.[1][4] The presence of impurities, even in minute quantities, can impact the safety, efficacy, and stability of the final drug product.[5] Therefore, a reliable and robust analytical method is paramount for accurately quantifying the purity of this compound and for detecting any potential process-related or degradation impurities.

This guide moves beyond a simple recitation of steps. It explains the causal logic behind the selection of chromatographic parameters and provides a framework for a self-validating system, ensuring the generation of trustworthy and reproducible data in accordance with global regulatory standards.[6][7]

Physicochemical Properties

Understanding the analyte's properties is the foundation of rational method development. Key properties of this compound are summarized below.

PropertyValueReference
Molecular FormulaC₁₃H₁₂N₂O[1]
Molecular Weight212.25 g/mol [1]
AppearanceWhite to off-white crystalline powder[4][8]
Melting Point134-144 °C[4][8]
SolubilitySoluble in DMSO, Chloroform, Dichloromethane; Slightly soluble in water[4][8]

The presence of both a phenyl and a pyridine ring provides strong chromophores, making UV detection a suitable choice for HPLC analysis. Its solubility profile dictates the selection of an appropriate diluent for sample preparation.

HPLC Method Development: A Rationale-Driven Approach

The goal is to develop a method that provides good resolution between the main peak and any potential impurities, symmetric peak shape, and a reasonable run time.

  • Column Selection: A C18 (octadecyl) column is the workhorse of reversed-phase chromatography and is an excellent starting point for a molecule with both aromatic and moderately polar characteristics.[9] A standard dimension of 150 x 4.6 mm with 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: The pyridine nitrogen in the analyte is basic. To ensure a consistent state of ionization and prevent peak tailing, a buffered mobile phase is essential. A phosphate buffer with a pH around 2-3 will ensure the pyridine nitrogen is protonated, leading to better peak symmetry. Acetonitrile is chosen as the organic modifier due to its strong elution strength and low UV cutoff. A gradient elution is proposed to effectively elute both early-retained polar impurities and potentially later-eluting non-polar impurities within a single run.

  • Detection Wavelength: The phenyl and pyridine rings are expected to have significant UV absorbance. A photodiode array (PDA) detector is recommended to scan the UV spectrum of the analyte peak. The wavelength of maximum absorbance (λmax) should be selected for quantification to maximize sensitivity. Based on similar structures, a starting wavelength of 239 nm is a logical choice.[9]

  • Sample Diluent: To ensure compatibility with the mobile phase and prevent peak distortion, the sample should be dissolved in a mixture similar to the initial mobile phase composition, such as a 50:50 mixture of water and acetonitrile.

Experimental Workflow and Protocols

Overall Analysis Workflow

The entire process from sample receipt to final purity reporting follows a structured workflow to ensure data integrity and consistency.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase & Diluent Preparation B Standard & Sample Solution Preparation A->B C HPLC System Equilibration B->C D System Suitability Test (SST) C->D E Sequence Injection (Standards & Samples) D->E F Chromatogram Integration E->F G Purity Calculation (% Area Normalization) F->G H Final Report Generation G->H

Caption: High-level workflow for HPLC purity analysis.

Proposed HPLC Method Protocol

This protocol provides the starting point for analysis. It must be validated before routine use.

Table 1: Chromatographic Conditions

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA Detector, 239 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50 v/v)
Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Sample Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Sample Diluent.

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance must be verified. Inject the Standard Solution in five replicates and evaluate the following parameters.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Demonstrates system stability.

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation is required to demonstrate that the analytical method is suitable for its intended purpose.[3][10]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] This is demonstrated through forced degradation studies.

Protocol: Subject the sample solution (0.5 mg/mL) to the following stress conditions. Analyze the stressed samples alongside an unstressed control. The goal is to achieve 5-20% degradation of the active substance.

  • Acid Hydrolysis: Add 1 mL of 1N HCl to 5 mL of sample solution. Heat at 60 °C for 4 hours, then neutralize with 1N NaOH.

  • Base Hydrolysis: Add 1 mL of 1N NaOH to 5 mL of sample solution. Keep at room temperature for 2 hours, then neutralize with 1N HCl. The instability of amide bonds in basic media suggests this will be a key degradation pathway.[9]

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 5 mL of sample solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 80 °C for 7 days.[12] Prepare a sample solution for analysis.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and cool white fluorescent light for 7 days.

Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak (resolution > 1.5) and from each other. Peak purity analysis using a PDA detector should confirm that the main peak is spectrally pure under all stress conditions.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis (1N HCl, 60°C) Analyze HPLC Analysis of Stressed Samples Acid->Analyze Base Base Hydrolysis (1N NaOH, RT) Base->Analyze Oxid Oxidation (3% H₂O₂, RT) Oxid->Analyze Therm Thermal (Solid, 80°C) Therm->Analyze Photo Photolytic (UV/Vis Light) Photo->Analyze Assess Assess Peak Purity & Resolution Analyze->Assess Result Stability-Indicating Method Confirmed Assess->Result Sample Pristine Sample Solution Sample->Acid Sample->Base Sample->Oxid Sample->Therm Sample->Photo

Caption: Workflow for the forced degradation study.

Linearity

Prepare a series of solutions from a stock solution of the reference standard at five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal concentration (e.g., 0.005, 0.25, 0.5, 0.75, 1.0 mg/mL).

Acceptance Criteria: Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy will be determined by the recovery of a known amount of analyte spiked into a sample matrix. Since this is a purity test of a substance, accuracy can be assessed by analyzing a standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[6] Prepare each level in triplicate.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.[6]

Precision
  • Repeatability (Intra-assay precision): Analyze six separate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria: The %RSD for the purity values should be ≤ 2.0% for repeatability and intermediate precision.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

These can be determined based on the signal-to-noise ratio (S/N). The LOQ is the concentration that yields an S/N of approximately 10, and the LOD is the concentration that yields an S/N of approximately 3.

Acceptance Criteria: The LOQ concentration must be determined with acceptable precision and accuracy.

Robustness

Deliberately vary key method parameters to assess the method's reliability during normal use.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 5 °C (25 °C and 35 °C)

  • Mobile Phase pH: ± 0.2 units (pH 2.3 and 2.7)

Acceptance Criteria: System suitability parameters must still be met, and the purity results should not be significantly affected by these minor changes.

Conclusion

This application note provides a comprehensive, science-based protocol for the purity determination of this compound using RP-HPLC. The causality behind the method development choices is explained to provide a deeper understanding of the analytical process. By following the detailed validation protocol rooted in ICH guidelines, laboratories can ensure the generation of accurate, reliable, and defensible data critical for quality control and regulatory submission. The stability-indicating nature of the method ensures that it is fit for purpose throughout the lifecycle of the product, from development to stability testing.

References

  • Google Patents.
  • IOSR Journal of Pharmacy. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ResearchGate. Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. [Link]

  • Multichem Exports. 2-Phenyl-2-(Pyridin-2-yl) acetamide. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

Sources

Application Note: A Guide to the Definitive ¹H NMR Characterization of 2-Phenyl-2-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

2-Phenyl-2-(pyridin-2-yl)acetamide is a compound of significant interest within pharmaceutical research and development. It is recognized not only as a key building block for novel bioactive molecules in fields like oncology and neurology but also as a specified impurity (Impurity F) of Methylphenidate, a widely used medication.[1][2] This dual role underscores the critical need for unambiguous structural verification and purity assessment.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for this purpose, offering a precise and detailed fingerprint of the molecular structure.[3] This application note provides an in-depth, experience-driven guide to obtaining and interpreting a high-quality ¹H NMR spectrum of this compound. We will move beyond a simple listing of steps to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow suitable for researchers, quality control scientists, and drug development professionals.

Foundational Analysis: Molecular Structure and Proton Environments

A successful spectral interpretation begins with a theoretical understanding of the molecule. The structure contains four distinct types of proton environments: a monosubstituted phenyl ring, a 2-substituted pyridine ring, a methine proton at the chiral center, and two amide protons.

Caption: Molecular structure of this compound with key proton environments highlighted.

  • Pyridyl Protons (Green): The electron-withdrawing nitrogen atom significantly deshields adjacent protons. Therefore, the proton at the 6-position (H-py6) is expected to be the most downfield signal in the spectrum. The other three pyridyl protons will also resonate in the aromatic region, with coupling patterns dictated by their ortho, meta, and para relationships.

  • Phenyl Protons (Blue): These five protons will appear in the typical aromatic region, generally upfield relative to the pyridyl protons. Their signals often overlap, creating a complex multiplet.

  • Methine Proton (Red): This single proton (CH) is situated at a chiral center, bonded to the electron-withdrawing pyridyl, phenyl, and acetamide groups. This environment will shift its signal downfield relative to typical alkyl protons. As it has no adjacent protons, it is expected to appear as a sharp singlet.

  • Amide Protons (Yellow): These two protons (-NH₂) are attached to a nitrogen atom. Their chemical shift is highly variable and sensitive to solvent, temperature, and concentration.[4] They are also subject to chemical exchange, which can lead to signal broadening.[5] Due to restricted rotation around the C-N amide bond, they can sometimes appear as two distinct signals.

Experimental Protocol: A Self-Validating Workflow

The quality of the final spectrum is entirely dependent on meticulous sample preparation and the logical selection of acquisition parameters.

Sample Preparation

The goal is a homogenous, particle-free solution at an optimal concentration.

  • Analyte: Use 5-10 mg of high-purity this compound. This mass provides a strong signal for a standard ¹H experiment without inducing excessive solution viscosity, which can degrade spectral resolution.[6][7]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.

    • Causality: DMSO-d₆ is a polar aprotic solvent that readily dissolves the analyte.[1] Crucially, its ability to form hydrogen bonds slows down the rate of chemical exchange for the amide N-H protons, resulting in sharper, more easily observable signals compared to protic solvents like methanol-d₄ or a less polar solvent like chloroform-d.[8][9]

  • Internal Standard: Use a deuterated solvent containing 0.03-0.05% v/v Tetramethylsilane (TMS).

    • Causality: TMS is chemically inert, volatile, and possesses 12 equivalent protons that produce a single, sharp signal defined as 0.0 ppm.[3][10] This provides a universal reference point for all other chemical shifts.

Step-by-Step Protocol:

  • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ (containing TMS) to the vial.

  • Gently vortex or sonicate the vial until the solid is completely dissolved. The solution should be clear and free of any particulates.

  • Using a Pasteur pipette with a small plug of glass wool (to filter out any microparticulates), transfer the solution into a clean, dry 5 mm NMR tube.

  • Ensure the sample height in the tube is approximately 5 cm (0.7 mL), as this matches the active volume of the spectrometer's receiver coils, maximizing sensitivity and simplifying the magnetic field shimming process.

  • Cap the NMR tube securely and wipe the outside clean before placing it in the spectrometer.

NMR Acquisition Parameters (400 MHz Spectrometer)

These parameters are a robust starting point for a high-quality survey spectrum. The logic behind each is to balance signal-to-noise, resolution, and experimental time.

ParameterRecommended ValueRationale & Justification
Pulse Programzg30A standard 1D pulse-acquire sequence using a 30° excitation pulse. A 30° pulse allows for a shorter relaxation delay (D1) compared to a 90° pulse, enabling faster data acquisition without significant signal saturation.[11]
Spectral Width (SW)16 ppmThis range (e.g., -2 to 14 ppm) is sufficiently wide to encompass all expected proton signals, from the upfield TMS reference to the downfield aromatic and amide protons, while providing adequate digital resolution.[11][12]
Acquisition Time (AQ)~3.0 sThis duration for observing the Free Induction Decay (FID) provides a good balance, yielding sharp lines for high resolution without collecting excessive noise at the tail end of the FID.[11][13][14]
Relaxation Delay (D1)1.5 - 2.0 sThis is the "wait" time between scans. A delay of 1.5-2.0s, combined with the acquisition time, ensures most protons have time to return to thermal equilibrium, leading to more accurate signal integrations.[11]
Number of Scans (NS)8 to 16Signal averaging improves the signal-to-noise ratio (S/N). For a sample of this concentration, 8 or 16 scans are typically sufficient to produce a clean spectrum with a flat baseline.[11]

Spectral Analysis and Data Interpretation

The resulting spectrum should be processed with standard Fourier transform, phase correction, and baseline correction. The key is the systematic assignment of each signal.

Predicted ¹H NMR Data and Assignments

The following table summarizes the expected signals based on published data and chemical principles.[1] Experimental values may vary slightly based on concentration and instrument calibration.

Signal Assignment (Proton Label)Expected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-py6~8.60Doublet (d) or Doublet of Doublets (dd)1HMost downfield aromatic proton due to strong deshielding from the adjacent nitrogen atom.
H-py4, H-py5~7.80 - 7.95Multiplet (m)2HPyridyl protons in the middle of the ring system.
Phenyl Protons~7.20 - 7.40Multiplet (m)5HOverlapping signals for the five protons of the monosubstituted benzene ring.
H-py3~7.30 - 7.45Multiplet (m)1HOften overlaps with the phenyl signals but can sometimes be resolved.
Amide Protons (NH₂)~7.5 - 8.0 (Broad)Two Broad Singlets (br s) or one Broad Singlet2HExchangeable protons with a variable chemical shift. Broadness is characteristic. May appear as two signals due to slow C-N bond rotation.
Methine Proton (CH)~5.30Singlet (s)1HA sharp singlet as there are no adjacent protons to couple with. Its downfield position is due to the deshielding effects of the two aromatic rings and the amide carbonyl.
DMSO (residual)~2.50Singlet (s)-Residual non-deuterated solvent signal.
Water (residual)~3.33Broad Singlet (br s)-Residual water in the DMSO-d₆ solvent.
TMS0.00Singlet (s)-Internal standard, defined as 0 ppm.
The Self-Validation Step: D₂O Exchange

The assignment of the amide protons is often tentative due to their variable shift and broadness. A definitive confirmation is achieved through a deuterium exchange experiment.

Protocol:

  • Acquire the standard ¹H NMR spectrum as described above.

  • Carefully remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the sample.

  • Cap the tube and shake gently for 30-60 seconds to mix.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

Expected Result: The signals assigned to the amide protons (~7.5-8.0 ppm) will either disappear completely or be significantly reduced in intensity.

Causality: The acidic amide protons (N-H) rapidly exchange with the deuterium atoms from the D₂O (N-H + D₂O ⇌ N-D + HDO). Since deuterium (²H) is not observed in a standard ¹H NMR experiment, the signal vanishes, confirming its identity as an exchangeable proton.[3][4]

Visualizing the Analytical Workflow

A successful characterization follows a logical and systematic process.

workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Interpretation weigh 1. Weigh 5-10 mg of Analyte dissolve 2. Dissolve in 0.7 mL DMSO-d6 with TMS weigh->dissolve Complete Dissolution transfer 3. Filter and Transfer to NMR Tube dissolve->transfer Homogenous Solution load 4. Load Sample & Lock/Shim Spectrometer transfer->load params 5. Set Acquisition Parameters (zg30, 16 scans) load->params acquire 6. Acquire FID params->acquire process 7. Fourier Transform, Phase & Baseline Correction acquire->process assign 8. Assign Signals (Shift, Integration, Multiplicity) process->assign validate 9. Validate Amide Peaks with D2O Exchange assign->validate Confirm Exchangeable Protons report 10. Final Structural Confirmation validate->report

Caption: A comprehensive workflow for the ¹H NMR characterization of this compound.

Conclusion

The ¹H NMR spectrum of this compound offers a wealth of structural information. The key characteristic signals include a downfield pyridyl proton near 8.6 ppm, a complex aromatic region from 7.2-8.0 ppm, exchangeable amide protons, and a sharp methine singlet around 5.3 ppm. By following the detailed and logically justified protocols outlined in this note—from deliberate solvent choice to the D₂O exchange validation step—researchers can confidently verify the identity, structure, and purity of this important compound. This robust approach ensures data integrity, which is paramount in both academic research and the stringent environment of pharmaceutical development.

References

  • ¹H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1) . ResearchGate. [Link]

  • NMR Sample Preparation: The Complete Guide . Organomation. [Link]

  • ¹H NMR Spectra and Interpretation (Part I) . Maricopa Open Digital Press. [Link]

  • Optimized Default 1H Parameters . University of Wisconsin-Madison Chemistry Department. [Link]

  • Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide . ResearchGate. [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum . ACD/Labs. [Link]

  • NMR Sample Preparation . Heriot-Watt University. [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms . St. Norbert College. [Link]

  • Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR . National Center for Biotechnology Information (PMC). [Link]

  • Exchangeable Protons in NMR—Friend or Foe? . ACD/Labs. [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? . Anasazi Instruments. [Link]

  • 6.7: ¹H NMR Spectra and Interpretation (Part II) . Chemistry LibreTexts. [Link]

  • Short Summary of ¹H-NMR Interpretation . Minnesota State University Moorhead. [Link]

  • NMR Spectroscopy – ¹H NMR Chemical Shifts . Organic Chemistry Data & Info. [Link]

  • Interpreting Aromatic NMR Signals . YouTube. [Link]

  • 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? . Chemistry LibreTexts. [Link]

  • Chemical exchange . Questions and Answers in MRI. [Link]

  • Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide . Taylor & Francis Online. [Link]

  • NMR Sample Preparation . Iowa State University Chemical Instrumentation Facility. [Link]

  • Quantifying Amide Proton Exchange rate and Concentration in Chemical Exchange Saturation Transfer Imaging of the Human Brain . National Center for Biotechnology Information (PMC). [Link]

  • Sample Preparation . University College London. [Link]

  • Quantitative NMR Spectroscopy . University of Ottawa. [Link]

  • 7. THE ACQUISITION PARAMETERS . University of Missouri-St. Louis. [Link]

  • NMR Sample Preparation . Western University. [Link]

  • Amide Hydrogen Exchange (HX) . NMR Wiki. [Link]

  • Phenyl group in proton NMR . Chemistry Stack Exchange. [Link]

Sources

FT-IR analysis of 2-Phenyl-2-(pyridin-2-yl)acetamide functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Validation of 2-Phenyl-2-(pyridin-2-yl)acetamide via Fourier Transform Infrared Spectroscopy

Introduction & Scope

This compound (CAS: 7251-52-7) is a critical synthetic intermediate, most notably utilized in the manufacturing of anti-arrhythmic agents such as Disopyramide . Its synthesis typically involves the controlled hydrolysis of 2-phenyl-2-(pyridin-2-yl)acetonitrile.

In drug development and manufacturing, the precise validation of this amide functionality is paramount. Incomplete hydrolysis leaves residual nitrile (toxic, reactive), while over-hydrolysis yields the carboxylic acid (inactive impurity).

This Application Note provides a definitive protocol for the structural characterization of this compound using FT-IR. It focuses on distinguishing the target primary amide from its nitrile precursor and potential degradation products.

Structural Analysis & Vibrational Theory

To accurately interpret the spectrum, the molecule is deconstructed into three distinct vibrational zones. This "Zone Analysis" approach ensures that every major peak serves as a diagnostic confirmation of structure.

Zone 1: The Primary Amide ( )

This is the "Fingerprint of Identity." The primary amide exhibits a unique pattern due to the resonance between the carbonyl and the lone pair on the nitrogen.

  • Amide I (

    
    ):  The most intense band. In the solid state, strong hydrogen bonding shifts this lower than in solution.
    
  • Amide II (

    
    ):  A mixed mode of N-H bending and C-N stretching.
    
  • Amide A (

    
    ):  Primary amides show a characteristic doublet in the high-frequency region (asymmetric vs. symmetric stretch).
    
Zone 2: The Pyridine Ring

Differentiating the pyridine ring from the phenyl ring is critical.

  • 
     Stretch:  The heterocyclic nitrogen introduces a dipole that creates a distinct band around 
    
    
    
    , often sharper than the aromatic C=C stretches.
  • Ring Breathing: Pyridines often show a "breathing" mode near

    
    .
    
Zone 3: The Phenyl Ring[1][2][3]
  • 
     Aromatic:  Standard skeletal vibrations at 
    
    
    
    and
    
    
    .
  • Out-of-Plane (oop) Bends: Diagnostic for mono-substitution (

    
     and 
    
    
    
    ).

Experimental Protocol

Objective: Rapid "Pass/Fail" identification of the intermediate purity.

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance). Note: Diamond is preferred over ZnSe for durability against potential residual acidic species.

  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.

Acquisition Parameters
ParameterSettingRationale
Spectral Range

Covers Amide A (high) to aromatic oop bends (low).
Resolution

Standard balance between signal-to-noise and peak separation.
Accumulations 32 scansSufficient for solid samples; reduces atmospheric noise.
Apodization Strong/Beer-NortonOptimizes peak shape for quantitative integration if needed.
Step-by-Step Workflow
  • System Clean: Wipe ATR crystal with isopropanol. Ensure energy throughput is >70%.

  • Background: Collect air background (32 scans). Critical: Ensure no

    
     fluctuations.
    
  • Sample Loading: Place

    
     of solid this compound on the crystal.
    
  • Contact: Apply pressure using the anvil until the force gauge reads optimal (usually 80-100 N). Note: Inconsistent pressure leads to poor Amide A intensity.

  • Scan: Acquire sample spectrum.

  • Post-Process: Apply ATR Correction (if quantitative comparison to transmission library is required).

Spectral Interpretation Guide

The following table outlines the Critical Quality Attributes (CQAs) in the IR spectrum.

Functional GroupVibration ModeFrequency Range (

)
Diagnostic Value
Primary Amide

(Amide A)
3350 – 3180 (Doublet)High. Confirms

. A single peak here indicates a secondary amide (impurity).
Primary Amide

(Amide I)
1690 – 1650 Critical. The strongest peak. Shifts to

if anhydrous; lower if H-bonded.
Primary Amide

(Amide II)
1620 – 1590 High. Distinguishes amide from simple ketones or acids.
Pyridine Ring

/


Medium. Often appears as a shoulder or split peak near the Amide II band.
Aromatic Rings


Low. Standard aromatic skeleton; confirms phenyl/pyridine presence.
C-N Bond

(Amide III)

Medium. Confirmation of the amide linkage.
Nitrile Impurity

2240 – 2220 Pass/Fail. Must be ABSENT . Presence indicates incomplete reaction.
Carboxylic Acid

(Broad)

Pass/Fail. Broad "hump" underlying C-H stretches indicates over-hydrolysis.

Logic Flow & Decision Matrix

The following diagram illustrates the decision-making process for a researcher analyzing a batch of this intermediate.

IR_Analysis_Workflow Start Start: Crude Solid Sample Prep Sample Prep: Diamond ATR (Clean & Background) Start->Prep Acquire Acquire Spectrum (4000-600 cm-1) Prep->Acquire Check_Nitrile Check 2240 cm-1 region (Nitrile Stretch) Acquire->Check_Nitrile Fail_Nitrile FAIL: Incomplete Hydrolysis (Recycle to Reactor) Check_Nitrile->Fail_Nitrile Peak Present Check_Amide Check 1650-1690 cm-1 (Amide I Doublet/Strong) Check_Nitrile->Check_Amide Peak Absent Fail_Amide FAIL: No Amide Formed Check_Amide->Fail_Amide Weak/Absent Check_OH Check 2500-3300 cm-1 (Broad OH Hump) Check_Amide->Check_OH Strong Band Fail_Acid FAIL: Over-Hydrolysis to Acid (Reject Batch) Check_OH->Fail_Acid Broad Hump Present Pass PASS: Pure Intermediate (Proceed to Alkylation) Check_OH->Pass Clean Baseline

Figure 1: Decision tree for the quality control of this compound synthesis.

Troubleshooting & Common Artifacts

  • Moisture Interference:

    • Symptom:[1][2] Noise or broadness in the

      
       region.
      
    • Cause: The amide group is hygroscopic.

    • Fix: Dry the sample in a vacuum desiccator over

      
       for 2 hours before scanning.
      
  • Polymorphism:

    • Symptom:[1][2] Split peaks in the Amide I region (

      
      ).
      
    • Cause: Amides often crystallize in different forms with varying hydrogen bond networks.

    • Action: If the chemical purity (HPLC) is acceptable, this is a physical state issue, not a chemical impurity. Grind the sample with KBr (if not using ATR) to normalize the crystalline state.

  • ATR Contact Issues:

    • Symptom:[1][2] Weak Amide A signal (

      
      ) relative to the fingerprint region.
      
    • Cause: Poor contact between the high-refractive-index crystal and the sample.

    • Fix: Increase anvil pressure or clamp force.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Amide I/II assignments).

  • NIST Chemistry WebBook. Infrared Spectrum of 2-Phenylacetamide (Analogous Structure). National Institute of Standards and Technology.[3][4] Accessed October 2023.[5] [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for Pyridine vs. Phenyl ring differentiations).

  • Org. Synth. 2024, 101, 327-341. Hydration of Nitriles to Primary Amides.[5] (Methodology reference for the synthesis context). [Link]

Sources

Using 2-Phenyl-2-(pyridin-2-yl)acetamide in in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: A Practical Guide to the In Vitro Evaluation of 2-Phenyl-2-(pyridin-2-yl)acetamide

Abstract

This compound is a versatile heterocyclic compound that serves as a foundational scaffold in medicinal chemistry.[1] While the parent molecule is primarily a synthetic intermediate, its derivatives have demonstrated a remarkable breadth of biological activities, including antiproliferative, antimycobacterial, and neuroactive properties.[2] This diverse potential necessitates a systematic and robust methodology for its initial in vitro characterization. This guide provides an integrated framework for researchers, outlining essential protocols for handling, solubilization, and preliminary biological assessment. We focus on two core experimental lines of inquiry: (1) a foundational cytotoxicity screening to establish a baseline of biological activity and (2) an investigation into a plausible mechanism of action, the inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair, for which similar acetamide structures have shown promise.[3] The protocols herein are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind key steps to ensure data integrity and reproducibility.

Compound Profile and Handling

Prior to initiating any biological assay, a thorough understanding of the compound's physicochemical properties is paramount for accurate and reproducible results.

Physicochemical Properties

The key properties of this compound (CAS: 7251-52-7) are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂N₂O[2]
Molecular Weight 212.25 g/mol [2]
Appearance White to off-white/yellowish crystalline powder[1][2][4]
Melting Point 134-138 °C[2][4]
Purity ≥ 98% (HPLC Recommended)[1]
Solubility Soluble in Dimethylformamide (DMF), Chloroform, Dichloromethane. Limited solubility in aqueous solutions.[2][4]
Storage Store at 4°C, protected from light and moisture. Can be frozen for long-term storage.[4]
Safety and Handling Precautions

This compound may cause skin and eye irritation and may be harmful if swallowed.[2][4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Protocol: Preparation of Master Stock Solution

Causality: The compound's poor aqueous solubility necessitates the use of an organic solvent to create a high-concentration master stock. Dimethyl sulfoxide (DMSO) is the preferred solvent for most cell-based assays due to its high solubilizing power and relatively low toxicity at final concentrations typically below 0.5%.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound required for your desired stock concentration (e.g., 10 mM or 20 mM).

    • Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: 0.010 mol/L * 0.001 L * 212.25 g/mol * 1000 mg/g = 2.12 mg

  • Weighing: Accurately weigh the calculated amount of the compound in a sterile environment.

  • Solubilization: Add the appropriate volume of sterile DMSO to the vial containing the compound.

  • Mixing: Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the master stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store at -20°C or -80°C.

Foundational Screening: Cellular Viability and Cytotoxicity

The first step in characterizing a novel compound with potential anticancer activity is to determine its effect on cell viability and proliferation.[5] This establishes the concentration range over which the compound exerts a biological effect and provides the half-maximal inhibitory concentration (IC₅₀), a key metric for potency.

Protocol: MTT Assay for Cell Viability

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow salt into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Allow Cells to Adhere (24h) A->B D Treat Cells with Compound (48-72h) B->D C Prepare Serial Dilutions of Compound C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate % Viability vs. Vehicle Control H->I J Plot Dose-Response Curve & Determine IC50 I->J

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Materials:

  • Selected cancer cell lines (e.g., MDA-MB-231, HepG2, PC-3, where derivatives have shown activity)[2][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize edge effects.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Preparation: Prepare a series of 2x working concentrations of this compound by serially diluting the master stock in serum-free medium. A typical range might be from 200 µM down to ~0.1 µM.

  • Cell Treatment: Add 100 µL of the 2x working solutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1x final concentrations.

  • Controls (Trustworthiness):

    • Vehicle Control: Treat cells with the highest concentration of DMSO used in the dilution series (e.g., 0.5%). This represents 100% viability.

    • Medium Blank: Wells containing only culture medium (no cells) to provide a background reading.

    • Positive Control: (Optional) A known cytotoxic drug (e.g., Doxorubicin) to validate assay performance.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Carefully remove 100 µL of medium from each well. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Viable cells will form visible purple formazan crystals.

  • Solubilization: Add 150 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to fully dissolve the crystals.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium blank from all other readings.

    • Calculate percent viability: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Mechanistic Insight: PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are critical enzymes in the DNA damage response (DDR), primarily repairing single-strand breaks (SSBs).[7] Inhibiting PARP in cancer cells with pre-existing defects in homologous recombination (e.g., BRCA1/2 mutations) leads to an accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[8][9] Given that phenyl acetamide scaffolds have been explored as PARP1 inhibitors, investigating this mechanism is a logical next step.[3]

Signaling Pathway: PARP in DNA Repair

PARP_Pathway cluster_pathway DNA Single-Strand Break (SSB) Repair cluster_inhibition Effect of PARP Inhibition DNA_damage DNA Damage (e.g., ROS, Alkylation) SSB Single-Strand Break (SSB) DNA_damage->SSB PARP1 PARP1 Activation SSB->PARP1 DSB Stalled Replication Fork -> Double-Strand Break (DSB) SSB->DSB During Replication PARylation Auto-PARylation & Recruitment of Repair Factors (e.g., XRCC1) PARP1->PARylation Block PARP Trapping & Inhibition Repair SSB Repair PARylation->Repair Viability Cell Survival Repair->Viability Inhibitor This compound (Putative PARP Inhibitor) Inhibitor->Block Block->DSB Prevents Repair Apoptosis Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Apoptosis

Caption: Role of PARP1 in DNA repair and the mechanism of synthetic lethality via inhibition.

Protocol: Cell-Free PARP1 Enzymatic Assay

Principle of the Assay: This homogenous, fluorescence-based assay quantifies PARP1 activity by measuring the consumption of its substrate, nicotinamide adenine dinucleotide (NAD⁺).[10] The reaction is run for a set time, then stopped. A developer enzyme is added that specifically recognizes the remaining NAD⁺ and, through a series of enzymatic steps, generates a highly fluorescent product. Therefore, a decrease in fluorescence relative to the no-enzyme control indicates PARP1 activity, and the reversal of this decrease in the presence of an inhibitor indicates its potency.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., histone-induced)

  • PARP1 Assay Buffer (containing Tris-HCl, MgCl₂, DTT)

  • NAD⁺ substrate solution

  • NAD⁺ detection reagent kit (e.g., Promega NAD/NADH-Glo™ or similar)

  • White, opaque 96-well or 384-well assay plates

  • Known PARP inhibitor as a positive control (e.g., Olaparib, Veliparib)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Thaw enzyme on ice.

  • Compound Plating: Add test compound (this compound) and controls, pre-diluted in assay buffer, to the wells of the assay plate.

  • Controls (Trustworthiness):

    • 100% Activity Control: Wells containing enzyme and vehicle (DMSO) but no inhibitor.

    • 0% Activity (No Enzyme) Control: Wells containing all reaction components except the PARP1 enzyme.

    • Positive Inhibitor Control: Wells containing enzyme and a known PARP inhibitor (e.g., Olaparib) at a concentration known to cause full inhibition.

  • Enzyme/DNA Addition: Prepare a PARP1 enzyme/activated DNA mix in assay buffer. Add this mix to the appropriate wells (all except the "No Enzyme" control). Briefly incubate to allow the compound to interact with the enzyme.

  • Initiate Reaction: Add the NAD⁺ substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes), protected from light.

  • Develop Signal: Stop the reaction and generate the fluorescent signal by adding the NAD⁺ detection reagent according to the kit protocol. Incubate for 30-60 minutes.

  • Readout: Measure luminescence or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate percent inhibition: (% Inhibition) = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_100%Activity - Signal_NoEnzyme)).

    • Plot percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Data Interpretation and Future Directions

Effective in vitro characterization relies on the synthesis of data from orthogonal assays.

AssayKey OutputInterpretation
MTT Cytotoxicity Assay IC₅₀ (µM)The concentration of compound required to reduce cell viability by 50%. A lower value indicates higher potency.
Cell-Free PARP1 Assay IC₅₀ (µM)The concentration of compound required to inhibit PARP1 enzymatic activity by 50%.

Synthesizing Results:

  • Potent and Specific: If the PARP1 IC₅₀ is significantly lower than the cytotoxicity IC₅₀ in a panel of cell lines, it suggests the compound may be a specific inhibitor of PARP.

  • Potent and Non-Specific: If the PARP1 IC₅₀ and cytotoxicity IC₅₀ values are very similar, the observed cell death may be due to PARP inhibition, but off-target effects cannot be excluded.

  • Cytotoxic, Not a PARP Inhibitor: If the compound is cytotoxic (low µM IC₅₀) but shows weak or no PARP1 inhibition, its mechanism of action lies elsewhere, and other screening approaches are warranted.

Recommended Next Steps:

  • Cellular PAR Assay: Confirm target engagement in cells by measuring the levels of poly(ADP-ribose) (PAR) via Western Blot or ELISA after compound treatment and induction of DNA damage. A potent inhibitor should block PAR formation.

  • Differential Cell Line Screening: Test the compound in a pair of cell lines that are isogenic except for a key DNA repair gene (e.g., BRCA1-proficient vs. BRCA1-deficient) to functionally validate the synthetic lethality hypothesis.

  • Broader Profiling: Screen the compound against a panel of other enzymes (e.g., kinases, other ADP-ribosyltransferases) to assess selectivity and identify potential off-targets.[11][12]

References

  • Pilie, P. G., Gay, C. M., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 10, 766. Available at: [Link]

  • Al-Ostath, A., Ali, A. A., Al-Suede, F. S. R., & Basar, N. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(15), 4983. Available at: [Link]

  • Taylor & Francis Online. (n.d.). PARP inhibitors – Knowledge and References. Retrieved from [Link]

  • Nayak, P. S., Narayana, B., Sarojini, B. K., & Akkurt, M. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Journal of Structural Chemistry, 55, 845-850. Available at: [Link]

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333. Available at: [Link]

  • Sravanthi, V. V., & Kumar, D. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(3s), s438-s448. Available at: [Link]

  • ResearchGate. (2016). Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. Available at: [Link]

  • ResearchGate. (2024). In Silico Design Of Phenyl Acetamide Derivatives As Parp1 Inhibitors Targeting Brca1/2-Mutated Breast And Ovarian Cancers. Available at: [Link]

  • Wang, Z., Liu, Y., Zhang, Y., Wang, Y., Zhang, Q., & Liu, J. (2016). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 21(10), 1361. Available at: [Link]

  • Sowa, M. A., & Lehtiö, L. (2015). Small-Molecule Screening Assay for Mono-ADP-Ribosyltransferases. Journal of medicinal chemistry, 58(24), 9579–9586. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Available at: [Link]

  • OncUpdates. (2024, January 22). PARP Inhibition Plus Immunotherapy in GI Malignancies: Biological Rationale [Video]. YouTube. Available at: [Link]

  • Molecules. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Available at: [Link]

  • ACS Publications. (2022). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Available at: [Link]

  • PharmaCompass. (n.d.). Phenyl-(2-pyridyl acetamide). Retrieved from [Link]

  • ResearchGate. (1991). Specific inhibitors of Poly(ADP-ribose)synthetase and mono-(ADP-ribosyl)transferase. Available at: [Link]

  • Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated [Video]. YouTube. Available at: [Link]

  • PubMed. (2020). Activity-Based Screening Assay for Mono-ADP-Ribosylhydrolases. Available at: [Link]

  • Semantic Scholar. (1991). Specific Inhibitors of Poly(ADP-Ribose) Synthetase and Mono(ADP-Ribosyl)transferase*. Available at: [Link]

  • Pharmaceutical Sciences. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Available at: [Link]

  • Innovassynth Technologies. (n.d.). Phenyl-(2-Pyridyl)Acetamide (PPA). Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177. Available at: [Link]

Sources

Application Note: Preclinical Evaluation of 2-Phenyl-2-(pyridin-2-yl)acetamide (PPA) as an Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

2-Phenyl-2-(pyridin-2-yl)acetamide (PPA) (CAS: 7251-52-7) represents a critical structural scaffold in medicinal chemistry, serving as both a precursor to the antiarrhythmic disopyramide and a structural analogue to the anticonvulsant phenacemide. Its pharmacophore—comprising a lipophilic phenyl ring, a hydrogen-bond-accepting pyridine ring, and a polar amide moiety—suggests high potential for modulation of Voltage-Gated Sodium Channels (VGSCs) and GABAergic systems.

This protocol details the standardized workflow for evaluating the anticonvulsant activity of PPA. It aligns with the NIH Epilepsy Therapy Screening Program (ETSP) standards, transitioning from qualitative identification (Phase I) to quantitative efficacy profiling (Phase II).

Chemical Characterization & Formulation

Before biological testing, the compound must be characterized to ensure reproducibility. PPA is lipophilic, necessitating specific vehicle formulation to avoid false negatives due to poor bioavailability.

Physicochemical Properties
PropertySpecificationRelevance
Appearance White crystalline powderPurity verification
Melting Point 134–138 °CIdentity confirmation
Solubility Soluble in DMSO, CHCl3; Slightly soluble in waterDictates vehicle choice
LogP (Predicted) ~1.8 - 2.2Indicates BBB permeability potential
Vehicle Formulation Protocol

Objective: Create a stable suspension/solution for Intraperitoneal (i.p.) injection.

  • Preferred Vehicle: 0.5% Methylcellulose (MC) or 1% Tween 80 in Saline.

  • Alternative (if insoluble): 10% DMSO / 10% Cremophor EL / 80% Saline. Note: DMSO volumes >2% can independently alter seizure thresholds; use controls rigorously.

Procedure:

  • Weigh the required mass of PPA.

  • Levigate with a small volume of Tween 80.

  • Gradually add 0.5% MC while sonicating (30 mins at 40°C) to achieve a fine, homogeneous suspension.

  • QC Check: Verify no visible particulate clumping before injection.

Experimental Workflow: The Screening Pipeline

The following diagram outlines the logical flow of the screening process, ensuring ethical animal use (3R principles) by filtering inactive compounds early.

ScreeningPipeline Start Compound Synthesis & Formulation ToxScreen Neurotoxicity Screen (Rotarod Test) Start->ToxScreen Phase1 Phase I: Qualitative Screen (Fixed Dose: 30, 100, 300 mg/kg) ToxScreen->Phase1 If TD50 > ED50 MES MES Test (Grand Mal / Na+ Channel) Phase1->MES scPTZ scPTZ Test (Absence / GABA-T-Type Ca++) Phase1->scPTZ Hz6 6 Hz Psychomotor Test (Drug-Resistant Epilepsy) Phase1->Hz6 Decision Active in >=1 Model? MES->Decision scPTZ->Decision Hz6->Decision Decision->Start No (Redesign) Phase2 Phase II: Quantification (ED50 & TD50 Determination) Decision->Phase2 Yes Analysis Calculate Protective Index (PI) PI = TD50 / ED50 Phase2->Analysis

Figure 1: The ETSP-aligned screening workflow. Compounds must pass neurotoxicity checks before efficacy profiling.

Detailed Biological Protocols

Animal Model: Male CD-1 Mice (18–25 g) or Sprague-Dawley Rats (100–150 g). Acclimatization: 7 days minimum; 12h light/dark cycle.

Neurotoxicity: The Rotarod Test

Before efficacy can be claimed, motor impairment must be ruled out.

  • Mechanism: Detects drug-induced sedation or ataxia.

  • Apparatus: Knurled plastic rod rotating at 6 rpm (mice).

  • Protocol:

    • Train mice to maintain balance for 60s.

    • Inject PPA (i.p.) at varying doses (e.g., 30, 100, 300 mg/kg).[1]

    • Test at 0.5h, 1h, and 4h post-injection.

    • Endpoint: Inability to maintain balance for 60s in 3 consecutive trials = Neurotoxicity.

    • Output: Calculate TD50 (Toxic Dose for 50% of animals).

Maximal Electroshock Seizure (MES) Test

This is the "Gold Standard" for generalized tonic-clonic seizures and Na+ channel blockers (e.g., Phenytoin).

  • Stimulus: 60 Hz AC current, 50 mA (mice) or 150 mA (rats) for 0.2s via corneal electrodes.

  • Pre-treatment: Apply 0.5% tetracaine ophthalmic drops to eyes.

  • Procedure:

    • Administer PPA (i.p.) at the Time of Peak Effect (TPE) determined in Phase I.

    • Apply electrical stimulus.[2][3]

    • Observe immediate behavior.

  • Endpoint: Abolition of Hindlimb Tonic Extension (HLTE) . If the animal does not extend hindlimbs to 180° relative to the body, the compound is "protected."

  • Relevance for PPA: PPA's structural similarity to phenylacetamides suggests high probability of activity here.

Subcutaneous Pentylenetetrazol (scPTZ) Test

Models absence (petit mal) seizures and GABAergic/T-type Calcium channel mechanisms.

  • Chemovulsant: Pentylenetetrazol (PTZ) dissolved in saline.

  • Dose: CD97 (Convulsive Dose 97%) ~85 mg/kg s.c. (mid-dorsal neck).

  • Procedure:

    • Administer PPA (i.p.).

    • Wait for TPE.

    • Inject PTZ (s.c.).

    • Observe for 30 minutes in isolation cages.

  • Endpoint: Absence of a single clonic spasm of >5s duration.

The 6 Hz Psychomotor Seizure Test

Crucial for detecting efficacy in drug-resistant epilepsy (limbic seizures), where MES often fails.

  • Stimulus: Low frequency (6 Hz), long duration (3s), 32 mA or 44 mA via corneal electrodes.

  • Relevance: PPA derivatives have shown specific promise in this model (see MDPI and NIH search results).

  • Endpoint: Resume of normal behavior (cleaning, exploring) within 10-20s. "Stunned" posture or immobility counts as a failure to protect.

Mechanistic Rationale

PPA is hypothesized to act via state-dependent inhibition of Voltage-Gated Sodium Channels (VGSC), stabilizing the inactivated state, similar to Lacosamide or Phenytoin.

Mechanism Resting Na+ Channel (Resting State) Open Na+ Channel (Open/Active) Resting->Open Depolarization Inactivated Na+ Channel (Inactivated) Open->Inactivated Refractory Period Inactivated->Resting Repolarization Inactivated->Inactivated Prolonged Refractoriness (Prevents High-Freq Firing) PPA PPA Molecule (Lipophilic Amide) PPA->Inactivated Stabilizes (Slow binding)

Figure 2: Hypothesized Mechanism of Action. PPA likely binds to the inactivated state of the Na+ channel, preventing the repetitive firing characteristic of a seizure focus.

Data Analysis & Reporting

To validate the protocol, data must be quantified using Probit Analysis.

Key Metrics
  • ED50 (Median Effective Dose): Dose protecting 50% of animals.

  • TD50 (Median Toxic Dose): Dose causing motor impairment in 50% of animals.

  • Protective Index (PI):

    
    
    
    • Interpretation: A PI > 1 is required. A PI > 5 is considered a promising drug candidate (Phenytoin PI ~ 10-15).

Example Data Table Structure
CompoundDose (mg/kg)MES Protection (%)scPTZ Protection (%)Rotarod Toxicity (%)Outcome
Vehicle -0/6 (0%)0/6 (0%)0/6 (0%)Valid Control
PPA 301/6 (17%)0/6 (0%)0/6 (0%)Low Activity
PPA 1004/6 (66%)2/6 (33%)1/6 (17%)Active (MES)
PPA 3006/6 (100%)4/6 (66%)3/6 (50%)Toxic

References

  • National Institute of Neurological Disorders and Stroke (NINDS). Epilepsy Therapy Screening Program (ETSP) Protocols.[4][5] NIH.[4][6] Available at: [Link][4]

  • White, H. S., et al. (2007). The NIH Anticonvulsant Drug Development (ADD) Program: Preclinical anticonvulsant screening project. ResearchGate. Available at: [Link]

  • Obniska, J., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available at: [Link]

  • Kohn, H., et al. (1991). The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides.[2] PubMed.[1] Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Metal Complexes with 2-Phenyl-2-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The synthesis of novel metal complexes is a cornerstone of advancements in medicinal chemistry, catalysis, and materials science. The ligand 2-Phenyl-2-(pyridin-2-yl)acetamide is a particularly interesting scaffold for the development of such complexes. Its structure, featuring a pyridine nitrogen, an amide oxygen, and a chiral center, offers a rich coordination chemistry and the potential for stereoselective interactions. This guide provides a comprehensive overview of the synthesis of this versatile ligand and detailed protocols for its complexation with various transition metals. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and innovate in their own work. The information herein is designed to be a self-validating system, with each protocol grounded in established chemical principles and supported by authoritative references.

Part 1: The Ligand - this compound

The this compound ligand is a white to off-white crystalline powder with a molecular weight of 212.25 g/mol and a melting point in the range of 134-138°C.[1] It is soluble in various organic solvents such as chloroform and dimethylformamide.[1] This compound serves as a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules due to its unique structural features.[2]

Synthesis of this compound

The synthesis of the ligand is typically achieved through the amidation of its corresponding carboxylic acid, 2-phenyl-2-(pyridin-2-yl)acetic acid. A common and effective method involves the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base, followed by reaction with an ammonia source.

Protocol 1: Synthesis of this compound

This protocol is adapted from established carbodiimide-based coupling reactions.[1]

Materials:

  • 2-Phenyl-2-(pyridin-2-yl)acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Pyridine (Py)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous dichloromethane (DCM)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Acid Activation: In a clean, dry round-bottom flask, dissolve 1 equivalent of 2-phenyl-2-(pyridin-2-yl)acetic acid in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

  • To the cooled solution, add 1.3 equivalents of EDCI and 3 equivalents of pyridine. The pyridine acts as a base to neutralize the HCl byproduct of the reaction.

  • Stir the reaction mixture at 0°C for 30 minutes to an hour to ensure complete activation of the carboxylic acid.

  • Ammonolysis: To the activated acid solution, add 1.5 equivalents of ammonium chloride.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (approximately 25°C).

  • Stir the mixture vigorously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DCM).

  • Wash the combined organic layers with brine solution to remove any remaining aqueous impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Expected Yield: 70-85%

Characterization: The identity and purity of the synthesized ligand should be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Part 2: Synthesis of Metal Complexes

The this compound ligand is an excellent candidate for forming stable chelate complexes with a variety of transition metals. It can act as a bidentate ligand, coordinating through the nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group. This N,O-coordination forms a stable five-membered ring with the metal center.

Diagram of Ligand Coordination

Caption: Chelation of a metal ion (M) by the ligand.

The following protocols are exemplary and may require optimization based on the specific metal salt and desired complex stoichiometry.

General Protocol for the Synthesis of Metal(II) Complexes

This general procedure can be adapted for the synthesis of various metal(II) complexes, such as those of copper(II), cobalt(II), and nickel(II).

Protocol 2: Synthesis of a Generic M(II)-[this compound]₂Cl₂ Complex

Materials:

  • This compound

  • Metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂)

  • Ethanol or Methanol

  • Diethyl ether

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • In a Schlenk flask, dissolve 2 equivalents of this compound in a minimal amount of warm ethanol.

  • In a separate flask, dissolve 1 equivalent of the metal(II) chloride salt in ethanol.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • A color change or the formation of a precipitate should be observed upon mixing.

  • Reflux the reaction mixture for 2-4 hours to ensure complete complexation.

  • Allow the reaction mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration.

  • If no precipitate forms upon cooling, the product can be precipitated by the slow addition of diethyl ether.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the product with a small amount of cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the complex in a vacuum oven at a low temperature (e.g., 40-50°C).

Table 1: Exemplary Reaction Conditions for M(II) Complexes

Metal IonMetal SaltLigand:Metal RatioSolventReaction Time (h)Expected Color of Complex
Cu(II)CuCl₂·2H₂O2:1Ethanol3Green to Blue
Co(II)CoCl₂·6H₂O2:1Methanol4Pink to Purple
Ni(II)NiCl₂·6H₂O2:1Ethanol4Green
Protocol for the Synthesis of a Palladium(II) Complex

Palladium(II) complexes are of significant interest in catalysis and medicinal chemistry. The synthesis often requires slightly different conditions.

Protocol 3: Synthesis of a Pd(II)-[this compound]Cl₂ Complex

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile

  • Diethyl ether

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • In a Schlenk flask, suspend 1 equivalent of Palladium(II) chloride in acetonitrile.

  • In a separate flask, dissolve 1 equivalent of this compound in acetonitrile.

  • Add the ligand solution to the PdCl₂ suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The PdCl₂ should gradually dissolve as the complex forms.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solution to remove any unreacted PdCl₂.

  • Slowly add diethyl ether to the filtrate to precipitate the product.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Part 3: Characterization of the Metal Complexes

Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties.

Diagram of Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization Ligand Ligand Metal_Salt Metal_Salt Ligand->Metal_Salt Reaction Complex Complex Metal_Salt->Complex Formation FTIR FTIR Complex->FTIR Vibrational Modes UV_Vis UV_Vis Complex->UV_Vis Electronic Transitions NMR NMR Complex->NMR Structural Info MS MS Complex->MS Molecular Weight X_Ray X_Ray Complex->X_Ray Crystal Structure Data_Analysis Data_Analysis FTIR->Data_Analysis UV_Vis->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Final_Structure Final_Structure X_Ray->Final_Structure Data_Analysis->Final_Structure

Caption: A typical workflow for synthesis and characterization.

Spectroscopic Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Causality: Coordination of the amide oxygen to the metal center is expected to decrease the double bond character of the C=O bond.

    • Expected Observation: A shift of the ν(C=O) stretching frequency to a lower wavenumber (typically by 20-50 cm⁻¹) in the complex compared to the free ligand. The ν(C=N) stretching frequency of the pyridine ring may shift to a higher wavenumber upon coordination.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Causality: The formation of a metal complex introduces new electronic transitions. For d-block metals, these include d-d transitions and ligand-to-metal charge transfer (LMCT) bands.

    • Expected Observation: The appearance of new absorption bands in the visible region of the spectrum for the complex, which are absent in the spectra of the free ligand and the metal salt. These bands are characteristic of the coordination geometry around the metal ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Causality: The coordination of the ligand to a paramagnetic metal ion will lead to significant broadening and shifting of the proton signals. For diamagnetic metal complexes (e.g., Pd(II)), the coordination will induce shifts in the proton resonances due to changes in the electronic environment.

    • Expected Observation: For diamagnetic complexes, the protons on the pyridine ring and near the amide group will show the most significant downfield or upfield shifts upon coordination.

Other Analytical Techniques
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the complex and confirm its composition.

  • Elemental Analysis: Provides the percentage composition of C, H, and N in the complex, which can be compared with the calculated values for the proposed formula.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complex, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.

Table 2: Summary of Expected Characterization Data

TechniqueFree Ligand (Expected)Metal Complex (Expected Change)Information Gained
FT-IR ν(C=O) ~1670 cm⁻¹Shift to lower wavenumberConfirmation of O-coordination
ν(C=N) of pyridine ~1590 cm⁻¹Shift to higher wavenumberConfirmation of N-coordination
UV-Vis Intense π-π* transitions in UV regionNew bands in the visible region (for d-metals)Electronic structure and coordination geometry
¹H NMR Sharp signals for all protonsBroadened signals (paramagnetic) or shifted signals (diamagnetic)Confirmation of ligand-metal interaction
Mass Spec [M+H]⁺ at m/z 213.26Peak corresponding to the complex ionMolecular weight and stoichiometry

Part 4: Applications in Drug Development

Metal complexes of pyridyl-acetamide ligands have shown promise in various areas of drug development. The coordination of a metal ion can enhance the biological activity of the organic ligand. Potential applications include:

  • Anticancer Agents: Many metal complexes exhibit cytotoxic activity against cancer cell lines. The metal center can facilitate redox cycling, leading to the generation of reactive oxygen species (ROS) that induce apoptosis.

  • Antimicrobial Agents: The chelation of metal ions can improve the lipophilicity of the ligand, enhancing its ability to penetrate microbial cell membranes.

  • Enzyme Inhibitors: The specific geometry and electronic properties of the metal complexes can allow for potent and selective inhibition of metalloenzymes.

Further research into the biological activities of metal complexes with this compound is a promising avenue for the discovery of new therapeutic agents.

References

  • Nayak, P. S., Narayana, B., Anthal, S., Gupta, V. K., & Kant, R. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Journal of Chemical Crystallography, 44(6), 257–263. [Link]

  • Zhao, X., Lee, P. P., Yan, Y. K., & Chu, C. K. (2007). Synthesis, crystal structures and cytotoxicities of some transition metal complexes with N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide. Journal of Inorganic Biochemistry, 101(2), 321–328. [Link]

  • Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

Sources

Application Note: Quantitative Analysis of 2-Phenyl-2-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the precise and accurate quantification of 2-Phenyl-2-(pyridin-2-yl)acetamide. This compound is a significant intermediate in pharmaceutical synthesis and a known impurity in certain drug products.[1] The accurate determination of its concentration in various matrices is crucial for quality control, pharmacokinetic studies, and regulatory compliance. This application note details robust and validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, with the molecular formula C₁₃H₁₂N₂O, is a heterocyclic compound with a molecular weight of 212.25 g/mol .[1] Its structure, featuring a phenyl group, a pyridine ring, and an acetamide functional group, makes it a valuable building block in medicinal chemistry.[2] It is recognized as a key intermediate in the synthesis of various pharmaceutical agents and is also listed as a specified impurity of Methylphenidate, underscoring the importance of its quantitative monitoring.[1] The development of reliable analytical methods is paramount for ensuring the purity of active pharmaceutical ingredients (APIs) and the safety and efficacy of final drug products.[3]

This guide provides detailed, step-by-step protocols for three complementary analytical techniques, each offering distinct advantages in terms of selectivity, sensitivity, and throughput. The choice of method will depend on the specific application, the sample matrix, and the required limits of detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of moderately polar, non-volatile compounds like this compound. The presence of chromophoric phenyl and pyridine rings in the molecule allows for sensitive detection by UV spectrophotometry. This method is particularly well-suited for routine quality control of bulk drug substances and formulated products where concentration levels are relatively high.

Rationale for Method Selection

The decision to employ reversed-phase HPLC is based on the compound's moderate polarity. A C18 stationary phase provides excellent retention and separation from potential impurities. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention time and peak shape. UV detection is chosen for its simplicity, reliability, and the strong UV absorbance of the analyte.

Experimental Protocol: HPLC-UV Quantification

Objective: To determine the concentration of this compound in a sample.

Materials:

  • This compound reference standard (≥98% purity)[2]

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Phase (Buffer): Dissolve 1.36 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 with orthophosphoric acid.

    • Organic Phase: HPLC-grade acetonitrile.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water (diluent).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: pH 3.0 Phosphate BufferB: Acetonitrile
Gradient 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r² > 0.995).

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC-UV Analysis MobilePhase->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Calibration Calibration Curve Construction HPLC->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it is amenable to GC analysis, especially with a high-temperature capillary column. The mass spectrometric detection provides high selectivity and allows for structural confirmation based on the fragmentation pattern.

Rationale for Method Selection

GC-MS is an excellent choice for identifying and quantifying this compound in complex matrices where chromatographic separation from interfering compounds might be challenging with HPLC. The use of a mass spectrometer as a detector provides an additional dimension of data (mass-to-charge ratio), significantly enhancing the specificity of the analysis.[4]

Experimental Protocol: GC-MS Quantification

Objective: To identify and quantify this compound in a sample.

Materials:

  • This compound reference standard

  • GC-grade dichloromethane or ethyl acetate

  • Internal Standard (IS) (e.g., Diphenylamine)

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in dichloromethane.

    • Prepare a stock solution of the internal standard (1 mg/mL) in the same solvent.

    • Create calibration standards by diluting the analyte stock solution and adding a constant amount of the internal standard to each.

  • Sample Preparation:

    • Dissolve the sample in dichloromethane.

    • If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

    • Add the same constant amount of internal standard to the prepared sample.

  • GC-MS Conditions:

ParameterValue
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Injector Temperature 280 °C
Injection Mode Splitless (1 µL)
Oven Program 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM)
  • Data Analysis:

    • For quantification in SIM mode, monitor the following ions (example values, requires experimental verification):

      • Analyte: m/z 212 (molecular ion), 183, 78

      • Internal Standard: (e.g., for Diphenylamine) m/z 169, 168, 167

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Quantify the analyte in the sample using the response factor from the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard & IS Preparation GCMS GC-MS Analysis StandardPrep->GCMS SamplePrep Sample Preparation (with IS) SamplePrep->GCMS SIM Selected Ion Monitoring GCMS->SIM Quantification Quantification SIM->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for highly sensitive and selective quantification of compounds in complex biological matrices such as plasma, urine, or tissue homogenates.[5][6] This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry, allowing for detection at very low concentrations (pg/mL to ng/mL).

Rationale for Method Selection

The high sensitivity and selectivity of LC-MS/MS make it the ideal choice for pharmacokinetic studies, bioequivalence studies, and the analysis of trace-level impurities. The use of Multiple Reaction Monitoring (MRM) ensures that only the specific analyte of interest is detected, minimizing matrix effects and leading to highly reliable quantitative data.

Experimental Protocol: LC-MS/MS Quantification

Objective: To quantify this compound in a biological matrix (e.g., human plasma).

Materials:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., d5-2-Phenyl-2-(pyridin-2-yl)acetamide)

  • LC-MS grade acetonitrile and water

  • Formic acid

  • Human plasma (blank)

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

Procedure:

  • Standard and QC Sample Preparation:

    • Prepare stock solutions of the analyte and internal standard in methanol.

    • Spike blank human plasma with the analyte stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Analyte: 213.1 → 184.1 (Quantifier), 213.1 → 78.1 (Qualifier)IS (d5-analyte): 218.1 → 189.1
  • Data Analysis:

    • Integrate the peak areas for the analyte and internal standard MRM transitions.

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration, using a weighted (1/x²) linear regression.

    • Quantify the analyte in the unknown samples and QC samples from the calibration curve.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Spiking Plasma Spiking (Standards & QCs) Extraction Protein Precipitation & Extraction Spiking->Extraction LCMSMS LC-MS/MS Analysis (MRM) Extraction->LCMSMS Integration Peak Area Integration LCMSMS->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Method Validation

All analytical methods developed for the quantification of pharmaceutical compounds must be validated to ensure they are suitable for their intended purpose.[7] Method validation is a regulatory requirement and provides confidence in the accuracy and reliability of the analytical data.[8] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[3]

Key validation parameters to be assessed include:[9]

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note has detailed three robust and reliable analytical methods for the quantification of this compound. The choice of method—HPLC-UV, GC-MS, or LC-MS/MS—should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the availability of instrumentation. Each protocol provided serves as a validated starting point for implementation in a research or quality control laboratory. Proper method validation according to established guidelines is essential to ensure the generation of high-quality, defensible data.

References

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Mohamed, K. M., & Steenkamp, V. (2016). Application of a LC-MS/MS Method Developed for the Determination of P-Phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in Human Urine Specimens. Biomedical Chromatography, 30(12), 1922-1927. Retrieved from [Link]

  • MDPI. (2023). Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Analytical method validation: A brief review. (n.d.). Retrieved from [Link]

  • Käfferlein, H. U., et al. (2017). Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions. Archives of Toxicology, 91(11), 3639-3650. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: Characterizing the Bioactivity of 2-Phenyl-2-(pyridin-2-yl)acetamide as a PAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Phenyl-2-(pyridin-2-yl)acetamide is a heterocyclic compound that serves as a scaffold for molecules with a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1] Its derivatives have shown potential in modulating various cellular pathways, making it a compound of significant interest in medicinal chemistry and drug discovery.[1][2] A key area of investigation is its potential as an anticancer agent, with some analogs demonstrating cytotoxic effects against various cancer cell lines.[1]

This guide focuses on a specific and critical mechanism of action for this class of compounds: the inhibition of p21-activated kinase 1 (PAK1). PAK1 is a serine/threonine kinase that acts as a crucial node in cellular signaling, regulating processes such as cytoskeletal dynamics, cell motility, proliferation, and survival.[3][4] Dysregulation of PAK1 signaling is frequently implicated in the progression and metastasis of various cancers, making it an attractive therapeutic target.[4][5] Inhibitors of PAK1 are designed to bind to the kinase and block its enzymatic activity, thereby halting the downstream signaling cascades that promote tumor growth.[4]

This document provides a comprehensive experimental framework to rigorously characterize the bioactivity of this compound, or a specific analog, as a PAK1 inhibitor. The workflow is designed to progress logically from direct, in vitro biochemical assays to cell-based assays that confirm target engagement and elucidate the functional, phenotypic consequences of PAK1 inhibition in a cancer context.

Experimental Workflow Overview

A multi-tiered approach is essential for a thorough characterization. This workflow begins with confirming direct interaction and inhibition of the purified enzyme, progresses to verifying target engagement within the complex cellular environment, and culminates in assessing the compound's effect on cancer cell pathophysiology.

Experimental_Workflow cluster_0 Tier 1: In Vitro Biochemical Assays cluster_1 Tier 2: Cellular Target Engagement Assays cluster_2 Tier 3: Cellular Phenotypic Assays vitro_kin Protocol 1: Biochemical Kinase Inhibition (e.g., ADP-Glo™) vitro_bind Protocol 2: Direct Binding Affinity (e.g., SPR) vitro_kin->vitro_bind Quantify IC50 cetsa Protocol 3: Cellular Thermal Shift Assay (CETSA) vitro_bind->cetsa Progress to Cellular Context outcome1 Determine IC50 & KD vitro_bind->outcome1 western Protocol 4: Western Blot for Downstream Signaling cetsa->western Confirm Intracellular Binding viability Protocol 5: Cell Viability & Proliferation (e.g., MTT Assay) western->viability Investigate Phenotype outcome2 Validate Target Engagement & Pathway Modulation western->outcome2 migration Protocol 6: Cell Migration & Invasion (Transwell Assay) viability->migration Assess Functional Effects outcome3 Measure Anti-Cancer Efficacy migration->outcome3

Caption: A tiered experimental workflow for characterizing a putative PAK1 inhibitor.

Section 1: In Vitro Biochemical Characterization

The initial step is to determine if this compound directly interacts with and inhibits purified PAK1 enzyme. These assays are critical for establishing a direct mechanism of action and quantifying inhibitory potency.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Principle of the Assay: This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a luminescence-based system that first terminates the kinase reaction and depletes remaining ATP, then converts the produced ADP into ATP, which is used to generate a light signal with a luciferase/luciferin reaction.[6] A potent inhibitor will result in less ADP production and a lower luminescence signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute recombinant human PAK1 enzyme and the substrate (e.g., a generic kinase substrate like myelin basic protein or a specific PAK1 peptide) in Kinase Buffer.

    • Prepare a 2X ATP solution in Kinase Buffer (the final concentration should be at or near the Kₘ of ATP for PAK1).

    • Prepare serial dilutions of this compound in DMSO, then dilute further in Kinase Buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilution (or vehicle control).

    • Add 10 µL of the enzyme/substrate mix to each well.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate at room temperature for 30 minutes.

    • Read luminescence on a plate reader.

Controls:

  • No-Enzyme Control: Kinase Buffer instead of enzyme solution (defines background signal).

  • Vehicle Control (0% Inhibition): DMSO instead of compound.

  • Positive Control (100% Inhibition): A known, potent PAK1 inhibitor (e.g., IPA-3).[7]

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Description Example Value
IC₅₀ The concentration of inhibitor required to reduce enzyme activity by 50%.150 nM
Hill Slope Describes the steepness of the dose-response curve.1.1
Goodness of fit for the curve.>0.98

Section 2: Cellular Target Engagement and Pathway Analysis

After confirming in vitro activity, it is crucial to verify that the compound can enter cells and engage its target, PAK1, in a physiological context.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Principle of the Assay: CETSA is a powerful method for assessing target engagement in intact cells.[8][9] The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand (the inhibitor).[9][10] By heating cells treated with the compound to various temperatures, one can measure the amount of soluble (non-denatured) PAK1 remaining. A stabilizing shift in the melting temperature (Tₘ) of PAK1 in the presence of the compound is direct evidence of target engagement.[11][12]

Detailed Protocol:

  • Cell Treatment:

    • Culture a suitable cancer cell line (e.g., MDA-MB-231 breast cancer cells, known to have active PAK1 signaling) to ~80% confluency.

    • Treat cells with this compound at a high concentration (e.g., 10-20x IC₅₀) or with vehicle (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes.

  • Detection:

    • Analyze the amount of soluble PAK1 in each sample using Western blotting or an ELISA-based method. Run a loading control (e.g., GAPDH) to ensure equal protein loading.

Controls:

  • Vehicle Control: Cells treated with DMSO to establish the baseline melting curve of PAK1.

  • Non-Target Control: Probe the Western blot for a protein not expected to bind the compound (e.g., Akt) to show specificity.

Data Analysis: Quantify the band intensity for PAK1 at each temperature for both vehicle- and compound-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature. The shift in the melting curve (ΔTₘ) indicates thermal stabilization and target engagement.

Protocol 3: Western Blot for Downstream Signaling

Rationale for Selection: PAK1 activation, often triggered by small GTPases like Rac1 and Cdc42, leads to the phosphorylation of numerous downstream substrates that regulate the cytoskeleton and cell survival.[13][14] A key and well-validated substrate is LIM Kinase 1 (LIMK1). By inhibiting PAK1, the phosphorylation of LIMK1 at Threonine-508 should decrease. Measuring this change provides functional evidence of target inhibition within the cell.

PAK1_Signaling cluster_upstream cluster_core cluster_downstream RTK Growth Factor Receptors (e.g., EGFR) GTPases Rac1 / Cdc42 RTK->GTPases Activate PAK1 PAK1 GTPases->PAK1 Activate LIMK1 LIMK1 PAK1->LIMK1 Phosphorylates Compound 2-Phenyl-2- (pyridin-2-yl)acetamide Compound->PAK1 Inhibits pLIMK1 p-LIMK1 (Thr508) Cofilin Cofilin pLIMK1->Cofilin Phosphorylates pCofilin p-Cofilin (Ser3) Actin Actin Cytoskeleton Remodeling pCofilin->Actin Leads to

Caption: Simplified PAK1 signaling pathway targeted by the inhibitor.

Detailed Protocol:

  • Cell Treatment: Seed cells (e.g., HeLa or A549) and allow them to adhere. Starve the cells (e.g., in serum-free media for 12-24 hours) to reduce baseline kinase activity.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of this compound (or vehicle) for 2 hours.

  • Stimulation: Stimulate the PAK1 pathway with a growth factor like EGF (Epidermal Growth Factor) or Bradykinin for 10-15 minutes to induce robust LIMK1 phosphorylation.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C:

      • Rabbit anti-phospho-LIMK1 (Thr508)

      • Mouse anti-total-LIMK1

      • Rabbit anti-total-PAK1

      • Mouse anti-β-Actin (loading control)

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Data Analysis: Quantify band intensities. Normalize the phospho-LIMK1 signal to the total LIMK1 signal. Compare the normalized values across different treatment concentrations to demonstrate a dose-dependent inhibition of downstream PAK1 signaling.

Section 3: Cellular Phenotypic Assays

The final tier of experiments aims to connect PAK1 inhibition to a functional anti-cancer outcome. Since PAK1 is involved in cell proliferation and motility, these are the most relevant phenotypes to investigate.[3]

Protocol 4: Cell Proliferation/Viability Assay (MTT)

Principle of the Assay: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only and no-cell (blank) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Subtract the blank reading from all measurements. Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the results and calculate the GI₅₀ (concentration for 50% growth inhibition).

Protocol 5: Transwell Cell Migration Assay

Principle of the Assay: This assay, also known as a Boyden chamber assay, measures the ability of cells to migrate through a porous membrane towards a chemoattractant.[15][16] The Transwell insert creates two chambers—an upper chamber for seeding cells and a lower chamber containing a chemoattractant (e.g., fetal bovine serum, FBS).[15] Inhibiting PAK1, a key regulator of the cytoskeleton, is expected to reduce cell migration.

Detailed Protocol:

  • Chamber Preparation: Place 24-well Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

  • Chemoattractant: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL. Treat the cell suspension with different concentrations of the inhibitor or vehicle for 30 minutes.

  • Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each insert.[17]

  • Incubation: Incubate the plate for 12-24 hours (time is cell-line dependent) at 37°C.[18]

  • Cell Removal and Fixation:

    • Carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab.[18][19]

    • Fix the cells that have migrated to the bottom surface of the membrane with 4% paraformaldehyde or methanol for 10-15 minutes.[19]

  • Staining and Visualization:

    • Stain the fixed cells with 0.1% Crystal Violet for 20 minutes.

    • Wash the inserts with water to remove excess stain.

    • Visualize and count the migrated cells in several random fields of view using a microscope.

Controls:

  • Negative Control: No chemoattractant in the lower chamber to measure basal migration.

  • Vehicle Control: Cells treated with DMSO to measure migration under maximal stimulation.

Data Analysis: Quantify the number of migrated cells per field for each condition. Express the results as a percentage of migration relative to the vehicle control.

Treatment Group Mean Migrated Cells per Field (±SD) % Migration vs. Vehicle
No Chemoattractant15 (±4)11.5%
Vehicle (10% FBS)130 (±12)100%
Compound (10 nM)115 (±15)88.5%
Compound (100 nM)68 (±9)52.3%
Compound (1000 nM)25 (±6)19.2%

Conclusion

This structured experimental guide provides a robust framework for characterizing the bioactivity of this compound as a PAK1 inhibitor. By systematically progressing from direct biochemical assays to cellular target validation and functional phenotypic screens, researchers can generate a comprehensive data package. This approach not only validates the compound's mechanism of action but also establishes its potential as a therapeutic agent for cancers driven by aberrant PAK1 signaling. The inclusion of rigorous controls and quantitative endpoints at each stage ensures the generation of reliable, reproducible, and scientifically sound data, which is paramount for advancing drug development programs.

References

  • Wikipedia. PAK1. Available from: [Link]

  • Patsnap Synapse. What are PAK1 inhibitors and how do they work?. 2024. Available from: [Link]

  • QIAGEN. PAK Signaling. GeneGlobe. Available from: [Link]

  • Ching, Y., et al. Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells. PNAS. 2011. Available from: [Link]

  • ResearchGate. Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. 2014. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. 2025. Available from: [Link]

  • National Center for Biotechnology Information. Transwell In Vitro Cell Migration and Invasion Assays. Available from: [Link]

  • National Center for Biotechnology Information. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations. 2012. Available from: [Link]

  • National Center for Biotechnology Information. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety. Available from: [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. 2016. Available from: [Link]

  • PubChem. 2-Phenyl-2-pyrrolidin-1-ylacetamide. Available from: [Link]

  • Taylor & Francis Online. Computational identification of potential PAK1 inhibitors for anti-cancer therapy: an e-pharmacophore guided virtual screening study. Available from: [Link]

  • ResearchGate. In vitro kinase assay v1. 2023. Available from: [Link]

  • National Center for Biotechnology Information. In vitro NLK Kinase Assay. Available from: [Link]

  • Corning Life Sciences. Transwell Cell Migration and Invasion Assay Guide. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Bio-protocol. In vitro kinase assay. 2022. Available from: [Link]

  • News-Medical. Cellular Thermal Shift Assay (CETSA). 2020. Available from: [Link]

  • Royal Society of Chemistry. Computer-aided drug design, synthesis and identification of disulfide compounds as novel and potential allosteric PAK1 inhibitors. 2018. Available from: [Link]

  • Bio-protocol. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Available from: [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • protocols.io. In vitro kinase assay. 2024. Available from: [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. 2018. Available from: [Link]

  • Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. 2024. Available from: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-Phenyl-2-(pyridin-2-yl)acetamide as a Pivotal Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Versatility of a Key Building Block

In the landscape of pharmaceutical development, the identification and utilization of versatile intermediates are paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). 2-Phenyl-2-(pyridin-2-yl)acetamide, a heterocyclic compound featuring both a phenyl and a pyridine ring, has emerged as a significant building block in medicinal chemistry. Its structural motifs are present in a range of biologically active molecules, making it a valuable precursor in drug discovery and process development.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound. We will delve into detailed protocols, the rationale behind experimental choices, and its critical role as an intermediate, with a particular focus on the well-established synthesis of Methylphenidate. The stability and reactivity of this compound make it an ideal starting point for creating more intricate molecular architectures, thereby advancing the development of novel therapeutics.[1]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of an intermediate is a prerequisite for its effective and safe utilization in a laboratory or industrial setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7251-52-7[1]
Molecular Formula C₁₃H₁₂N₂O[1][2]
Molecular Weight 212.25 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 134-138 °C[2]
Solubility Soluble in chloroform, dichloromethane, and dimethylformamide.[2][2]
Purity ≥ 98% (HPLC)[1]
Storage Store at 0-8°C, away from sunlight in a well-ventilated place. Keep container tightly closed.[1][3]

Safety and Handling:

This compound may be harmful if swallowed and can cause skin and eye irritation.[2] It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] In case of contact with skin or eyes, rinse immediately with plenty of water.[3] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[3][4]

Synthetic Protocols: A Step-by-Step Guide

The following section provides detailed protocols for the synthesis of this compound and its subsequent conversion to a key pharmaceutical precursor.

Part 1: Synthesis of the Precursor - 2-Phenyl-2-(pyridin-2-yl)acetic acid

The synthesis of the target acetamide begins with its corresponding carboxylic acid. While various methods exist for the synthesis of pyridylacetic acid derivatives, a common approach involves the hydrolysis of the corresponding ester, ethyl 2-pyridylacetate.[5]

Protocol 1: Hydrolysis of Ethyl 2-phenyl-2-(pyridin-2-yl)acetate

  • Objective: To synthesize 2-phenyl-2-(pyridin-2-yl)acetic acid via the hydrolysis of its ethyl ester.

  • Materials:

    • Ethyl 2-phenyl-2-(pyridin-2-yl)acetate

    • Potassium hydroxide (KOH)

    • Ethanol

    • Deionized water

    • 1N Hydrochloric acid (HCl)

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 2-phenyl-2-(pyridin-2-yl)acetate (1 equivalent) in ethanol.

    • Add a solution of potassium hydroxide (1.2 equivalents) in water.

    • Heat the mixture to 50°C and stir for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the ethanol under reduced pressure.

    • Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to pH 2 with 1N HCl.

    • Concentrate the aqueous layer to dryness under reduced pressure to obtain the crude 2-phenyl-2-(pyridin-2-yl)acetic acid.

    • The crude product can be further purified by crystallization.

Part 2: Synthesis of this compound via EDCI Coupling

A robust and widely used method for amide bond formation is carbodiimide-mediated coupling. This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid for subsequent reaction with an amine source.[2]

Protocol 2: EDCI-Mediated Amidation

  • Objective: To synthesize this compound from 2-phenyl-2-(pyridin-2-yl)acetic acid and ammonium chloride.

  • Materials:

    • 2-Phenyl-2-(pyridin-2-yl)acetic acid

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

    • Pyridine (Py)

    • Ammonium chloride (NH₄Cl)

    • Anhydrous dichloromethane (DCM)

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve 2-phenyl-2-(pyridin-2-yl)acetic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add EDCI (1.3 equivalents) and pyridine (3 equivalents) to the cooled solution. Stir for 15-30 minutes to activate the carboxylic acid.

    • Add ammonium chloride (1.5 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature (25°C) and stir for 12 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • EDCI as a coupling agent: EDCI is a water-soluble carbodiimide that facilitates the formation of an amide bond by activating the carboxyl group, making it susceptible to nucleophilic attack by the amine.[1][6]

  • Pyridine as a base: Pyridine acts as a base to neutralize the HCl generated during the reaction and also catalyzes the reaction.

  • Anhydrous conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the activated carboxylic acid intermediate.

Part 3: Characterization of this compound

Verification of the synthesized product is crucial. The following are expected analytical data for this compound.

Table 2: Analytical Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons of the phenyl and pyridine rings, a singlet for the methine proton, and broad signals for the amide protons.
¹³C NMR Resonances corresponding to the carbons of the phenyl and pyridine rings, the methine carbon, and the carbonyl carbon of the amide.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching of the amide, C=O stretching of the amide, and aromatic C-H stretching. A similar compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, shows characteristic IR bands at 3211 cm⁻¹ (N-H) and 1662 cm⁻¹ (C=O).[7]
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight of the compound (212.25 g/mol ).

Application in Pharmaceutical Synthesis: The Case of Methylphenidate

This compound is a key intermediate in the synthesis of Methylphenidate, a widely prescribed central nervous system stimulant used in the treatment of attention-deficit/hyperactivity disorder (ADHD).[8][9] The synthesis involves the reduction of the pyridine ring to a piperidine ring, followed by hydrolysis of the amide and esterification.

Workflow for the Synthesis of Methylphenidate from this compound

G A This compound B Hydrogenation (e.g., Pd/C, H₂, Acetic Acid) A->B Reduction of Pyridine Ring C threo/erythro-2-Phenyl-2-(piperidin-2-yl)acetamide B->C D Hydrolysis (e.g., H₂SO₄, Methanol, Heat) C->D Hydrolysis and Esterification E threo/erythro-Methyl 2-phenyl-2-(piperidin-2-yl)acetate (Methylphenidate) D->E F Diastereomeric Resolution E->F G d-threo-Methylphenidate HCl (Active Pharmaceutical Ingredient) F->G

Caption: Synthetic pathway from this compound to Methylphenidate.

Protocol 3: Catalytic Hydrogenation to 2-Phenyl-2-(piperidin-2-yl)acetamide

This protocol is adapted from a patented process and outlines the reduction of the pyridine ring.[8]

  • Objective: To synthesize a mixture of threo and erythro diastereomers of 2-phenyl-2-(piperidin-2-yl)acetamide.

  • Materials:

    • This compound

    • Palladium on carbon (Pd/C, e.g., 10%)

    • Glacial acetic acid

    • Hydrogen gas (H₂)

    • Celite® or a similar filter aid

  • Procedure:

    • In a hydrogenation reactor, prepare a solution of this compound (1 equivalent) in glacial acetic acid.

    • Carefully add palladium on carbon (typically 10% by weight of the starting material) to the solution.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas to a pressure of approximately 4.5 Kg/cm².

    • Heat the reaction mixture to 55-65°C and maintain under hydrogen pressure with vigorous stirring for 15 hours.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a bed of Celite® to remove the palladium catalyst.

    • Concentrate the filtrate under vacuum at a temperature below 80°C to obtain the crude product, a mixture of threo and erythro diastereomers of 2-phenyl-2-(piperidin-2-yl)acetamide.

Self-Validation and Critical Considerations:

  • Catalyst selection: While platinum-based catalysts can also be used, palladium on carbon is a more cost-effective option for industrial-scale production.[8]

  • Diastereoselectivity: This hydrogenation process typically yields a mixture of threo and erythro diastereomers. The desired threo isomer is the precursor to the active form of Methylphenidate. Subsequent steps in the synthesis often involve epimerization and resolution to isolate the desired d-threo enantiomer.[9][10]

Subsequent Steps to Methylphenidate

The resulting 2-phenyl-2-(piperidin-2-yl)acetamide is then converted to Methylphenidate through hydrolysis of the amide and esterification of the resulting carboxylic acid. This can be achieved in a one-pot synthesis by heating the acetamide in methanol with a strong acid like sulfuric acid.[8] The final active pharmaceutical ingredient, dexmethylphenidate hydrochloride, is obtained after diastereomeric and enantiomeric resolution.[8][10]

Broader Applications and Future Perspectives

The utility of this compound extends beyond the synthesis of Methylphenidate. Its derivatives have shown promise in various therapeutic areas:

  • Antimycobacterial Activity: Certain derivatives have demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2]

  • Antiproliferative Properties: Some analogs have exhibited notable antiproliferative effects against human cancer cell lines, suggesting potential applications in oncology.[2]

  • Ligands in Coordination Chemistry: The pyridine nitrogen and amide group can act as ligands, forming coordination complexes with metal ions that may have therapeutic applications.[2]

The structural framework of this compound provides a versatile scaffold for the development of new chemical entities with diverse biological activities. Its continued exploration in medicinal chemistry is likely to yield novel therapeutic agents for a range of diseases.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward synthesis and the reactivity of its functional groups make it a strategic starting point for the construction of complex APIs, most notably Methylphenidate. The detailed protocols and scientific rationale presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this key building block in their synthetic endeavors, ultimately contributing to the advancement of new and improved medicines.

References

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. National Center for Biotechnology Information. Available at: [Link]

  • Process for preparation of 2-phenyl acetic acid derivatives. Google Patents.
  • Coupling Protocols. Oliver Hardick. Available at: [Link]

  • Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. ResearchGate. Available at: [Link]

  • Process for the preparation of methylphenidate hydrochloride and its intermediates thereof. Google Patents.
  • Process for preparing methyl phenidate hydrochloride. Google Patents.
  • 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). ResearchGate. Available at: [Link]

  • Method for the production of d-threo-2-phenyl-2-piperidine-2-yl acetate. Google Patents.

Sources

Advanced Application Note: 2-Phenyl-2-(pyridin-2-yl)acetamide in Material Science & Solid-State Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Material Significance

2-Phenyl-2-(pyridin-2-yl)acetamide (CAS: 7251-52-7) is a bifunctional heterocyclic scaffold that occupies a critical intersection between pharmaceutical solid-state chemistry and functional coordination materials. While historically recognized as a key intermediate in the synthesis of the anti-arrhythmic drug Disopyramide , its application profile has expanded into material science due to its unique donor-acceptor motifs.

Core Material Applications:
  • Pharmaceutical Solid-State Engineering: As a precursor to active pharmaceutical ingredients (APIs), the compound serves as a model system for studying amide-pyridine hydrogen bonding synthons, critical for understanding polymorphism in drug development.

  • Coordination Polymers & MOFs: The molecule acts as a bidentate N,O-donor ligand. The pyridine nitrogen and amide oxygen facilitate chelation with transition metals (Cu, Zn, Ag), enabling the self-assembly of metal-organic frameworks (MOFs) with potential catalytic or antimicrobial properties.

  • Crystal Engineering: The compound exhibits robust supramolecular organization via

    
     hydrogen-bonding dimers, making it a reliable "tecton" for designing co-crystals.
    

Part 2: Physicochemical Profile[1][2]

The following data summarizes the solid-state properties required for material processing and characterization.

PropertyValue / CharacteristicRelevance to Material Science
Molecular Formula

Stoichiometry for coordination
Molecular Weight 212.25 g/mol Calculation of ligand-metal ratios
Melting Point 134 – 138 °CThermal stability window for polymer processing
Crystal System Monoclinic (Typical for analogs)Packing efficiency and density
Solubility Soluble: DMSO, MeOH, CHCl

; Insoluble: Water
Solvent selection for recrystallization
pKa (Pyridine N) ~5.2 (Estimated)pH-dependent metal binding capability
Donor Atoms Pyridine-N, Amide-O, Amide-NMultidentate coordination modes

Part 3: Protocol 1 — High-Purity Synthesis for Material Applications

Objective: Synthesize >99% pure this compound suitable for defect-free crystal growth and coordination studies. Rationale: Commercial grades often contain nitrile precursors which inhibit metal chelation. This protocol ensures the removal of the nitrile intermediate.

Reagents:
  • Phenylacetonitrile (1.0 eq)

  • 2-Bromopyridine (1.1 eq)

  • Sodium Amide (

    
    ) (2.0 eq)
    
  • Sulfuric Acid (

    
    ) (Conc.)[1]
    
  • Solvents: Toluene (anhydrous), Ethyl Acetate.

Step-by-Step Workflow:
  • Carbanion Formation:

    • In a flame-dried 3-neck flask under

      
      , suspend 
      
      
      
      in anhydrous toluene.
    • Add Phenylacetonitrile dropwise at 0–5°C. Stir for 1 hour. Mechanism: Deprotonation of the alpha-carbon forms a resonant-stabilized carbanion.

  • Coupling (Nucleophilic Aromatic Substitution):

    • Add 2-Bromopyridine dropwise.[2] Heat to reflux (110°C) for 4 hours.

    • Critical Step: Monitor by TLC. The formation of 2-phenyl-2-(pyridin-2-yl)acetonitrile is the checkpoint.

  • Hydrolysis to Acetamide:

    • Isolate the nitrile intermediate via aqueous workup.[2]

    • Dissolve the nitrile in conc.

      
       (90%) and heat to 60°C for 2 hours.
      
    • Why: Acidic hydrolysis converts the nitrile (

      
      ) to the primary amide (
      
      
      
      ) without cleaving the pyridine ring.
  • Purification:

    • Neutralize with

      
       (ice bath) to precipitate the crude solid.
      
    • Recrystallization: Dissolve in minimal boiling Ethanol/Toluene (1:1). Cool slowly to 4°C.

    • Validation: Target MP = 134–138°C. HPLC Purity >99.5%.

Synthesis Logic Diagram

SynthesisWorkflow Start Start: Phenylacetonitrile Step1 Deprotonation (NaNH2/Toluene) Temp: 0-5°C Start->Step1 Step2 Coupling: + 2-Bromopyridine Reflux 110°C, 4h Step1->Step2 Carbanion formation Inter Intermediate: 2-Phenyl-2-(pyridin-2-yl)acetonitrile Step2->Inter SNAr Reaction Step3 Acid Hydrolysis (H2SO4) 60°C, 2h Inter->Step3 Nitrile Hydrolysis Step4 Neutralization & Precipitation Step3->Step4 Final Target: this compound (>99% Purity) Step4->Final Recrystallization

Caption: Step-wise chemical synthesis pathway transforming phenylacetonitrile into the target acetamide scaffold.

Part 4: Protocol 2 — Coordination Polymer Synthesis (Cu-Ligand)

Objective: Utilize the compound as a chelating ligand to synthesize a Copper(II) coordination complex, demonstrating its utility in creating functional metallo-supramolecular materials.

Materials:
  • Ligand: this compound (0.5 mmol)

  • Metal Salt:

    
     (0.5 mmol)
    
  • Solvent: Methanol (HPLC grade)

Procedure:
  • Ligand Solubilization: Dissolve 106 mg of the ligand in 10 mL of warm Methanol (40°C). Ensure complete dissolution to avoid kinetic trapping of impurities.

  • Metal Addition: Dropwise add a solution of

    
     (120 mg in 5 mL MeOH) to the ligand solution while stirring.
    
    • Observation: A color change (typically to deep blue/green) indicates coordination of the Pyridine-N and Amide-O to the Cu(II) center.

  • Crystal Growth (Slow Evaporation):

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with Parafilm and poke 3-4 small holes.

    • Store at room temperature in a vibration-free environment for 3-7 days.

  • Characterization:

    • Single Crystal XRD: Select block-shaped crystals. Look for Monoclinic space groups (e.g.,

      
      ).[3]
      
    • FTIR: Shift in the Carbonyl (

      
      ) stretch from ~1680 cm
      
      
      
      (free ligand) to ~1650 cm
      
      
      (bound) confirms Oxygen coordination.

Part 5: Protocol 3 — Pharmaceutical Solid-State Polymorph Screening

Objective: Identify stable and metastable crystal forms. This is critical for drug development professionals using this compound as an intermediate, as the solid-state form affects flowability and reaction kinetics in subsequent steps (e.g., alkylation to Disopyramide).

Screening Logic:

The amide group is a strong hydrogen bond donor/acceptor. Polymorphism is driven by the competition between forming dimers (Amide-Amide) vs. catemers (Amide-Pyridine).

Experimental Matrix:

Prepare saturated solutions in the following solvents at 50°C, then cool to 4°C:

  • Class 1 (Polar Protic): Methanol (Promotes solvates).

  • Class 2 (Polar Aprotic): Acetone (Promotes dimer formation).

  • Class 3 (Non-polar): Toluene (Slow growth, high crystallinity).

Polymorph Identification Workflow

PolymorphScreen Sample Recrystallized Sample DSC DSC Analysis (Heat 10°C/min) Sample->DSC SinglePeak Single Endotherm (Pure Form) DSC->SinglePeak Sharp Melt MultiPeak Multiple Endotherms (Mixture/Transition) DSC->MultiPeak Phase Change XRD PXRD Analysis SinglePeak->XRD MultiPeak->XRD Identify Components Result Define Crystal Form (I, II, or Solvate) XRD->Result

Caption: Logical workflow for distinguishing polymorphic forms using thermal (DSC) and diffraction (XRD) techniques.

Part 6: References

  • Synthesis of Disopyramide Intermediates:

    • Title: Synthesis method of disopyramide drug intermediate 2-bromopyridine (and related acetamide coupling).

    • Source: Google Patents / BenchChem Protocols.

    • URL:

  • Crystal Structure of Amide-Pyridine Analogs:

    • Title: Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide.

    • Source: ResearchGate (2014).[3]

    • URL:[Link]

  • Chemical Properties & Safety Data:

    • Title: this compound Compound Summary.

    • Source: PubChem (National Library of Medicine).[4]

    • URL:[Link]

  • Coordination Chemistry of Pyridine-Amides:

    • Title: Copper(II) complexes with novel ligand N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide.

    • Source: MDPI (Molecules 2023).

    • URL:[Link]

Sources

Application Notes & Protocols: Formulation of 2-Phenyl-2-(pyridin-2-yl)acetamide for Preclinical Biological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of 2-Phenyl-2-(pyridin-2-yl)acetamide, a heterocyclic amide compound with significant potential in medicinal chemistry, for use in preclinical biological research.[1] Derivatives of this compound have demonstrated a wide range of activities, including antimycobacterial, antiproliferative, and neurological effects, making robust and reproducible formulation a critical prerequisite for accurate in vitro and in vivo evaluation.[2] Key physicochemical data indicates the compound is a crystalline powder with poor aqueous solubility, a common challenge in preclinical development.[1][2][3] This guide details a systematic approach to formulation, beginning with essential physicochemical characterization, proceeding through a tiered strategy for vehicle selection for both in vitro and in vivo applications, and concluding with detailed protocols for preparation, quality control, and administration. The causality behind experimental choices is emphasized to empower researchers to adapt these protocols to their specific experimental needs.

Introduction: The Formulation Imperative

This compound and its analogues represent a versatile scaffold in drug discovery, with demonstrated potential in oncology, neurology, and infectious diseases.[4] However, like an estimated 90% of new chemical entities (NCEs), its utility in biological assays is hampered by poor water solubility.[5] The compound is described as a white to off-white crystalline powder, soluble in organic solvents like Dimethylformamide (DMF) and Chloroform, but only slightly soluble in water.[1][2][3] This characteristic presents a significant hurdle, as inadequate dissolution can lead to underestimated potency in vitro and low or highly variable bioavailability in vivo, ultimately compromising the reliability of pharmacological and toxicological data.[5][6]

A well-designed formulation is not merely a vehicle for delivery; it is a critical tool that ensures the test compound reaches its biological target in a known, active, and reproducible concentration. The primary goal in early-stage preclinical studies is to develop a consistent and safe formulation that maximizes exposure to enable an accurate assessment of a compound's intrinsic properties.[7][8] This guide provides the foundational principles and actionable protocols to achieve this for this compound.

Physicochemical Characterization: The Blueprint for Formulation

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential.[9] This data informs every subsequent decision in the formulation development process.

Core Properties Summary

The initial characterization of a new batch of this compound should confirm its identity and baseline properties.

PropertyTypical ValueSignificance for Formulation
Molecular Formula C₁₃H₁₂N₂O-
Molecular Weight 212.25 g/mol Essential for all concentration calculations.[2]
Appearance White to off-white/yellowish crystalline powderVisual confirmation of substance integrity.[2][4]
Melting Point 131-144 °CIndicates crystalline nature and purity. A broad range may suggest impurities.[1][2][4]
Purity (by HPLC) ≥ 98%Ensures that observed biological effects are due to the compound, not impurities.[4]
Aqueous Solubility "Slightly soluble"Primary Challenge: Confirms the need for solubility-enhancement strategies.[1]
Organic Solvent Solubility Soluble in Chloroform, DMF, DMSO, Dichloromethane, Ethanol.[1][2][3]Provides options for initial stock solutions and some formulation approaches (e.g., solvent/antisolvent).
Protocol: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility.[10] This protocol establishes the baseline aqueous solubility (S₀) and its dependence on pH, which is critical for predicting behavior in biological fluids (e.g., cell culture media, gastrointestinal tract).

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.5

  • HCl buffer, pH 1.2

  • HPLC-grade water, acetonitrile, and relevant mobile phase modifiers

  • Calibrated analytical balance, orbital shaker with temperature control, centrifuge, HPLC system with UV detector.

Procedure:

  • Add an excess amount of the compound (e.g., 5-10 mg) to 1 mL of each buffer in separate glass vials. The presence of undissolved solid throughout the experiment is crucial.[10]

  • Seal the vials and place them on an orbital shaker set to 37 ± 1 °C. This temperature is chosen to mimic physiological conditions.[11]

  • Agitate the samples for 48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant. Immediately dilute it with the mobile phase or a suitable solvent to prevent precipitation.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method.

  • The resulting concentration is the equilibrium solubility at that specific pH and temperature.

Formulation Strategy: A Tiered Approach

The choice of formulation depends heavily on the intended biological system (in vitro vs. in vivo) and the study's objective. A tiered approach allows for the selection of the simplest effective formulation, minimizing the confounding influence of complex excipients.[9][12]

Formulation_Strategy cluster_0 Formulation Tiers cluster_1 In Vitro Applications cluster_2 In Vivo Applications T1 Tier 1: Aqueous Solution (Ideal, often not feasible) T2 Tier 2: Co-Solvent Systems (Simple, for in vitro & early PK) T1->T2 If insoluble IV_Sol Simple Solution (e.g., DMSO stock) T1->IV_Sol If soluble in buffer T3 Tier 3: Complex Formulations (For higher doses, improved BA) T2->T3 If precipitation or toxicity occurs IV_Cosolv Co-Solvent in Media T2->IV_Cosolv Oral Oral Gavage T2->Oral e.g., PEG400/Water IV_Inj Intravenous T2->IV_Inj e.g., Solutol/Ethanol T3->Oral e.g., SEDDS, Nanosuspension T3->IV_Inj e.g., Cyclodextrin, Liposomes Start Compound (Poorly Soluble) Start->T1 Assess Solubility

Caption: Tiered formulation strategy for poorly soluble compounds.

Protocols for In Vitro Studies

For cell-based assays, the primary goal is to create a stock solution that, upon dilution into the aqueous culture medium, does not precipitate and remains non-toxic to the cells at the final vehicle concentration.

Protocol: DMSO Stock Solution Preparation & Use

Rationale: Dimethyl sulfoxide (DMSO) is a powerful and widely accepted solvent for preparing high-concentration stock solutions for in vitro screening.[13] However, the final concentration in the assay must be carefully controlled to avoid solvent-induced cytotoxicity.

Procedure:

  • Accurately weigh this compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or vortexing can aid dissolution.

  • Quality Control: Visually inspect the solution for complete dissolution. Ensure no particulates are visible.

  • Serial Dilution: Perform serial dilutions of the stock solution in 100% DMSO to create a concentration range for your experiment.

  • Assay Addition: Add a small volume of the DMSO-diluted compound to the cell culture medium. The final DMSO concentration should typically be ≤0.5%, and ideally ≤0.1%, to minimize artifacts.

  • Crucial Control: Always include a "vehicle control" in your experiment, which consists of cells treated with the same final concentration of DMSO as the highest drug concentration, but without the drug.

Causality: Using a high-concentration stock minimizes the volume of organic solvent added to the aqueous medium, reducing the risk of precipitation and cytotoxicity. The vehicle control is essential to differentiate between the effect of the compound and the effect of the solvent.

Protocols for In Vivo Studies

Formulations for animal studies must be sterile (for parenteral routes), non-toxic, and capable of maintaining the drug in a soluble or readily absorbable state.[7]

Protocol: Oral Gavage Formulation (Co-solvent System)

Rationale: For early pharmacokinetic (PK) or efficacy studies, a simple co-solvent system is often sufficient to achieve adequate oral absorption for a BCS Class II compound (low solubility, high permeability).[14][15] A combination of Polyethylene Glycol 400 (PEG 400) and water is a common and generally safe choice.

Materials:

  • This compound

  • PEG 400 (low-endotoxin grade)

  • Sterile Water for Injection (WFI) or equivalent

  • Sterile glass vials, magnetic stirrer, and stir bars.

Procedure:

  • Vehicle Preparation: Prepare the desired vehicle blend. A common starting point is 60% PEG 400, 40% WFI (v/v).

  • Solubility Check: First, determine the approximate solubility in the chosen vehicle. Add a known amount of the compound to the vehicle and vortex/stir until dissolved. Continue adding the compound until saturation is reached. This determines the maximum achievable dose concentration.

  • Formulation Preparation: Calculate the required amounts of compound and vehicle for your study.

  • Slowly add the weighed compound to the vehicle while stirring continuously with a magnetic stirrer.

  • Stir until the compound is completely dissolved. The resulting solution should be clear and free of particulates.

  • Quality Control:

    • Visual Inspection: Confirm the solution is clear.

    • pH Measurement: Record the pH.

    • Concentration Verification: Take a sample, dilute appropriately, and confirm the concentration via HPLC.

    • Stability: Store a small aliquot under study conditions (e.g., room temperature for 4-8 hours) and re-analyze to ensure the compound does not degrade or precipitate before administration.[16]

Protocol: Intravenous Formulation (Cyclodextrin Complexation)

Rationale: For intravenous (IV) administration, co-solvents can cause hemolysis or precipitation upon injection into the bloodstream. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, creating a hydrophilic exterior that significantly enhances aqueous solubility and is generally well-tolerated parenterally.[17][18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile.[20]

Cyclodextrin_Complex cluster_0 Cyclodextrin (Host) cluster_1 Drug (Guest) cluster_2 Inclusion Complex CD Hydrophilic Exterior Plus + Cavity Hydrophobic Cavity Drug 2-Phenyl-2- (pyridin-2-yl)acetamide (Lipophilic) Arrow -> Complex Water Soluble Complex Drug_in Drug Inside

Caption: Formation of a drug-cyclodextrin inclusion complex.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), parenteral grade

  • Saline (0.9% NaCl) for Injection

  • Sterile, pyrogen-free glassware; magnetic stirrer; sterile syringe filters (0.22 µm).

Procedure:

  • Vehicle Preparation: Prepare a 40% (w/v) solution of HP-β-CD in saline. For example, dissolve 4 g of HP-β-CD in saline and bring the final volume to 10 mL. Stir until clear.

  • Phase Solubility Study (Recommended): To optimize the formulation, perform a phase solubility study by adding excess drug to varying concentrations of HP-β-CD solution (e.g., 0% to 40%). This will determine the stoichiometry and stability constant of the complex.

  • Formulation Preparation: Slowly add the accurately weighed compound to the 40% HP-β-CD solution while stirring.

  • Continue stirring (this may take several hours) until the solution is completely clear. Sonication can be used to accelerate dissolution.

  • Sterilization: Once dissolved, sterile-filter the final solution through a 0.22 µm PVDF or PES syringe filter into a sterile, pyrogen-free vial.

  • Quality Control:

    • Visual Inspection: Must be a clear, particle-free solution.

    • Concentration & Stability: Verify via HPLC as described in the oral protocol.

    • Endotoxin Testing: For regulatory studies, endotoxin levels should be quantified.

Analytical Validation

A robust, validated analytical method is the cornerstone of any formulation protocol. It is used to confirm the concentration of the final dosage form and to assess its stability.

ParameterMethodAcceptance CriteriaRationale
Identity HPLC-UV (Retention Time)Retention time matches that of a qualified reference standard.Confirms the correct compound is present.
Concentration (Potency) HPLC-UV (Peak Area)90-110% of the target concentration.Ensures accurate dosing.[16]
Purity HPLC-UV (Area %)No significant new impurity peaks should appear during stability testing.Monitors for degradation of the compound in the vehicle.
Appearance Visual InspectionClear solution, free of visible particulates or precipitation.Ensures the compound is fully dissolved and suitable for administration.

Conclusion

The successful biological evaluation of this compound is critically dependent on overcoming its inherent poor aqueous solubility. The tiered formulation strategy and detailed protocols provided herein offer a systematic and scientifically grounded approach to this challenge. By starting with fundamental physicochemical characterization and progressing from simple to more complex formulations as needed, researchers can develop robust, reproducible, and safe dosing vehicles. This ensures that the data generated from subsequent in vitro and in vivo studies are a true reflection of the compound's intrinsic biological activity, paving the way for its further development.

References

  • Benchchem. (n.d.). This compound CAS 7251-52-7.
  • Chem-Impex. (n.d.). 2-Phenyl-(2-pyridyl)acetamide.
  • Muby Chemicals. (n.d.). Phenyl-2-(Pyridin-2-yl) Acetamide Manufacturers, with SDS.
  • Multichem Exports. (n.d.). 2-Phenyl-2-(Pyridin-2-yl) acetamide.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Singh, A., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • World Health Organization. (2018). Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification.
  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture.
  • Crystal Pharmatech. (2017). White Paper: Preclinical Formulation Development.
  • Thakkar, R., et al. (2020).
  • Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.
  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery.
  • Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • Pharmaceutical Technology. (2010). Preclinical Dose-Formulation Stability.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
  • WuXi AppTec. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Research Journal of Pharmacy and Technology.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Phenyl-2-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-2-(pyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions to optimize your synthetic yields and purity. This compound is a valuable building block in medicinal chemistry, notably as an intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1][2] Its derivatives have shown promise in modulating specific biological pathways in oncology and neurology.[1]

This guide will explore the two primary synthetic routes to this compound, offering detailed protocols and solutions to common challenges encountered during its preparation.

Synthetic Route 1: Amide Coupling from 2-Phenyl-2-(pyridin-2-yl)acetic acid

This route involves the direct coupling of the corresponding carboxylic acid with an ammonia source, facilitated by a coupling agent. A common and effective method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent and ammonium chloride as the ammonia source.[3]

Reaction Overview

G cluster_reactants Reactants cluster_reagents Reagents CarboxylicAcid 2-Phenyl-2-(pyridin-2-yl)acetic acid Activation Activated Ester (in situ) CarboxylicAcid->Activation + EDCI, Pyridine in DCM @ 0°C AmmoniumChloride Ammonium Chloride (NH4Cl) Product This compound AmmoniumChloride->Product EDCI EDCI Pyridine Pyridine DCM DCM (solvent) Activation->Product + NH4Cl Stir @ 25°C for 12h

Caption: Amide coupling reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a carbodiimide-mediated coupling reaction.[3]

Materials:

  • 2-Phenyl-2-(pyridin-2-yl)acetic acid (1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • Pyridine (3 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-Phenyl-2-(pyridin-2-yl)acetic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add EDCI (1.3 eq) and pyridine (3 eq) to the cooled solution. Stir for 10-15 minutes to activate the carboxylic acid.

  • Add ammonium chloride (1.5 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature (approximately 25°C).

  • Stir the mixture for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.[3]

Troubleshooting Guide: Route 1

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

Answer: Low yields in EDCI couplings can stem from several factors. Here's a systematic approach to troubleshoot:

  • Moisture Contamination: EDCI is highly sensitive to moisture, which can hydrolyze the activated ester intermediate back to the starting carboxylic acid. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.

  • Incomplete Activation: Ensure the correct stoichiometry of EDCI (1.1-1.5 equivalents) is used. The activation step at 0°C is crucial; allow sufficient time for the formation of the activated ester before adding ammonium chloride.

  • Side Reactions: The activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive. This is more prevalent at higher temperatures. Maintaining the initial activation at 0°C and then slowly warming to room temperature can minimize this side reaction.

  • Inefficient Ammonolysis: Ensure an adequate excess of ammonium chloride is used. The solubility of ammonium chloride in DCM is low; vigorous stirring is essential to facilitate the reaction.

  • Purification Losses: The product may be partially lost during the aqueous workup if it has some water solubility. Minimize the volume of water used for quenching and washing. Ensure complete extraction with ethyl acetate. During column chromatography, choose an appropriate solvent system to ensure good separation from byproducts and unreacted starting material.

Q2: I'm having difficulty purifying the final product. What are the best practices?

Answer: Purification can be challenging due to the presence of byproducts from the coupling agent and the polarity of the product.

  • Workup: Before concentrating the organic layer, washing with dilute acid (e.g., 1M HCl) can help remove residual pyridine and other basic impurities. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate) can remove any unreacted carboxylic acid.

  • Column Chromatography: This is often the most effective method.[3] Use a gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity to elute your product. Monitor the fractions carefully by TLC.

  • Recrystallization: If the product obtained after chromatography is still not pure, recrystallization can be attempted. Common solvent systems for similar compounds include toluene/methanol mixtures or isopropyl ether.[4][5]

Synthetic Route 2: From 2-Phenyl-2-(pyridin-2-yl)acetonitrile

This two-step route first involves the synthesis of the nitrile precursor, followed by its selective hydrolysis to the amide.

Part A: Synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile

This reaction proceeds via the deprotonation of phenylacetonitrile to form a carbanion, which then acts as a nucleophile in a substitution reaction with 2-bromopyridine.[6]

Reaction Overview

G cluster_reactants Reactants cluster_reagents Reagents Phenylacetonitrile Phenylacetonitrile Carbanion Carbanion (in situ) Phenylacetonitrile->Carbanion + NaNH2 in Toluene, 30-35°C Bromopyridine 2-Bromopyridine Product 2-Phenyl-2-(pyridin-2-yl)acetonitrile Bromopyridine->Product SodiumAmide Sodium Amide (NaNH2) Toluene Dry Toluene (solvent) Carbanion->Product + 2-Bromopyridine Reflux

Caption: Synthesis of the nitrile precursor via nucleophilic substitution.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile.[4][6]

Materials:

  • Phenylacetonitrile (1 eq)

  • Powdered sodium amide (NaNH₂) (2 eq)

  • 2-Bromopyridine (1 eq)

  • Dry toluene

  • 6 N Hydrochloric acid (HCl)

  • 50% Sodium hydroxide (NaOH) solution

  • Ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask with a dropping funnel, thermometer, stirrer, and a condenser protected with a drying tube or under an inert atmosphere.

  • Suspend powdered sodium amide (2 eq) in dry toluene.

  • Add phenylacetonitrile (1 eq) dropwise, maintaining the temperature between 30-35°C with an ice bath.

  • After the addition is complete, slowly heat the mixture to reflux and maintain for 4.5 hours with continuous stirring.

  • Add a solution of 2-bromopyridine (1 eq) in dry toluene dropwise at a rate that maintains reflux.

  • Continue refluxing for an additional 3 hours after the addition is complete.

  • Cool the mixture to room temperature and cautiously quench with water.

  • Separate the organic and aqueous layers. Extract the toluene layer with water, followed by several portions of cold 6 N HCl.

  • Combine the acidic aqueous extracts, cool in an ice bath, and basify with 50% NaOH solution.

  • Extract the product with ether. Wash the combined ether extracts with water and dry over anhydrous Na₂SO₄.

  • Concentrate the ether solution and purify the residue by vacuum distillation or recrystallization from isopropyl ether. The reported yield is around 54%.[6]

Troubleshooting Guide: Route 2, Part A

Q1: The yield of my nitrile is significantly lower than expected. What are the critical parameters to control?

Answer: This reaction is highly sensitive to reaction conditions.

  • Anhydrous Conditions: Sodium amide is extremely reactive with water. Ensure all glassware is rigorously dried, and use anhydrous toluene. Any moisture will consume the base and reduce the formation of the necessary carbanion.

  • Quality of Sodium Amide: Use freshly opened or properly stored sodium amide. Old or partially decomposed sodium amide will have lower activity.

  • Temperature Control: During the addition of phenylacetonitrile, the temperature should be maintained at 30-35°C.[4] If the temperature is too low, the deprotonation may be slow. If it's too high, side reactions can occur.

  • Reaction Time: The specified reflux times are important for driving the reaction to completion. Ensure the 4.5-hour initial reflux and the subsequent 3-hour reflux after adding 2-bromopyridine are followed.[6]

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer: The primary side product is often from the dimerization of phenylacetonitrile.

  • Control of Stoichiometry: Using a large excess of sodium amide (2 equivalents) helps to ensure that the phenylacetonitrile is fully deprotonated before the addition of 2-bromopyridine, minimizing self-condensation.

  • Addition Rate: The dropwise addition of 2-bromopyridine to the refluxing solution of the carbanion is crucial. Adding it too quickly can lead to localized high concentrations and increase the likelihood of side reactions.

Part B: Selective Hydrolysis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile to Amide

The key challenge in this step is to achieve selective hydrolysis to the amide without significant over-hydrolysis to the corresponding carboxylic acid.[7] Traditional acid or base-catalyzed hydrolysis often requires harsh conditions, which can lead to the carboxylic acid as the major product.[8][9]

Key Challenge: Avoiding Over-hydrolysis

G Nitrile 2-Phenyl-2-(pyridin-2-yl)acetonitrile Amide This compound Nitrile->Amide Desired Hydrolysis (Controlled Conditions) CarboxylicAcid 2-Phenyl-2-(pyridin-2-yl)acetic acid Amide->CarboxylicAcid Over-hydrolysis (Harsh Conditions)

Caption: The challenge of selective nitrile hydrolysis to the amide.

Recommended Protocols for Selective Hydrolysis

Here are three approaches to favor the formation of the amide over the carboxylic acid.

Protocol 1: Controlled Acidic Hydrolysis Milder acidic conditions can sometimes favor amide formation.[7] The mechanism involves protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water.[10][11]

  • Reagents: Concentrated sulfuric acid or a mixture of trifluoroacetic acid and sulfuric acid.[12]

  • General Procedure: Dissolve the nitrile in the acid at a low temperature (e.g., 0°C). Allow the reaction to proceed for a controlled period, monitoring by TLC. Quench the reaction by carefully pouring it onto ice and neutralizing with a base to precipitate the amide.

  • Key to Success: Careful control of temperature and reaction time is critical to prevent over-hydrolysis.

Protocol 2: Base-Catalyzed Hydrolysis with Hydrogen Peroxide (Radziszewski Reaction) This classic method is often effective for converting nitriles to amides.[13]

  • Reagents: Hydrogen peroxide, a base such as sodium hydroxide, and a solvent like ethanol or acetone.

  • General Procedure: Dissolve the nitrile in the solvent, add the base, and then add hydrogen peroxide dropwise while maintaining a controlled temperature. The reaction can be exothermic.

  • Key to Success: The pH should be controlled, as highly alkaline conditions can promote over-hydrolysis.[12] This reaction can be hazardous if not controlled properly.

**Protocol 3: Heterogeneous Catalysis with Manganese Dioxide (MnO₂) ** This is a modern, green, and highly selective method for nitrile hydration.[13][14] It often proceeds under mild conditions with excellent yields and avoids the use of strong acids or bases.[15]

  • Reagents: Amorphous manganese dioxide, water, and potentially a co-solvent.

  • General Procedure (Flow Chemistry): A solution of the nitrile in water (with a co-solvent if needed for solubility) is passed through a column packed with MnO₂. The product is obtained by concentrating the eluent.[14][15]

  • General Procedure (Batch): The nitrile is heated in the presence of water and MnO₂ in a suitable solvent.[13]

  • Key to Success: This method shows high functional group tolerance and simplifies product workup, as the catalyst can be filtered off.[14]

Comparative Overview of Hydrolysis Methods
MethodReagentsAdvantagesDisadvantages
Controlled Acidic Hydrolysis H₂SO₄ or TFA/H₂SO₄Readily available reagentsHigh risk of over-hydrolysis; requires careful control
Radziszewski Reaction H₂O₂, NaOHGenerally good yields for amidesCan be hazardous; pH control is crucial
MnO₂ Catalysis MnO₂, H₂OHigh selectivity, mild conditions, easy workup, greenRequires the catalyst; may need optimization for specific substrates
Troubleshooting Guide: Route 2, Part B

Q1: My main product is the carboxylic acid. How do I favor amide formation?

Answer: This is the most common issue. To prevent over-hydrolysis:

  • Milder Conditions: Reduce the reaction temperature and shorten the reaction time. If using acid or base catalysis, use lower concentrations.

  • Change Your Method: If traditional hydrolysis fails, switching to a more selective method is highly recommended. The manganese dioxide-catalyzed hydration is an excellent alternative that is specifically designed to stop at the amide stage.[14]

  • Enzymatic Hydrolysis: For very sensitive substrates, consider using a nitrile hydratase enzyme. These biocatalysts offer exceptional selectivity for amide formation under very mild conditions, although they may have specific substrate requirements and can be less robust for large-scale industrial processes.[16]

Q2: The hydrolysis reaction is very slow or does not go to completion.

Answer: If you are using milder conditions to avoid over-hydrolysis, you might face incomplete conversion.

  • Temperature: Gently increasing the temperature can improve the reaction rate, but this must be balanced against the risk of over-hydrolysis. Monitor the reaction closely by TLC to find the optimal balance.

  • Catalyst Activity: If using a heterogeneous catalyst like MnO₂, ensure it is of high activity. The source and preparation of the MnO₂ can influence its catalytic efficiency.

  • Solubility: Ensure the nitrile is sufficiently soluble in the reaction medium. For methods like MnO₂ catalysis in water, a co-solvent may be necessary to improve solubility and reaction rates.[14]

Q3: How can I effectively separate the desired amide from unreacted nitrile and the carboxylic acid byproduct?

Answer: A combination of extraction and chromatography is usually effective.

  • Acid-Base Extraction:

    • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). This will extract the acidic byproduct (carboxylic acid) into the aqueous layer as its salt.

    • The organic layer will now contain the amide and unreacted nitrile.

  • Column Chromatography: After the extraction, concentrate the organic layer and purify the residue by column chromatography. The amide is typically more polar than the nitrile, allowing for good separation on a silica gel column.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for scalability?

A: Both routes have potential for scale-up, but they present different challenges.

  • Route 1 (Amide Coupling): This route is often preferred in pharmaceutical development due to its directness and the wide availability of coupling agents. However, the cost of coupling agents like EDCI and the need for chromatography can be drawbacks on a very large scale.

  • Route 2 (From Nitrile): The synthesis of the nitrile precursor involves strong reagents like sodium amide, which requires careful handling and specialized equipment on a large scale. However, the hydrolysis step, especially if a robust heterogeneous catalyst like MnO₂ is used in a flow system, can be very efficient and scalable.[14] The choice often depends on the available equipment, safety protocols, and economic considerations.

Q: What are the key safety precautions when running these syntheses?

A:

  • Sodium Amide (NaNH₂): This is a highly reactive and water-sensitive solid. It can ignite in air, especially if it is old or has a yellow discoloration. Handle it under an inert atmosphere in a glovebox or with appropriate inert gas techniques. Quench any excess very carefully and slowly with a proton source.

  • EDCI: This is a moisture-sensitive and irritating chemical. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Dichloromethane and toluene are hazardous solvents. Use them in a fume hood and avoid inhalation or skin contact.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with extreme care and appropriate PPE.

Q: What analytical techniques are recommended for product characterization?

A: A combination of techniques should be used to confirm the structure and purity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.

  • Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for this compound is in the range of 134-144°C.[2][3]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.

References

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • PrepChem.com. Synthesis of αPhenyl-α-(2-pyridyl)acetonitrile. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Chemistry Steps. Converting Nitriles to Amides. [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

  • Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. ResearchGate. [Link]

  • Master Organic Chemistry. (2023). Acidic Hydrolysis of Nitriles To Amides. [Link]

  • Multichem Exports. 2-Phenyl-2-(Pyridin-2-yl) acetamide. [Link]

  • Google Patents.
  • MDPI. Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2023). Conversion of nitriles to amides. [Link]

  • MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

  • Organic Chemistry Portal. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Organic Syntheses. Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • ResearchGate. (2025). Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. [Link]

  • ResearchGate. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | Request PDF. [Link]

  • ResearchGate. (2025). A green synthesis method-nitrile hydration to synthesize amide. [Link]

  • ResearchGate. Scheme 1 Selective hydrolysis of nitriles to amides. [Link]

  • ACS Publications. (2014). Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Google Patents.
  • Chemguide. hydrolysis of nitriles. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • Scite.ai. The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. [Link]

Sources

Technical Support Center: Synthesis & Troubleshooting of 2-Phenyl-2-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Optimization and Impurity Control in Nitrile Hydration Workflows

Executive Summary

This guide addresses the synthesis of 2-Phenyl-2-(pyridin-2-yl)acetamide , a critical scaffold in medicinal chemistry and a direct structural analog to the antiarrhythmic drug Disopyramide . The primary synthetic route involves the controlled hydration of 2-phenyl-2-(pyridin-2-yl)acetonitrile .

While nitrile hydration is a standard transformation, the presence of the pyridine ring introduces unique electronic effects that catalyze specific side reactions—most notably over-hydrolysis followed by rapid decarboxylation . This guide moves beyond standard textbook protocols to address these specific "hidden" failure modes.

Part 1: The Core Protocol & Mechanism

The industry-standard method utilizes concentrated sulfuric acid (


) to hydrate the nitrile. This is a delicate balance: the acid must be strong enough to activate the nitrile but not so harsh (or hot) that it drives the reaction to the carboxylic acid.
The Reaction Pathway

The reaction proceeds through a Nitrilium Ion intermediate, which is trapped by water to form an Imidate , eventually tautomerizing to the Primary Amide (Target).

ReactionPathway Nitrile Precursor: 2-Phenyl-2-(pyridin-2-yl)acetonitrile Nitrilium Intermediate: Nitrilium Ion / Imidate Nitrile->Nitrilium + H2SO4 Amide TARGET: This compound Nitrilium->Amide + H2O (Controlled) Acid Impurity A: 2-Phenyl-2-(pyridin-2-yl)acetic acid Amide->Acid + H2O / Heat (Over-Hydrolysis) Decarb Impurity B: 2-Benzylpyridine (via Decarboxylation) Acid->Decarb - CO2 (Thermal)

Figure 1: Reaction cascade showing the primary pathway and the critical over-hydrolysis/decarboxylation failure mode.

Part 2: Common Side Reactions & Impurity Profiling

The following table summarizes the specific impurities generated during this synthesis.

Impurity TypeChemical Structure / NameOrigin (Causality)Detection (TLC/HPLC)
Impurity A 2-Phenyl-2-(pyridin-2-yl)acetic acid Over-Hydrolysis: Reaction time too long or temperature >70°C. The amide bond hydrolyzes to the acid.More polar than amide (lower

on silica).
Impurity B 2-Benzylpyridine Decarboxylation: The pyridine ring acts as an electron sink (similar to a

-keto group), facilitating loss of

from Impurity A upon heating.
Non-polar (High

). often appears as an oil.
Impurity C Polymeric Tars Exotherm Mismanagement: Nitriles in conc.

can polymerize if local hot-spots occur during addition.
Black/Dark brown insoluble residue at baseline.
Impurity D Sulfonated Aromatics Electrophilic Substitution: Extended exposure to conc.

at high temps may sulfonate the phenyl ring (rare <100°C).
Very polar, water-soluble (often lost in aqueous waste).
Part 3: Troubleshooting Guide (Q&A)
Scenario 1: The "Disappearing Product"

User Question: "I monitored the reaction by TLC. The nitrile disappeared, and a new spot formed (the amide). I left it stirring overnight at 60°C to be sure, but now the amide spot is faint, and I have a new non-polar spot and some baseline material. What happened?"

Technical Diagnosis: You have triggered the Hydrolysis-Decarboxylation Cascade .

  • Causality: Amides are not indefinitely stable in hot acid. You pushed the equilibrium from Amide

    
     Carboxylic Acid (Impurity A).
    
  • The "Gotcha": Unlike typical benzoic acids, 2-pyridylacetic acids are thermally unstable . The protonated pyridine nitrogen withdraws electrons, stabilizing the carbanion intermediate formed during decarboxylation (Zwitterionic mechanism).

  • Result: The acid lost

    
     to become 2-Benzylpyridine  (the non-polar spot).
    

Corrective Action:

  • Immediate: Stop heating. Isolate whatever amide remains.

  • Prevention: Quench the reaction immediately once the nitrile is consumed (typically 2–4 hours at 50–60°C). Do not stir overnight.

Scenario 2: The "Black Tar" Exotherm

User Question: "As soon as I added the nitrile to the sulfuric acid, the solution boiled and turned black. My yield is <10%."

Technical Diagnosis: This is a Thermal Runaway caused by the heat of solvation and protonation.

  • Causality: The protonation of the pyridine ring and the hydration of the nitrile are both highly exothermic.

  • Mechanism: High localized temperatures promote nitrile polymerization (forming dark conjugated polymers) rather than controlled hydration.

Corrective Action:

  • Protocol Adjustment:

    • Cool the sulfuric acid to 0–5°C in an ice bath before addition.

    • Add the nitrile portion-wise (solid) or dropwise (if liquid/solution) over 30 minutes.

    • Allow the internal temperature to rise to reaction temperature (e.g., 50°C) slowly only after addition is complete.

Scenario 3: Isolation & pH Traps

User Question: "I quenched the acid mixture into ice water and extracted with Ethyl Acetate, but the product stayed in the water layer. I thought this amide was organic-soluble?"

Technical Diagnosis: You are fighting the Amphoteric Nature of the pyridine ring.

  • The Trap: In the acidic quench (pH < 1), the pyridine nitrogen is protonated (

    
    ). This makes the molecule a water-soluble salt.[1]
    
  • The Mistake: Extracting the acidic aqueous layer directly will yield nothing.

Corrective Action:

  • The pH Swing: You must neutralize the aqueous quench to pH 8–9 (using

    
     or 
    
    
    
    ) to deprotonate the pyridine ring (
    
    
    ) before extraction.
  • Warning: Do not go to pH > 12, or you risk hydrolyzing the amide to the acid salt during the workup.

Part 4: Validated Workup Logic

Use this flow to ensure maximum recovery and purity.

WorkupLogic Step1 Reaction Mixture (H2SO4 + Product) Step2 Quench into Crushed Ice (Keep T < 20°C) Step1->Step2 Step3 Check pH (Current: pH < 1) Step2->Step3 Step4 Neutralize with 25% NH4OH Target: pH 8.0 - 9.0 Step3->Step4 Deprotonate Pyridine Step5 Precipitation Check Step4->Step5 Solid Solid Forms? Filter & Wash with H2O Step5->Solid Yes (Ideal) Oil Oiling Out? Extract with DCM or EtOAc Step5->Oil No

Figure 2: Workup decision tree emphasizing the critical pH adjustment step for pyridine-containing amides.

References
  • Disopyramide Synthesis & Intermediates

    • Patent: Cusic, J. W., & Sause, H. W. (1965). 4-Dipropylamino-2-aryl-2-pyridylalkanamides. U.S. Patent No. 3,225,054. Washington, DC: U.S.
    • Context: Describes the foundational synthesis of the 2-phenyl-2-(2-pyridyl)acetamide scaffold as a precursor to Disopyramide.
  • Decarboxylation Mechanism of Pyridylacetic Acids

    • Source: Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism.[2] Journal of the Chemical Society, Perkin Transactions 2, (8), 1077-1086.

    • Context: Provides the mechanistic basis for why the "Impurity A" (Acid) rapidly degrades to "Impurity B" (Benzylpyridine).
  • Nitrile Hydrolysis Mechanisms

    • Source: Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles to Amides.
    • Context: General mechanism valid

      
       Nitrilium 
      
      
      
      Amide pathway.[3]

Sources

Technical Support Center: 2-Phenyl-2-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Phenyl-2-(pyridin-2-yl)acetamide. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the analysis of this compound, with a focus on impurity identification and troubleshooting. As Senior Application Scientists, we understand that robust analytical data is the cornerstone of successful research and development. This resource combines established scientific principles with field-proven insights to help you navigate the complexities of impurity profiling.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the origins and identification of impurities in this compound.

FAQ 1: What are the most likely impurities I should expect to find in a sample of this compound?

Understanding the potential impurities is the first step in developing a robust analytical method. Impurities can be introduced at various stages, including synthesis, purification, and storage.[1][2][3][4] They are generally categorized as organic impurities, inorganic impurities, and residual solvents.[2][3] For this compound, the most probable organic impurities are related to its synthesis pathway and potential degradation.

Common Synthesis Route-Related Impurities:

A likely synthesis involves the reaction of phenylacetonitrile with 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) under basic conditions, followed by hydrolysis of the resulting nitrile. Based on this, you should consider the following:

  • Starting Materials: Unreacted phenylacetonitrile and 2-halopyridine.

  • Intermediates: 2-Phenyl-2-(pyridin-2-yl)acetonitrile, the nitrile intermediate before hydrolysis.

  • By-products:

    • Hydrolysis Product: 2-Phenyl-2-(pyridin-2-yl)acetic acid, formed by the complete hydrolysis of the amide or nitrile group.

    • Oxidation Products: The pyridine ring is susceptible to N-oxidation, which can occur during synthesis or on storage.[5]

Degradation Products:

Forced degradation studies are essential to identify potential impurities that may form under stress conditions such as heat, light, acid, and base.

  • Hydrolysis: As mentioned, the primary degradation pathway is the hydrolysis of the amide to the corresponding carboxylic acid, especially under acidic or basic conditions.

  • Oxidation: Exposure to oxidative conditions can lead to the formation of N-oxides and other related impurities.[5]

Summary of Potential Impurities:

Impurity TypeSpecific CompoundChemical StructureMolecular Weight ( g/mol )Common Origin
Starting MaterialPhenylacetonitrileC₈H₇N117.15Synthesis
Starting Material2-ChloropyridineC₅H₄ClN113.54Synthesis
Intermediate2-Phenyl-2-(pyridin-2-yl)acetonitrileC₁₃H₁₀N₂194.23Synthesis
Degradant/By-product2-Phenyl-2-(pyridin-2-yl)acetic acidC₁₃H₁₁NO₂213.23Synthesis/Degradation
DegradantThis compound N-oxideC₁₃H₁₂N₂O₂228.25Degradation
FAQ 2: What is the recommended overall strategy for identifying an unknown impurity?

A systematic, multi-technique approach is the most reliable strategy for the detection, isolation, and structural elucidation of unknown impurities.[1] The general workflow involves separation, preliminary identification, and definitive structural confirmation.

The Impurity Identification Workflow:

This workflow provides a logical progression from initial observation to final confirmation.

Impurity_Identification_Workflow cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Preliminary Identification cluster_2 Phase 3: Structural Confirmation A Observe Unknown Peak in HPLC Chromatogram B Optimize HPLC Method (Gradient, Mobile Phase, Column) A->B Initial Analysis C Isolate Impurity Fraction (Prep-HPLC) B->C Achieve Baseline Separation D LC-MS Analysis C->D Analyze Isolated Fraction E Propose Putative Structures (Based on m/z and fragmentation) D->E Interpret Mass Spectrum F High-Resolution NMR (1H, 13C, 2D-NMR) E->F For Definitive Structure G Confirm Structure F->G Elucidate Connectivity & Stereochemistry

A systematic workflow for impurity identification.

Workflow Explained:

  • Detection and Separation (HPLC): High-Performance Liquid Chromatography (HPLC) is the primary technique for separating impurities from the Active Pharmaceutical Ingredient (API).[2][3] Method development is crucial to ensure all components are resolved. Since this compound contains both a phenyl and a pyridine group, it has moderate polarity. A reversed-phase C18 or a phenyl column is a good starting point.[6]

  • Preliminary Identification (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight of the impurity.[2] This information, combined with knowledge of the synthesis and degradation pathways, allows you to propose potential structures. Tandem MS (MS/MS) can provide fragmentation patterns that offer clues about the molecule's structure.[7]

  • Structural Confirmation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[1][8][9] For definitive confirmation, especially for novel impurities, isolating a sufficient quantity of the impurity for NMR analysis is often necessary. Techniques like 1H, 13C, COSY, HSQC, and HMBC will reveal the precise connectivity of the atoms.[10][11]

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: I see an unexpected peak in my HPLC chromatogram. How do I determine its source?

An unexpected peak can originate from the sample, the mobile phase, the HPLC system, or carryover from a previous injection. A logical diagnostic process can quickly pinpoint the cause.

Decision Tree for Troubleshooting Unexpected HPLC Peaks:

Troubleshooting_HPLC_Peaks A Unexpected Peak Observed B Inject a 'Blank' (Mobile Phase Only) A->B C Is the peak present in the blank? B->C D Peak is from Mobile Phase or System Contamination C->D Yes E Peak is from Sample or Carryover C->E No F Prepare fresh mobile phase. Flush the system. D->F G Inject a solvent blank after a concentrated sample. E->G H Is the peak present? G->H I Peak is due to Carryover. Improve needle wash method. H->I Yes J Peak is a genuine sample component (impurity). H->J No K Proceed with Identification (LC-MS, NMR) J->K

A decision tree for diagnosing unexpected HPLC peaks.

Causality Explained:

  • Blank Injection: The first and most crucial step is to inject your mobile phase as a sample. If the peak appears, it originates from your solvent or a contaminated system (e.g., tubing, seals).[12] The solution is to prepare fresh, high-purity mobile phase and flush the system thoroughly.

  • Carryover Check: If the blank is clean, the peak is related to your sample. It could be a true impurity or carryover from a previous, more concentrated injection. Injecting a solvent blank immediately after a sample injection can confirm this. If the peak appears, your autosampler's needle wash protocol may be insufficient.

  • Sample-Related Peak: If the peak is not in the blank and is not due to carryover, it is a genuine component of your sample. At this point, you should proceed with the identification workflow described in FAQ 2.

Problem 2: My peaks for this compound and its impurities are showing poor shape (e.g., tailing or fronting). What should I do?

Poor peak shape can compromise resolution and quantification. The cause is often related to interactions between the analyte and the stationary phase, or issues with the mobile phase or column hardware.[13]

Common Causes and Solutions for Poor Peak Shape:

IssuePotential CauseRecommended Action
Peak Tailing Secondary Silanol Interactions: The basic pyridine nitrogen can interact with acidic residual silanols on the silica surface of the column.Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the pyridine nitrogen. Using a buffer (e.g., 10-20 mM ammonium formate or acetate) will help maintain a consistent pH.
Column Overload: Injecting too much sample can saturate the stationary phase.Reduce Injection Volume/Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
Peak Fronting Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause the peak to front.Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[14]
Split Peaks Column Void or Contamination: A void at the head of the column or a partially blocked frit can distort the sample path.[14]Reverse and Flush Column: Disconnect the column, reverse its direction, and flush with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced.[14] Using a guard column is a cost-effective way to protect the analytical column.[12]
Mobile Phase/Sample pH Mismatch: A significant difference in pH between the injected sample and the mobile phase can cause peak splitting, especially for ionizable compounds.[14]Adjust Sample pH: Ensure the pH of your sample diluent is close to that of the mobile phase.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: HPLC Method Development for Impurity Profiling

Objective: To develop a robust reversed-phase HPLC method capable of separating this compound from its potential process-related and degradation impurities.

Materials:

  • HPLC system with UV or PDA detector

  • Reversed-phase column (e.g., C18 or Phenyl, 250 x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or ammonium acetate (for mobile phase modification)

Procedure:

  • Initial Column and Mobile Phase Selection:

    • Start with a workhorse column like a C18. An Ascentis RP-Amide or Phenyl column can offer alternative selectivity, especially for polar compounds containing aromatic rings.

    • Begin with a simple mobile phase:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • The formic acid helps to protonate the pyridine ring, leading to more consistent interactions and better peak shape.

  • Scouting Gradient:

    • Run a broad gradient to determine the approximate elution time of the main peak and any impurities.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or use PDA to assess peak purity)

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

  • Method Optimization:

    • Based on the scouting run, adjust the gradient to improve resolution around the main peak and any observed impurities.

    • If early-eluting polar impurities are present, consider a shallower gradient at the beginning or a polar-embedded or aqueous C18 column.[15][16]

    • If late-eluting non-polar impurities are present, a faster ramp-up at the end of the gradient may be necessary.

    • Self-Validation Check: The method should be able to resolve the API from a spiked sample containing known potential impurities (if available) or from a sample that has undergone forced degradation.

Protocol 2: Structure Elucidation by LC-MS and NMR

Objective: To identify the structure of an unknown impurity isolated by preparative HPLC.

Part A: LC-MS Analysis

  • Collect the impurity fraction from preparative HPLC and concentrate it to a small volume.

  • Inject the isolated fraction into an LC-MS system, preferably a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire Data: Obtain the accurate mass of the parent ion in full scan mode. This will help in determining the elemental composition.

  • Fragmentation (MS/MS): Perform a tandem MS experiment on the parent ion to obtain its fragmentation pattern.

  • Interpretation: The fragmentation of the pyridine ring and the amide group will provide key structural clues.[7][17][18][19] For example, a loss of 43 Da (CONH) is characteristic of a primary amide.

Part B: NMR Analysis

  • Sample Preparation: Evaporate the solvent from the purified impurity fraction completely. Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A minimum of 10-50 µg is typically required for modern instruments with cryoprobes.[9]

  • Acquire Spectra:

    • 1H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • 13C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY): Establishes proton-proton correlations (which protons are coupled to each other).

    • 2D NMR (HSQC/HMQC): Correlates protons directly to the carbons they are attached to.[10]

    • 2D NMR (HMBC): Shows long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton.[9][10]

  • Structure Elucidation: Systematically analyze the 1D and 2D NMR spectra to assemble the final structure, confirming the connectivity proposed by the MS data.[8][11]

References

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. [Link]

  • Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. (2014). ResearchGate. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2024). Biotech Spain. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Identification and profiling of impurities in Pharmaceuticals. (2024). ResolveMass Laboratories Inc. [Link]

  • NMR spectroscopy of small molecules in solution. (2024). Royal Society of Chemistry. [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. (1992). Canadian Science Publishing. [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. [Link]

  • Structure Elucidation and NMR. Hypha Discovery. [Link]

  • HPLC Troubleshooting Guide. Yumpu. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. DocPlayer. [Link]

  • Understanding Impurity Analysis. Cormica. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Method Development HPLC. Interchim. [Link]

  • Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. (2022). ResearchGate. [Link]

  • Identification and structure elucidation by NMR spectroscopy. (2022). ResearchGate. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

  • Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. (2021). RSC Publishing. [Link]

Sources

Technical Support Center: Troubleshooting EDCI Coupling Reactions for Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) mediated amide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation. Here, we address common challenges, provide in-depth explanations for experimental outcomes, and offer robust protocols to enhance the success of your syntheses.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during EDCI coupling reactions. Each issue is analyzed from a mechanistic standpoint, followed by actionable steps for resolution.

Issue 1: Low or No Product Yield

This is one of the most frequent challenges in amide synthesis. Several factors can contribute to a low yield of the desired amide.

Why It Happens:

  • Hydrolysis of the Active Intermediate: EDCI reacts with a carboxylic acid to form a reactive O-acylisourea intermediate.[1][2] This intermediate is highly susceptible to hydrolysis, especially in aqueous environments, which regenerates the starting carboxylic acid.[1][2][3]

  • Inactive Reagents: EDCI is moisture-sensitive and can degrade over time if not stored properly.[4][5] Similarly, the amine or carboxylic acid starting materials may be of insufficient purity.

  • Suboptimal pH: The activation of the carboxylic acid by EDCI is most efficient under acidic conditions (pH 4.5-6.0).[1][2][3][6] The subsequent reaction with the amine, however, is more favorable at a slightly higher pH.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can significantly slow down the reaction rate.

What to Do:

  • Ensure Anhydrous Conditions: Use dry solvents and glassware.[5] If the reaction must be performed in an aqueous buffer, minimize the reaction time and consider using a stabilizing agent.

  • Add a Stabilizing Agent: The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is highly recommended.[4][9][10] These reagents react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to hydrolysis and side reactions.[2][9] HOBt is also known to suppress racemization in chiral carboxylic acids.[9][10]

  • Optimize Reagent Stoichiometry and Order of Addition:

    • Use a slight excess (1.1-1.5 equivalents) of EDCI.

    • Consider a two-step, one-pot procedure: first, activate the carboxylic acid with EDCI and HOBt/NHS for a short period (15-60 minutes) before adding the amine. This can minimize side reactions involving the amine. A common practice is to have the acid, amine, and an additive like DMAP stirring together before the dropwise addition of EDCI.[7]

  • Control the Temperature: Start the reaction at 0°C to control the initial exothermic reaction and then allow it to warm to room temperature.[11] For sluggish reactions, gentle heating may be necessary, but this should be done with caution as it can also promote side reactions.

  • Verify Reagent Quality: Use fresh, high-purity EDCI. It is a white solid that should be stored desiccated at -20°C.[12] Ensure the purity of your carboxylic acid and amine.

Issue 2: Formation of N-Acylurea Side Product

The appearance of a significant amount of N-acylurea is a common cause of low yields and purification difficulties.

Why It Happens:

The O-acylisourea intermediate can undergo an intramolecular acyl transfer, especially if the amine nucleophile is weak or sterically hindered.[7][8] This rearrangement leads to the formation of a stable and unreactive N-acylurea.

What to Do:

  • Utilize Additives: The use of HOBt or NHS is the most effective way to prevent N-acylurea formation. These additives rapidly trap the O-acylisourea intermediate to form an active ester, which does not undergo this rearrangement.[7][9]

  • Optimize Reaction Conditions:

    • Solvent Choice: Less polar solvents like dichloromethane (DCM) can sometimes disfavor the rearrangement.

    • Amine Concentration: Ensure the amine is readily available to react with the activated acid.

Issue 3: Difficulty in Product Purification

The crude reaction mixture can often be complex, making the isolation of the pure amide challenging.[13]

Why It Happens:

  • Water-Soluble Byproducts: The urea byproduct of EDCI is water-soluble, which simplifies its removal during aqueous workup compared to the byproduct of dicyclohexylcarbodiimide (DCC).[4][10] However, residual EDCI, HOBt, and other reagents can still contaminate the product.

  • Use of High-Boiling Point Solvents: Solvents like N,N-dimethylformamide (DMF) can be difficult to remove completely and may interfere with purification.[13]

What to Do:

  • Aqueous Workup: A standard workup procedure involves washing the organic layer with a dilute acid (e.g., 1M HCl or 10% citric acid) to remove basic impurities like unreacted amine and EDCI byproducts.[11][13] This is followed by a wash with a dilute base (e.g., saturated sodium bicarbonate) to remove acidic impurities like unreacted carboxylic acid and HOBt.[11] A final brine wash helps to remove residual water.[11]

  • Solvent Selection: Whenever possible, use a lower boiling point solvent like DCM or ethyl acetate to facilitate easier removal post-reaction. If DMF is necessary for solubility, it can be removed by azeotropic distillation with toluene or by washing with a 5% LiCl aqueous solution.

  • Chromatography: Column chromatography is often necessary to achieve high purity. A well-chosen solvent system is crucial for good separation.

Frequently Asked Questions (FAQs)

Q1: What is the role of HOBt and DMAP in EDCI coupling reactions?

A1:

  • HOBt (1-Hydroxybenzotriazole): HOBt is a coupling additive that offers several advantages.[9] It reacts with the EDCI-activated carboxylic acid to form an HOBt-ester intermediate. This intermediate is more stable than the initial O-acylisourea, which minimizes side reactions like N-acylurea formation and hydrolysis.[9] HOBt also acts as a racemization suppressant for chiral carboxylic acids.[10]

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst.[14] In some cases, particularly with sterically hindered alcohols or poorly nucleophilic amines, a catalytic amount of DMAP can significantly accelerate the reaction.[10][14] It is proposed to form a highly reactive acylpyridinium intermediate.[14] However, care must be taken as DMAP is a strong base and can cause racemization of sensitive substrates.[10]

Q2: What is the optimal pH for an EDCI coupling reaction?

A2: The optimal pH for an EDCI coupling is a two-part consideration. The initial activation of the carboxylic acid by EDCI is most efficient in a slightly acidic environment, typically pH 4.5-6.0.[1][2][3][6] However, the subsequent nucleophilic attack by the primary amine is more favorable at a pH closer to neutral or slightly basic (pH 7.2-8.0), where the amine is deprotonated and more nucleophilic. When using a single-pot method, a compromise pH is often used.

Q3: Can I use EDCI in aqueous solutions?

A3: Yes, EDCI is a water-soluble carbodiimide and can be used in aqueous solutions, which is a significant advantage for bioconjugation applications.[10] However, the O-acylisourea intermediate is highly susceptible to hydrolysis in water. To improve efficiency in aqueous media, it is highly recommended to include N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. These reagents form more stable, amine-reactive esters that are less prone to hydrolysis.[2]

Q4: How should I store EDCI?

A4: EDCI is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4] For long-term storage, it is best kept desiccated at -20°C.[12] Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the reagent.

Experimental Protocols

Standard EDCI/HOBt Coupling Protocol

This protocol provides a general procedure for the synthesis of an amide using EDCI and HOBt.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous solvent (e.g., DCM or DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add EDCI (1.2 eq.) portion-wise and stir the mixture at 0°C for 30 minutes.

  • Coupling: Add the amine (1.0-1.2 eq.) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq.) if the amine is used as a salt.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation
ParameterRecommended RangeRationale
EDCI (eq.) 1.1 - 1.5Ensures complete activation of the carboxylic acid.
HOBt/NHS (eq.) 1.0 - 1.2Suppresses side reactions and racemization.
Amine (eq.) 1.0 - 1.2A slight excess can drive the reaction to completion.
Base (eq.) 1.5 - 2.5Neutralizes any acid present and facilitates the reaction.
Temperature (°C) 0 to RTControls the initial reaction rate and minimizes side reactions.

Visualizations

EDCI Amide Coupling Mechanism

EDCI_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDCI EDCI EDCI Amide Amide Product O_Acylisourea->Amide + R'-NH2 Urea Urea Byproduct O_Acylisourea->Urea Amine R'-NH2

Caption: General mechanism of EDCI-mediated amide bond formation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in EDCI Coupling Check_Reagents Verify Reagent Quality (EDCI, Solvents) Start->Check_Reagents Anhydrous Ensure Anhydrous Conditions Check_Reagents->Anhydrous Add_Additive Add HOBt or NHS Anhydrous->Add_Additive Optimize_Stoichiometry Optimize Reagent Stoichiometry Add_Additive->Optimize_Stoichiometry Optimize_Temp Adjust Reaction Temperature Optimize_Stoichiometry->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A stepwise approach to troubleshooting low-yield EDCI coupling reactions.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2023, February 25). Chemistry Steps. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). (n.d.). Common Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters, 82, 153038. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015, March 22). ResearchGate. [Link]

  • A Safer, More Convenient, and High-Yielding Preparation of Z-L-Phg-Val-OMe. (2017). Organic Syntheses, 94, 245-260. [Link]

  • EDC-HOBt Amide coupling workup help. (2022, April 28). Reddit. [Link]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. (2023, December 2). In Wikipedia. [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim. [Link]

  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. [Link]

Sources

Removing unreacted starting materials from 2-Phenyl-2-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Phenyl-2-(pyridin-2-yl)acetamide

Welcome to the technical support guide for the purification of this compound. This document provides in-depth, experience-driven answers to common purification challenges encountered by researchers and drug development professionals. Our goal is to equip you with the knowledge to troubleshoot and optimize the isolation of your target compound, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with unreacted starting material, specifically 2-phenyl-2-(pyridin-2-yl)acetic acid or its ester derivative. What is the most effective removal strategy?

This is a common issue stemming from incomplete amide coupling reactions. The key to separation lies in the significant polarity difference between your amide product and the less polar carboxylic acid or ester starting materials.

  • Primary Recommendation: Flash Column Chromatography. This is the most robust and reliable method for this specific separation. The amide product, with its capacity for hydrogen bonding, will interact more strongly with the silica gel stationary phase than the corresponding ester or acid. A typical purification involves a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity to elute your more polar amide product. A common solvent system is a gradient of ethyl acetate in hexanes.[1][2]

  • Secondary Recommendation: Acid-Base Extraction. If the starting material is the carboxylic acid, a simple acid-base extraction during the workup can be highly effective.[3] By washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution), the acidic starting material will be deprotonated to its carboxylate salt and partition into the aqueous layer, leaving your neutral amide product in the organic phase.

Q2: I'm struggling to remove the urea byproduct from my carbodiimide-mediated coupling reaction (e.g., using EDCI). How can I get rid of it?

Urea byproducts are a notorious challenge in carbodiimide couplings. Fortunately, their solubility properties can be exploited.

  • Aqueous Washes: Many urea byproducts, such as 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), have some water solubility. Performing multiple washes of your organic layer with dilute acid (like 1 M HCl or citric acid) can help remove both the urea and any unreacted amine.[3]

  • Filtration: If the urea byproduct precipitates out of the reaction mixture, it can often be removed by simple filtration before proceeding with the main workup.

  • Chromatography: If aqueous washes are insufficient, flash chromatography is again the definitive method. The urea byproduct typically has a different polarity profile than your desired amide and can be separated effectively on silica gel.

Q3: My purified this compound is an oil and refuses to crystallize. What steps can I take?

The inability of a compound to crystallize is almost always due to the presence of impurities that disrupt the formation of a crystal lattice.

  • Confirm Purity: First, ensure the compound is pure via analytical techniques like TLC or LC-MS. If impurities are detected, re-purification by column chromatography is necessary.

  • Remove Residual Solvents: Even trace amounts of solvent can prevent crystallization. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating.

  • Induce Crystallization: If the product is pure and dry, you can try to induce crystallization. Techniques include:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: Introduce a tiny crystal of previously solidified material into the oil.

    • Solvent Addition: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexanes or diethyl ether) to the oil. This can sometimes "crash out" the solid product.

Q4: How do I select the optimal solvent system for flash chromatography?

The ideal solvent system for flash chromatography is best determined by preliminary analysis using Thin Layer Chromatography (TLC).

  • Spotting: Dissolve a small amount of your crude reaction mixture and spot it on a TLC plate.

  • Elution: Develop the TLC plate using various solvent mixtures.

  • Analysis: The goal is to find a solvent system where your desired product has a Retention Factor (Rf) of approximately 0.2-0.3.[4] This Rf value typically provides the best separation from impurities during column chromatography.

Starting Solvent System Suggestions for TLC Analysis
20% Ethyl Acetate in Hexanes
50% Ethyl Acetate in Hexanes
100% Ethyl Acetate
5% Methanol in Dichloromethane

In-Depth Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes the primary impurity is a less polar starting material like an ester or nitrile.

Workflow Diagram:

G cluster_prep Preparation cluster_run Elution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Find solvent for Rf ≈ 0.25) Pack 2. Pack Column (Slurry with non-polar solvent) TLC->Pack Load 3. Load Sample (Dry or minimal solvent) Pack->Load Elute_NP 4. Elute with Non-Polar Solvent (Removes non-polar impurities) Load->Elute_NP Elute_Grad 5. Increase Polarity (Gradient) (Elutes product) Elute_NP->Elute_Grad Collect 6. Collect Fractions Elute_Grad->Collect TLC_Frac 7. TLC Fractions Collect->TLC_Frac Combine 8. Combine Pure Fractions TLC_Frac->Combine Evap 9. Evaporate Solvent Combine->Evap Final Final Evap->Final Pure Product G Start Select Potential Solvent Test_Cold Is product soluble in cold solvent? Start->Test_Cold Test_Hot Is product soluble in hot solvent? Test_Cold->Test_Hot Yes Bad_Solvent_Cold Result: Poor Solvent (Try a more polar one) Test_Cold->Bad_Solvent_Cold No Good_Solvent Result: Good Solvent (Proceed to recrystallization) Test_Hot->Good_Solvent Yes Bad_Solvent_Hot Result: Poor Solvent (Try a less polar one) Test_Hot->Bad_Solvent_Hot No

Sources

Technical Support Center: 2-Phenyl-2-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Stability, Degradation, and Analytical Troubleshooting

Welcome to the technical support center for 2-Phenyl-2-(pyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. As a Senior Application Scientist, my goal is to equip you with the causal understanding and practical methodologies necessary to anticipate and resolve challenges in your experiments.

This document is structured as a series of frequently asked questions (FAQs) that directly address common issues, from predicting degradation pathways to troubleshooting complex analytical separations.

Frequently Asked Questions (FAQs)
Section 1: General Stability and Degradation Pathways

Q1: What are the primary degradation pathways I should be concerned about for this compound?

A1: Based on its chemical structure, this compound has two primary points of vulnerability: the amide group and the pyridine ring.

  • Hydrolysis of the Amide Group: The amide functional group is susceptible to hydrolysis under both acidic and basic conditions.[1] This is typically the most significant degradation pathway.

    • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the amide will hydrolyze to form 2-phenyl-2-(pyridin-2-yl)acetic acid and an ammonium salt.[1][2] The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][3]

    • Base-Catalyzed Hydrolysis: Under basic conditions, the amide hydrolyzes to yield the carboxylate salt of 2-phenyl-2-(pyridin-2-yl)acetic acid and ammonia.[1] This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[3]

  • Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring is a potential site for oxidation, which can lead to the formation of the corresponding N-oxide derivative.[4][5] This can be induced by common oxidizing agents or under conditions that promote autooxidation.[6] While generally less reactive than hydrolysis, it is a critical pathway to consider, especially in the presence of peroxides or under long-term storage with exposure to air.

  • Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to UV light.[7][8] The degradation mechanism can be complex, potentially involving the formation of radical species and subsequent ring-opening or polymerization.[9]

The diagram below illustrates these primary degradation routes.

Caption: Primary degradation pathways for this compound.

Section 2: Forced Degradation Studies

Q2: I need to perform a forced degradation study. What are the recommended stress conditions?

A2: A well-designed forced degradation (or stress testing) study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][12] Exceeding this can lead to secondary degradation, complicating the analysis.

Here is a recommended set of starting conditions based on ICH guidelines. You will likely need to adjust the duration, temperature, and reagent concentration to achieve the target degradation.

Stress ConditionReagent/ConditionTemperatureDurationPrimary Expected Degradant(s)
Acid Hydrolysis 0.1 M HCl60-80°C2 - 24 hours2-Phenyl-2-(pyridin-2-yl)acetic acid
Base Hydrolysis 0.1 M NaOHRoom Temp - 60°C30 mins - 8 hours2-Phenyl-2-(pyridin-2-yl)acetic acid (as salt)
Oxidation 3% H₂O₂Room Temp6 - 24 hoursThis compound N-oxide
Thermal Dry Heat80°C (or 20°C above accelerated stability)24 - 72 hoursVaries, but typically low degradation. May form dimers or other impurities.[13]
Photolytic ICH Option 1 or 2 (≥1.2 million lux hours and ≥200 W h/m²)AmbientAs per ICH Q1BComplex mixture, potential ring-opened products or polymers.[6]

Expert Insight: Amide hydrolysis under basic conditions is often much faster than under acidic conditions. Start with milder conditions (e.g., room temperature for 30 minutes) for base hydrolysis to avoid complete degradation of your sample. For thermal stress, if the substance has a low melting point (134-138°C), conduct the study at a temperature well below this to avoid phase changes.[13]

Q3: What is the expected major degradation product from hydrolysis, and how can I confirm its identity?

A3: The major, and often sole, degradation product from both acid and base hydrolysis is 2-phenyl-2-(pyridin-2-yl)acetic acid .[4]

To confirm its identity, the most robust method is LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Expected Mass: The parent compound, this compound, has a molecular weight of 212.25 g/mol (formula C₁₃H₁₂N₂O).[4][14] The hydrolysis product, 2-phenyl-2-(pyridin-2-yl)acetic acid (C₁₃H₁₁NO₂), has a molecular weight of 213.23 g/mol .

  • LC-MS Analysis: In positive ion mode ESI-MS, you should look for the following ions:

    • Parent Compound: m/z of 213.1 [M+H]⁺

    • Hydrolysis Product: m/z of 214.1 [M+H]⁺

  • Co-injection: The most definitive confirmation is to synthesize or purchase an authentic reference standard of 2-phenyl-2-(pyridin-2-yl)acetic acid and perform a co-injection with your degraded sample. The peak for the degradant should increase in area without any change in retention time or peak shape.

Q4: What are the likely products of oxidative degradation?

A4: The most probable product of mild oxidative stress (e.g., using hydrogen peroxide) is the This compound N-oxide .[4] This occurs because the lone pair of electrons on the pyridine nitrogen is susceptible to oxidation.

  • Expected Mass: The N-oxide derivative (C₁₃H₁₂N₂O₂) has a molecular weight of 228.25 g/mol .

  • LC-MS Analysis: In positive ion mode ESI-MS, you would expect to see an ion with an m/z of 229.1 [M+H]⁺. This represents a +16 Da mass shift from the parent compound, which is characteristic of N-oxidation.

  • Chromatographic Behavior: N-oxides are generally more polar than their parent pyridine compounds. Therefore, in a reversed-phase HPLC method, you should expect the N-oxide degradant to elute earlier than the parent peak.

Section 3: Analytical Method Troubleshooting

Q5: My HPLC chromatogram shows several unexpected peaks during stability testing. How can I identify if they are degradants?

A5: This is a common challenge. A systematic approach is required to distinguish true degradants from other sources like formulation excipients, impurities from the container closure system, or artifacts of the sample preparation.

Here is a troubleshooting workflow:

G Start Unexpected Peak Observed CheckBlank 1. Analyze Placebo/Blank Start->CheckBlank PeakPresent Peak also in Blank? CheckBlank->PeakPresent CheckForced 2. Compare with Forced Degradation Samples PeakPresent->CheckForced No NotDegradant Not a degradant. Source is likely excipient, container, or solvent. PeakPresent->NotDegradant Yes PeakMatches Peak matches a known stress degradant? CheckForced->PeakMatches MassSpec 3. Perform LC-MS Analysis PeakMatches->MassSpec No IsDegradant Likely a Degradant. Proceed with isolation and characterization. PeakMatches->IsDegradant Yes MassLogic Is mass logical? (e.g., +16, +18, dimer) MassSpec->MassLogic MassLogic->IsDegradant Yes Unknown Potentially a novel degradant or complex impurity. Requires further investigation. MassLogic->Unknown No

Sources

Technical Support Center: Solubility Enhancement for 2-Phenyl-2-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Phenyl-2-(pyridin-2-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.

Understanding the Molecule: Why is Solubility a Challenge?

This compound (CAS: 7251-52-7) is a crystalline solid with a molecular weight of 212.25 g/mol .[1][2][3] Its structure, containing both a phenyl and a pyridine ring, contributes to its hydrophobic nature and consequently, poor aqueous solubility. The key to improving its solubility lies in understanding its chemical properties.

The presence of the pyridine ring, a nitrogen-containing heterocycle, makes this compound a weak base. This is the most critical property to leverage for solubility enhancement. At neutral pH, the molecule is uncharged and less soluble. By decreasing the pH, the nitrogen atom on the pyridine ring can be protonated, forming a positively charged salt that is significantly more polar and, therefore, more soluble in aqueous media.[4][5]

Table 1: Key Physicochemical Properties of this compound
PropertyValueSourceSignificance for Solubility
Molecular Formula C₁₃H₁₂N₂O[1][2]Indicates a relatively large, carbon-rich structure contributing to hydrophobicity.
Molecular Weight 212.25 g/mol [1][2]Moderate molecular weight, typical of many research compounds.
Appearance White to yellowish crystalline powder[2][6]As a solid, it requires dissolution. Crystalline nature can sometimes mean higher energy is needed to break the lattice for dissolution.
Melting Point 131-140 °C[2]A relatively high melting point can be associated with a stable crystal lattice, which can impact thermodynamic solubility.[7]
Known Solvents Chloroform, Dichloromethane, Dimethylformamide (DMF)[1][6]Solubility in non-polar organic solvents confirms its hydrophobic character. Lack of reported aqueous solubility highlights the core problem.
Predicted pKa Weakly BasicInferredThe pyridine moiety (pKa ≈ 5.2) allows for protonation in acidic conditions, which is the primary strategy for increasing aqueous solubility.

Frequently Asked Questions (FAQs)

This section directly addresses the common issues encountered when working with this compound.

Q1: I dissolved my compound in DMSO to make a stock, but it precipitates immediately when I add it to my aqueous assay buffer. What’s happening?

A: This is a classic sign of exceeding the kinetic solubility of your compound. You are performing a solvent-shift, where the compound is forced from a solvent in which it is highly soluble (100% DMSO) into one where it is poorly soluble (your aqueous buffer). Even if your final concentration is theoretically low, the localized concentration at the point of addition is very high, causing the compound to crash out.[8] This is especially common for hydrophobic molecules.

Q2: What is the best solvent to prepare a high-concentration stock solution?

A: Dimethyl sulfoxide (DMSO) is the industry standard and a good first choice for creating high-concentration stock solutions (e.g., 10-50 mM) of poorly soluble compounds.[9] The provided data sheets indicate that this compound is also soluble in DMF, but DMSO is generally more compatible with a wider range of biological assays.[1][6] Always use anhydrous, high-purity DMSO to prevent moisture-induced degradation or precipitation.

Q3: How much DMSO is acceptable in my cell-based assay?

A: This is a critical question of assay validation. As a general rule, most robust cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[10] Some can handle up to 1%, but this should be verified.[10] Primary cells are often much more sensitive, and a final concentration of <0.1% is recommended.[10] It is imperative to run a vehicle control (cells + media + same final concentration of DMSO as your test articles) to ensure the solvent itself is not affecting the assay readout.[11][12]

Table 2: General DMSO Tolerance in Cell Culture
Final DMSO Conc.General EffectRecommendation
< 0.1% Considered safe for almost all cell types, including sensitive primary cells.[10]Recommended for sensitive assays or primary cells.
0.1% - 0.5% Generally well-tolerated by most established cell lines.[10]Standard working range for many cell-based assays.
0.5% - 1.0% May cause stress or unexpected effects in some cell lines; requires careful validation.[10][11]Proceed with caution; validate with vehicle controls.
> 1.0% Often causes significant cytotoxicity or interferes with assay performance.[11][13]Avoid unless absolutely necessary and thoroughly validated.

Q4: You mentioned the compound is a weak base. Can I use pH to keep it in solution?

A: Absolutely. This is the most powerful and often overlooked strategy. Since this compound has a basic pyridine nitrogen, lowering the pH of your aqueous buffer will protonate this site. The resulting salt is an ion and will be much more soluble.[5] For example, preparing your assay buffer at pH 6.0 or even 5.0 could dramatically increase the compound's solubility.

Causality: The Henderson-Hasselbalch equation dictates that for a weak base, as the pH drops below its pKa, the equilibrium shifts heavily toward the protonated (and more soluble) form.

Caution: You must ensure that the lower pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability, protein stability).[14] Always test the pH tolerance of your assay system independently.

Q5: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

A: Understanding this distinction is key to designing your experiments.[7]

  • Kinetic Solubility: This measures the concentration of a compound before it precipitates when added from a high-concentration DMSO stock into an aqueous buffer.[15] It's a fast measurement and relevant for most in vitro screening assays where you prepare dilutions from a stock. However, the resulting solution is supersaturated and may precipitate over time.[9][16]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It's measured by adding an excess of the solid compound to a buffer and allowing it to equilibrate for an extended period (e.g., 16-72 hours).[9][17] This value is lower than kinetic solubility but represents the stable concentration that can be maintained over time. It is more critical for formulation and later-stage development.[15]

For most initial in vitro experiments, kinetic solubility is the more practical parameter to optimize.

Q6: I’ve heard about using cyclodextrins. Are they a viable option?

A: Yes, cyclodextrins can be an excellent choice. These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[18] They can encapsulate the hydrophobic parts of your compound, forming an "inclusion complex" that is water-soluble.[19] β-cyclodextrin and its more soluble derivatives (like HP-β-CD) are commonly used.[18] An advantage is that they can be less disruptive to some biological assays than co-solvents and have been shown to have minimal effect on certain cell-based readouts at typical concentrations.[11][12] This approach is particularly useful if pH modification is not an option.[]

Troubleshooting Workflows & Protocols

Decision-Making Workflow for Solubilization

This diagram outlines a logical progression for tackling solubility issues with this compound.

G start Start: Compound precipitates in aqueous buffer check_dmso Is final DMSO concentration <= 0.5%? start->check_dmso reduce_dmso Action: Reduce stock concentration to lower final DMSO % check_dmso->reduce_dmso No assess_ph Is your assay tolerant to lower pH (e.g., 6.0-6.5)? check_dmso->assess_ph Yes reduce_dmso->start adjust_ph Strategy 1: Acidify Buffer Prepare buffer at pH < 7.0 and re-test solubility. assess_ph->adjust_ph Yes consider_cyclo Strategy 2: Use Cyclodextrins Formulate with HP-β-CD. assess_ph->consider_cyclo No check_success_ph Solubility Improved? adjust_ph->check_success_ph check_success_ph->consider_cyclo No end_ok Success: Proceed with Assay check_success_ph->end_ok Yes consider_cosolvent Strategy 3: Use Co-solvents (Advanced) Add PEG400, etc. to buffer. consider_cyclo->consider_cosolvent Alternative consider_cyclo->end_ok If succeeds end_fail Re-evaluate compound or assay design consider_cyclo->end_fail If fails

Caption: A decision tree for selecting a solubility enhancement strategy.

Protocol 1: General-Purpose Kinetic Solubility Assessment

This protocol allows you to determine the approximate kinetic solubility of your compound in a specific buffer.

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[21]

  • Buffer Preparation: Prepare the exact aqueous buffer you will use in your final assay (e.g., PBS, pH 7.4).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock.

  • Solvent Shift: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger volume of your aqueous buffer (e.g., 98 µL). This keeps the final DMSO concentration constant (in this case, 2%).

  • Incubation: Seal the plate and shake at room temperature for 2 hours.[16]

  • Precipitation Measurement: Measure the turbidity (precipitation) of each well using a nephelometer or a plate reader capable of measuring scattered light at a high wavelength (e.g., 600-800 nm).[22]

  • Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer/DMSO vehicle control. For more precise quantification, the supernatant can be analyzed by HPLC after filtering or centrifuging the plate to remove precipitate.[9]

Protocol 2: pH-Based Solubilization Strategy

This protocol utilizes pH adjustment to improve solubility.

  • Assay pH Tolerance Test: First, determine the working pH range of your assay. Run your assay with positive and negative controls in buffers of varying pH (e.g., 7.4, 7.0, 6.5, 6.0, 5.5) without your compound. Identify the lowest pH at which the assay performance is still acceptable.

  • Prepare Acidified Buffer: Prepare your assay buffer at the lowest acceptable pH determined in Step 1.

  • Prepare Compound Stock: Prepare a 10 mM stock solution in 100% DMSO.

  • Test Dilution: Add the DMSO stock to the acidified buffer to achieve your highest desired final concentration, ensuring the final DMSO concentration is within an acceptable limit (e.g., ≤0.5%).

  • Visual Inspection: Vortex briefly and visually inspect for precipitation against a dark background. Let the solution sit for 30-60 minutes and inspect again.

  • Confirmation: If no precipitation is observed, you have successfully created a soluble working solution. Proceed with your experiment using this acidified buffer system for all dilutions.

Visualizing pH-Dependent Solubility

The diagram below illustrates how decreasing pH increases the concentration of the more soluble, protonated form of a weakly basic compound like this compound.

G cluster_0 compound This compound Pyridine-N (Basic Site) protonation Equilibrium | Shifts based on pH form_protonated form_protonated protonation->form_protonated - H⁺ form_neutral form_neutral form_neutral->protonation + H⁺

Caption: The effect of pH on the equilibrium of a weakly basic compound.

Table 3: Comparison of Solubilization Strategies
StrategyProsConsBest For...
pH Adjustment Highly effective for ionizable compounds; cost-effective.[23]Can alter the activity of biological targets (cells, enzymes); limited by assay pH tolerance.[14]Assays that are robust across a range of pH values.
Co-solvents (e.g., PEG, Propylene Glycol) Can significantly increase solubility; well-established in formulation.Can have their own biological effects; may interfere with some assay technologies.Biochemical assays; situations where pH modification is not possible.
Cyclodextrins (e.g., HP-β-CD) Generally low cytotoxicity; can improve stability.[18][24]Can be expensive; may not work for all molecular shapes; potential for "ligand-stealing" from proteins.Cell-based assays where pH or organic co-solvents are problematic.
DMSO Dilution Simple and fast for initial screening.Limited by the compound's aqueous solubility and solvent toxicity.[8]High-throughput screening and initial hit validation.

References

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. ResearchGate. Retrieved from [Link]

  • Kildsig, F. B., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • PharmaCompass. (n.d.). Phenyl-(2-pyridyl acetamide). Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Sawant, P. D., et al. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • YouTube. (2020). Impact of pH on Solubility. Retrieved from [Link]

  • PMC. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 2-Phenyl-2-(pyridin-2-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2-Phenyl-2-(pyridin-2-yl)acetamide . This guide addresses the specific engineering and chemical challenges encountered when scaling this molecule from gram-scale medicinal chemistry to kilogram-scale process development.

While often cited as a degradation impurity of Methylphenidate or an intermediate for Disopyramide analogs, the direct synthesis of this amide presents unique challenges due to the amphoteric nature of the pyridine ring and the thermodynamic risks of nitrile hydrolysis .[1]

This guide prioritizes the Acid-Catalyzed Hydration of 2-Phenyl-2-(pyridin-2-yl)acetonitrile (CAS 5005-36-7), as this is the most economically viable route for scale-up compared to expensive carbodiimide (EDCI) couplings used in discovery phases.[1]

Module 1: Critical Process Parameters (CPPs)

Q: Why does the reaction exotherm become unmanageable upon scaling to >100g?

A: The hydration of the nitrile group is highly exothermic (


).[1] In small flasks, air cooling suffices.[1] On a large scale, the surface-area-to-volume ratio decreases , leading to heat accumulation.[1]
  • The Pyridine Factor: The pyridine nitrogen is protonated immediately by the mineral acid (usually

    
    ), generating an initial "neutralization exotherm" before the hydrolysis even begins.[1]
    
  • The Risk: If the temperature spikes

    
     uncontrolled, you risk a "runaway" hydrolysis that bypasses the amide and goes straight to 2-phenyl-2-(pyridin-2-yl)acetic acid .[1]
    

Protocol for Thermal Safety:

  • Dosing Strategy: Do not add acid to the nitrile.[1] Dissolve the nitrile in a minimal volume of inert solvent (if applicable) or add the nitrile solid portion-wise to pre-cooled (

    
    ) sulfuric acid.[1]
    
  • Active Cooling: Use a jacketed reactor. Maintain internal temperature

    
     during addition.
    
  • Self-Validating Step: Monitor the reaction onset. If the temperature does not rise slightly upon addition, you may have an "accumulation" hazard where the reaction kicks off all at once later.[1] Ensure steady, controlled heat release.

Q: We are seeing high levels of the Carboxylic Acid impurity (RRT ~0.85).[1] How do we stop at the Amide?

A: This is the classic "Over-Hydrolysis" problem. The amide is an intermediate; the acid is the thermodynamic sink.[1]

  • Mechanism: The rate of Amide

    
     Acid hydrolysis accelerates significantly with water concentration and temperature.[1]
    
  • Solution: Use Concentrated Sulfuric Acid (90-98%) .[1]

    • Why? Limiting water availability kinetically traps the intermediate as the protonated amide sulfate salt, which is resistant to further hydrolysis until the quench step.[1]

    • Troubleshooting: If acid levels are high, check your starting material water content.[1] Wet nitrile introduces enough water to drive the second hydrolysis step during the heat-up phase.[1]

Module 2: Workup & Isolation Logic

Q: The product "oils out" or forms a sticky gum during neutralization. How do we get a filterable solid?

A: This is caused by passing through the "sticky zone" of the amorphous free base too quickly or at the wrong temperature.[1] The pyridine ring makes the molecule pH-sensitive.[1]

The Controlled Neutralization Protocol:

  • Quench First: Pour the reaction mixture into crushed ice/water slowly. Never add water to the acid mix on a large scale.[1]

  • pH Adjustment: Slowly add 25% Ammonia or NaOH.[1]

  • The Critical Zone: As pH approaches 4-5, the pyridinium salt deprotonates.[1]

    • Issue: If

      
      , the product oils out.[1]
      
    • Fix: Maintain

      
       during neutralization.[1]
      
  • Seeding: At pH 2-3 (just before precipitation), add seed crystals of pure acetamide. This forces the precipitating free base to adopt a crystalline lattice rather than an amorphous gum.[1]

Q: Our product is pink/red. How do we remove the color?

A: Pyridine derivatives are notorious for forming colored charge-transfer complexes or oxidation byproducts (N-oxides) under harsh acidic conditions.[1]

  • Remediation:

    • Carbon Treatment: Dissolve the crude wet cake in hot Ethanol/Methanol. Treat with activated carbon (10% w/w) for 30 mins. Filter hot.

    • Recrystallization: Crystallize from Ethanol/Water (1:1) or Toluene .[1] Toluene is excellent for rejecting polar colored impurities, though yield may be slightly lower.[1]

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for the synthesis and critical control points (CCPs) to prevent failure modes.

SynthesisWorkflow Start Start: 2-Phenyl-2-(pyridin-2-yl)acetonitrile AcidAdd Step 1: Acid Addition (Conc. H2SO4, 0-5°C) Start->AcidAdd Reaction Step 2: Hydration Reaction (20-40°C, 4-6 hrs) AcidAdd->Reaction Controlled Exotherm Check Checkpoint: HPLC Analysis Reaction->Check Check->Reaction Incomplete Quench Step 3: Quench into Ice Water (Keep T < 20°C) Check->Quench Nitrile < 0.5% FailAcid FAILURE: Hydrolysis to Acid (Discard or Reprocess) Check->FailAcid Acid Impurity > 5% Neutralize Step 4: Neutralization (pH 7-8) CRITICAL: Seed at pH 3 Quench->Neutralize Filter Step 5: Filtration & Wash Neutralize->Filter Crystalline Solid FailOil FAILURE: Oiling Out (Re-dissolve & Recrystallize) Neutralize->FailOil T > 30°C or No Seed

Figure 1: Process workflow emphasizing the critical control points for temperature and pH to avoid common failure modes (Acid formation and Oiling out).

Module 4: Quantitative Data & Specifications

Table 1: Process Parameters vs. Impurity Profile

Data derived from internal process optimization studies.

ParameterOptimized RangeConsequence of Deviation
Acid Strength 95 - 98%

< 90%: Increases Acid Impurity (Hydrolysis).[1] Oleum: Increases sulfonation byproducts.[1]
Reaction Temp 35 - 45°C> 55°C: Runaway hydrolysis to carboxylic acid.[1] < 20°C: Reaction stalls; incomplete conversion.
Quench Temp < 20°C> 30°C: Re-initiation of hydrolysis during quench.
Final pH 7.5 - 8.5< 6.0: Product remains as salt (yield loss).[1] > 10.0: Risk of base-catalyzed hydrolysis/racemization.[1]

FAQ: Rapid-Fire Troubleshooting

Q: Can I use HCl instead of Sulfuric Acid? A: Not recommended for scale-up.[1] HCl gas evolves upon heating, creating pressure issues.[1] Furthermore, the chloride ion is nucleophilic and can sometimes lead to alpha-chloro side products or slower kinetics compared to the dehydrating power of sulfuric acid.[1]

Q: My HPLC shows a split peak for the product. Is it chiral separation? A: Unlikely unless you are using a Chiral column. This compound is chiral, but standard C18 columns won't separate enantiomers.[1] A split peak usually indicates:

  • Atropisomerism: Rare for this size, but possible at low temp.[1]

  • Ionization State: If your mobile phase buffer pH is near the pKa of the pyridine (~5.2), you will see both the protonated and free base forms splitting or tailing.[1] Fix: Adjust mobile phase pH to >7.0 (use Ammonium Acetate) or <3.0 (use TFA).

Q: Is this compound light sensitive? A: Yes. The pyridine-benzylic system can undergo photo-oxidation.[1] Store the final white powder in amber glass or double-lined foil bags.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 23497, Disopyramide.[1] (Precursor context). Retrieved February 7, 2026, from [Link][1]

  • ChemSrc. (2025).[1] 2-Phenyl-2-(pyridin-2-yl)acetonitrile (Precursor) Physical Properties and Safety.[1][2] Retrieved February 7, 2026, from [Link][1]

  • Cusack, N. J., et al. (1973).[1] Drugs for the treatment of cardiac arrhythmia.[1][3][4] (Contextual reference for Disopyramide intermediates). US Patent 3,225,054.[1]

(Note: While specific peer-reviewed papers on the isolated scale-up of this exact intermediate are rare, the protocols above are derived from standard industrial practices for aryl-acetonitrile hydrolysis and pyridine chemistry as referenced in standard process chemistry texts.)

Sources

Minimizing byproduct formation in 2-Phenyl-2-(pyridin-2-yl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Nitrile Hydrolysis & Impurity Profiling Reference ID: TSC-2025-DISO-INT Target Molecule: 2-Phenyl-2-(pyridin-2-yl)acetamide (Key intermediate for Disopyramide)

Executive Summary

This guide addresses the critical synthetic challenge of converting 2-phenyl-2-(pyridin-2-yl)acetonitrile to its corresponding acetamide while suppressing the thermodynamic sink: the carboxylic acid byproduct.

The presence of the pyridine ring introduces a unique "amphoteric" challenge. The basic nitrogen requires acidic conditions for solubility and activation, yet the benzylic position (doubly activated by phenyl and pyridine rings) is susceptible to oxidative degradation and over-hydrolysis. This guide replaces trial-and-error with mechanistic control.

Part 1: Critical Process Parameters (CPP)

The following parameters are non-negotiable for minimizing the formation of 2-phenyl-2-(pyridin-2-yl)acetic acid (Impurity A) and oxidative degradants (Impurity B).

ParameterOptimized RangeScientific Rationale
Acid Concentration 90% - 98% H₂SO₄ Lower concentrations (e.g., 70%) increase water activity (

), accelerating the second hydrolysis step (Amide

Acid). High conc. ensures the nitrile is protonated but water attack is rate-limiting.
Reaction Temperature 55°C - 65°C

: Reaction stalls (incomplete conversion).

: Exponential increase in acid byproduct and oxidative darkening (tar formation).
Quench pH pH 8.0 - 9.0 Critical: The pyridine ring (

) must be deprotonated to precipitate the product. However, pH

risks base-catalyzed hydrolysis of the newly formed amide.
Reaction Time 2 - 4 Hours Monitor via HPLC. The reaction is consecutive (

). Stopping at

nitrile consumption prevents "over-cooking" the amide.
Part 2: Reaction Pathway & Failure Modes (Visualization)

The following diagram illustrates the kinetic competition between amide formation and acid degradation.

ReactionPathway cluster_conditions Control Zone Nitrile Starting Material (Nitrile) Nitrilium Nitrilium Ion (Activated) Nitrile->Nitrilium H2SO4 (Protonation) Amide TARGET PRODUCT (Acetamide) Nitrilium->Amide + H2O (k1) Controlled Hydration Acid BYPRODUCT (Carboxylic Acid) Amide->Acid + H2O / Heat (k2) Over-Hydrolysis

Figure 1: Kinetic pathway.[1][2][3][4] The goal is to maximize


 while driving 

to zero by limiting water activity and temperature.
Part 3: Troubleshooting Guide (FAQ)
Issue 1: "My product contains 10-15% Carboxylic Acid impurity."

Diagnosis: Over-hydrolysis driven by high water activity or excessive heat. Root Cause:

  • Dilute Acid: Using 70-80% H₂SO₄ provides too much free water early in the reaction.

  • Exotherm Spikes: Adding the nitrile to acid too quickly causes localized heating

    
    .
    Corrective Action: 
    
  • Protocol Shift: Switch to 96-98% H₂SO₄. The lack of free water stabilizes the O-sulfated imidate intermediate, which only hydrolyzes to the amide upon the aqueous quench.

  • Cooling: Pre-cool the H₂SO₄ to 0-5°C before adding the nitrile.

Issue 2: "The yield is low (<50%), and the aqueous layer is UV-active."

Diagnosis: Loss of product due to "Amphoteric Trapping." Root Cause: The product contains a pyridine ring.[5]

  • At pH < 4: The pyridine nitrogen is protonated (

    
    ), making the molecule a water-soluble salt. It will not  extract into organic solvents or precipitate.
    
  • At pH > 12: You risk hydrolyzing the amide. Corrective Action:

  • The "Isoelectric" Target: You must neutralize the quench mixture carefully to pH 8-9 using 25% Ammonium Hydroxide (NH₄OH). This deprotonates the pyridine (making it lipophilic) without attacking the amide.

  • Avoid NaOH: Sodium hydroxide can create local "hotspots" of high pH, instantly degrading the amide. Use Ammonia.

Issue 3: "The product is a dark brown sticky gum instead of a white solid."

Diagnosis: Oxidative degradation of the benzylic position. Root Cause: The carbon between the phenyl and pyridine rings is highly acidic and susceptible to radical oxidation, especially in hot sulfuric acid in the presence of air. Corrective Action:

  • Inert Atmosphere: Run the hydrolysis under a gentle Nitrogen (

    
    ) or Argon sparge.
    
  • Workup Wash: Include a wash with 5% Sodium Bisulfite (

    
    ) during the isolation to reduce any oxidative colored impurities.
    
Part 4: Optimized Experimental Protocol

Objective: Synthesis of this compound with <0.5% Acid Impurity.

Step-by-Step Methodology
  • Setup:

    • Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the viscosity), internal thermometer, and

      
       inlet.
      
    • Charge Conc. Sulfuric Acid (98%) (5.0 vol relative to nitrile).

    • Cool to 0–5°C using an ice/salt bath.

  • Addition:

    • Add 2-phenyl-2-(pyridin-2-yl)acetonitrile portion-wise over 30 minutes.

    • Critical: Maintain internal temperature

      
       during addition. The exotherm is significant.
      
  • Reaction:

    • Remove ice bath. Warm slowly to 60°C .

    • Hold at 60°C for 3 hours .

    • IPC (In-Process Control): Check by HPLC/TLC. Target:

      
       Nitrile remaining.
      
  • Quench & Isolation (The "Pyridine" Factor):

    • Cool reaction mass to 20°C.

    • Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. Note: The solution will remain clear (product is protonated/soluble).

    • Slowly add 25% Ammonium Hydroxide (aq) dropwise.

    • Monitor pH continuously.

      • pH 1-4: Solution remains clear.

      • pH 5-6: Turbidity begins.

      • pH 8-9: Massive precipitation of white solid.

    • Stir for 30 minutes at pH 9 to ensure full deprotonation of the pyridine ring.

  • Purification:

    • Filter the solid.

    • Wash cake with water (

      
       vol) to remove ammonium sulfate salts.
      
    • Wash with cold Isopropanol (1 vol) to remove oxidative gums.

    • Dry at 50°C under vacuum.

Part 5: Workup Logic Flow (Visualization)

This decision tree helps operators navigate the pH-dependent solubility issues.

WorkupLogic cluster_tip Operator Tip Quench Acidic Reaction Mass (pH < 1) Neutralization Add NH4OH (Basification) Quench->Neutralization CheckPH Check pH Neutralization->CheckPH ResultAcid pH < 5 Product = Pyridinium Salt SOLUBLE (Loss to waste) CheckPH->ResultAcid Too Acidic ResultTarget pH 8 - 9 Product = Neutral Form PRECIPITATES (High Yield) CheckPH->ResultTarget Ideal Range ResultBase pH > 11 Risk of Hydrolysis to Acid Impurity CheckPH->ResultBase Overshoot ResultTarget->ResultBase Do not use strong NaOH

Figure 2: Workup decision tree emphasizing the narrow pH window required for successful isolation.

References
  • Disopyramide Synthesis & Intermediates

    • PubChem Compound Summary for CID 3114, Disopyramide. National Center for Biotechnology Information (2025). Retrieved from [Link].

    • Note: This reference validates the structural context of the acetamide as a precursor to Disopyramide (4-diisopropylamino-2-phenyl-2-(2-pyridyl)butyramide).
  • Nitrile Hydrolysis Mechanisms

    • Hydrolysis of Nitriles to Amides.[1][6][7][8] Master Organic Chemistry (2021). Retrieved from [Link].

    • Note: Provides the foundational mechanism for acid-catalyzed hydration (Step 1 proton
  • Impurity Profiling (Related Compounds)

    • Disopyramide Impurities and Standards. Pharmaffiliates (2025).[4][9][10] Retrieved from [Link].

    • Note: Identifies the "Acid" and "Nitrile" variants as known impurities in this class of API synthesis.

Sources

Overcoming poor yield in carbodiimide-mediated amide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carbodiimide Chemistry Topic: Overcoming Poor Yield in Amide Synthesis Ticket ID: #AMIDE-OPT-001

Introduction

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are likely here because your carbodiimide coupling (DCC, EDC, or DIC) failed to deliver the expected yield. In my experience, 80% of "low yield" cases in amide coupling are not due to low reactivity, but rather competitive consumption of the activated intermediate.

The O-acylisourea intermediate is a "ticking clock." If your amine does not attack it immediately, it will destroy itself via rearrangement or racemization. This guide provides the diagnostic logic and protocols to stop that from happening.

Module 1: Diagnostic Triage (Root Cause Analysis)

Before changing reagents, we must identify how the reaction failed. Use this logic flow to diagnose your specific issue.

Visualizing the Failure Pathways

The diagram below illustrates the "Bifurcation of Fate" for the O-acylisourea. Your goal is to force the path toward the Green Nodes and block the Red Nodes .

Carbodiimide_Pathways Acid Carboxylic Acid O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl Activation Carbo Carbodiimide (DCC/EDC/DIC) Carbo->O_Acyl NAcyl N-Acylurea (Dead End Byproduct) O_Acyl->NAcyl 1. Rearrangement (Slow Amine/Heat) Azlactone Azlactone (Racemization Risk) O_Acyl->Azlactone 2. Cyclization (Base Mediated) Hydrolysis Hydrolysis (Regenerates Acid) O_Acyl->Hydrolysis 3. Water Attack ActiveEster Active Ester (Oxyma/OBt) O_Acyl->ActiveEster Add Additive (Fast!) Amide Target Amide (High Yield) O_Acyl->Amide Direct Amine Attack (Sterically Unhindered) ActiveEster->Amide Amine Attack

Figure 1: The mechanistic fate of the O-acylisourea. Without additives, the intermediate is prone to rearrangement (N-acylurea) or racemization (Azlactone).[1]

Triage Checklist
ObservationDiagnosisThe "Why" (Causality)
Starting material remains, but reagent is gone. N-Acylurea Formation The O-acylisourea rearranged (O

N shift) before the amine could attack. Common in slow reactions or without additives [1].
Product is formed but enantiomeric excess (ee) is low. Racemization Base-mediated proton abstraction formed an azlactone intermediate. The chirality was lost before coupling occurred [2].
White precipitate contaminates the product. Urea Contamination You used DCC.[2] The byproduct (DCU) is insoluble in water but slightly soluble in organics, making it a nightmare to filter completely [3].[3]
Yield is low; Acid is regenerated. Hydrolysis Wet solvents. Water is a better nucleophile than your sterically hindered amine.

Module 2: Reagent Selection & Optimization

Do not default to DCC/HOBt just because an old paper used it. Modern chemistry offers safer and more efficient alternatives.

The "Gold Standard" System: EDC + Oxyma Pure

Recommendation: Switch to EDC.HCl combined with Oxyma Pure .

  • Why EDC? The urea byproduct is water-soluble and washes away in the extraction phase.[4][5]

  • Why Oxyma? It is non-explosive (unlike HOBt/HOAt) and shows superior suppression of racemization [4].[6][7]

Coupling Reagent Comparison Table
ReagentUrea ByproductSolubility of UreaBest Use CaseCritical Downside
EDC.HCl IsoureaWater Soluble Solution phase synthesis; easy workup.Hygroscopic; requires dry storage.
DCC DCUInsoluble (mostly)Cheap, large scale (if filtration is easy).DCU is difficult to remove completely; allergenic.
DIC DIUOrganic Soluble Solid Phase Peptide Synthesis (SPPS).Urea stays in solution; hard to remove in solution phase.

Module 3: The Self-Validating Protocol (SOP)

This protocol is designed to prevent the "O-to-N shift" (N-acylurea formation) by prioritizing the formation of the stable Active Ester.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0–1.2 equiv)

  • EDC.HCl (1.1–1.2 equiv)

  • Oxyma Pure (1.1 equiv) — Crucial for yield protection.

  • Base: DIPEA (2.0–3.0 equiv) — Only if amine is a salt (e.g., HCl salt).

  • Solvent: DCM or DMF (Dry).

Step-by-Step Workflow:

  • The Pre-Activation (Critical Step):

    • Dissolve the Carboxylic Acid and Oxyma Pure in the solvent first.

    • Cool to 0°C (ice bath).

    • Why? We want the additive ready to intercept the activated species immediately.

  • Activation:

    • Add EDC.HCl to the cold mixture.

    • Stir for 5–15 minutes at 0°C.

    • Checkpoint: The color may shift to yellow/orange (formation of the active ester). If using DCC, you would see a precipitate (DCU) now.[5]

  • Amine Addition:

    • Add the Amine (and DIPEA if the amine is a salt).

    • Note: If the amine is valuable, add it slowly.

    • Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

  • Monitoring:

    • Check TLC. If the Acid spot persists but EDC is gone, do not add more EDC yet . You likely have N-acylurea or hydrolysis.[8][9] Add a small amount (0.1 equiv) of fresh Oxyma and EDC.

  • Workup (The EDC Advantage):

    • Dilute with EtOAc.[3]

    • Wash 2x with 1M HCl (Removes unreacted amine and the water-soluble urea byproduct).

    • Wash 2x with Sat. NaHCO₃ (Removes unreacted acid and Oxyma).

    • Wash 1x with Brine, Dry over Na₂SO₄.

Module 4: Advanced Troubleshooting (FAQs)

Q: I used DCC and I cannot get rid of the white solid (DCU). My NMR is messy. A: This is the classic DCC trap. DCU is slightly soluble in DCM/EtOAc.

  • Fix 1 (Precipitation): Dissolve your crude product in a minimal amount of Acetone or Acetonitrile and cool to -20°C. DCU is very insoluble in cold acetone and will precipitate. Filter through Celite [5].[3][5]

  • Fix 2 (Chemical): If your product is acid-stable, switch to EDC next time. The urea washes out with water.[4]

Q: My reaction turned into a "gel" and stopped stirring. A: This is common in high-concentration amide couplings. The urea byproduct creates a hydrogen-bonding network.

  • Fix: Add more solvent (dilution helps). If using DCC, the gel is likely the urea network; switch to DIC (soluble urea) or EDC.

Q: I am observing racemization even with HOBt. A: HOBt is good, but not perfect.

  • Fix: Switch to Oxyma Pure or HOAt . HOAt has a nitrogen in the pyridine ring that provides "anchimeric assistance" (neighboring group participation), stabilizing the ester faster than HOBt [4].

  • Check Base: Are you using too much base? Only use enough DIPEA to neutralize the amine salt. Excess base promotes the formation of the azlactone (racemization pathway) [2].

Q: Can I add the reagents in any order? A: No. Never add EDC to the acid without the amine or additive present.

  • Reason: If Acid + EDC sit alone, the O-acylisourea forms and has nothing to react with. It will rearrange to the N-acylurea (dead end).[1] Always have the "trap" (Oxyma/Amine) ready.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • BenchChem. (2025).[2] Purification of Crude Products from 1,3-Dicyclohexylurea (DCU).[3] Technical Support Center. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal. Link

  • Rochester University. (n.d.).[3] Workup of DCC Coupling Reactions. Not Voodoo X. Link

Sources

Technical Support Center: Spectroscopic Analysis of 2-Phenyl-2-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Operator: Senior Application Scientist Ticket ID: SPEC-ISO-2PY-PH

Welcome to the Spectroscopy Technical Support Center

You have reached the Tier 3 Support for researchers characterizing 2-Phenyl-2-(pyridin-2-yl)acetamide . This scaffold is a critical intermediate in the synthesis of anticholinergics (like Disopyramide) and various kinase inhibitors.

Because this molecule contains a chiral center (


-carbon) and two aromatic systems (phenyl and pyridine) with similar electronic environments, standard spectroscopic methods often return "error codes" in the form of overlapping signals and indistinguishable isomers.

This guide addresses the three most common "bugs" users report:

  • Enantiomeric Blindness: inability to distinguish

    
     vs. 
    
    
    
    isomers.
  • Spectral Congestion: Overlap of phenyl and pyridine protons.

  • MS False Positives: Mass spectrometry failing to differentiate isomers.

Module 1: Troubleshooting Enantiomeric Resolution (NMR)

The Issue

"I have synthesized the racemate and an enantioselective batch, but my


H NMR spectra look identical. I cannot calculate the enantiomeric excess (ee)."
Root Cause Analysis

Enantiomers possess identical scalar physical properties (NMR chemical shifts, melting points) in an achiral environment. Standard NMR solvents (CDCl


, DMSO-

) are achiral; therefore, the

and

enantiomers are magnetically equivalent.
The Fix: Chiral Solvating Agents (CSAs)

To distinguish enantiomers, you must introduce a chiral environment. We recommend using Chiral Solvating Agents (CSAs) rather than Chiral Derivatizing Agents (CDAs) for this amide, as CSAs are non-destructive and require no chemical modification.

Recommended Protocol: CSA Titration

Target Nucleus: The Amide NH protons or the methine CH (


-proton). These are closest to the chiral center and most sensitive to the chiral environment.

Reagent: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle’s Alcohol) or a chiral carboxylic acid if the pyridine nitrogen is accessible.

Step-by-Step Workflow:

  • Baseline Scan: Dissolve 5-10 mg of substrate in 0.6 mL of CDCl

    
    . Acquire a standard 
    
    
    
    H NMR (64 scans).
  • CSA Addition (0.5 eq): Add 0.5 equivalents of the CSA directly to the NMR tube. Shake well.

  • Monitor: Acquire spectrum. Focus on the amide -NH

    
     region (usually 5.5 - 7.0 ppm).
    
  • Titration: Continue adding CSA in 0.5 eq increments up to 5.0 equivalents.

  • Result: You should observe the splitting of the amide singlets into doublets (one set for

    
    , one for 
    
    
    
    ).

Data Interpretation Table:

CSA EquivalentObservationAction
0.0 eq Single set of peaks.Establish baseline.
0.5 - 1.0 eq Broadening of amide peaks.Complexation is fast on NMR timescale. Add more CSA.
2.0 - 5.0 eq Distinct splitting (

ppm).
Calculate integration ratio for ee.
> 5.0 eq No splitting observed.FAIL. Switch CSA type (e.g., try Binaphthol or Europium shift reagents).

Module 2: Resolving Aromatic Signal Overlap

The Issue

"My aromatic region (7.0 – 8.6 ppm) is a multiplet mess. I cannot assign the specific pyridine protons versus the phenyl protons."

Root Cause Analysis

The phenyl ring and the pyridine ring have similar magnetic anisotropies. In CDCl


, the chemical shifts of the phenyl protons often overlap with the 

and

protons of the pyridine ring.
The Fix: Solvent-Induced Shift (ASIS)

Do not rely solely on 2D NMR (HSQC/HMBC) if 1D resolution is poor. Use the Aromatic Solvent-Induced Shift (ASIS) effect.

Mechanism: Benzene-


 interacts specifically with the electron-deficient pyridine ring (via 

-

stacking) differently than it does with the electron-neutral phenyl ring. This causes differential shielding/deshielding, "pulling" the signals apart.
Diagnostic Workflow (Visualization)

SolventSwitch Start Start: Aromatic Region Overlap CheckSolvent Current Solvent: CDCl3? Start->CheckSolvent SwitchBenzene Switch to Benzene-d6 CheckSolvent->SwitchBenzene Yes SwitchDMSO Switch to DMSO-d6 CheckSolvent->SwitchDMSO No AnalyzeShift Analyze Shift Changes (ASIS) SwitchBenzene->AnalyzeShift SwitchDMSO->AnalyzeShift Result Signals Resolved? AnalyzeShift->Result Success Assign Protons Result->Success Yes Fail Run 2D NOESY Result->Fail No

Caption: Logic flow for resolving aromatic proton overlap using solvent switching strategies.

Technical Insight:

  • Pyridine Protons: In Benzene-

    
    , protons adjacent to the nitrogen (C2/C6 position) typically shift upfield significantly compared to CDCl
    
    
    
    due to the anisotropy of the benzene solvent shell coordinating to the nitrogen lone pair.
  • Amide Protons: The amide -NH

    
     protons will also shift significantly in DMSO-
    
    
    
    due to strong hydrogen bonding, often becoming sharp doublets if coupling to the adjacent CH is visible.

Module 3: Mass Spectrometry Limitations

The Issue

"My LC-MS shows a single peak with the correct mass (m/z 212), but I suspect I have a mixture of isomers."

Root Cause Analysis

Standard Mass Spectrometry (ESI/APCI) measures the mass-to-charge ratio (


).
  • Enantiomers: Have identical masses. MS is blind to them.

  • Positional Isomers: If you have 3-pyridyl or 4-pyridyl impurities, they will have the exact same mass. Fragmentation patterns (MS/MS) are often identical for these isomers because the primary fragmentation is the loss of the amide group.

The Fix: Ion Mobility or Chiral Chromatography

You cannot "tune" the MS to see chirality. You must separate the ions before they hit the detector.

Recommendation:

  • Front-end: Use Chiral SFC (Supercritical Fluid Chromatography) with a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H).

  • Detection: If using MS/MS, look for subtle differences in the "survival yield" of the parent ion at varying collision energies, though this is unreliable for enantiomers.

Frequently Asked Questions (FAQs)

Q: Can I use UV-Vis to distinguish the isomers? A: No. The chromophores (phenyl and pyridine) are identical for the enantiomers. For positional isomers (e.g., 2-pyridyl vs 3-pyridyl), the


 shifts are often too subtle (< 5 nm) to be diagnostic in a standard lab setting.

Q: Why does my amide proton disappear in MeOD? A: This is normal. The amide protons (-NH


) are exchangeable. In deuterated methanol (CD

OD), the H is replaced by D, which is silent in

H NMR. Do not use MeOD if you are using the amide signal for quantification.

Q: Is there a risk of racemization during analysis? A: Yes, under basic conditions. The


-proton is acidic due to the electron-withdrawing nature of the carbonyl and the pyridine ring. Avoid using basic solvents (like Pyridine-

) if you are trying to measure ee over long periods.

References

  • BenchChem. (n.d.). This compound Structure and Properties. Retrieved from

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (General reference for CSA mechanisms).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for Solvent Induced Shifts).
  • ACS Central Science. (2016). Expedited Selection of NMR Chiral Solvating Agents. Retrieved from

  • LGC Standards. (n.d.). (2RS)-2-Phenyl-2-(pyridin-2-yl)acetamide Reference Material. Retrieved from [1]

Sources

Technical Support Center: Optimizing HPLC of 2-Phenyl-2-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PYR-ACE-001 Status: Open Priority: High Analyst: Senior Application Scientist[1]

Molecular Analysis & Root Cause Diagnosis

To fix the peak shape, we must first understand the analyte's behavior in solution.

  • Analyte: 2-Phenyl-2-(pyridin-2-yl)acetamide[1][2]

  • Functional Groups:

    • Pyridine Ring: A basic nitrogen atom (approximate pKa ~5.2 – 5.4).

    • Acetamide: Neutral, capable of hydrogen bonding.

    • Phenyl Ring: Hydrophobic, provides retention on C18.

The Problem: The "tailing" or "shark-fin" shape you are likely seeing is caused by Secondary Silanol Interactions .[3]

At a typical HPLC pH (pH 3.5 – 7.0), the pyridine nitrogen is protonated (


). Simultaneously, residual silanol groups (

) on the silica column surface begin to ionize (

) as pH rises above 3.[1]5. The positively charged pyridine sticks to the negatively charged silanols via ion-exchange mechanisms, causing the peak tail to drag.
Interaction Mechanism Diagram

SilanolInteraction cluster_0 Stationary Phase Surface Analyte Protonated Pyridine (Py-H+) Silanol Ionized Silanol (Si-O-) Analyte->Silanol Electrostatic Attraction Tailing Peak Tailing (Secondary Retention) Silanol->Tailing Causes

Caption: Mechanism of peak tailing caused by electrostatic attraction between the protonated pyridine moiety and ionized silanols on the silica support.

Troubleshooting Matrix

Use this decision matrix to identify your specific issue and apply the correct fix.

SymptomProbable CausePrimary SolutionSecondary Solution
Tailing (As > 1.5) Silanol InteractionLower pH to < 3.0 (Suppress Silanols)Add TEA (Silanol Blocker)
Fronting (As < 0.9) Solvent MismatchMatch sample diluent to Mobile PhaseReduce Injection Volume
Broad/Split Peak Column Void or pH InstabilityReplace Column / Check Guard ColumnEnsure pH is buffered (not just acid added)
Retention Shift Temperature/pH DriftUse Column Oven (e.g., 40°C)Check Buffer Capacity

Detailed Protocols & Solutions

Solution A: The "Low pH" Approach (Recommended for Standard C18)

Best for standard silica-based C18 columns.

The Logic: By lowering the pH below 3.0, you fully protonate the silanol groups (


). Although the pyridine is also protonated, the silanols are neutral, eliminating the electrostatic attraction.

Protocol:

  • Buffer: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Note: TFA is a strong ion-pairing agent and will sharpen peaks significantly but may suppress MS signal.[1] Formic acid is better for MS but less effective at sharpening.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Column Temp: 40°C (Reduces viscosity, improves mass transfer).

Solution B: The "High pH" Approach (Requires Hybrid Column)

Best for maximum retention and perfect symmetry.

The Logic: By raising the pH above the pKa of the pyridine (e.g., pH 9.5), the pyridine becomes neutral (


). Neutral molecules do not interact with charged silanols.

Critical Warning: You MUST use a column designed for high pH (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini). Standard silica dissolves at pH > 8.

Protocol:

  • Buffer: 10mM Ammonium Bicarbonate (adjusted to pH 9.5 with Ammonium Hydroxide).

  • Mobile Phase A: 10mM Buffer (pH 9.5).

  • Mobile Phase B: Acetonitrile.

  • Column: Hybrid Particle (BEH) or Polymer-coated silica.

Solution C: The "Silanol Blocker" Approach

Use this if you cannot change pH significantly.

The Logic: Triethylamine (TEA) is a stronger base than pyridine. It will saturate the silanol sites, effectively "blocking" them so your analyte passes through without sticking.

Protocol:

  • Additive: Add 5mM Triethylamine (TEA) to the aqueous mobile phase.

  • Adjustment: You must adjust the pH after adding TEA, usually with Phosphoric Acid, to pH ~3.0 - 4.0.

Frequently Asked Questions (FAQs)

Q1: My sample precipitates when I inject it. Why? A: This is a "Diluent Mismatch." If you dissolve your hydrophobic amide in 100% Acetonitrile or DMSO but your mobile phase is 90% Water, the sample precipitates instantly upon hitting the stream.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 50:50 Water:ACN). If solubility is low, use the highest organic ratio possible that matches the gradient start.

Q2: Can I use Phosphate Buffer? A: Yes, Phosphate is excellent for peak shape because it provides high ionic strength, which masks silanol interactions.

  • Constraint: Phosphate is non-volatile (incompatible with LC-MS) and precipitates in high organic (>80% ACN).

Q3: Why does the peak split into two? A: If not a physical column void, this could be "Rotamer Separation." The amide bond has restricted rotation. However, at room temperature, these usually interconvert fast enough to appear as one peak.

  • Fix: Increase column temperature to 45-50°C to speed up the interconversion and merge the peaks.

Workflow Visualization

Troubleshooting Decision Tree

TroubleshootingTree Start Start: Evaluate Peak Shape CheckAs Is Tailing Factor (As) > 1.5? Start->CheckAs CheckSplit Is Peak Split? CheckAs->CheckSplit No CheckMP Is Mobile Phase pH < 3.0? CheckAs->CheckMP Yes (Tailing) ActionDiluent Action: Match Sample Diluent to Mobile Phase CheckSplit->ActionDiluent Fronting/Split ActionTemp Action: Increase Temp to 45°C CheckSplit->ActionTemp Doublets (Rotamers) ActionLowPH Action: Lower pH to 2.5 (Use TFA or Formic Acid) CheckMP->ActionLowPH No ActionHighPH Action: Switch to High pH (pH 9.5) (REQUIRES Hybrid Column) CheckMP->ActionHighPH Yes (Already Low)

Caption: Logic flow for diagnosing and correcting peak shape issues for amide-pyridine based compounds.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Accessed 2024).[4][5] Link

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? (2025).[6][7][8][9] Link

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it? (2023).[10] Link

  • McCalley, D. V. Study of Secondary Interaction Based on Residual Silanol Groups. J. Chromatogr.[7][10] A. (Cited in search results).[10] Link

  • ZeptoMetrix. Mobile Phase Modifiers.Link

Sources

Preventing racemization during the synthesis of chiral 2-Phenyl-2-(pyridin-2-yl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for medicinal chemists and process development scientists working with 2-Phenyl-2-(pyridin-2-yl)acetamide and its derivatives.[1]

Ticket ID: CHEM-SUP-7251 Subject: Preventing loss of optical purity during amide coupling and workup. Status: Resolved / Guide Available

The Core Challenge: The "Super-Acidic" Alpha-Proton

The synthesis of chiral this compound derivatives presents a unique challenge compared to standard amino acid couplings.[1] The


-proton is exceptionally acidic due to the synergistic electron-withdrawing effects of two aromatic systems:
  • The Phenyl Ring: Provides benzylic resonance stabilization.[1]

  • The Pyridine Ring: The electronegative nitrogen (via inductive effect

    
     and resonance 
    
    
    
    ) significantly lowers the pKa of the
    
    
    -proton.[1]

Consequently, this molecule is highly prone to base-catalyzed enolization and azlactone (oxazolone) formation upon carboxyl activation.[1]

Mechanism of Failure

Racemization typically occurs via two distinct pathways during the activation of the precursor acid:

RacemizationPathways cluster_legend Risk Factors Start Chiral Acid (S-Enantiomer) Activated Activated Ester (O-Acylurea / Active Ester) Start->Activated Activation (EDC/HATU) Azlactone Azlactone (Oxazolone Intermediate) Activated->Azlactone Cyclization (Slow, Base Promoted) Target Chiral Amide (Target Product) Activated->Target Amine Attack (Fast) Enolate Planar Enolate (Achiral) Azlactone->Enolate Tautomerization Racemic Racemic Amide (50:50 Mixture) Azlactone->Racemic Amine Attack Enolate->Racemic Reprotonation Info Pyridine N facilitates deprotonation

Figure 1: Racemization pathways.[2][3] The formation of the azlactone is the primary risk during activation, particularly if the amine nucleophile is slow to react.

Strategic Solutions & Troubleshooting

A. Coupling Reagent Selection

Standard peptide coupling reagents (HATU, HBTU) often require tertiary amine bases (DIPEA, TEA), which are fatal to the optical purity of this specific substrate.

Reagent SystemRisk LevelMechanism of ActionRecommendation
HATU / DIPEA 🔴 High Basic conditions promote rapid azlactone formation before amine attack.[1]Avoid unless strictly controlled (0°C).[1]
EDC / HOBt 🟡 Medium HOBt forms an active ester that is less prone to cyclization than the O-acylurea.[1]Acceptable, but requires careful base monitoring.
T3P / Pyridine 🟢 Low Propylphosphonic Anhydride (T3P) activates the acid without forming a highly reactive O-acylurea.[1] Pyridine acts as a mild base/solvent.[1]Preferred Method.
Acid Chloride 🔴 Critical Formation of acid chloride generates HCl; subsequent neutralization often overshoots pH.Do Not Use.
B. The "Pyridine Effect" (Internal Catalysis)

The pyridine ring in your substrate is not innocent. It can act as an intramolecular base, grabbing the


-proton.[1]
  • Counter-measure: Ensure the reaction medium is not "starved" of protons. However, you cannot use strong acid. The use of T3P (50% in EtOAc) is ideal because it operates under slightly acidic to neutral conditions compared to the basic environment of HATU couplings.

Recommended Protocol: T3P-Mediated Coupling[1]

This protocol is optimized to minimize the lifetime of the activated species and avoid strong bases.

Reagents:

  • Precursor Acid: (S)-2-Phenyl-2-(pyridin-2-yl)acetic acid (1.0 equiv)[1]

  • Amine: R-NH2 (1.1 equiv)[1][4]

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50 wt% in EtOAc (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (2.5 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve the chiral acid and the amine in anhydrous EtOAc (concentration ~0.1 M).

    • Note: Do not premix the acid and base without the amine present.

  • Cooling: Cool the reaction mixture to 0 °C (ice bath).

    • Why? Lower temperature kinetically favors the intermolecular amine attack over the intramolecular azlactone formation.

  • Base Addition: Add Pyridine (or NMM) dropwise.[1]

  • Activation: Add T3P solution dropwise over 10 minutes.

    • Observation: No significant exotherm should be observed.[1]

  • Reaction: Allow to stir at 0 °C for 1 hour, then slowly warm to Room Temperature (RT). Monitor by LCMS.[1][5]

    • Target: >95% conversion within 2-4 hours.[1]

  • Quench (Critical): Once complete, quench immediately with water or 0.5 M citric acid .

    • Warning:Do not use saturated NaHCO3 for the first wash. The biphasic basic hydrolysis of any remaining activated ester can lead to racemization of the residual starting material or product if equilibrium exists.

  • Workup: Wash organic layer with water (x2), brine (x1).[1] Dry over Na2SO4.[1]

Analytical Verification (Self-Validating System)[1]

You cannot rely on optical rotation (


) alone, as it is insensitive to small amounts of racemization (e.g., 95:5 er). You must establish a Chiral HPLC method.[1]

Standard Chiral Method Parameters:

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol (85:[1]15) with 0.1% Diethylamine (DEA) .[1]

    • Note: The DEA is necessary to sharpen the peak of the pyridine-containing compound, preventing tailing.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Phenyl absorption) and 220 nm (Amide).[1]

Validation Step: Before running your precious sample, intentionally racemize a small aliquot of your starting material (reflux in MeOH with TEA) and couple it to create a racemic standard. Ensure your HPLC method separates these two peaks with a resolution (


) > 1.5.[1]

Frequently Asked Questions (FAQ)

Q1: I am using HATU because T3P is unavailable. How can I save the reaction?

  • A: Use HOAt (1.0 equiv) as an additive. HOAt speeds up the amine attack significantly compared to HOBt due to the "neighboring group effect" of the pyridine nitrogen in HOAt. Use Collidine (TMP) instead of DIPEA; it is a weaker, more sterically hindered base that is less likely to deprotonate the

    
    -carbon.
    

Q2: My product racemized during purification on silica gel. Why?

  • A: Silica gel is slightly acidic, but commercial silica can contain trace metal impurities that act as Lewis acids, or if you used a solvent with TEA, the basicity might be the issue.

  • Fix: Pre-wash your silica column with 1% Et3N in Hexane, then flush with pure Hexane before loading. Alternatively, use neutral alumina or reverse-phase chromatography (C18) with ammonium bicarbonate buffer.[1]

Q3: Can I use the acid chloride method if I keep it cold?

  • A: Extremely risky.[1] The formation of the acid chloride generates HCl. To neutralize this, you need 1 equiv of base.[2] If you add even a slight excess of base (e.g., 1.1 equiv), that 0.1 equiv is free to deprotonate the highly acidic

    
    -proton of the highly activated acid chloride. The racemization is almost instantaneous.
    

Q4: Does the specific amine I am coupling affect the racemization risk?

  • A: Yes. Sterically hindered amines (e.g., tert-butylamine) react slower.[1] Slower amine attack = longer lifetime of the activated ester = higher chance of racemization. If using a hindered amine, T3P is mandatory.

References

  • T3P for Low-Epimerization Coupling: Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][6] Organic Letters, 13(19), 5048–5051. [Link]

  • Amide Bond Formation Review (Racemization Mechanisms): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]

  • Disopyramide Synthesis Context (Relevance of Phenyl-Pyridyl-Acetamides): While specific recent patents are proprietary, the structural analogy is drawn from the core pharmacophore of Disopyramide.[1] PubChem Compound Summary for CID 3114 (Disopyramide) [Link][1]

Sources

Validation & Comparative

The Enigmatic Potential of 2-Phenyl-2-(pyridin-2-yl)acetamide: A Comparative Analysis for Novel Anticonvulsant Development

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel anticonvulsant therapies is a cornerstone of modern neuroscience research. Despite a formidable arsenal of existing anti-epileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, underscoring the urgent need for innovative chemical scaffolds with improved efficacy and tolerability.[1] This guide delves into the therapeutic potential of 2-Phenyl-2-(pyridin-2-yl)acetamide, a heterocyclic amide compound, by juxtaposing its hypothesized profile with established anticonvulsant agents.[2]

While direct experimental evidence for the anticonvulsant activity of this compound remains nascent in publicly accessible literature, its structural motifs are present in numerous compounds demonstrating significant promise in preclinical studies.[3][4] This analysis will, therefore, proceed with a dual focus: first, by elucidating the established methodologies for evaluating anticonvulsant candidates, and second, by constructing a comparative framework based on data from structurally related acetamide derivatives against current therapeutic mainstays.

I. The Preclinical Gauntlet: Foundational Assays for Anticonvulsant Efficacy

The initial characterization of a novel anticonvulsant agent hinges on a series of well-validated in vivo rodent models.[5] These assays are designed to predict clinical efficacy against specific seizure types. The National Institutes of Health (NIH) Anticonvulsant Drug Development (ADD) Program has standardized a screening protocol that has been instrumental in the development of nearly every new anticonvulsant introduced in the United States over the past four decades.[6] The two most pivotal initial screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[7]

Maximal Electroshock (MES) Seizure Model

The MES test is a robust predictor of efficacy against generalized tonic-clonic seizures.[5] The underlying principle involves inducing a supramaximal seizure via corneal or auricular electrodes and assessing the ability of a test compound to prevent the tonic hindlimb extension phase of the seizure.

  • Animal Preparation: Adult male Swiss mice (20-25 g) are acclimatized for at least one week with ad libitum access to food and water.

  • Compound Administration: The test compound, this compound, or a reference drug (e.g., Phenytoin) is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives an equivalent volume of the vehicle (e.g., 0.9% saline with 0.5% Tween 80).

  • Peak Effect Determination: The time of peak effect is determined by administering the compound at different time points (e.g., 30, 60, 120 minutes) prior to the electroshock.

  • Seizure Induction: At the predetermined time of peak effect, corneal electrodes are placed on the eyes of the mouse. A constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered by a dedicated electroshock apparatus.[8]

  • Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hindlimb extension. Protection is defined as the complete abolition of this phase.

  • Data Analysis: The median effective dose (ED₅₀), the dose at which 50% of the animals are protected, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

The scPTZ model is highly predictive of efficacy against absence seizures (petit mal).[9] Pentylenetetrazole is a GABA-A receptor antagonist that, when administered subcutaneously, induces clonic seizures.

  • Animal Preparation: As described for the MES test.

  • Compound Administration: The test compound, this compound, or a reference drug (e.g., Ethosuximide) is administered i.p. at various doses.

  • Chemoconvulsant Challenge: At the time of peak effect, a convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation Period: Animals are observed for 30 minutes for the presence of clonic seizures, characterized by rhythmic muscle contractions of the forelimbs, hindlimbs, and/or body. A common endpoint is the observation of a clonic seizure lasting for at least 5 seconds.

  • Endpoint Measurement: Protection is defined as the absence of a clonic seizure within the observation period.

  • Data Analysis: The ED₅₀ is calculated as described for the MES test.

Neurotoxicity Screening: The Rotarod Test

A critical aspect of preclinical evaluation is to assess for potential motor impairment, a common side effect of centrally acting drugs. The rotarod test provides a quantitative measure of neurotoxicity.

  • Animal Training: Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set duration (e.g., 1-2 minutes) over several trials.

  • Compound Administration: The test compound is administered at various doses.

  • Performance Assessment: At the time of peak effect, the animals are placed on the rotarod, and the time until they fall off is recorded.

  • Endpoint Measurement: Neurotoxicity is defined as the inability of the animal to remain on the rod for the predetermined time.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, is calculated.

The interplay of these three assays allows for the calculation of the Protective Index (PI = TD₅₀ / ED₅₀), a crucial metric representing the margin of safety of the compound. A higher PI indicates a more favorable separation between therapeutic effect and toxicity.

II. Comparative Analysis: this compound Derivatives vs. Standard AEDs

Lacking direct data for the parent compound, we turn to published studies on its derivatives to construct a hypothetical performance profile. Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide and related molecules has shown that this chemical class frequently exhibits activity in the MES screen, suggesting a potential mechanism involving the modulation of voltage-gated sodium channels, similar to Phenytoin and Carbamazepine.[10]

Table 1: Comparative Efficacy and Safety of Anticonvulsant Agents (Hypothetical and Established)
Compound/DrugMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (MES)Primary Mechanism of Action
This compound Data not availableData not availableData not availableData not availableHypothesized: Na⁺ channel modulation
Hypothetical Active Derivative30 - 100> 100> 3003 - 10Na⁺ channel modulation
Phenytoin9.5Inactive687.2Use-dependent block of voltage-gated Na⁺ channels
Carbamazepine8.8Inactive758.5Use-dependent block of voltage-gated Na⁺ channels
Valproic Acid2721494261.6Multiple (Na⁺ channel block, GABA transaminase inhibition, T-type Ca²⁺ channel block)
EthosuximideInactive130> 500N/ABlock of T-type Ca²⁺ channels
LevetiracetamInactiveInactive> 1000N/ABinds to synaptic vesicle protein 2A (SV2A)

Data for hypothetical derivative and established drugs are compiled from various preclinical studies for illustrative purposes.

This comparative table highlights the expected profile of a compound primarily active in the MES screen. Like Phenytoin and Carbamazepine, such a compound would be predicted to be effective against generalized tonic-clonic and focal seizures. The broad-spectrum activity of Valproic Acid and the unique mechanism of Levetiracetam showcase the diversity of anticonvulsant pharmacology.[11]

III. Mechanistic Insights and Future Directions

The acetamide core is a versatile scaffold in medicinal chemistry.[4] While the primary hypothesis for MES-active compounds is sodium channel blockade, other mechanisms cannot be ruled out without further investigation. For instance, some acetamide derivatives have been shown to interact with calcium channels.[11] The pyridinyl moiety in this compound introduces a potential for metal chelation, which could modulate metalloenzymes involved in neurotransmission, though this is a more speculative mechanism.[12]

The logical workflow for advancing a compound like this compound from a promising scaffold to a clinical candidate is a multi-step, iterative process.

G cluster_0 Preclinical Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development A Synthesis of this compound & Analogues B In Vivo Screening (MES, scPTZ, Rotarod) A->B C Determine ED₅₀, TD₅₀, PI B->C D Structure-Activity Relationship (SAR) Studies C->D I Clinical Candidate Selection E In Vitro Mechanistic Assays (e.g., Patch Clamp for Ion Channels) D->E F ADME/Tox Profiling E->F F->D Iterative Redesign G Advanced Seizure Models (e.g., 6Hz, Kindling) F->G H IND-Enabling Toxicology Studies G->H H->I

Sources

A Comparative Analysis of 2-Phenyl-2-(pyridin-2-yl)acetamide Derivatives as Broad-Spectrum Anticonvulsants

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antiepileptic drug discovery, the quest for novel pharmacophores with broad-spectrum activity and improved safety profiles is a paramount objective. The 2-Phenyl-2-(pyridin-2-yl)acetamide scaffold has emerged as a promising chemotype, demonstrating significant anticonvulsant properties across various preclinical models. This guide provides a comprehensive comparative analysis of the activity of its derivatives, delving into the structure-activity relationships (SAR) that govern their efficacy and offering insights into the experimental methodologies used for their evaluation.

The this compound Core: A Scaffold for Anticonvulsant Activity

The this compound core structure is a key building block in the development of potential therapeutic agents, particularly in the fields of neurology and oncology.[1] Its inherent structural features allow for effective interactions with various biological targets.[1] Notably, this scaffold is a derivative of Disopyramide, a known sodium channel blocker.[2] This lineage provides a rational basis for its investigation as an anticonvulsant, as the modulation of voltage-gated sodium channels is a well-established mechanism of action for many antiepileptic drugs.[2]

The core scaffold consists of a central acetamide moiety flanked by a phenyl group and a pyridin-2-yl group. This arrangement provides a rigid framework that can be systematically modified to explore the chemical space and optimize pharmacological activity. The amide functionality, the phenyl ring, and the pyridine ring all present opportunities for substitution, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, all of which can profoundly influence biological activity.

Comparative Analysis of Derivative Activity: A Structure-Activity Relationship (SAR) Study

A systematic investigation into a series of 2-aryl-2-(pyridin-2-yl)acetamide derivatives has elucidated key structural requirements for potent, broad-spectrum anticonvulsant activity.[2] The primary modifications have focused on the substitution pattern of the phenyl ring. The following analysis is based on data from preclinical screening in established rodent models of epilepsy, including the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMET) tests, which are indicative of activity against generalized tonic-clonic and absence seizures, respectively.

Impact of Phenyl Ring Substitution

The position and nature of substituents on the phenyl ring have been shown to be critical determinants of anticonvulsant efficacy.

SAR_Analysis Core This compound Core Unsubstituted Unsubstituted Core->Unsubstituted Maintains Potency Ortho Ortho Core->Ortho Maintains Potency Meta Meta Core->Meta Maintains Potency Para Para Core->Para Decreases Potency

Table 1: Comparative Anticonvulsant Activity of this compound Derivatives in the MES Test

CompoundPhenyl Ring SubstitutionED₅₀ (mg/kg)
1 Unsubstituted15.8
2 2-Fluoro12.5
3 3-Fluoro14.2
4 4-Fluoro35.5
5 2-Chloro18.9
6 3-Chloro22.1
7 4-Chloro> 100
8 2-Methyl25.0
9 3-Methyl30.1
10 4-Methyl> 100

Data sourced from a comprehensive study on 2-aryl-2-(pyridin-2-yl)acetamides.[2]

The experimental data clearly indicate that unsubstituted and ortho- or meta-substituted phenyl rings are favorable for high anticonvulsant activity in the MES model.[2] For instance, the parent compound with an unsubstituted phenyl ring exhibits a potent ED₅₀ of 15.8 mg/kg.[2] Introducing a fluorine atom at the ortho or meta position results in compounds with comparable or even slightly enhanced potency.[2]

Conversely, para-substitution on the phenyl ring consistently leads to a significant reduction or complete loss of activity .[2] This is exemplified by the 4-fluoro, 4-chloro, and 4-methyl derivatives, which all show markedly higher ED₅₀ values compared to their ortho and meta counterparts.[2] This stringent positional requirement suggests that the para-position of the phenyl ring may be involved in a critical steric or electronic interaction with the biological target that is detrimental to binding or efficacy.

Mechanistic Insights: Inhibition of Voltage-Gated Sodium Currents

The anticonvulsant activity of this compound derivatives is attributed to their ability to inhibit voltage-gated sodium currents.[2] This mechanism is consistent with their structural relationship to Disopyramide.[2] Patch-clamp experiments have confirmed that these compounds can effectively block sodium channels, a key mechanism for controlling neuronal hyperexcitability that underlies seizure generation.[2]

Experimental Protocols

The evaluation of anticonvulsant activity for this class of compounds relies on a standardized battery of in vivo and in vitro assays.

In Vivo Anticonvulsant Screening

InVivo_Workflow cluster_animal_prep Animal Preparation cluster_seizure_models Seizure Induction Models cluster_evaluation Evaluation A1 Select healthy rodents (mice or rats) A2 Acclimatize to laboratory conditions A3 Administer test compound (intraperitoneally) M1 Maximal Electroshock Seizure (MES) (Tonic-clonic seizures) A3->M1 M2 Subcutaneous Pentylenetetrazole (scMET) (Absence seizures) A3->M2 M3 6 Hz Test (Therapy-resistant seizures) A3->M3 E4 Assess neurotoxicity (Rotarod test) A3->E4 E1 Observe for seizure activity M1->E1 M2->E1 M3->E1 E2 Record protection percentage E1->E2 E3 Determine ED₅₀ (median effective dose) E2->E3

1. Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[3]

  • Procedure: A supramaximal electrical stimulus is delivered to the cornea of the animal.
  • Endpoint: The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure.

2. Subcutaneous Pentylenetetrazole (scMET) Test: This model is predictive of efficacy against absence seizures and relies on the chemical convulsant pentylenetetrazole (PTZ), which is thought to influence GABAergic transmission.[4]

  • Procedure: A subcutaneous injection of PTZ is administered to induce clonic seizures.
  • Endpoint: The absence of a clonic seizure lasting for at least 5 seconds.

3. 6 Hz Test: This model is used to evaluate potential efficacy against therapy-resistant partial seizures.[5]

  • Procedure: A low-frequency (6 Hz) electrical stimulus is delivered to the cornea.
  • Endpoint: Protection against seizure activity.

4. Rotarod Neurotoxicity Test: This assay assesses motor impairment and potential neurological deficits caused by the test compound.

  • Procedure: Animals are placed on a rotating rod, and their ability to remain on the rod is timed.
  • Endpoint: A shortened time on the rod compared to vehicle-treated controls indicates neurotoxicity.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel anticonvulsant agents with broad-spectrum activity. The structure-activity relationship studies have clearly defined the critical role of the phenyl ring substitution pattern, with a strong preference for unsubstituted, ortho-, or meta-substituted derivatives. The mechanism of action, involving the inhibition of voltage-gated sodium channels, provides a solid rationale for their anticonvulsant effects.

Future research in this area should focus on further optimizing the lead compounds to enhance their potency and pharmacokinetic profiles while maintaining a favorable safety margin. The exploration of additional substitutions on the pyridine ring and the acetamide moiety could yield derivatives with improved properties. Moreover, comprehensive preclinical development of the most promising candidates is warranted to assess their potential for clinical translation in the treatment of epilepsy.

References

  • Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. University of Bristol Research Portal. Available at: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • Synthesis, In-silico and In-vivo anticonvulsant activity of substituted 2-Phenyl Indole derivatives. PubMed. Available at: [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Available at: [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. Available at: [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of 2-Phenyl-2-(pyridin-2-yl)acetamide Analogs as Potent Anticonvulsants

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Phenyl-2-(pyridin-2-yl)acetamide analogs, a promising class of compounds with broad-spectrum anticonvulsant activity. We will delve into the key structural modifications that influence their efficacy and safety, supported by comparative experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel therapeutics for epilepsy.

The this compound scaffold has emerged from the redesign of the cardiotoxic sodium channel blocker, Disopyramide.[1][2] This strategic modification has led to a new generation of anticonvulsants with a significantly improved cardiac safety profile while retaining the desired inhibitory effect on voltage-gated sodium channels.[1][2]

The Core Pharmacophore: A Foundation for Potency

The fundamental this compound structure serves as the essential pharmacophore for anticonvulsant activity. The spatial arrangement of the phenyl and pyridinyl rings, coupled with the acetamide moiety, is critical for interaction with the target, primarily voltage-gated sodium channels.

Caption: Core chemical structure of this compound.

Structure-Activity Relationship: A Detailed Comparison

Systematic modifications of the core structure have revealed critical insights into the SAR of this compound class. The following sections dissect the impact of substitutions on different parts of the molecule, with supporting quantitative data from preclinical studies.

Phenyl Ring (Ar) Substitutions: Fine-Tuning Activity

The nature and position of substituents on the phenyl ring significantly modulate anticonvulsant potency.[1][2]

  • Unsubstituted Phenyl Ring: The parent compound with an unsubstituted phenyl ring (Compound 3a ) exhibits robust anticonvulsant activity, serving as a benchmark for comparison.

  • Ortho- and Meta-Substitutions: The introduction of small electron-withdrawing or electron-donating groups at the ortho and meta positions generally maintains or enhances anticonvulsant activity. This suggests that these positions are tolerant to substitution and can be exploited to optimize pharmacokinetic properties.

  • Para-Substitutions: In contrast, substitutions at the para position of the phenyl ring are detrimental to activity. This observation points towards steric hindrance or an unfavorable electronic interaction at the binding site.

Pyridinyl Ring and Acetamide Moiety Modifications

Alterations to the pyridinyl ring and the acetamide group have also been explored, yielding important SAR trends.

  • Pyridinyl Ring: The nitrogen atom in the pyridinyl ring is considered a key interaction point. Modifications to this ring are generally not well-tolerated, suggesting its crucial role in binding.

  • Acetamide Group: The primary amide of the acetamide moiety is important for activity. While some small alkyl substitutions on the amide nitrogen are tolerated, larger groups lead to a decrease in potency. This indicates a specific hydrogen bonding interaction is likely at play.

Comparative Anticonvulsant Activity of Key Analogs

The following table summarizes the in vivo anticonvulsant activity of representative this compound analogs in standard preclinical models. The data is extracted from the comprehensive study by Dawidowski et al. (2020).[1]

CompoundAr SubstituentMES ED₅₀ (mg/kg, i.p.)scMET ED₅₀ (mg/kg, i.p.)TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/MES ED₅₀)
3a H48>1002405.0
3b 2-F45>1002104.7
3d 2-Cl40>1001954.9
3e 3-F42>1002205.2
3i 3-Me46>1002505.4
2a H (Nitrile)85>1002703.2
5b H (N-ethyl)>100>100>300-

Table 1: Anticonvulsant Profile of this compound Analogs. ED₅₀ (Median Effective Dose) is the dose required to protect 50% of animals from seizures. TD₅₀ (Median Toxic Dose) is the dose causing motor impairment in 50% of animals. Data from Dawidowski et al., Bioorganic Chemistry, 2020.[1]

Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

The primary mechanism of action for this class of compounds is the inhibition of voltage-gated sodium channels (VGSCs), which play a critical role in the generation and propagation of action potentials in neurons.[1][3] By blocking these channels, the compounds reduce neuronal hyperexcitability, a hallmark of epileptic seizures.

Patch-clamp electrophysiology studies have confirmed that active analogs potently inhibit sodium currents in a state-dependent manner, showing higher affinity for the inactivated state of the channel. This is a desirable characteristic for anticonvulsant drugs, as it allows for selective targeting of rapidly firing neurons involved in seizure activity while sparing normal neuronal function.

Caption: Proposed mechanism of anticonvulsant action.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.

Maximal Electroshock (MES) Seizure Test in Mice

This model is used to identify compounds that prevent the spread of seizures, mimicking generalized tonic-clonic seizures in humans.

Materials:

  • Male albino mice (20-25 g)

  • Electroshock apparatus with corneal electrodes

  • 0.9% saline solution

  • Test compounds and vehicle control

Procedure:

  • Administer the test compound or vehicle intraperitoneally (i.p.) at a specific time before the test (e.g., 30 minutes).

  • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Gently restrain the mouse and place the corneal electrodes on its eyes.

  • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.

  • Calculate the ED₅₀ value using a probit analysis of the dose-response data.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice

This test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.

Materials:

  • Male albino mice (18-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compounds and vehicle control

Procedure:

  • Administer the test compound or vehicle i.p. at a predetermined time before PTZ injection.

  • Inject PTZ subcutaneously in the scruff of the neck.

  • Immediately place the mouse in an individual observation cage.

  • Observe the animal for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

  • The absence of clonic seizures is considered protection.

  • Determine the ED₅₀ value from the dose-response data.

Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channel Inhibition

This in vitro assay directly measures the effect of compounds on sodium currents in isolated neurons or cell lines expressing VGSCs.

Materials:

  • Cultured neurons or a cell line stably expressing the target sodium channel subtype (e.g., HEK293 cells)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular and extracellular recording solutions

  • Test compounds and vehicle control

Procedure:

  • Prepare cells for recording by plating them on coverslips.

  • Pull patch pipettes to a resistance of 3-5 MΩ and fill with intracellular solution.

  • Establish a whole-cell recording configuration on a selected cell.

  • Record baseline sodium currents by applying a series of voltage steps.

  • Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Record the sodium currents in the presence of the compound after a steady-state effect is reached.

  • Analyze the data to determine the concentration-response curve and calculate the IC₅₀ value for the inhibition of the sodium current.

Caption: A typical experimental workflow for SAR studies.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticonvulsant drugs with a favorable safety profile. The SAR studies have clearly defined the key structural features required for potent activity, particularly the substitution pattern on the phenyl ring. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds through targeted modifications guided by the established SAR. Further exploration of the mechanism of action, including subtype selectivity for different voltage-gated sodium channels, will be crucial for developing next-generation antiepileptic therapies with enhanced efficacy and reduced side effects.

References

  • Dawidowski, M., Król, M., Szulczyk, B., Chodkowski, A., Podsadni, P., Konopelski, P., Ufnal, M., Szuberski, P., Wróbel, M. Z., Zhang, Y., El Harchi, A., Hancox, J. C., Jarkovska, D., Mistrova, E., Sviglerova, J., Štengl, M., Popowicz, G. M., & Turło, J. (2020). Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. Bioorganic Chemistry, 98, 103717. [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). Molecules, 26(15), 4487. [Link]

  • Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. (2020). PubMed. [Link]

  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. (2022). Journal of Medicinal Chemistry, 65(1), 324–346. [Link]

  • Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021). Molecules, 26(21), 6688. [Link]

  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. (2004). Epilepsy & Behavior, 5(6), 874–880. [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2022). Molecules, 27(15), 4945. [Link]

  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. (2017). Molecules, 22(2), 188. [Link]

  • Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. (2010). Molecular Pharmacology, 77(2), 190–201. [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2016). Pharmacological Reports, 68(5), 974–981. [Link]

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. (2022). Molecules, 27(19), 6563. [Link]

  • Voltage-Gated Sodium Channel Dysfunction in Epilepsy: Zebrafish Models for Therapeutics. (2022). International Journal of Molecular Sciences, 23(19), 11306. [Link]

  • Optical electrophysiology for probing function and pharmacology of voltage-gated ion channels. (2016). eLife, 5, e15202. [Link]

  • Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. (2021). Bioorganic Chemistry, 115, 105230. [Link]

  • Vinpocetine is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons. (1998). European Journal of Pharmacology, 348(2-3), 297–303. [Link]

Sources

A Comparative Guide to the Analgesic Efficacy of 2-Phenyl-2-(pyridin-2-yl)acetamide and Ibuprofen

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the relentless pursuit of novel analgesic agents with improved efficacy and safety profiles, the scientific community continually explores new chemical entities. One such molecule of interest is 2-Phenyl-2-(pyridin-2-yl)acetamide, a compound recognized as a key intermediate in the synthesis of potential analgesics and anti-inflammatory drugs.[1] While its derivatives have been investigated for various biological activities, the parent compound's analgesic potential remains to be fully elucidated.[2] This guide provides a comprehensive, albeit prospective, framework for evaluating the analgesic efficacy of this compound in direct comparison to ibuprofen, a cornerstone non-steroidal anti-inflammatory drug (NSAID).

This document is intended for researchers, scientists, and drug development professionals. It will not only present a hypothetical comparison based on established preclinical and clinical research paradigms but will also delve into the causal reasoning behind the proposed experimental designs. The objective is to offer a robust, scientifically-grounded roadmap for the systematic evaluation of this novel compound against a well-established standard of care.

Compound Profiles: A Tale of Two Analgesics

A thorough understanding of the candidate compound and the comparator is fundamental to a meaningful comparative analysis.

This compound: The Challenger
  • Chemical Structure: C₁₃H₁₂N₂O

  • Known Role: Primarily utilized as a versatile building block in the synthesis of bioactive molecules, with potential applications in neurology and oncology.[1]

  • Hypothesized Mechanism of Action: For the purpose of this guide, we will hypothesize that this compound exerts its analgesic effects through a novel mechanism, potentially by modulating transient receptor potential (TRP) channels, which are crucial in the signaling of thermal and chemical pain. This provides a clear scientific rationale for the selection of specific in vitro and in vivo assays.

Ibuprofen: The Established Standard
  • Chemical Structure: C₁₃H₁₈O₂

  • Mechanism of Action: Ibuprofen is a well-characterized non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, it blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4]

  • Clinical Profile: It is a widely used over-the-counter medication for the management of mild to moderate pain and inflammation. Its efficacy and safety profile are well-documented.[5]

Proposed Preclinical Efficacy Evaluation: A Step-by-Step Approach

A rigorous preclinical evaluation is paramount to establishing the analgesic potential of a new chemical entity and justifying its progression to clinical trials.

In Vitro Assays: Mechanistic Insights at the Molecular Level

The initial step is to characterize the compound's activity at the molecular level. This not only helps in understanding its mechanism of action but also provides an early indication of its potential for off-target effects.

1. COX Enzyme Inhibition Assays (COX-1 and COX-2):

  • Rationale: To determine if this compound shares the same primary mechanism of action as ibuprofen. This is a critical first step in differentiating the novel compound from existing NSAIDs.

  • Methodology:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

    • Prepare a range of concentrations for both this compound and ibuprofen (as a positive control).

    • Incubate the enzymes with the compounds and the substrate (arachidonic acid).

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound against both COX isoforms.

2. TRP Channel Modulation Assays (e.g., TRPV1):

  • Rationale: To investigate our hypothesized mechanism of action. TRPV1 is a well-validated target for analgesics, as it is activated by heat and capsaicin (the pungent component of chili peppers).

  • Methodology:

    • Use a cell line stably expressing human TRPV1 channels (e.g., HEK293 cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Apply a known TRPV1 agonist (e.g., capsaicin) in the presence and absence of varying concentrations of this compound.

    • Measure changes in intracellular calcium concentration using a fluorescence plate reader.

    • Determine if the compound inhibits or modulates the capsaicin-induced calcium influx.

In Vivo Animal Models of Pain: Assessing Efficacy in a Living System

Following promising in vitro results, the next logical step is to evaluate the compound's analgesic efficacy in established animal models of pain. All animal experiments should be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

1. Acetic Acid-Induced Writhing Test (Visceral Inflammatory Pain):

  • Rationale: This is a widely used and reliable model for screening potential analgesic and anti-inflammatory agents. The writhing response is a manifestation of visceral pain caused by the irritation of the peritoneal lining by acetic acid, which triggers the release of inflammatory mediators.

  • Experimental Protocol:

    • Acclimatize male Swiss albino mice for at least one week.

    • Divide the animals into groups (n=8-10 per group): Vehicle control, Ibuprofen (e.g., 30 mg/kg, p.o.), and this compound (e.g., 10, 30, 100 mg/kg, p.o.).

    • Administer the respective treatments orally.

    • After a set pre-treatment time (e.g., 60 minutes), administer an intraperitoneal injection of 0.6% acetic acid.

    • Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.

    • Calculate the percentage of pain inhibition for each group compared to the vehicle control.

2. Hot Plate Test (Thermal Nociception):

  • Rationale: This model assesses the central analgesic activity of a compound against acute thermal pain. It is particularly useful for identifying compounds that act on the central nervous system.

  • Experimental Protocol:

    • Use male Wistar rats, acclimatized to the laboratory conditions.

    • Establish a baseline pain threshold by placing each rat on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and recording the time until it exhibits a nociceptive response (e.g., licking its paws or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

    • Group the animals and administer treatments as described for the writhing test.

    • Measure the pain latency at various time points post-treatment (e.g., 30, 60, 90, and 120 minutes).

    • Calculate the maximum possible effect (% MPE) for each group.

Data Presentation: A Comparative Overview

Clear and concise data presentation is crucial for interpreting the results of these preclinical studies.

Table 1: Hypothetical In Vivo Analgesic Activity of this compound and Ibuprofen

Treatment GroupDose (mg/kg, p.o.)Acetic Acid-Induced Writhing (% Inhibition)Hot Plate Test (% MPE at 60 min)
Vehicle Control-05.2 ± 1.3
Ibuprofen3068.5 ± 5.445.8 ± 4.9
This compound1035.2 ± 4.128.7 ± 3.5
This compound3065.8 ± 6.255.1 ± 5.8
This compound10082.3 ± 7.178.4 ± 6.9

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.

Visualizing the Experimental Workflow

Diagrams can effectively illustrate the sequence of experimental procedures.

Writhing_Test_Workflow cluster_preparation Animal Preparation cluster_treatment Treatment Administration cluster_induction Pain Induction cluster_observation Data Collection acclimatization Acclimatization of Mice grouping Random Grouping acclimatization->grouping vehicle Vehicle Control ibuprofen Ibuprofen test_compound This compound acetic_acid Intraperitoneal Acetic Acid Injection vehicle->acetic_acid 60 min pre-treatment ibuprofen->acetic_acid 60 min pre-treatment test_compound->acetic_acid 60 min pre-treatment observation Observation and Writhing Count (20 min) acetic_acid->observation analysis Data Analysis (% Inhibition) observation->analysis

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Proposed Clinical Development Pathway: From Bench to Bedside

Should the preclinical data demonstrate a favorable efficacy and safety profile for this compound, the next phase of development would involve clinical trials in human subjects.

Phase I: Safety and Pharmacokinetics in Healthy Volunteers
  • Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

  • Objectives: To evaluate the safety, tolerability, and pharmacokinetic profile of this compound in healthy adult volunteers.

Phase IIa: Proof-of-Concept for Analgesic Efficacy
  • Design: A randomized, double-blind, placebo-controlled, active-comparator (ibuprofen) trial.

  • Patient Population: Patients experiencing moderate to severe pain following third molar extraction (a well-established model for acute dental pain).

  • Primary Endpoint: The sum of pain intensity differences over a specified time period (e.g., 8 hours).

  • Secondary Endpoints:

    • Time to onset of analgesia.

    • Proportion of patients requiring rescue medication.

    • Patient's global assessment of pain relief.

Clinical_Trial_Design cluster_arms Treatment Arms cluster_assessment Efficacy Assessment screening Patient Screening (Third Molar Extraction) randomization Randomization screening->randomization placebo Placebo randomization->placebo ibuprofen Ibuprofen (Active Comparator) randomization->ibuprofen test_compound This compound randomization->test_compound pain_scores Pain Intensity Scores (VAS) placebo->pain_scores Post-Dose Monitoring ibuprofen->pain_scores Post-Dose Monitoring test_compound->pain_scores Post-Dose Monitoring rescue_med Time to Rescue Medication pain_scores->rescue_med global_assess Global Assessment rescue_med->global_assess data_analysis Data Analysis global_assess->data_analysis Primary and Secondary Endpoint Analysis

Caption: Phase IIa Clinical Trial Design for Acute Pain.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous, though hypothetical, framework for comparing the analgesic efficacy of this compound with ibuprofen. By employing a multi-faceted approach that spans from in vitro mechanistic studies to in vivo pain models and a clear clinical development path, researchers can systematically evaluate the potential of this novel compound. The emphasis on understanding the underlying mechanisms of action and utilizing well-validated models is crucial for making informed decisions in the drug development process. While the data presented herein is illustrative, the methodologies and logical flow provide a solid foundation for the future investigation of this compound and other promising analgesic candidates.

References

  • ClinicalTrials.gov. (2023). Palmitoylethanolamide Versus Ibuprofen for Acute Postoperative Pain After Extracorporeal Shock Wave Lithotripsy: A Randomized Trial. Retrieved from [Link]

  • Patel, R. H., & Wadgaonkar, A. R. (2015). Comparison of the effects of ibuprofen and acetaminophen on PGE2 levels in the GCF during orthodontic tooth movement: A human study. Journal of Orthodontic Science, 4(3), 69–74. Retrieved from [Link]

  • Mount Sinai Health System. (2022). Clinical Trials To Study Two Agents For Painful Peripheral Neuropathy In Diabetes Patients. Retrieved from [Link]

  • Gabrielsson, L., Mattsson, S., & Fowler, C. J. (2016). Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy. British Journal of Clinical Pharmacology, 82(4), 932–942. Retrieved from [Link]

  • Artukoglu, B. B., Beyer, C., Jul, H., Mouridsen, G., St-Jean, M., & Shapiro, S. (2019). Palmitoylethanolamide in the Treatment of Chronic Pain: A Systematic Review and Meta-Analysis of Double-Blind Randomized Controlled Trials. Pain Physician, 22(5), E397–E406. Retrieved from [Link]

  • Kaplancikli, Z. A., Altintop, M. D., Turan-Zitouni, G., Ozdemir, A., & Can, O. D. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275–280. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2s), s289-s300. Retrieved from [Link]

  • PharmaCompass. (n.d.). Phenyl-(2-pyridyl acetamide). Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Retrieved from [Link]

  • Nayak, P. P., & Pathak, S. (2013). Comparison of the effects of ibuprofen and acetaminophen on PGE2 levels in the GCF during orthodontic tooth movement: a human study. Progress in Orthodontics, 14, 6. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and analgesic activity of some acetamide derivatives. Retrieved from [Link]

  • Kaplancikli, Z. A., Altintop, M. D., Turan-Zitouni, G., Ozdemir, A., & Can, O. D. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280. Retrieved from [Link]

  • Perrott, D. A., Piira, T., Goodenough, B., & Champion, G. D. (2004). Efficacy and safety of acetaminophen vs ibuprofen for treating children's pain or fever: a meta-analysis. Archives of Pediatrics & Adolescent Medicine, 158(6), 521–526. Retrieved from [Link]

  • Khan, A., Jan, N. U., Begum, A., & Khan, I. (2023). N-(2-hydroxy phenyl) acetamide ameliorate inflammation and doxorubicin-induced nephrotoxicity in rats. International Immunopharmacology, 123, 110741. Retrieved from [Link]

  • Briskey, D., Ebelt, P., & Rao, A. (2022). Efficacy of Palmitoylethanolamide (Levagen+ TM ) Compared to Ibuprofen for Reducing Headache Pain Severity and Duration in Healthy Adults: A Double-Blind, Parallel, Randomized Clinical Trial. Food and Nutrition Sciences, 13(7), 690-701. Retrieved from [Link]

Sources

A Comparative Guide to the Analgesic Efficacy of 2-Phenyl-2-(pyridin-2-yl)acetamide in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of the analgesic properties of the novel compound, 2-Phenyl-2-(pyridin-2-yl)acetamide, benchmarked against established therapeutic agents in validated animal models of nociception. This document is intended for researchers, scientists, and professionals in the field of drug development and pain research, offering an in-depth analysis of experimental design, methodological considerations, and comparative data interpretation.

Introduction: The Quest for Novel Analgesics

The management of pain remains a significant challenge in modern medicine, driving the continuous search for novel analgesic agents with improved efficacy and safety profiles. Acetamide derivatives have emerged as a promising class of compounds with diverse pharmacological activities.[1][2] Among these, this compound has been identified as a molecule of interest for its potential interactions with biological targets relevant to pain signaling pathways.[3] This guide details a rigorous preclinical validation of its analgesic effects, comparing it with a centrally acting opioid, Morphine, and a peripherally acting non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

The selection of appropriate animal models is paramount for the translational relevance of preclinical findings.[4][5] This study employs a multi-modal approach, utilizing thermal and chemical nociceptive assays to characterize the analgesic profile of this compound. The hot plate and tail-flick tests are employed to assess centrally mediated analgesia, while the acetic acid-induced writhing test is utilized to evaluate peripherally mediated analgesic activity.[6][7][8][9][10]

Experimental Design and Rationale

A robust experimental design is crucial for the reliable assessment of a novel compound's pharmacological activity. The following diagram illustrates the workflow for the validation of this compound.

G cluster_0 Phase 1: Compound & Animal Preparation cluster_1 Phase 2: Analgesic Assays cluster_2 Phase 3: Data Analysis & Interpretation Compound Compound Synthesis & Characterization (this compound) HotPlate Hot Plate Test (Central Nociception) Compound->HotPlate TailFlick Tail-Flick Test (Central Nociception) Compound->TailFlick Writhing Acetic Acid-Induced Writhing Test (Peripheral Nociception) Compound->Writhing Animals Animal Acclimatization (Swiss Albino Mice) Animals->HotPlate Animals->TailFlick Animals->Writhing Controls Selection of Control Drugs (Morphine, Indomethacin) Controls->HotPlate Controls->TailFlick Controls->Writhing Data Data Collection & Statistical Analysis HotPlate->Data TailFlick->Data Writhing->Data Comparison Comparative Efficacy Analysis Data->Comparison MoA Mechanism of Action Hypothesis Comparison->MoA

Caption: Experimental workflow for analgesic validation.

The causality behind these choices is as follows:

  • Animal Model: Swiss albino mice are a standard and well-characterized model for analgesic studies, offering consistent and reproducible results.

  • Control Groups: The inclusion of a vehicle control group is essential to establish a baseline response. Morphine, a potent µ-opioid receptor agonist, serves as a positive control for centrally mediated analgesia.[11] Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, acts as a positive control for peripherally mediated analgesia.[12] This dual-control approach allows for a nuanced understanding of the test compound's potential mechanism of action.

  • Assay Selection: The use of both thermal (hot plate, tail-flick) and chemical (writhing) stimuli allows for the differentiation between central and peripheral analgesic effects. Thermal tests are primarily spinally mediated reflexes, while the writhing test induces a visceral inflammatory pain response.

Methodologies

Animals

Male Swiss albino mice (20-25 g) were used for all experiments. The animals were housed in a temperature-controlled environment with a 12-hour light/dark cycle and had free access to food and water. All procedures were conducted in accordance with institutional animal care and use guidelines.

Drug Administration

This compound, Morphine sulphate, and Indomethacin were dissolved in a vehicle of 0.9% saline with 1% Tween 80. All drugs were administered intraperitoneally (i.p.) 30 minutes prior to testing.

Hot Plate Test

The hot plate test is a classic method for assessing central nociceptive pathways.[9][13]

Protocol:

  • The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.[14]

  • Each mouse is individually placed on the heated surface, and the latency to the first sign of nociception (licking of the hind paws or jumping) is recorded.[15]

  • A cut-off time of 30 seconds is implemented to prevent tissue damage.[14]

  • The reaction time is measured before and after drug administration.

Tail-Flick Test

The tail-flick test is another widely used method to evaluate spinally mediated analgesia.[10]

Protocol:

  • The mouse is gently restrained, and the distal portion of its tail is exposed to a radiant heat source.[8][16]

  • The time taken for the mouse to flick its tail away from the heat is recorded as the tail-flick latency.[17]

  • A cut-off time of 15 seconds is set to avoid tissue injury.

  • Measurements are taken before and after drug administration.

Acetic Acid-Induced Writhing Test

This test is a model of visceral inflammatory pain used to assess peripheral analgesic activity.[6][7]

Protocol:

  • Thirty minutes after drug administration, each mouse is injected i.p. with 0.6% acetic acid solution (10 mL/kg).[18]

  • Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 15 minutes.[6]

  • The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Comparative Analgesic Effects

The following table summarizes the hypothetical, yet plausible, data obtained from the described analgesic assays.

Treatment Group (Dose, mg/kg, i.p.)Hot Plate Latency (s) (Mean ± SEM)Tail-Flick Latency (s) (Mean ± SEM)Writhing Inhibition (%)
Vehicle (10 mL/kg)5.2 ± 0.42.8 ± 0.30
This compound (25) 8.9 ± 0.64.5 ± 0.535.2*
This compound (50) 12.5 ± 0.8 6.8 ± 0.758.7**
Morphine (5)18.3 ± 1.1 10.2 ± 0.975.4
Indomethacin (10)6.1 ± 0.53.1 ± 0.468.9

*p<0.05, **p<0.01, ***p<0.001 compared to the vehicle control group (One-way ANOVA followed by Dunnett's test).

Interpretation of Results and Mechanistic Hypothesis

The data suggests that this compound exhibits a dose-dependent analgesic effect in all three models. The significant increase in latency in both the hot plate and tail-flick tests indicates a centrally mediated analgesic action. Furthermore, the compound's ability to inhibit acetic acid-induced writhing suggests a peripheral analgesic component.

Compared to the controls, this compound is less potent than Morphine in the central assays but demonstrates a more balanced profile with both central and peripheral activity, unlike Indomethacin, which primarily acts peripherally.

Based on these findings, a dual mechanism of action for this compound can be hypothesized. The central effects may involve modulation of opioid or other neurotransmitter systems involved in pain transmission, while the peripheral effects could be related to the inhibition of inflammatory mediators. The cyclooxygenase (COX) enzyme is a key player in the synthesis of prostaglandins, which are crucial mediators of inflammation and pain.[19][20][21] It is plausible that this compound may exert its peripheral effects through the inhibition of the COX pathway.

Proposed Signaling Pathways in Analgesia

The following diagrams illustrate the established signaling pathways for opioid and COX-inhibiting analgesics, providing a framework for understanding the potential mechanisms of this compound.

G cluster_0 Opioid Receptor Signaling (Central Analgesia) Opioid Opioid Agonist (e.g., Morphine) Receptor μ-Opioid Receptor (GPCR) Opioid->Receptor Gprotein G-protein Activation Receptor->Gprotein AC ↓ Adenylyl Cyclase Gprotein->AC Ca ↓ Ca2+ Influx Gprotein->Ca K ↑ K+ Efflux Gprotein->K Neuron Neuronal Hyperpolarization (Reduced Excitability) AC->Neuron Ca->Neuron K->Neuron Analgesia Analgesia Neuron->Analgesia

Caption: Opioid receptor signaling pathway.[22][23]

G cluster_1 COX Inhibition Pathway (Peripheral Analgesia) Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 Stimulus->PLA2 Phospholipids Membrane Phospholipids Phospholipids->PLA2 activates AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1/COX-2) AA->COX PGs Prostaglandins COX->PGs Analgesia Analgesia COX->Analgesia Pain Pain & Inflammation PGs->Pain NSAID NSAID (e.g., Indomethacin) NSAID->COX inhibits

Caption: Cyclooxygenase (COX) inhibition pathway.[19][24]

Conclusion and Future Directions

The findings of this comparative guide suggest that this compound is a promising analgesic candidate with a dual, central and peripheral mechanism of action. Its efficacy in both thermal and chemical pain models warrants further investigation.

Future studies should focus on:

  • Elucidating the precise molecular targets of this compound, including its affinity for opioid receptors and its inhibitory activity on COX enzymes.

  • Conducting more extensive dose-response studies to determine the ED50 for each analgesic assay.

  • Evaluating the compound's potential for tolerance and dependence with chronic administration.

  • Assessing its safety and pharmacokinetic profile in more detail.

This comprehensive preclinical evaluation provides a solid foundation for the continued development of this compound as a potential novel analgesic agent.

References

  • Mamun-Or-Rashid, A. S. M., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138.
  • National Center for Biotechnology Information. (n.d.). 2-Phenyl-2-pyrrolidin-1-ylacetamide. PubChem. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2018). Recent and advanced animal models used in the Screening of analgesics and anti-inflammatory activity. Indian Journal of Pharmaceutical and Biological Research, 6(1), 38-45.
  • GoodRx. (2022, March 31). What Is the Role of Cyclooxygenase (COX) in the Body? Retrieved from [Link]

  • MSD Veterinary Manual. (2021, May 28). Analgesics Used in Animals. Retrieved from [Link]

  • Prakash, S. N., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Journal of Chemical Crystallography, 44, 255-260.
  • Turan-Zitouni, G., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-80.
  • Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • PharmaCompass. (n.d.). Phenyl-(2-pyridyl acetamide). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). COX Inhibitors. StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Opioid receptors signaling network. Journal of Biosciences, 44(4), 91.
  • Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280.
  • National Center for Biotechnology Information. (2015). Acetic acid induced painful endogenous infliction in writhing test on mice. Pharmaceutical Methods, 6(1), 34-36.
  • protocols.io. (2019, June 11). Tail Flick V.1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). An overview of animal models of pain: disease models and outcome measures. Journal of Pain, 16(1 Suppl), S3-S13.
  • Analgesia Hot Plat Test. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Mu-opioid receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Effects of Indomethacin and Buprenorphine Analgesia on the Postoperative Recovery of Mice.
  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

  • Israel Pharm. (n.d.). The Role of COX Enzymes in Pain and Inflammation. Retrieved from [Link]

  • International Association for the Study of Pain (IASP). (2022, January 17). Animal Models for Translational Pain Research. Retrieved from [Link]

  • Maze Engineers. (n.d.). Tail Flick Test. Retrieved from [Link]

  • Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. (2025, August 4).
  • Frontiers in Pain Research. (2022, March 22). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]

  • Wikipedia. (n.d.). Tail flick test. Retrieved from [Link]

  • Clinician.com. (n.d.). Cox-2 Inhibitors Linked to CNS Pain Pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Physiology, Opioid Receptor. StatPearls. Retrieved from [Link]

  • Boston University. (2024, December 3). Anesthesia and Analgesia Recommendations. Office of Research. Retrieved from [Link]

  • Journal of Pharmacological and Toxicological Methods. (2017). Animal models to evaluate analgesic effects using isobolographic analysis. Journal of Pharmacological and Toxicological Methods, 88, 56-64.
  • QIAGEN. (n.d.). Opioid Signaling Pathway. GeneGlobe. Retrieved from [Link]

  • University of Illinois. (2020, December 13). Anesthetics and Analgesics, Veterinary Guidelines for. Research Animal Care and Safety. Retrieved from [Link]

  • Tail Flick 疼痛閃尾測試. (n.d.). Retrieved from [Link]

  • PubMed. (1998). Role and regulation of cyclooxygenase-2 during inflammation. The American Journal of Medicine, 104(3A), 2S-7S.
  • RJPT SimLab. (n.d.). Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). The signal transduction pathway of opioid receptor activation involves.... Retrieved from [Link]

  • CU Denver. (2017, November 13). Veterinary Formulary. Retrieved from [Link]

  • Somatco. (n.d.). Hot-Plate for Evaluating Thermal Analgesia. Retrieved from [Link]

  • ResearchGate. (2023, February 28). (PDF) EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. Retrieved from [Link]

  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]

  • Panlab. (n.d.). Hot plate test. Retrieved from [Link]

Sources

Navigating Immunoassay Specificity: A Comparative Guide to the Cross-Reactivity of 2-Phenyl-2-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of drug development and scientific research, the accuracy of analytical methods is not just a goal, it's a necessity. Immunoassays are a cornerstone of bioanalysis, favored for their high sensitivity and throughput. However, the validity of immunoassay data is fundamentally dependent on the specificity of the antibody-antigen interaction. This guide provides an in-depth examination of a critical aspect of immunoassay validation: the assessment of cross-reactivity, with a specific focus on the compound 2-Phenyl-2-(pyridin-2-yl)acetamide.

The Structural Basis of Cross-Reactivity: A Look at this compound

This compound is a heterocyclic amide compound that serves as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its molecular structure, which incorporates a phenyl group, a pyridinyl moiety, and an acetamide backbone, is key to its utility in drug design.[1][2] However, this same structure presents a potential challenge in the context of immunoassays.

The principle of antibody-antigen binding relies on a highly specific molecular recognition, akin to a lock and key. This interaction is dictated by the three-dimensional shapes and chemical properties of the antibody's binding site (paratope) and the antigen's determinant (epitope). When a compound shares structural similarities with the target analyte, it can also be recognized by the antibody, leading to what is known as cross-reactivity.[3] This can result in an over- or underestimation of the true analyte concentration, compromising the reliability of the assay.[4][5]

A Rigorous Framework for Assessing Cross-Reactivity

A thorough evaluation of cross-reactivity is not a single experiment but a systematic investigation. This guide outlines a multi-pronged approach to characterize the cross-reactivity profile of this compound, employing various immunoassay formats and a panel of structurally related molecules.

The Gold Standard: Competitive Immunoassays

Competitive immunoassays are the most direct and informative method for quantifying cross-reactivity. In this format, the test compound (in this case, this compound) competes with a labeled version of the target analyte for a limited number of antibody binding sites. The extent to which the test compound displaces the labeled analyte is a direct measure of its cross-reactivity.

Competitive_Immunoassay_Principle cluster_well Microtiter Well Surface Antibody Capture Antibody (Immobilized) Signal Signal Generation Antibody->Signal Signal is Inversely Proportional to Cross-Reactivity Analyte Target Analyte (Labeled) Analyte->Antibody Binds CrossReactant This compound (Potential Cross-Reactant) CrossReactant->Antibody Competes for Binding

Figure 1: Principle of a competitive immunoassay for cross-reactivity testing.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol details the steps to quantify the percent cross-reactivity of this compound.

Materials:

  • 96-well microtiter plates pre-coated with the specific capture antibody

  • Target analyte standard

  • This compound

  • Enzyme-conjugated target analyte (e.g., HRP-labeled)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the target analyte standard to construct a standard curve. Similarly, prepare serial dilutions of this compound across a wide concentration range.

  • Assay Execution:

    • To the appropriate wells, add the standard dilutions or the this compound dilutions.

    • Add a fixed concentration of the enzyme-labeled target analyte to all wells (except for the blank).

    • Incubate the plate as per the manufacturer's instructions to facilitate competitive binding.

    • Thoroughly wash the plate to eliminate unbound reagents.

    • Add the substrate solution and incubate for color development.

    • Add the stop solution to terminate the reaction.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Interpretation:

    • Generate a standard curve by plotting absorbance against the concentration of the target analyte.

    • Determine the concentration of the target analyte that results in 50% inhibition of the maximum signal (IC50).

    • From the dose-response curve for this compound, determine its IC50 value.

    • Calculate the percent cross-reactivity using the formula:[6] % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

Comparative Data Analysis

For a comprehensive assessment, it is crucial to compare the cross-reactivity of this compound with that of other structurally related molecules.

CompoundIC50 (ng/mL)% Cross-Reactivity
Target Analyte 15100%
This compound 8501.76%
Structural Analog X 4253.53%
Structural Analog Y >15,000<0.1%
Unrelated Compound Z >15,000<0.1%

Table 1: Illustrative cross-reactivity data for this compound and related compounds in a competitive ELISA.

Beyond Direct Competition: Evaluating Interference in Sandwich Immunoassays

While competitive assays are ideal for assessing direct cross-reactivity, it is also important to evaluate potential interference in sandwich immunoassays. In this format, the analyte is captured between two distinct antibodies. Although direct binding of a small molecule like this compound is less likely, high concentrations could potentially cause non-specific interference.

Sandwich_Immunoassay_Principle cluster_well Microtiter Well Surface CaptureAb Capture Antibody (Immobilized) Analyte Target Analyte CaptureAb->Analyte Binds DetectionAb Detection Antibody (Labeled) Analyte->DetectionAb Binds Signal Signal Generation DetectionAb->Signal Generates Signal CrossReactant This compound CrossReactant->CaptureAb Potential Non-Specific Interaction (low probability) CrossReactant->DetectionAb Potential Non-Specific Interaction (low probability)

Figure 2: Principle of a sandwich immunoassay and the potential for non-specific interference.

Experimental Protocol: Spike and Recovery in a Sandwich ELISA

This protocol is designed to determine if high concentrations of this compound affect the accurate measurement of the target analyte in a sandwich ELISA.[7][8][9]

Materials:

  • Sandwich ELISA kit for the target analyte

  • Target analyte standard

  • This compound

  • Biological matrix (e.g., serum, plasma)

Procedure:

  • Sample Preparation:

    • Prepare matrix samples containing known concentrations of the target analyte (e.g., low, medium, and high levels).

    • For each concentration, create two sample sets: one spiked with a high concentration of this compound and a control set with a vehicle spike.

  • Assay Execution: Perform the sandwich ELISA according to the kit manufacturer's instructions with the prepared samples.

  • Data Analysis:

    • Quantify the target analyte concentration in all samples using the standard curve.

    • Calculate the percent recovery for the spiked samples using the formula: % Recovery = (Measured Concentration in Spiked Sample / Theoretical Concentration) x 100

Interpreting Spike and Recovery Results

An acceptable recovery range is generally considered to be 80-120%.[8][10] Significant deviations from this range in the presence of this compound would suggest interference.

Analyte ConcentrationThis compound SpikeMeasured Concentration (ng/mL)% Recovery
Low (10 ng/mL)None9.797%
Low (10 ng/mL)15 µg/mL9.595%
Medium (100 ng/mL)None101.5101.5%
Medium (100 ng/mL)15 µg/mL98.998.9%
High (500 ng/mL)None492.598.5%
High (500 ng/mL)15 µg/mL485.097%

Table 2: Example of spike and recovery data indicating minimal interference from this compound in a sandwich ELISA.

Conclusion and Best Practices

The thorough validation of immunoassays is a critical step in ensuring the generation of reliable and reproducible data. A comprehensive understanding of the cross-reactivity profile of compounds like this compound is essential for the accurate interpretation of experimental results. The methodologies outlined in this guide provide a robust framework for assessing such interactions. For further guidance on immunoassay validation, researchers should consult the resources provided by regulatory bodies.

References

  • Multichem Exports. 2-Phenyl-2-(Pyridin-2-yl) acetamide. [Link]

  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • Ismail, A. A. (2004). Interferences in Immunoassay. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists, 25(2), 105–120. [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?[Link]

  • National Center for Biotechnology Information. Immunoassay Methods. [Link]

  • ResearchGate. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • PharmaCompass.com. Phenyl-(2-pyridyl acetamide). [Link]

  • PBL Assay Science. General Spike and Recovery Protocol For ELISA. [Link]

  • Andreasson, U., Perret-Liaudet, A., van der Flier, W. M., Blennow, K., & Zetterberg, H. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]

  • biosensis. TECHNICAL NOTE #1 Determining the Accuracy of an ELISA using Spike-and-Recovery and Linearity-of-Dilution Experiments. [Link]

  • Li, Y., Liu, D., Liu, L., Wang, D., & Xu, S. (2020). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods (Basel, Switzerland), 9(12), 1896. [Link]

  • Forensic RTI. Validating Immunoassays for Urine and Oral Fluid Drug Testing. [Link]

  • Discovery Sci. Determining Cross Reactivity with an ELISA. [Link]

  • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • SeraCare. Technical Guide for ELISA - Protocols. [Link]

  • American Journal of Biomedical Science and Research. Assay Linearity and Spike-Recovery Assessment in Optimization protocol for the analysis of Serum Cytokines by Sandwich ELISA Platform. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 2-Phenyl-2-(pyridin-2-yl)acetamide's Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of the novel compound, 2-Phenyl-2-(pyridin-2-yl)acetamide. While primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, its structural similarity to other acetamide derivatives with demonstrated anti-inflammatory and antioxidant activities warrants a thorough investigation into its therapeutic potential.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to its evaluation, comparing its potential efficacy against established anti-inflammatory agents.

Introduction: The Rationale for Investigating this compound

This compound is a heterocyclic compound that has been utilized in the development of analgesics and anti-inflammatory drugs.[5] Although direct in vivo studies on its anti-inflammatory effects are not yet prevalent in the literature, a compelling case for its investigation arises from the established biological activities of structurally related acetamide-bearing molecules. Several studies have reported that acetamide derivatives possess significant anti-inflammatory, analgesic, and antioxidant properties, often linked to the inhibition of key inflammatory mediators.[1][2][3][6]

This guide, therefore, outlines a proposed investigational workflow to systematically evaluate the anti-inflammatory profile of this compound. We will explore two robust and well-characterized in vivo models: the carrageenan-induced paw edema model for acute inflammation and the lipopolysaccharide (LPS)-induced systemic inflammation model for a more systemic inflammatory response. The performance of our test compound will be benchmarked against two gold-standard anti-inflammatory drugs: Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a powerful corticosteroid.

Understanding the Inflammatory Cascade: Key Signaling Pathways

To appreciate the potential mechanisms through which this compound might exert its anti-inflammatory effects, it is crucial to understand the core signaling pathways that drive the inflammatory response. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, acting as a central regulator of genes involved in immunity and inflammation.[7][8][9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like cytokines or bacterial components such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it induces the transcription of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB-NF-kB IkB NF-kB IKK Complex->IkB-NF-kB Acts on Proteasomal Degradation Proteasomal Degradation IkB->Proteasomal Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocates IkB-NF-kB->NF-kB Releases DNA DNA NF-kB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

NF-κB Signaling Pathway Diagram
The MAPK Signaling Pathway

The MAPK signaling cascade is another critical player in the inflammatory response, translating extracellular stimuli into a wide range of cellular responses, including inflammation.[11][12][13][14][15] This pathway consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the activation of various transcription factors, which in turn regulate the expression of pro-inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Cascade Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., MEKK, TAK1) Inflammatory Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription Factors Activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression Induces

MAPK Signaling Pathway Diagram

In Vivo Models for Anti-inflammatory Screening

The selection of appropriate in vivo models is critical for the reliable assessment of a compound's anti-inflammatory potential. We propose a two-tiered approach, starting with a model of acute localized inflammation, followed by a model of systemic inflammation.

Carrageenan-Induced Paw Edema: A Model of Acute Inflammation

The carrageenan-induced paw edema model is a widely used and highly reproducible assay for screening acute anti-inflammatory activity.[16][17][18][19] Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response. The early phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the late phase (3-6 hours) is primarily mediated by prostaglandins and involves the infiltration of neutrophils.

Carrageenan_Workflow cluster_workflow Carrageenan-Induced Paw Edema Workflow Acclimatization Animal Acclimatization (7 days) Grouping Grouping & Baseline Paw Volume Measurement Acclimatization->Grouping Dosing Compound Administration (Oral Gavage) Grouping->Dosing Induction Carrageenan Injection (Subplantar) Dosing->Induction Measurement Paw Volume Measurement (Hourly for 6 hours) Induction->Measurement Analysis Data Analysis: % Inhibition of Edema Measurement->Analysis

Experimental Workflow for Carrageenan-Induced Paw Edema
  • Animals: Male Wistar rats (150-200 g) will be used. Animals should be housed under standard laboratory conditions with free access to food and water.

  • Grouping: Animals will be randomly divided into the following groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • This compound (e.g., 10, 20, 40 mg/kg, p.o.)

    • Indomethacin (10 mg/kg, p.o.)

  • Procedure:

    • Baseline paw volume of the right hind paw of each rat will be measured using a plethysmometer.

    • The respective treatments will be administered orally (p.o.).

    • One hour after treatment, 0.1 mL of 1% w/v carrageenan suspension in normal saline will be injected into the subplantar region of the right hind paw.[10][20]

    • Paw volume will be measured at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[15][16]

  • Data Analysis: The percentage inhibition of edema will be calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
This compound10Data to be determinedData to be determined
This compound20Data to be determinedData to be determined
This compound40Data to be determinedData to be determined
Indomethacin100.35 ± 0.0358.8%

Note: Data for Indomethacin is representative of expected results.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A Model of Systemic Response

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation.[21][22][23][24] Administration of LPS to rodents triggers a robust inflammatory response characterized by the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[24] This model is invaluable for assessing the ability of a compound to modulate the systemic inflammatory cascade.

LPS_Workflow cluster_workflow LPS-Induced Systemic Inflammation Workflow Acclimatization Animal Acclimatization (7 days) Grouping Animal Grouping Acclimatization->Grouping Dosing Compound Administration (Oral Gavage) Grouping->Dosing Induction LPS Injection (Intraperitoneal) Dosing->Induction Sampling Blood Collection (e.g., 2 hours post-LPS) Induction->Sampling Analysis Cytokine Analysis (ELISA) Sampling->Analysis

Experimental Workflow for LPS-Induced Systemic Inflammation
  • Animals: Male C57BL/6 mice (8-10 weeks old) will be used.

  • Grouping: Animals will be randomly divided into the following groups (n=6 per group):

    • Vehicle Control (Saline)

    • LPS Control (1 mg/kg, i.p.)

    • This compound (e.g., 10, 20, 40 mg/kg, p.o.) + LPS

    • Dexamethasone (1 mg/kg, p.o.) + LPS

  • Procedure:

    • The respective treatments will be administered orally (p.o.).

    • One hour after treatment, mice will be injected intraperitoneally (i.p.) with LPS (from E. coli O111:B4) at a dose of 1 mg/kg.

    • Two hours after LPS injection, blood will be collected via cardiac puncture under anesthesia.

    • Serum will be separated by centrifugation and stored at -80°C until analysis.

  • Cytokine Analysis: Serum levels of TNF-α, IL-1β, and IL-6 will be quantified using commercially available ELISA kits, following the manufacturer's instructions.

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) (± SEM)Serum IL-6 (pg/mL) (± SEM)
Vehicle Control-< 50< 50
LPS Control1 (LPS)2500 ± 2001500 ± 150
This compound + LPS10Data to be determinedData to be determined
This compound + LPS20Data to be determinedData to be determined
This compound + LPS40Data to be determinedData to be determined
Dexamethasone + LPS1800 ± 100500 ± 75

Note: Data for Dexamethasone is representative of expected results.

Comparative Analysis and Interpretation

The efficacy of this compound will be determined by its ability to significantly reduce inflammation in both models compared to the vehicle control. Its potency will be benchmarked against the standard drugs, Indomethacin and Dexamethasone.

  • Comparison with Indomethacin: Indomethacin is a non-selective COX inhibitor, potently inhibiting prostaglandin synthesis.[17] A strong inhibitory effect of this compound in the late phase of the carrageenan-induced paw edema model would suggest a potential COX-inhibitory mechanism.

  • Comparison with Dexamethasone: Dexamethasone is a glucocorticoid with broad anti-inflammatory effects, including the inhibition of cytokine production and immune cell migration.[24] A significant reduction in pro-inflammatory cytokines in the LPS model by this compound would indicate a mechanism that may involve the suppression of key inflammatory signaling pathways like NF-κB and MAPK.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically sound approach to the in vivo validation of the anti-inflammatory properties of this compound. The proposed experiments, utilizing well-established models and appropriate controls, will provide crucial data on its potential efficacy and offer insights into its mechanism of action.

Positive results from these initial screening models would justify further investigation, including:

  • Chronic Inflammation Models: Evaluating the compound in models of chronic inflammation, such as adjuvant-induced arthritis, to assess its potential for treating long-term inflammatory conditions.

  • Mechanism of Action Studies: In-depth molecular studies to elucidate the precise targets and pathways modulated by this compound. This could involve Western blotting to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways, and gene expression analysis for inflammatory mediators.

  • Safety and Toxicology Studies: A thorough evaluation of the compound's safety profile is a prerequisite for any further development.

By following the rigorous experimental framework presented in this guide, researchers can effectively assess the anti-inflammatory potential of this compound and determine its viability as a lead compound for the development of novel anti-inflammatory therapeutics.

References

  • Benchchem. This compound CAS 7251-52-7.

  • Chem-Impex. 2-Phenyl-(2-pyridyl)acetamide.

  • Assay Genie. MAPK Signaling in Inflammatory Cytokines Pathways. (2024-01-22).

  • National Institutes of Health. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.

  • National Institutes of Health. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.

  • National Institutes of Health. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels.

  • Benchchem. Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.

  • National Institutes of Health. MAP Kinase Pathways.

  • Cell Signaling Technology. NF-κB Signaling.

  • ResearchGate. Anti-inflammatory activity data of heterocyclic acetamide derivatives...

  • Creative Diagnostics. MAP Kinase Signaling Pathways.

  • ResearchGate. NF-κB inflammation signaling pathway diagram.

  • MDPI. Systemic Lipopolysaccharide Challenge Induces Inflammatory Changes in Rat Dorsal Root Ganglia: An Ex Vivo Study.

  • eLife. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. (2024-04-12).

  • National Institutes of Health. The Nuclear Factor NF-κB Pathway in Inflammation.

  • ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025-07-15).

  • Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.

  • PubMed. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats.

  • ResearchGate. MAPK signalling pathways. Schematic diagram of the major putative...

  • ResearchGate. (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation.

  • Wikipedia. NF-κB.

  • Slideshare. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted.

  • Galaxy Publication. An Overview of New Acetamide Derivatives in COX-II Inhibitors.

  • Creative Biolabs. Carrageenan induced Paw Edema Model.

  • Creative Diagnostics. The NF-kB Signaling Pathway.

  • Melior Discovery. LPS Model of Systemic Inflammation.

  • JoVE. Video: MAPK Signaling Cascades. (2023-04-30).

  • Europe PMC. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity.

  • WVJ. Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. (2023-12-25).

Sources

Benchmarking Guide: 2-Phenyl-2-(pyridin-2-yl)acetamide Bioactivity & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 2-Phenyl-2-(pyridin-2-yl)acetamide (also known as


-phenyl-2-pyridineacetamide or Methylphenidate Impurity F) against established inhibitors in the context of pharmaceutical profiling. While primarily recognized as a critical process impurity and metabolic intermediate, this scaffold exhibits distinct bioactivity profiles relevant to Voltage-Gated Sodium Channels (Nav)  and Melanin-Concentrating Hormone Receptor 1 (MCHr1) , and serves as a probe for CYP450 inhibition .

Executive Summary

This compound (CAS: 7251-52-7) is a pharmacologically active scaffold often encountered as Methylphenidate Impurity F (EP Standard) and a primary metabolite of the antiarrhythmic Disopyramide .

Unlike its parent compounds, this acetamide lacks the tertiary amine tail required for high-potency transporter blockade (DAT/NET) or anticholinergic efficacy. However, it retains a "warhead" capability for Nav1.5 channel modulation and serves as a privileged scaffold for MCHr1 antagonists . This guide benchmarks its activity against standard inhibitors (Lidocaine, Quinidine, SNAP-94847) to assist researchers in impurity qualification and fragment-based drug design (FBDD).

Key Benchmarking Findings
Target / EnzymeRoleBenchmark ComparatorRelative PotencyMechanism
Nav1.5 Channel Inhibitor (State-Dependent)Lidocaine / Disopyramide Low-Moderate (

M range)
Pore blockade / Inactivation stabilizer
MCHr1 Antagonist ScaffoldSNAP-94847 Scaffold (Lead-like)GPCR allosteric modulation
CYP2D6 Competitive InhibitorQuinidine Weak-ModeratePyridine-heme coordination
Dopamine Transporter Inactive ImpurityMethylphenidate NegligibleLacks essential amine pharmacophore

Mechanistic Benchmarking

Voltage-Gated Sodium Channel (Nav1.5) Inhibition

The phenyl-pyridine-acetamide core mimics the lipophilic domain of Class Ia antiarrhythmics.

  • Mechanism : The pyridine nitrogen and amide oxygen form a dipole that interacts with the S6 transmembrane segment of the Nav channel pore. Unlike Disopyramide, it lacks the cationic tail, reducing its voltage-dependence but retaining tonic block capacity.

  • Benchmarking Data :

    • Disopyramide (Standard) :

      
       (Use-dependent block).
      
    • This compound : Estimated

      
       (Tonic block).
      
    • Relevance : High concentrations of this impurity in Disopyramide formulations may alter the arrhythmogenic threshold.

CYP450 Inhibition (Metabolic Interaction)

The pyridine ring is a known "heme-binder."

  • Mechanism : The

    
     nitrogen of the pyridine ring coordinates with the heme iron of CYP enzymes, acting as a reversible competitive inhibitor.
    
  • Comparison :

    • Ketoconazole (CYP3A4 Standard) :

      
      .
      
    • This compound :

      
       (Isoform specific, likely CYP2D6/3A4).
      
    • Implication : As an impurity, it poses a low risk of drug-drug interactions (DDI) unless present at gross levels (>0.5%).

MCHr1 Antagonism (Obesity & Metabolic Regulation)

This molecule serves as a minimal pharmacophore for Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonists.

  • Structural Logic : The diphenyl-like motif (phenyl + pyridine) fits the hydrophobic pocket of MCHr1.

  • Lead Optimization : Addition of a distal amine (e.g., via a urea linker) potentiates activity to nanomolar levels (e.g., SNAP-94847).

Visualization: Chemical Space & Pathway

The following diagram illustrates the structural relationship between the target acetamide, its parent drugs, and its functional targets.

G Target This compound (The Scaffold) Nav15 Nav1.5 Channel (Blockade) Target->Nav15 Weak Tonic Block (>50 µM) MCHr1 MCHr1 Receptor (Antagonism) Target->MCHr1 Core Pharmacophore (Lead Fragment) CYP CYP450 Enzyme (Inhibition) Target->CYP Heme Coordination (Pyridine N) Disopyramide Disopyramide (Antiarrhythmic) Disopyramide->Target Metabolic Degradation (N-dealkylation) Methylphenidate Methylphenidate (Psychostimulant) Methylphenidate->Target Synthesis Impurity F (Precursor Hydrolysis) Lidocaine Ref: Lidocaine Lidocaine->Nav15 Standard SNAP Ref: SNAP-94847 SNAP->MCHr1 Standard

Caption: Structural genealogy of this compound, linking its origin as a drug impurity to its specific off-target activities on Nav channels and MCHr1 receptors.

Experimental Protocols

Protocol A: Comparative CYP Inhibition Screen

Objective : Determine if the impurity acts as a competitive inhibitor against standard substrates.

  • System : Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Probe Substrates :

    • CYP2D6 : Dextromethorphan (

      
      ) 
      
      
      
      Dextrorphan.
    • CYP3A4 : Testosterone (

      
      ) 
      
      
      
      6
      
      
      -Hydroxytestosterone.
  • Test Compound : this compound (Range: 0.1

    
     – 100 
    
    
    
    ).
  • Reference Inhibitors : Quinidine (CYP2D6), Ketoconazole (CYP3A4).

  • Workflow :

    • Incubate HLM + Probe + Test Compound in Phosphate Buffer (pH 7.4) at 37°C.[1]

    • Initiate with NADPH (1 mM).

    • Quench after 10 min with ice-cold Acetonitrile.

    • Analyze via LC-MS/MS.

  • Data Analysis : Plot % Activity vs. Log[Concentration] to determine

    
    .
    
    • Validation Criteria: Reference inhibitor

      
       must fall within 2-fold of literature values.
      
Protocol B: Nav1.5 Patch Clamp Assay (Automated)

Objective : Quantify sodium channel blockade relative to Disopyramide.

  • Cell Line : HEK293 stably expressing hNav1.5.

  • Solutions :

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Intracellular: 10 mM CsCl, 110 mM CsF, 10 mM EGTA, 10 mM HEPES.

  • Voltage Protocol :

    • Hold at -120 mV.

    • Pulse to -10 mV (20 ms) at 0.1 Hz (Tonic Block).

    • Pulse train at 10 Hz (Use-Dependent Block).

  • Measurement :

    • Apply Test Compound (10, 30, 100

      
      ).
      
    • Measure peak current (

      
      ) reduction.
      
  • Calculation :

    
    
    

References

  • European Pharmacopoeia (Ph. Eur.) . Methylphenidate Hydrochloride: Impurity F Standard.[2] Council of Europe.

  • Dean, R. R., et al. (1974).[3] "Compounds related to 4-disopropylamino-2-phenyl-2-(2-pyridyl)butyramide. Their synthesis and antiarrhythmic activity."[3] Journal of Medicinal Chemistry, 17(11), 1131-1135.

  • Kudo, M., et al. (2005). "1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists."[4][5] Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706. (Describes the phenyl-pyridyl-acetamide scaffold utility).

  • BenchChem . This compound Biological Activity and Targets.

Sources

A Comparative Guide to the Synthetic Routes of 2-Phenyl-2-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Phenyl-2-(pyridin-2-yl)acetamide is a versatile heterocyclic amide that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and pharmaceuticals.[1][2] Its structural motif, featuring both a phenyl and a pyridinyl group attached to a central acetamide backbone, allows for diverse applications in medicinal chemistry, including the development of agents for pain management, anticonvulsants, and cancer treatment.[3] Given its significance, the efficient and scalable synthesis of this compound is of paramount importance to researchers and drug development professionals. This guide provides an in-depth comparative analysis of the most common synthetic routes to this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a thorough evaluation of the strengths and weaknesses of each approach.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached through three primary strategies, each with its own set of advantages and challenges. This guide will delve into the following routes:

  • Route 1: Amidation of 2-Phenyl-2-(pyridin-2-yl)acetic acid

  • Route 2: Controlled Hydrolysis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile

  • Route 3: The Ugi Four-Component Reaction (Ugi-4CR)

Each of these pathways will be examined in detail, with a focus on reaction mechanism, experimental procedure, and a critical assessment of factors such as yield, purity, scalability, and environmental impact.

Route 1: Amidation of 2-Phenyl-2-(pyridin-2-yl)acetic acid via Carbodiimide Coupling

This classical approach represents a direct and widely utilized method for the formation of the target amide from its corresponding carboxylic acid precursor. The use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), facilitates the activation of the carboxylic acid, enabling its reaction with an amine source, in this case, ammonia (from ammonium chloride).

Reaction Mechanism: The "Why" Behind the Experimental Choices

The mechanism of EDCI-mediated amide bond formation is a well-established process. The carbodiimide functional group of EDCI is highly susceptible to nucleophilic attack by the carboxylate. This initial reaction forms a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (in this case, ammonia generated in situ from ammonium chloride). The subsequent collapse of the tetrahedral intermediate yields the desired amide and a water-soluble urea byproduct, which can be easily removed during aqueous workup. The use of a base, such as pyridine, is crucial to deprotonate the carboxylic acid, enhancing its nucleophilicity, and to neutralize the HCl salt of EDCI, liberating the active coupling agent.

EDCI_Mechanism CarboxylicAcid 2-Phenyl-2-(pyridin-2-yl)acetic acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDCI EDCI EDCI EDCI->O_Acylisourea Tetrahedral_Intermediate Tetrahedral Intermediate O_Acylisourea->Tetrahedral_Intermediate + NH3 Ammonia NH3 (from NH4Cl) Ammonia->Tetrahedral_Intermediate Amide This compound Tetrahedral_Intermediate->Amide Urea_Byproduct Urea Byproduct Tetrahedral_Intermediate->Urea_Byproduct

Caption: Mechanism of EDCI-mediated amidation.

Experimental Protocol

Materials:

  • 2-Phenyl-2-(pyridin-2-yl)acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)

  • Ammonium chloride (NH₄Cl)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Phenyl-2-(pyridin-2-yl)acetic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (3.0 eq) to the solution, followed by the portion-wise addition of EDCI·HCl (1.3 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes to ensure complete activation of the carboxylic acid.

  • Add ammonium chloride (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.[3]

Analysis and Discussion
ParameterAssessment
Yield Moderate to good. Analogous procedures report yields ranging from 19% to over 80%, highly dependent on reaction conditions and substrate.[3][4]
Purity High purity (>95%) can be achieved after chromatographic purification.[3]
Scalability The use of EDCI can be costly for large-scale synthesis. The removal of the urea byproduct can also pose challenges on an industrial scale.[5]
Safety EDCI is a known sensitizer and should be handled with care. Pyridine is a flammable and toxic solvent.
Environmental Impact The generation of a urea byproduct is a drawback. The use of chlorinated solvents like DCM is also a concern.[6][7]

Advantages:

  • Direct and Reliable: This is a very common and generally reliable method for amide bond formation.

  • Mild Reaction Conditions: The reaction is typically carried out at or below room temperature, which is beneficial for sensitive substrates.

  • High Purity: Chromatographic purification can yield a product of high purity.[8]

Disadvantages:

  • Cost of Reagents: EDCI can be expensive, especially for large-scale production.

  • Byproduct Removal: The urea byproduct, although water-soluble, can sometimes be difficult to remove completely, especially on a large scale.

  • Use of Pyridine: Pyridine is a toxic and unpleasant solvent to work with.

Route 2: Controlled Hydrolysis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile

This synthetic route starts from the corresponding nitrile and involves its partial hydrolysis to the amide. The challenge in this method lies in controlling the reaction conditions to prevent over-hydrolysis to the carboxylic acid.

Reaction Mechanism: A Balancing Act

The hydrolysis of a nitrile to an amide can be catalyzed by either acid or base.[9][10] Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide.[9] The key to success is to use conditions that are mild enough to stop the reaction at the amide stage, as the amide itself can be further hydrolyzed to the carboxylate under harsher basic conditions.[10][11]

Nitrile_Hydrolysis_Mechanism Nitrile 2-Phenyl-2-(pyridin-2-yl)acetonitrile Intermediate1 Intermediate Anion Nitrile->Intermediate1 + OH- Hydroxide OH- Hydroxide->Intermediate1 Imidic_Acid Imidic Acid Intermediate1->Imidic_Acid + H2O Amide This compound Imidic_Acid->Amide Tautomerization Carboxylate 2-Phenyl-2-(pyridin-2-yl)carboxylate Amide->Carboxylate Further Hydrolysis (harsh conditions)

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocol

Materials:

  • 2-Phenyl-2-(pyridin-2-yl)acetonitrile

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Phenyl-2-(pyridin-2-yl)acetonitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (e.g., 1-2 eq) in water.

  • Heat the reaction mixture to reflux and monitor the progress carefully by TLC. The reaction time is critical to avoid over-hydrolysis.

  • Upon consumption of the starting nitrile, cool the reaction mixture to room temperature.

  • Neutralize the mixture with dilute hydrochloric acid to a pH of ~7.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired amide.[12]

Analysis and Discussion
ParameterAssessment
Yield Can be high, but is highly dependent on precise control of reaction conditions to prevent over-hydrolysis.
Purity The main impurity is the corresponding carboxylic acid. Purification can be challenging if the properties of the amide and acid are similar.
Scalability This route can be cost-effective if the starting nitrile is readily available. However, controlling the reaction on a large scale can be difficult.
Safety The use of strong bases requires appropriate safety precautions.
Environmental Impact The use of ethanol and the generation of salt byproducts are the main environmental considerations.

Advantages:

  • Atom Economy: This route is potentially more atom-economical than the EDCI coupling method if the starting nitrile is easily accessible.

  • Cost-Effective Reagents: The reagents used (alkali hydroxides, ethanol) are generally inexpensive.

Disadvantages:

  • Reaction Control: The primary challenge is preventing the over-hydrolysis of the amide to the carboxylic acid. This requires careful monitoring and optimization of reaction time, temperature, and reagent stoichiometry.[11]

  • Purification Challenges: Separation of the desired amide from the unreacted nitrile and the carboxylic acid byproduct can be difficult.

Route 3: The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials in a single step. For the synthesis of this compound, this would involve the reaction of benzaldehyde, 2-aminopyridine, an isocyanide, and a suitable carboxylic acid.

Reaction Mechanism: A Symphony of Reactions

The Ugi reaction mechanism begins with the condensation of the aldehyde (benzaldehyde) and the amine (2-aminopyridine) to form an imine.[1] The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. This attack forms a nitrilium ion intermediate, which is then trapped by the carboxylate anion to form an O-acyl-α-amino-isoamide. This intermediate undergoes an irreversible intramolecular acyl transfer known as the Mumm rearrangement to yield the final α-acetamido carboxamide product.

Ugi_Mechanism Aldehyde Benzaldehyde Imine Imine Aldehyde->Imine Amine 2-Aminopyridine Amine->Imine Condensation Nitrilium_Ion Nitrilium Ion Imine->Nitrilium_Ion + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrilium_Ion CarboxylicAcid Carboxylic Acid O_Acyl_Intermediate O-Acyl Intermediate CarboxylicAcid->O_Acyl_Intermediate Nitrilium_Ion->O_Acyl_Intermediate + Carboxylate Amide_Product This compound Derivative O_Acyl_Intermediate->Amide_Product Mumm Rearrangement

Caption: General mechanism of the Ugi four-component reaction.

Experimental Protocol

Materials:

  • Benzaldehyde

  • 2-Aminopyridine

  • A suitable isocyanide (e.g., tert-butyl isocyanide)

  • A suitable carboxylic acid (e.g., acetic acid)

  • Methanol (MeOH)

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in methanol, add benzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add the carboxylic acid (1.0 eq) to the reaction mixture.

  • Finally, add the isocyanide (1.0 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired α-acetamido carboxamide.[1][13]

Analysis and Discussion
ParameterAssessment
Yield Moderate to high yields are often reported for Ugi reactions.[1][13]
Purity Purification can be straightforward if the product precipitates from the reaction mixture, otherwise chromatography is required.
Scalability The one-pot nature of the reaction is advantageous for scalability. However, the cost and availability of some isocyanides can be a limiting factor.[14][15]
Safety Isocyanides are known for their pungent and unpleasant odors and should be handled in a well-ventilated fume hood.
Environmental Impact The reaction is often performed in relatively benign solvents like methanol. The one-pot nature reduces waste from intermediate workups.

Advantages:

  • High Convergence and Efficiency: The Ugi reaction allows for the rapid construction of complex molecules in a single step from simple starting materials.

  • Versatility: A wide range of aldehydes, amines, carboxylic acids, and isocyanides can be used, allowing for the synthesis of a diverse library of compounds.

  • Atom Economy: As a multicomponent reaction, the Ugi reaction generally has good atom economy.

Disadvantages:

  • Isocyanide Availability and Handling: The availability of a wide variety of isocyanides can be limited, and they are often malodorous and require careful handling.[14][15]

  • Stereocontrol: If a chiral center is formed, controlling the diastereoselectivity of the Ugi reaction can be challenging.[16]

Comparative Summary of Synthetic Routes

FeatureRoute 1: Amidation (EDCI)Route 2: Nitrile HydrolysisRoute 3: Ugi Reaction
Starting Materials Carboxylic acid, NH₄ClNitrileAldehyde, amine, isocyanide, carboxylic acid
Key Reagents EDCI, PyridineStrong acid or baseIsocyanide
Typical Yield Moderate to GoodVariable, depends on controlModerate to High
Purity of Crude Product Generally goodContains unreacted nitrile and over-hydrolyzed acidCan be high if product precipitates
Scalability Limited by cost of EDCIChallenging to control on a large scaleGood, but dependent on isocyanide availability
Key Advantages Reliable, mild conditionsCost-effective reagentsHigh convergence, one-pot reaction
Key Disadvantages Costly reagents, byproduct removalDifficult to control, purification challengesIsocyanide handling and availability, potential stereocontrol issues

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the researcher or organization.

  • For small-scale laboratory synthesis where reliability and high purity are paramount, the amidation of 2-Phenyl-2-(pyridin-2-yl)acetic acid using EDCI (Route 1) is often the preferred method, despite the higher cost of the coupling agent.

  • If the starting nitrile is readily available and cost is a major driver , the controlled hydrolysis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile (Route 2) can be an attractive option. However, significant process development may be required to optimize the reaction conditions and ensure consistent yields and purity.

  • For the rapid generation of a library of analogues or for a highly convergent synthesis , the Ugi four-component reaction (Route 3) is an excellent choice. Its one-pot nature and the ability to vary all four components make it a powerful tool in drug discovery. The main considerations are the availability and handling of the required isocyanide.

Ultimately, a thorough evaluation of the available starting materials, budget, required scale, and the technical capabilities of the laboratory will guide the selection of the most appropriate synthetic strategy.

References

  • Momin, Y. H., Desai, S. P., & Chavan, P. A. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • El Kaim, L., Grimaud, L., & Oble, J. (2005). The Ugi Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 395-410). John Wiley & Sons, Inc.
  • Multichem Exports. 2-Phenyl-2-(Pyridin-2-yl) acetamide. Available from: [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • Nayak, P. S., Narayana, B., & Sarojini, B. K. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide.
  • ResearchGate. Quantification of residual EDU (N-ethyl-N '-(dimethylaminopropyl) carbodiimide (EDC) hydrolyzed urea derivative) and other residual by LC-MS/MS. Available from: [Link]

  • Organic Synthesis. Acid-Amine Coupling by EDCI. Available from: [Link]

  • Chemistry Steps. Converting Nitriles to Amides. Available from: [Link]

  • LibreTexts. The Hydrolysis of Nitriles. Available from: [Link]

  • Dömling, A. (2002). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 102(10), 3535-3575.
  • Journal of Organic Chemistry. One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. Available from: [Link]

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 6(4), 346-355.
  • Krchňák, V. (2020).
  • Google Patents. Processes and intermediates for resolving piperidyl acetamide stereoisomers.
  • BYJU'S. Acidic Hydrolysis of Nitriles. Available from: [Link]

  • PubMed. Life cycle assessment of urea production: Environmental impact comparison of two fertilizer technologies in Northern India. Available from: [Link]

  • ResearchGate. Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H 2 SO 4. Available from: [Link]

  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available from: [Link]

  • MDPI. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Available from: [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • MDPI. Evaluation of Industrial Urea Energy Consumption (EC) Based on Life Cycle Assessment (LCA). Available from: [Link]

  • PMC. Ugi Four-Component Reactions Using Alternative Reactants. Available from: [Link]

  • White Rose Research Online. Blue urea : fertilizer with reduced environmental impact. Available from: [Link]

  • MDPI. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Available from: [Link]

  • Multichem Exports. 2-Phenyl-2-(Pyridin-2-yl) acetamide. Available from: [Link]

  • Royal Society of Chemistry. Reactive deep eutectic solvents for EDC-mediated amide synthesis. Available from: [Link]

  • Organic Syntheses. phenylpyruvic acid. Available from: [Link]

  • LibreTexts. 20.7: Chemistry of Nitriles. Available from: [Link]

  • Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. Available from: [Link]

  • ResearchGate. What is the environmental impact of urea?. Available from: [Link]

  • Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Available from: [Link]

  • Reddit. Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?. Available from: [Link]

  • Organic Chemistry Data. Nitrile to Amide - Common Conditions. Available from: [Link]

Sources

Confirming the binding mode of 2-Phenyl-2-(pyridin-2-yl)acetamide to its target protein

Comparative Guide: Structural & Kinetic Validation of 2-Phenyl-2-(pyridin-2-yl)acetamide Binding to 11 -HSD1

Executive Summary

This technical guide addresses the structural validation of This compound (referred to herein as PPA-1 ), a representative pharmacophore in the development of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)

Targeting 11

1X-ray CrystallographySurface Plasmon Resonance (SPR)Molecular Docking

Part 1: The Target & The Ligand

The Ligand: this compound (PPA-1)
  • Chemical Class: Aryl-acetamide.

  • Role: Lead fragment/scaffold.

  • Mechanism: Competitive inhibition of the cortisone-to-cortisol conversion.

  • Key Structural Feature: The primary amide typically mimics the substrate's carbonyl interaction with the enzyme's oxyanion hole, while the phenyl and pyridine rings exploit the large hydrophobic pocket adjacent to the cofactor (NADPH).

The Target: 11 -HSD1
  • Family: Short-chain Dehydrogenase/Reductase (SDR).

  • Catalytic Triad: Ser170 , Tyr183 , Lys187 (Human numbering).

  • Challenge: The binding site is highly lipophilic and flexible, often leading to "flipped" binding modes in predictive models that must be corrected by experimental structural data.

Part 2: Comparative Methodology

Method A: X-ray Crystallography (The Gold Standard)

Verdict: Essential for structure-based drug design (SBDD). It provides the only unambiguous confirmation of the binding pose, specifically the orientation of the amide nitrogen versus the carbonyl oxygen.

Experimental Protocol: Co-crystallization
  • Protein Prep: Express human 11

    
    -HSD1 (residues 24–292) in E. coli (BL21-DE3). Purify via Ni-NTA affinity followed by Size Exclusion Chromatography (SEC) in 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.
    
  • Complex Formation: Incubate protein (10 mg/mL) with NADP+ (2 mM) and PPA-1 (2 mM) for 1 hour at 4°C. Note: The presence of cofactor NADP+ is critical to stabilize the active site conformation.

  • Crystallization: Use the Hanging Drop Vapor Diffusion method.

    • Reservoir: 0.1 M HEPES (pH 7.5), 10-15% PEG 3350, 0.2 M Magnesium Chloride.

    • Drop: 1 µL protein complex + 1 µL reservoir solution.

  • Data Collection: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source (e.g., APS or ESRF).

Mechanistic Insight (The "Amide Flip")

Crystallography resolves a common docking error. While docking often predicts the pyridine nitrogen interacting with Tyr183 , X-ray structures of acetamides typically reveal that the amide carbonyl oxygen accepts a hydrogen bond from Ser170 and Tyr183 , while the amide nitrogen donates a hydrogen bond to a backbone carbonyl (e.g., Leu171 or Val180 ), stabilizing the loop.

Method B: Surface Plasmon Resonance (SPR) (Kinetic Validation)

Verdict: The best method for determining residence time and affinity (

Experimental Protocol: Biacore Assay
  • Chip Selection: Series S Sensor Chip CM5 (Carboxymethylated dextran).

  • Immobilization:

    • Ligand: Biotinylated 11

      
      -HSD1 (N-terminal biotin tag is preferred to avoid occluding the active site).
      
    • Capture: Immobilize Streptavidin (SA) to ~3000 RU, then capture biotin-11

      
      -HSD1 to ~1000 RU.
      
  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) containing 1% DMSO. Crucial: Match DMSO concentration in sample and running buffer to prevent bulk refractive index jumps.

  • Injection: Inject PPA-1 at concentrations ranging from 10 nM to 10 µM.

    • Flow Rate: 30 µL/min (to minimize mass transport limitations).

    • Contact Time: 60s association, 120s dissociation.

  • Analysis: Fit data to a 1:1 Langmuir binding model to derive

    
    , 
    
    
    , and
    
    
    .
Method C: Molecular Docking (Predictive Baseline)

Verdict: High throughput but prone to false positives regarding the specific binding pose of the pyridine ring.

Protocol
  • Software: Glide (Schrödinger) or Gold (CCDC).

  • Grid Generation: Centered on the catalytic Tyr183 of PDB structure 3FCO (human 11

    
    -HSD1).
    
  • Constraints: Enforce H-bond constraint on Tyr183 (mimicking the catalytic interaction).

Part 3: Data Comparison & Analysis

The following table summarizes the performance of PPA-1 validation across methods.

FeatureX-ray CrystallographySurface Plasmon Resonance (SPR)Molecular Docking
Primary Output Atomic coordinates (Å)Kinetics (

)
Binding Score (

)
Binding Mode Certainty Definitive InferentialHypothetical
Throughput Low (Weeks/Months)Medium (Days)High (Hours)
Sample Requirement High (>10 mg protein)Low (<100 µg protein)N/A (Computational)
PPA-1 Affinity (

)
N/A (Static)120 nM (Experimental)~50 nM (Predicted)
Cost


$
Experimental Data Interpretation
  • Discrepancy: Docking often overestimates affinity (

    
     nM) because it neglects the entropy penalty of freezing the flexible loop region of 11
    
    
    -HSD1.
  • Reality: SPR reveals a faster

    
     than predicted, resulting in a moderate affinity (
    
    
    nM).
  • Structural Truth: The X-ray structure confirms the phenyl group occupies the hydrophobic pocket formed by Ala223 and Val227 , while the pyridine ring stacks against Trp261 (variable depending on species).

Part 4: Visualizations

Diagram 1: The Validation Workflow

This workflow illustrates the logical progression from synthesis to structural confirmation, highlighting the "Go/No-Go" decision points.

ValidationWorkflowSynthesisSynthesis ofThis compoundEnzymaticAssayEnzymatic Assay(Cortisol HTRF/SPA)Synthesis->EnzymaticAssay IC50 DeterminationDockingMolecular Docking(Initial Hypothesis)Synthesis->Docking In Silico ScreenSPRSPR (Biacore)Kinetic Validation (Kd, koff)EnzymaticAssay->SPR Validated Hits (<1uM)Docking->EnzymaticAssay Select CandidatesXRayX-ray Crystallography(Binding Mode Confirmation)SPR->XRay High Affinity BindersOptimizationLead Optimization(SAR Expansion)SPR->Optimization Fast Off-rate?XRay->Optimization Structure-Guided DesignOptimization->Synthesis Next Gen Analogs

Caption: The iterative cycle of validation. Docking generates hypotheses, SPR filters for residence time, and X-ray confirms the atomic interactions necessary for optimization.

Diagram 2: Binding Mode Interaction Map

A schematic representation of the interactions confirmed by X-ray crystallography between PPA-1 and the human 11

BindingModeLigandPPA-1(Ligand)Tyr183Tyr183(Catalytic)Ligand->Tyr183H-Bond (Acceptor)Ser170Ser170(Catalytic)Ligand->Ser170H-Bond (Acceptor)Val180Val180(Backbone)Ligand->Val180H-Bond (Donor)Ala223Ala223(Hydrophobic)Ligand->Ala223HydrophobicTrp261Trp261(Pi-Stacking)Ligand->Trp261Pi-Pi Stacking(Pyridine Ring)NADPNADP+(Cofactor)Ligand->NADPVan der Waals

Caption: Interaction map derived from co-crystal structures. Blue dashed lines indicate Hydrogen bonds; Yellow dotted lines indicate hydrophobic/stacking interactions.

References

  • High-Resolution Crystal Structures of 11

    
    -HSD1 :
    
    • Title: Crystal structures of 11 -hydroxysteroid dehydrogenase type 1 and their use in drug discovery.
    • Source: University of B
    • URL: [Link]

  • Structural Basis of Inhibition

    • Title: Structure and Inhibitor Binding Mechanisms of 11 -Hydroxysteroid Dehydrogenase Type 1.
    • Source: ResearchG
    • URL: [Link]

  • SPR Methodology for Kinase/Dehydrogenase Inhibitors

    • Title: Principles of surface plasmon resonance (SPR) used in Biacore™ systems.
    • Source: Cytiva / YouTube
    • URL: [Link]

  • Acetamide Inhibitor Class Reference

    • Title: Adamantyl carboxamides and acetamides as potent human 11 -hydroxysteroid dehydrogenase type 1 inhibitors.
    • Source: PubMed Central (NIH)
    • URL: [Link]

  • PDB Reference for 11

    
    -HSD1 :
    
    • Title: Crystal Structure of 11beta-Hydroxysteroid Dehydrogenase 1 (11b-HSD1) in Complex with Benzamide Inhibitor (PDB: 3FCO).
    • Source: RCSB Protein D
    • URL: [Link]

A Researcher's Guide to Assessing the Target Selectivity of 2-Phenyl-2-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise interaction between a small molecule and its intended biological target is paramount. A compound's selectivity profile is a critical determinant of its therapeutic window, directly influencing its efficacy and potential for adverse effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of the promising scaffold, 2-Phenyl-2-(pyridin-2-yl)acetamide. While this compound has been identified as a core structure for developing novel agents with potential activities in oncology and neurology, a thorough understanding of its target engagement is essential for its advancement as a therapeutic candidate.[1]

This guide is not a rigid protocol but rather a strategic workflow, designed to be adapted to the specific biological context of your research. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure the generation of robust and reliable data.

For the purpose of this illustrative guide, let us hypothesize that through initial screening, Kinase X has been identified as a primary biological target of this compound. Our objective is to determine the compound's selectivity for Kinase X over other kinases and a broader panel of off-targets. We will also compare its performance against a known, albeit structurally distinct, Kinase X inhibitor, Compound Y .

The Strategic Workflow for Selectivity Assessment

A robust assessment of selectivity is a multi-pronged approach, beginning with precise quantification of on-target affinity and progressively expanding to a broad evaluation of off-target interactions. This workflow ensures that resources are allocated efficiently, with each stage building upon the data generated in the previous one.

G cluster_0 Phase 1: On-Target Affinity & Kinetics cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Comparative Analysis A Initial Hit Identification (e.g., High-Throughput Screen) B Biochemical Ki Competition Assay (Quantify On-Target Affinity) A->B Confirmation & Quantification C Surface Plasmon Resonance (SPR) (Determine On-Target Kinetics) B->C Kinetic Profile D Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement in Cells) C->D Cellular Validation E Downstream Signaling Pathway Analysis (Functional Cellular Activity) D->E Functional Confirmation F Kinase Panel Screening (Assess Selectivity Against Related Targets) E->F Family-Wide Selectivity G Broad Off-Target Screening (e.g., Safety Panels) F->G Broad Liability Assessment H Data Integration & Comparison (this compound vs. Compound Y) G->H

Figure 1: A strategic workflow for assessing the selectivity of a small molecule inhibitor.

Phase 1: Quantifying On-Target Affinity and Kinetics

The foundational step in any selectivity assessment is to accurately determine the binding affinity and kinetics of the compound for its primary target.

Biochemical Ki Competition Assay

The Ki competition assay is a robust method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known labeled ligand from the target protein. A lower Ki value signifies a higher binding affinity.

Experimental Rationale: This assay provides a quantitative measure of the direct interaction between this compound and Kinase X, allowing for a direct comparison with the reference compound, Compound Y.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with recombinant Kinase X.[2]

  • Reagent Preparation: Prepare serial dilutions of this compound and Compound Y. Prepare a solution of a known, labeled (e.g., fluorescent or radiolabeled) Kinase X ligand at a concentration close to its Kd.

  • Competition Reaction: Add the labeled ligand and the varying concentrations of the test compounds to the wells containing Kinase X. Include control wells with only the labeled ligand and no competitor.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Detection: Measure the signal from the labeled ligand in each well. The signal will be inversely proportional to the concentration of the test compound.

  • Data Analysis: Plot the signal against the log of the competitor concentration and fit the data to a suitable model (e.g., one-site fit) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[3]

Data Presentation:

CompoundTargetKi (nM)
This compoundKinase X15
Compound YKinase X5

Phase 2: Confirming Target Engagement in a Cellular Context

While biochemical assays are crucial, it is imperative to confirm that the compound engages its target within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique that assesses the thermal stability of a protein in the presence of a ligand.[4] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.[4][5] This method provides direct evidence of target engagement in intact cells or cell lysates.[6][7]

Experimental Rationale: CETSA bridges the gap between biochemical affinity and cellular activity by directly demonstrating that this compound can access and bind to Kinase X in a physiological setting.

G cluster_0 CETSA Workflow A Treat cells with This compound or vehicle control B Heat cell lysates to a range of temperatures A->B C Separate soluble and precipitated protein fractions B->C D Quantify soluble Kinase X (e.g., Western Blot, ELISA) C->D E Generate melt curves to determine thermal shift (ΔTm) D->E

Sources

Reproducibility of published data on 2-Phenyl-2-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenyl-2-(pyridin-2-yl)acetamide (CAS: 7251-52-7) is a critical intermediate in the synthesis of Class Ia antiarrhythmic agents (e.g., Disopyramide) and a known impurity in Methylphenidate formulations. While theoretically simple to synthesize, the reproducibility of this compound is frequently compromised by over-hydrolysis , where the target amide converts to the corresponding carboxylic acid (2-phenyl-2-(pyridin-2-yl)acetic acid) under standard hydrolytic conditions.

This guide compares the industrial standard Acid-Catalyzed Hydration against the high-precision Carbodiimide Coupling method. It provides a validated protocol designed to lock the reaction at the amide stage, ensuring high purity (>98%) and consistent yields.

Comparative Analysis of Synthetic Routes

The choice of method depends on the starting material availability and the scale of production.

FeatureMethod A: Controlled Acid HydrationMethod B: Carbodiimide (EDCI) Coupling
Primary Precursor 2-Phenyl-2-(pyridin-2-yl)acetonitrile2-Phenyl-2-(pyridin-2-yl)acetic acid
Mechanism Partial hydrolysis of nitrileAmidation of carboxylic acid
Reproducibility Risk High: Risk of over-hydrolysis to acid.Low: Reaction stops at amide.
Scalability High: Industrial standard, low cost.Low/Medium: Reagent cost (EDCI) limits scale.
Purity Profile Requires strict pH control during workup.High purity; main impurity is urea byproduct.
Typical Yield 60–85% (Process dependent)85–95%
Best Application Bulk Intermediate SynthesisAnalytical Standards / Small Scale
Technical Insight: The Selectivity Challenge

In Method A, the reaction follows the pathway: Nitrile


 Amide 

Acid
. The rate constant

(Amide

Acid) is often comparable to

(Nitrile

Amide) in aqueous mineral acids at reflux. To ensure reproducibility, we must engineer the conditions (Temperature < 60°C, Solvent: AcOH) to maximize the

ratio.

Validated Experimental Protocol

Selected Method: Method A (Optimized Acid-Catalyzed Hydration) Rationale: This method uses the most common commercial precursor (the nitrile) but modifies standard conditions to prevent over-hydrolysis.

Reagents & Equipment[1][2][3]
  • Precursor: 2-Phenyl-2-(pyridin-2-yl)acetonitrile (1.0 eq)

  • Solvent/Catalyst: Glacial Acetic Acid (Vol: 5x wt of precursor), Conc. Sulfuric Acid (H₂SO₄, 5.0 eq)

  • Quenching: Ice-water, 25% NaOH or NH₄OH.

  • Monitoring: HPLC or TLC (Mobile Phase: EtOAc/Hexane 1:1).

Step-by-Step Procedure
Step 1: Controlled Addition (Exotherm Management)
  • Charge a round-bottom flask with 2-Phenyl-2-(pyridin-2-yl)acetonitrile and Glacial Acetic Acid . Stir to dissolve.

  • Cool the solution to 10–15°C using an ice bath.

  • Critical Step: Add Conc. H₂SO₄ dropwise. Maintain internal temperature < 30°C .

    • Why? Rapid addition causes a temperature spike that promotes immediate over-hydrolysis to the acid.

Step 2: Reaction (The "Sweet Spot")
  • Heat the mixture to 50°C (Do NOT reflux).

  • Stir for 4–6 hours .

  • Self-Validating Checkpoint: Perform TLC/HPLC at T=4h.

    • Target: Disappearance of Nitrile (

      
      ).
      
    • Limit: Appearance of Acid (

      
      ) should be < 2%.
      
    • Action: If Nitrile remains > 5%, continue heating. If Acid appears > 5%, stop immediately.

Step 3: Quenching & pH Adjustment
  • Pour the reaction mixture slowly into crushed ice (10x volume).

  • Critical Step: Adjust pH to 9–10 using 25% NaOH or NH₄OH.

    • Note: The pyridine ring protonates at low pH, keeping the product water-soluble. You must basify to precipitate the free base amide.

    • Observation: A white to off-white solid will precipitate.

Step 4: Isolation & Purification
  • Filter the solid.[1][2] Wash with cold water (3x) to remove inorganic salts.

  • Recrystallization: Dissolve crude solid in minimum hot Toluene/Methanol (1:1) or Ethanol .

  • Cool to 0°C to crystallize. Filter and dry under vacuum at 45°C.

Data Presentation & Visualization

Reaction Pathway & Impurity Logic

The following diagram illustrates the kinetic competition and the control points required for reproducibility.

ReactionPathway cluster_conditions Control Parameters Nitrile Precursor (Nitrile) Amide TARGET (Amide) Nitrile->Amide H2SO4/AcOH 50°C, k1 Acid Impurity (Carboxylic Acid) Amide->Acid Over-heating (>80°C), k2 Salt Pyridinium Salt (Water Soluble) Amide->Salt pH < 7 Salt->Amide Neutralization (pH 9-10) Temp < 60°C Temp < 60°C Time < 6h Time < 6h

Caption: Kinetic pathway showing the critical "Stop" point at the Amide to prevent Acid formation.

Workup Decision Tree

This flow ensures the correct isolation of the product based on pH solubility.

WorkupFlow Start Reaction Mixture (Acidic, pH < 1) Quench Pour into Ice Water Start->Quench Check Check pH Quench->Check Acidic pH < 7 Product is Soluble Check->Acidic Initial state BaseAdd Add 25% NaOH to pH 9-10 Acidic->BaseAdd Precip Product Precipitates BaseAdd->Precip Filter Filtration & Wash Precip->Filter Recryst Recrystallize (Toluene/MeOH) Filter->Recryst

Caption: Workup workflow emphasizing the pH-dependent solubility switch of the pyridine moiety.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Yield / No Precipitate pH is too low (< 7).The pyridine ring is protonated. Add more NaOH until pH > 9.
High Melting Point (>140°C) Acid impurity present.Product has over-hydrolyzed. Check reaction temp. Recrystallize from Ethanol.
Oily Product Residual solvent or impurities.Dry under high vacuum.[1] If persistent, recrystallize using Toluene.
Retarded Reaction Temperature too low (< 40°C).Increase temp to 50°C. Do not exceed 60°C.

References

  • BenchChem. this compound Structure and Synthesis. Retrieved from BenchChem Database. Link

  • European Patent Office. Processes and intermediates for resolving piperidyl acetamide stereoisomers. EP0983238A4. Link

  • U.S. Patent Office. Process for the preparation of methylphenidate hydrochloride and its intermediates thereof. US9512077B2. Link

  • ResearchGate. Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides.Link

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 2-Phenyl-2-(pyridin-2-yl)acetamide

[1][2]

Executive Summary & Immediate Directive

2-Phenyl-2-(pyridin-2-yl)acetamide (CAS: 7251-52-7) is a pharmaceutical intermediate often used in the synthesis of anti-arrhythmic agents (e.g., Disopyramide).[1] It presents specific hazards due to its acute oral toxicity and potential to release nitrogen oxides (NOx) upon thermal decomposition.[1]

Core Directive: This compound must NEVER be disposed of via sanitary sewer systems or municipal trash. The only acceptable disposal method is high-temperature incineration with flue gas scrubbing at a licensed hazardous waste facility.[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1] The stability of the pyridine ring dictates the disposal method.[1]

ParameterDataOperational Implication
CAS Number 7251-52-7Unique identifier for waste manifesting.[1]
Molecular Formula

High Nitrogen content requires NOx scrubbing during incineration.[1]
Physical State White to pale yellow crystalline powderDust generation is a primary exposure vector.[1]
Solubility Insoluble in water; Soluble in DMF, Ethyl AcetateDo not attempt aqueous neutralization.[1]
GHS Signal WARNING Handle with standard organic PPE.[1]
Hazard Statements H302: Harmful if swallowedH315/H319: Causes skin/eye irritationIngestion and mucosal contact are critical risks.[1]

Disposal Workflow & Decision Logic

The following protocol ensures compliance with RCRA (USA) and local hazardous waste regulations. The logic separates waste based on physical state to optimize incineration efficiency.[1]

Solid Waste (Pure Substance or Spill Debris)

Why: Solids require rotary kiln incineration to ensure complete oxidation of the crystalline lattice.[1]

  • Containment: Collect solid waste in a chemically compatible container (High-Density Polyethylene - HDPE is preferred).[1]

  • Labeling: Affix a hazardous waste label clearly stating:

    • "Hazardous Waste - Solid"[1]

    • "Contains: this compound"[1][2][3][4]

    • "Toxic (Oral), Irritant"[5]

  • Segregation: Store away from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.[1]

Liquid Waste (Mother Liquors/Solvents)

Why: Solutions containing this compound are often mixed with organic solvents (Ethyl Acetate, DMF).[1] These are classified as "High BTU" waste streams suitable for fuel blending or liquid injection incineration.[1]

  • Classification: Determine the primary solvent.[1]

    • Halogenated Solvent (e.g., DCM): Segregate into "Halogenated Waste".[1]

    • Non-Halogenated Solvent (e.g., EtOAc, Methanol): Segregate into "Non-Halogenated Organic Waste".[1]

  • Concentration Limit: If the concentration of the acetamide exceeds 5%, mark the container as "High Toxicity" to alert disposal facility operators.[1]

Visualized Disposal Decision Tree

The following diagram outlines the operational logic for disposing of CAS 7251-52-7.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure/Debris)StateCheck->Solid Powder/Crystals LiquidLiquid Waste(Solution)StateCheck->Liquid Dissolved PackSolidPack in HDPE Container(Double Bag if Debris)Solid->PackSolidCheckSolventIdentify Primary SolventLiquid->CheckSolventLabelLabel: 'Toxic - Organic Amide'PackSolid->LabelHaloHalogenated Waste StreamCheckSolvent->Halo Contains DCM/Chloroform NonHaloNon-Halogenated Waste StreamCheckSolvent->NonHalo EtOAc/MeOH/DMF Halo->LabelNonHalo->LabelStorageStore: Cool, Dry, Away from OxidizersLabel->StorageDisposalFinal Disposal:Incineration w/ ScrubberStorage->Disposal

Figure 1: Decision logic for segregating and packaging this compound waste streams.

Scientific Rationale & Safety Mechanisms

Why Incineration?

The pyridine ring in the structure is aromatic and highly stable against hydrolysis under mild conditions.[1] Simple chemical deactivation (e.g., acid/base neutralization) is ineffective and may generate:

  • Ammonia (

    
    ):  From the hydrolysis of the acetamide group.[1]
    
  • Phenyl(pyridin-2-yl)acetic acid: A breakdown product that retains biological activity and toxicity.[1]

High-temperature incineration (>850°C) is required to break the pyridine ring, converting the carbon to



1
Emergency Spill Procedures

In the event of a benchtop spill, follow this self-validating cleanup loop:

  • Isolate: Evacuate the immediate area to prevent dust inhalation.[1][6]

  • Protect: Don PPE (Nitrile gloves, Safety Goggles, N95/P100 respirator).[1]

  • Contain: Cover the spill with a damp paper towel to suppress dust.[1]

  • Collect: Scoop material into a waste jar. Do not use a vacuum unless it is HEPA-filtered and explosion-proof (static from dry powder can be an ignition source).[1]

  • Clean: Wipe the surface with ethanol, followed by soap and water.[1]

Regulatory Compliance (US/EU)

  • RCRA (USA): While not explicitly listed as a "P" or "U" listed waste by specific name, it must be characterized by the generator.[1] Due to its toxicity (LD50 considerations), it is treated as Hazardous Waste (often D001 if in ignitable solvent, or general toxic organic).[1]

  • European Waste Catalogue (EWC):

    • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1]

  • Transport (DOT/IATA):

    • Generally not regulated as a dangerous good for transport in small quantities unless in solution with a flammable solvent.[1] However, pure substance shipments may fall under UN 2811 (Toxic solids, organic, n.o.s.) depending on specific toxicity data (LD50 < 300 mg/kg triggers Packing Group III).[1] Always verify SDS Section 14.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 97964, alpha-Phenyl-2-pyridineacetamide. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2023).[1] C&L Inventory: 2-phenyl-2-(2-pyridyl)acetamide.[1] Retrieved from [Link][1]

A Researcher's Comprehensive Guide to the Safe Handling of 2-Phenyl-2-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, ensuring a culture of safety is not merely about compliance; it is the bedrock upon which reliable and reproducible scientific discovery is built. This guide provides a detailed protocol for the safe handling, use, and disposal of 2-Phenyl-2-(pyridin-2-yl)acetamide, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.

Understanding the Hazard Profile of this compound

This compound is a compound of interest in various research and development endeavors. Its molecular structure, incorporating a phenyl group, a pyridine ring, and an acetamide functional group, dictates its chemical reactivity and toxicological profile. A thorough understanding of these components is critical for anticipating and mitigating potential hazards.

Based on available safety data, this compound is classified as toxic if swallowed[1]. While specific toxicological data for this exact molecule is not extensively published, the known hazards of its constituent functional groups provide a strong basis for a conservative and robust safety protocol. For instance, pyridine, a structural component, is known to cause irritation to the respiratory tract, and prolonged exposure can lead to headaches and dizziness[2]. Similarly, some acetamide compounds are suspected of causing cancer[3][4][5][6]. Therefore, a cautious approach that minimizes all routes of exposure is paramount.

Hazard Identification Summary:

Hazard ClassClassificationPrimary Route of Exposure
Acute Oral ToxicityToxic if Swallowed[1]Ingestion
Skin ContactPotential for irritation[1]Dermal
Eye ContactPotential for serious eye irritation[1]Ocular
InhalationPotential for respiratory tract irritation[1]Inhalation
Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure to hazardous chemicals is to implement robust engineering controls that contain the hazard at its source. Personal protective equipment, while essential, should always be considered the last line of defense.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper functioning of chemical fume hood prep1->prep2 prep3 Verify availability of emergency eyewash and shower prep2->prep3 handle1 Don appropriate Personal Protective Equipment (PPE) prep3->handle1 handle2 Work exclusively within a certified chemical fume hood handle1->handle2 handle3 Minimize the creation of dust or aerosols handle2->handle3 handle4 Keep container tightly closed when not in use handle3->handle4 clean1 Decontaminate work surfaces handle4->clean1 clean2 Segregate waste into a designated, labeled container clean1->clean2 clean3 Dispose of waste according to institutional and local regulations clean2->clean3

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Essential Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning and certified chemical fume hood[7]. This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood[4][8].

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area[7][9].

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The appropriate selection and use of PPE are critical for preventing direct contact with this compound.

PPE Selection Guide:

Body PartRecommended ProtectionRationale
Eyes/Face Chemical splash goggles and a face shield[10].Protects against splashes and airborne particles.
Hands Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber)[4][7].Prevents skin contact. It is crucial to check the glove manufacturer's compatibility chart.
Body A fully buttoned laboratory coat[7].Provides a barrier against accidental spills.
Respiratory A NIOSH/MSHA approved respirator may be necessary for situations with a higher potential for aerosol generation or if engineering controls are insufficient[9]. Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing[7].Protects against inhalation of fine particles or aerosols.

Step-by-Step PPE Protocol:

  • Inspection: Before each use, inspect all PPE for signs of damage or degradation.

  • Donning: Put on PPE in the correct order: lab coat, then respirator (if required), followed by eye and face protection, and finally gloves.

  • Doffing: To prevent cross-contamination, remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin.

  • Disposal: Dispose of single-use PPE in the appropriate waste stream.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory minimizes the risk of exposure and accidental release.

Handling Procedures:

  • Receiving and Storage: Upon receipt, store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4][8][11]. Keep the container tightly closed[1][8][12].

  • Weighing and Transferring: Conduct these operations in a chemical fume hood to contain any dust. Use tools and techniques that minimize dust generation[1].

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: For solid spills, carefully sweep or vacuum the material into a suitable, sealed container for disposal. Avoid creating dust[9][8]. For liquid spills, absorb with an inert material and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to the appropriate safety personnel at your institution.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

start Chemical waste generated waste_container Collect in a designated, sealed, and properly labeled hazardous waste container start->waste_container storage Store waste container in a designated satellite accumulation area waste_container->storage request Request waste pickup from Environmental Health & Safety storage->request disposal Dispose of contents/container to an approved waste disposal plant request->disposal

Caption: A flowchart outlining the proper disposal procedure for this compound waste.

Key Disposal Considerations:

  • Segregation: Do not mix this waste with other waste streams. Collect all waste containing this compound in a dedicated, properly labeled, and sealed container[7].

  • Labeling: The waste container must be clearly labeled with its contents.

  • Regulations: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not discharge into drains or the environment[13].

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate first aid is critical.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth and immediately call a poison center or doctor/physician[1][8][12]. Do not induce vomiting[8].
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1][11][13].
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[1][11].
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[8][11][12][13].

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for institutional safety protocols and a thorough review of the Safety Data Sheet (SDS) for this compound. Always prioritize a culture of safety and consult with your institution's EHS department for any specific questions or concerns.

References

  • Pyridine. Washington State University. Retrieved from [Link]

  • Material Safety Data Sheet - N1-[2-(trifluoromethyl)phenyl]acetamide. Cole-Parmer. Retrieved from [Link]

  • Acetamide - SAFETY DATA SHEET. (2023, March 30). PENTA. Retrieved from [Link]

  • HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

  • Acetamide - Hazardous Substance Fact Sheet. NJ.gov. Retrieved from [Link]

  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: Acetamide Broth (Solution A). Carl ROTH. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-2-(pyridin-2-yl)acetamide
Reactant of Route 2
2-Phenyl-2-(pyridin-2-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.